molecular formula C9H9NO2 B1312899 4-Methoxyisoindolin-1-one CAS No. 366453-22-7

4-Methoxyisoindolin-1-one

Cat. No.: B1312899
CAS No.: 366453-22-7
M. Wt: 163.17 g/mol
InChI Key: ONNGVKRXGAJQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyisoindolin-1-one is a chiral isoindolinone derivative valued as a versatile building block in organic synthesis and medicinal chemistry research. The isoindolin-1-one scaffold is a privileged structure in drug discovery, forming the core of various therapeutic agents . This compound serves as a key synthetic intermediate for constructing complex organic frameworks, particularly in developing molecules with potential biological activity . Researchers utilize this and related structures in the synthesis of compounds investigated for a wide range of pharmacological effects, including enzyme inhibition , receptor modulation , and anticancer activity . The structural motif is found in several natural products and active pharmaceutical ingredients, making it a subject of interest for developing new synthetic methodologies, such as catalyst-free, one-pot reactions to efficiently access diverse isoindolinone libraries . Its mechanism of action is application-specific but often involves interacting with enzymatic active sites or biological receptors; for instance, various isoindolinone derivatives have been designed and studied as potent inhibitors of enzymes like urease and carbonic anhydrase . This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-8-4-2-3-6-7(8)5-10-9(6)11/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNGVKRXGAJQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470360
Record name 4-Methoxyisoindolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366453-22-7
Record name 2,3-Dihydro-4-methoxy-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=366453-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxyisoindolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-2,3-dihydro-1H-isoindol-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Methoxyisoindolin-1-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methoxyisoindolin-1-one: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a bicyclic structure composed of a benzene ring fused to a γ-lactam ring, with a methoxy substituent on the aromatic portion. As a derivative of isoindolinone, this molecule belongs to a class of compounds that form the core scaffold of numerous natural products and synthetic molecules of pharmaceutical interest.[1][2] The presence of the methoxy group not only influences the molecule's electronic properties and reactivity but also provides a handle for further chemical modification, making it a versatile building block in medicinal chemistry and materials science.[1]

This guide provides a comprehensive technical overview of this compound, intended for researchers and professionals in drug development. It details the compound's chemical and physical properties, offers an analysis of its spectroscopic profile, outlines synthetic and purification strategies, and discusses its reactivity and potential applications. The content is structured to deliver not just data, but also the underlying scientific rationale for its interpretation and use in a laboratory setting.

Chemical Identity and Nomenclature

The foundational step in understanding any chemical entity is to establish its unambiguous identity. This compound is systematically named based on the isoindolinone core structure. The table below summarizes its key identifiers.[3]

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name 4-methoxy-2,3-dihydroisoindol-1-one
CAS Number 366453-22-7[3]
Chemical Formula C₉H₉NO₂[3]
Molecular Weight 163.17 g/mol [3]
InChI 1S/C9H9NO2/c1-12-8-4-2-3-6-7(8)5-10-9(6)11/h2-4H,5H2,1H3,(H,10,11)
InChIKey ONNGVKRXGAJQKC-UHFFFAOYSA-N

| Canonical SMILES | COC1=CC=CC2=C1CNC2=O[3] |

Caption: 2D structure of 4-methoxy-2,3-dihydroisoindol-1-one.

Physicochemical Properties

The physical properties of a compound are critical for designing experimental conditions, including solvent selection for reactions, purification, and formulation. While extensive experimental data for this compound is not widely published, key properties can be inferred from its structure and data from commercial suppliers.

Table 2: Physicochemical Properties of this compound

Property Value / Observation Rationale / Source
Appearance Expected to be a solid at room temperature The presence of polar functional groups (lactam) and a rigid bicyclic system favors a solid state.
Melting Point Not available in public literature.[3] Similar heterocyclic structures, like 4-methylanisole (-32°C) or 4'-methoxyacetophenone (38.2°C), show a wide range.[4][5] The lactam's hydrogen bonding capability would suggest a higher melting point than its non-lactam analogs.
Boiling Point Not available in public literature.[3] High boiling point expected due to polarity and molecular weight. Likely to decompose before boiling at atmospheric pressure.

| Solubility | Soluble in polar organic solvents (e.g., MeOH, CH₂Cl₂, DMSO, DMF). Sparingly soluble in non-polar solvents and water. | The lactam and ether groups confer polarity. The aromatic ring provides non-polar character. This amphiphilic nature dictates its solubility profile. |

Spectroscopic Profile

Spectroscopic analysis is essential for structure elucidation and purity assessment. The following sections detail the predicted spectroscopic characteristics of this compound based on established principles of NMR, IR, and Mass Spectrometry.[6]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is predicted to show distinct signals corresponding to the aromatic, methylene, amine, and methoxy protons.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality Behind the Shift
~7.5 - 7.3 Triplet (t) 1H Ar-H Aromatic proton on C5, coupled to two neighboring aromatic protons.
~7.1 - 6.9 Doublet (d) 2H Ar-H Aromatic protons on C4 and C6, influenced by the electron-donating methoxy group and deshielding from the fused ring.
~6.5 Singlet (br s) 1H NH The lactam proton signal is often broad due to quadrupole coupling with the nitrogen nucleus and chemical exchange.
~4.4 Singlet (s) 2H CH₂ Methylene protons adjacent to the nitrogen and the aromatic ring. They are chemically equivalent, hence appearing as a singlet.

| ~3.9 | Singlet (s) | 3H | OCH₃ | Protons of the methoxy group, typically appearing as a sharp singlet in this region. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR will provide information on the carbon skeleton, with the carbonyl carbon being the most downfield signal.

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment Rationale
~170 C =O The carbonyl carbon of the lactam is highly deshielded.
~158 Ar-C -O Aromatic carbon directly attached to the electron-donating methoxy group.
~140, ~135 Ar-C (Quaternary) Quaternary carbons at the fusion of the two rings.
~130 - ~110 Ar-C H Aromatic carbons bearing protons. Their shifts are influenced by the methoxy substituent.
~56 OC H₃ The carbon of the methoxy group.

| ~45 | C H₂ | The aliphatic methylene carbon in the lactam ring. |

Infrared (IR) Spectroscopy

The IR spectrum is key for identifying functional groups.

Table 5: Predicted IR Absorption Bands

Frequency (cm⁻¹) Vibration Type Functional Group
3300 - 3150 N-H Stretch Secondary Amide (Lactam)
3100 - 3000 C-H Stretch (sp²) Aromatic C-H
3000 - 2850 C-H Stretch (sp³) Aliphatic C-H (CH₂, OCH₃)
~1680 C=O Stretch γ-Lactam Carbonyl
~1600, ~1480 C=C Stretch Aromatic Ring

| ~1250, ~1030 | C-O Stretch | Aryl Ether |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns useful for confirming the structure.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 163, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns:

    • [M-29]⁺ (m/z = 134): Loss of the formyl radical (CHO) or ethyl radical.

    • [M-43]⁺ (m/z = 120): Loss of the CH₃-C=O fragment is a common pathway.

    • [M-15]⁺ (m/z = 148): Loss of a methyl radical (•CH₃) from the methoxy group.

Synthesis and Purification

The synthesis of isoindolinones is a well-explored area of organic chemistry, with numerous methods available.[7] A plausible route to this compound can be adapted from established procedures for related structures.

Synthetic Protocol: A Conceptual Approach

A common strategy involves the cyclization of a suitably substituted precursor. One such approach starts from 2-methyl-3-nitroanisole.

G Conceptual Synthetic Pathway A 2-Methyl-3-nitroanisole B Bromination (NBS, AIBN) A->B C 2-(Bromomethyl)-3-nitroanisole B->C D Ammonolysis & Cyclization C->D F 4-Methoxy-7-nitroisoindolin-1-one D->F E Nitro Reduction (e.g., H₂, Pd/C) G Final Product E->G F->E

Caption: A multi-step conceptual pathway for synthesizing this compound.

Step-by-Step Experimental Workflow:

  • Benzylic Bromination:

    • Protocol: 2-Methyl-3-nitroanisole is dissolved in a non-polar solvent like carbon tetrachloride (CCl₄). N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are added. The mixture is refluxed until the starting material is consumed (monitored by TLC).[1]

    • Causality: NBS is the reagent of choice for selective bromination at the benzylic position over aromatic bromination. AIBN initiates the free-radical chain reaction upon thermal decomposition.

  • Cyclization with Ammonia:

    • Protocol: The crude 2-(bromomethyl)-3-nitroanisole is dissolved in a polar aprotic solvent like acetonitrile. An excess of aqueous ammonia is added, and the reaction is stirred at room temperature or gently heated.

    • Causality: Ammonia acts as a nucleophile, first displacing the bromide to form a benzylamine intermediate. The amine then undergoes intramolecular nucleophilic attack on the ester (or a related carbonyl precursor, depending on the exact starting material) to form the lactam ring.

  • Reduction of the Nitro Group:

    • Protocol: The resulting nitro-substituted isoindolinone is dissolved in methanol or ethanol. A catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) for several hours.[1]

    • Causality: Catalytic hydrogenation is a clean and efficient method for reducing nitro groups to amines without affecting the lactam or aromatic ring.

  • Diazotization and Hydrolysis (Sandmeyer-type sequence):

    • Protocol: The aminoisoindolinone is treated with nitrous acid (formed in situ from NaNO₂ and HCl) at low temperature (0-5°C) to form a diazonium salt. This salt is then carefully heated in aqueous solution to replace the diazonium group with a hydroxyl group.

    • Causality: This classic sequence allows for the conversion of an amino group on an aromatic ring to a hydroxyl group.

  • Williamson Ether Synthesis:

    • Protocol: The hydroxylated isoindolinone is treated with a base like sodium hydride (NaH) in THF, followed by the addition of methyl iodide (CH₃I) to form the final methoxy ether product.

    • Causality: The base deprotonates the phenol to form a more nucleophilic phenoxide, which then displaces the iodide from methyl iodide in an Sₙ2 reaction to form the ether.

Purification Workflow

Purification is critical to obtaining the compound in high purity for subsequent applications.

G General Purification Workflow A Crude Reaction Mixture B Aqueous Workup (e.g., Extraction) A->B C Drying of Organic Layer (e.g., MgSO₄) B->C D Solvent Removal (Rotary Evaporation) C->D E Silica Gel Column Chromatography D->E F Fraction Collection & TLC Analysis E->F G Solvent Removal F->G H Recrystallization G->H I Pure Product H->I

Caption: A standard workflow for the purification of a synthetic organic product.

Protocol for Column Chromatography:

  • Adsorbent: Silica gel is the standard stationary phase for compounds of moderate polarity like this compound.

  • Eluent System: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is used. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of ~0.3.

  • Procedure: The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. The eluent is passed through the column, and fractions are collected.

  • Analysis: Each fraction is analyzed by TLC to identify those containing the pure product. These fractions are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Chemical Reactivity and Stability

  • Stability: The compound is stable under normal laboratory conditions. However, the lactam bond is susceptible to hydrolysis under strongly acidic or basic conditions, which would open the five-membered ring.

  • Reactivity:

    • N-H Acidity: The proton on the nitrogen is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-acylation reactions.

    • Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-para directing substituent. Electrophilic attack will preferentially occur at the positions ortho and para to the methoxy group that are available on the ring.

    • Lactam Reduction: The carbonyl group can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding diamine.

Applications in Research and Drug Development

The isoindolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

  • Scaffold for Drug Discovery: this compound serves as a valuable starting point for the synthesis of more complex molecules. The N-H, the aromatic ring, and the methoxy group are all sites for diversification, enabling the creation of large chemical libraries for high-throughput screening.[8]

  • Bioactive Molecules: Substituted isoindolinones have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[2][9] The specific substitution pattern of this compound can be explored for unique pharmacological profiles.

  • Pharmacokinetic Properties: The physicochemical properties of this molecule (MW < 500, potential for H-bond donation and acceptance) align with general guidelines for drug-likeness, such as Lipinski's Rule of Five, making it an attractive core for developing orally bioavailable drugs.[10]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[11]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place.

References

  • This compound | CAS 366453-22-7. AMERICAN ELEMENTS®. [Link]

  • Zhou, H., Sun, G., Liu, Z., Zhan, X., & Mao, Z. (2013). SYNTHESIS OF 4-METHOXY AND 5-METHOXY SUBSTITUTED 7-AZA-ISOINDOLIN-1-ONES. HETEROCYCLES, 87(10), 2071. [Link]

  • Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. (2022). RSC Advances. NIH - National Center for Biotechnology Information. [Link]

  • Methylisothiazolinone | C4H5NOS | CID 39800. PubChem - NIH. [Link]

  • 4'-Methoxyacetophenone | C9H10O2 | CID 7476. PubChem - NIH. [Link]

  • 4-Methylanisole | C8H10O | CID 7731. PubChem - NIH. [Link]

  • 4-Methoxyisoquinoline | C10H9NO | CID 3785489. PubChem - NIH. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Massachusetts Boston. [Link]

  • Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

  • Mohan, K., et al. (2014). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. International Journal of ChemTech Research. [Link]

  • Solving an Unknown Organic Structure using NMR, IR, and MS. (2017). ChemComplete. YouTube. [Link]

  • 4-Hydroxy-2-methylisoindolin-1-one (CAS No. 1453172-61-6) Suppliers. ChemicalRegister. [Link]

  • 4-Methoxy-6-phenylindeno[1,2-c]isoquinoline | C23H17NO | CID 151837564. PubChem - NIH. [Link]

  • 4-Iodoanisole | C7H7IO | CID 69676. PubChem - NIH. [Link]

  • Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES, 83(9), 1953. [Link]

  • Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015). The Organic Chemistry Tutor. YouTube. [Link]

  • Al-Majmaie, S., et al. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Heliyon. NIH - National Center for Biotechnology Information. [Link]

  • Lappin, G., & Rowland, M. (2009). Microdosing: A Valuable Tool for Accelerating Drug Development and The Role of Bioanalytical Methods in Meeting The Challenge. Bioanalysis. [Link]

  • Vasile, C., et al. (2022). In Vivo Applications of Molecularly Imprinted Polymers for Drug Delivery: A Pharmaceutical Perspective. International Journal of Molecular Sciences. [Link]

  • Iwatani, S., et al. (2019). Discovery of 4-oxoquinolines, a new chemical class of anti-HIV-1 compounds. Antiviral Research. [Link]

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoindolinone Scaffold

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and pharmaceutical agents with a wide array of biological activities.[1][2] These compounds have garnered significant interest due to their therapeutic potential in diverse areas, including oncology, inflammation, and neurodegenerative diseases.[3][4] The precise substitution pattern on the isoindolinone ring system is critical to its pharmacological activity, making unambiguous structure elucidation a cornerstone of the drug discovery and development process. This guide provides an in-depth, technical walkthrough of the methodologies and logical framework required to definitively determine the structure of 4-methoxyisoindolin-1-one, a representative member of this important class of heterocyclic compounds.

A Plausible Synthetic Pathway: Context for Analysis

A sound understanding of the synthetic route is invaluable for structure elucidation, as it provides insights into potential impurities, byproducts, and the expected core structure. A plausible synthesis of this compound can be envisioned starting from 2-amino-3-methoxybenzoic acid.

A potential synthetic route could involve the reduction of the carboxylic acid to the corresponding alcohol, followed by conversion to a benzyl halide, and subsequent cyclization with a source of ammonia. Alternatively, a more direct approach might involve the reaction of a suitably protected 2-formyl-3-methoxybenzoic acid derivative with an amine, followed by cyclization and deprotection. For the purpose of this guide, we will consider the structure as presented, irrespective of its synthetic origin, to focus on the principles of its elucidation. Spectroscopic data for a potential precursor, 2-amino-3-methoxybenzoic acid, is available and can serve as a reference point for some of the functionalities present.[2][3][4][5]

The Analytical Blueprint: A Multi-faceted Spectroscopic Approach

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.[6] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using electrospray ionization (ESI) to determine the accurate mass and elemental composition of the molecular ion.[7]

  • Infrared (IR) Spectroscopy: An IR spectrum is obtained using an FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory, to identify key functional groups.[3]

G cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis Purification Purification Synthesis->Purification MS MS Purification->MS Molecular Formula IR IR Purification->IR Functional Groups 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Purification->1D_NMR Initial Framework Data_Integration Data Integration & Interpretation MS->Data_Integration IR->Data_Integration 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Connectivity 1D_NMR->Data_Integration 2D_NMR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Data Interpretation and Structure Confirmation

Mass Spectrometry (MS)

The first step in the analysis is to determine the molecular formula. High-resolution mass spectrometry provides the accurate mass of the molecular ion, which is then used to calculate the elemental composition.

  • Expected Molecular Ion: For C₉H₉NO₂, the expected monoisotopic mass is 163.0633.

  • Nitrogen Rule: An odd molecular weight suggests the presence of an odd number of nitrogen atoms, consistent with the proposed structure.[8]

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide structural clues. Common fragmentation pathways for isoindolinones may involve the loss of CO, the methoxy group (as a methyl radical or formaldehyde), and cleavage of the lactam ring.[9][10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

  • N-H Stretch: A medium to strong absorption band in the region of 3200-3400 cm⁻¹ is expected for the N-H bond of the lactam.[12]

  • C=O Stretch (Lactam): A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of a five-membered lactam carbonyl.[12][13]

  • C-O Stretch (Aromatic Ether): An absorption in the range of 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) would indicate the presence of the aryl-O-CH₃ ether linkage.[14][15]

  • Aromatic C-H and C=C Stretches: Absorptions above 3000 cm⁻¹ for aromatic C-H bonds and in the 1450-1600 cm⁻¹ region for aromatic C=C bonds are also expected.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~8.5-9.0br s1HN-HThe lactam proton is expected to be downfield and may be broad due to quadrupole coupling with nitrogen and exchange.
~7.4t1HH-6Aromatic proton coupled to H-5 and H-7.
~7.0d1HH-5Aromatic proton ortho to the methoxy group, expected to be shielded. Coupled to H-6.
~6.9d1HH-7Aromatic proton coupled to H-6.
~4.4s2HH-3The methylene protons adjacent to the nitrogen and the aromatic ring. Expected to be a singlet.
~3.9s3H-OCH₃The methoxy group protons, a characteristic singlet.

The ¹³C NMR spectrum reveals the number of unique carbon atoms, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments help to distinguish between CH₃, CH₂, CH, and quaternary carbons.

Predicted Chemical Shift (ppm) Carbon Type (DEPT) Assignment
~170CC-1 (C=O)
~158CC-4
~145CC-7a
~132CHC-6
~125CC-3a
~118CHC-5
~108CHC-7
~56CH₃-OCH₃
~45CH₂C-3

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.[16][17][18][19]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A key expected correlation would be between the aromatic protons H-5, H-6, and H-7, confirming their adjacent positions on the aromatic ring.[20]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum. For example, the proton at ~7.4 ppm would correlate with the carbon at ~132 ppm, assigning both as H-6 and C-6, respectively.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative 2D NMR experiment for structure elucidation, as it shows correlations between protons and carbons that are two or three bonds away. These long-range correlations are critical for connecting the different spin systems and identifying quaternary carbons.

G

Key HMBC correlations that would confirm the structure:

  • The methylene protons (H-3) would show correlations to the carbonyl carbon (C-1) and the quaternary carbons C-3a and C-7a, thus defining the isoindolinone ring system.

  • The methoxy protons (-OCH₃) would show a strong correlation to the carbon to which the methoxy group is attached (C-4).

  • The aromatic protons would show correlations to neighboring carbons, for example, H-7 would correlate to C-5 and the quaternary carbon C-3a. A weak, four-bond correlation might also be observed between H-7 and the carbonyl carbon C-1.

Conclusion

The structure elucidation of this compound is a systematic process of data acquisition and logical deduction. By integrating the information from mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, a complete and unambiguous picture of the molecular architecture can be assembled. This multi-faceted approach ensures the scientific rigor required in the fields of chemical research and drug development, where the precise knowledge of a molecule's structure is paramount for understanding its function and potential as a therapeutic agent.

References

  • Zhou, H., Sun, G., Liu, Z., Zhan, X., & Mao, Z. (2013). Synthesis of 4-methoxy and 5-methoxy substituted 7-aza-isoindolin-1-ones. Heterocycles, 87(10), 2071.
  • 2-Amino-3-methoxybenzoic acid. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

  • Upadhyay, S. K., & Singh, A. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 147, 104722.
  • 2-Amino-3-methoxybenzoic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Key 2D NMR correlations for compounds 1, 2, and 4. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • NMR Predictor. (n.d.). Chemaxon. Retrieved January 11, 2026, from [Link]

  • CASPRE - 13C NMR Predictor. (n.d.). Retrieved January 11, 2026, from [Link]

  • T. Sajed, Z. Sayeeda, B. L. Lee, M. Berjanskii, F. Wang, V. Gautam, D. S. Wishart. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
  • Kochev, N. T., Jeliazkova, N. J., & Yordanova, D. V. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved January 11, 2026, from [Link]

  • How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. (2021, February 5). YouTube. Retrieved January 11, 2026, from [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. Retrieved January 11, 2026, from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved January 11, 2026, from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Standard Intepretation Procedure. (n.d.).
  • Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • 2D NMR FOR THE CHEMIST. (n.d.). Retrieved January 11, 2026, from [Link]

  • common fragmentation mechanisms in mass spectrometry. (2022, November 22). YouTube. Retrieved January 11, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. (2004).
  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure. Retrieved January 11, 2026, from [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved January 11, 2026, from [Link]

  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018). DergiPark, 2(1), 74-82.
  • Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021, December 6). YouTube. Retrieved January 11, 2026, from [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved January 11, 2026, from [Link]

  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022). ACS Omega, 7(30), 26365-26374.
  • Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • 18.8 Spectroscopy of Ethers. (n.d.). In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved January 11, 2026, from [Link]

  • 18.8: Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. (2018). International Journal of Chemical and Pharmaceutical Sciences, 9(3), 1-5.
  • 3-Methoxyphthalic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • 3-(4-Methoxyphenyl)phthalic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Phthalic acid, heptyl 3-methoxybenzyl ester. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

Sources

In-Depth Technical Guide to the Synthesis of 4-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Isoindolinone Scaffold

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with significant biological activities.[1][2] Its inherent structural rigidity and capacity for diverse functionalization make it a cornerstone in the development of novel therapeutics across various disease areas, including oncology, inflammation, and neurodegenerative disorders.[3][4] Among its many derivatives, 4-methoxyisoindolin-1-one stands out as a key intermediate and a pharmacologically relevant entity in its own right. The methoxy group at the 4-position not only influences the molecule's electronic properties and metabolic stability but also provides a crucial handle for further synthetic modifications.

This guide provides an in-depth exploration of the primary synthetic pathways to this compound, tailored for researchers, scientists, and drug development professionals. More than a mere compilation of protocols, this document delves into the mechanistic underpinnings and strategic considerations that guide the selection of a particular synthetic route. Our focus is on providing actionable insights, grounded in established chemical principles and supported by authoritative literature, to empower you in your synthetic endeavors.

I. Retrosynthetic Analysis: Deconstructing the Target

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify key bond disconnections and strategic starting materials.

G cluster_precursors Potential Starting Materials This compound This compound Amide Bond Formation Amide Bond Formation This compound->Amide Bond Formation C-N bond C-N Bond Disconnection C-N Bond Disconnection Amide Bond Formation->C-N Bond Disconnection Starting Materials Starting Materials C-N Bond Disconnection->Starting Materials Key Precursors 3-Methoxyphthalic Anhydride Derivative 3-Methoxyphthalic Anhydride Derivative 2-Formyl-3-methoxybenzoic Acid Derivative 2-Formyl-3-methoxybenzoic Acid Derivative 2-Cyano-3-methoxybenzaldehyde 2-Cyano-3-methoxybenzaldehyde 2-Bromomethyl-3-methoxybenzonitrile 2-Bromomethyl-3-methoxybenzonitrile

Figure 1: Retrosynthetic analysis of this compound.

The primary disconnection invariably targets the amide bond within the lactam ring. This leads to several logical precursor families, each defining a distinct synthetic strategy:

  • From Phthalic Acid Derivatives: Cyclization of a suitably substituted phtalamic acid or related derivative.

  • From Benzaldehyde Derivatives: Reductive amination followed by intramolecular cyclization.

  • From Benzonitrile Derivatives: Hydrolysis and cyclization of a cyanobenzyl precursor.

The choice of pathway is often dictated by the availability and cost of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions.

II. Key Synthetic Pathways to this compound

This section details the most prevalent and strategically sound methods for the synthesis of this compound. Each pathway is presented with a mechanistic overview, experimental considerations, and a representative protocol.

Pathway A: Cyclization of 3-Methoxyphthalic Anhydride Derivatives

This classical approach leverages the readily available 3-methoxyphthalic anhydride as a starting material. The strategy involves the formation of a phtalamic acid intermediate, followed by a reductive cyclization to yield the desired isoindolinone.

Conceptual Workflow

G A 3-Methoxyphthalic Anhydride B Phtalamic Acid Intermediate A->B Ammonolysis C This compound B->C Reductive Cyclization

Figure 2: Cyclization from a phthalic anhydride derivative.
Mechanistic Insights and Experimental Rationale

The initial step involves the nucleophilic attack of ammonia or an ammonia equivalent on one of the carbonyl carbons of the phthalic anhydride. This ring-opening reaction is typically facile and proceeds under mild conditions. The resulting phtalamic acid exists as a mixture of two regioisomers.

The subsequent reductive cyclization is the critical step. A variety of reducing agents can be employed, with sodium borohydride being a common choice due to its selectivity and operational simplicity. The reduction of the carboxylic acid to an alcohol, followed by intramolecular nucleophilic attack by the amide nitrogen and subsequent dehydration, leads to the formation of the lactam ring.

Representative Experimental Protocol

Step 1: Synthesis of 2-Carbamoyl-3-methoxybenzoic Acid

  • To a stirred solution of 3-methoxyphthalic anhydride (1.0 eq) in a suitable aprotic solvent (e.g., THF, dioxane) at 0 °C, add a solution of aqueous ammonia (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the starting material by TLC.

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the phtalamic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Reductive Cyclization to this compound

  • Suspend the 2-carbamoyl-3-methoxybenzoic acid (1.0 eq) in a suitable solvent (e.g., THF, ethanol).

  • Add a reducing agent, such as sodium borohydride (2.0-3.0 eq), portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction carefully with water or a dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

Pathway B: Reductive Amination and Cyclization of 2-Formyl-3-methoxybenzoic Acid

This pathway offers a convergent approach, constructing the isoindolinone ring from a functionalized benzaldehyde. This method is particularly advantageous when substituted amines are used to generate N-substituted isoindolinones.

Conceptual Workflow

G A 2-Formyl-3-methoxybenzoic Acid C Intermediate A->C Reductive Amination B Amine B->C D This compound C->D Intramolecular Cyclization

Figure 3: Reductive amination and cyclization pathway.
Mechanistic Insights and Experimental Rationale

The synthesis commences with the reductive amination of 2-formyl-3-methoxybenzoic acid with a suitable nitrogen source, typically ammonia or an ammonium salt. This reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ. Catalytic hydrogenation (e.g., using Pd/C and H₂) is a clean and efficient method for this reduction.[5]

The resulting amino acid intermediate undergoes spontaneous or acid/base-catalyzed intramolecular cyclization to form the stable five-membered lactam ring. The driving force for this cyclization is the formation of the thermodynamically favored amide bond.

Representative Experimental Protocol
  • In a pressure vessel, dissolve 2-formyl-3-methoxybenzoic acid (1.0 eq) and an ammonium salt (e.g., ammonium acetate, 1.5 eq) in a suitable solvent (e.g., methanol, ethanol).

  • Add a hydrogenation catalyst, such as 10% Pd/C (5-10 mol%).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques (TLC, LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield this compound.

Pathway C: Synthesis from 2-Bromomethyl-3-methoxybenzonitrile

This pathway utilizes a benzonitrile derivative and proceeds through a nucleophilic substitution followed by hydrolysis and cyclization. It offers an alternative route when the corresponding benzaldehyde or phthalic anhydride is not readily accessible.

Conceptual Workflow

G A 2-Bromomethyl-3-methoxybenzonitrile B Intermediate A->B Nucleophilic Substitution & Hydrolysis C This compound B->C Intramolecular Cyclization

Figure 4: Synthesis from a benzonitrile derivative.
Mechanistic Insights and Experimental Rationale

The synthesis of the starting material, 2-bromomethyl-3-methoxybenzonitrile, can be achieved from 3-methoxy-2-methylbenzonitrile via radical bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN).[6]

The subsequent step involves a one-pot reaction where a nucleophile, often an amine, displaces the bromide. The cyano group is then hydrolyzed under acidic or basic conditions to a carboxylic acid or its salt, which then undergoes intramolecular cyclization to form the isoindolinone.

Representative Experimental Protocol

Step 1: Synthesis of 2-Bromomethyl-3-methoxybenzonitrile [6]

  • To a solution of 3-methoxy-2-methylbenzonitrile (1.0 eq) in a nonpolar solvent like carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Step 2: Cyclization to this compound

  • Dissolve 2-bromomethyl-3-methoxybenzonitrile (1.0 eq) and a suitable amine (e.g., benzylamine, 1.2 eq) in a polar aprotic solvent like acetonitrile.

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), and stir the mixture at room temperature or with gentle heating.

  • Upon completion of the substitution reaction, add an aqueous acid (e.g., 6 M HCl) and heat the mixture to facilitate nitrile hydrolysis and subsequent cyclization.

  • After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by standard methods to obtain the desired N-substituted this compound. For the parent compound, subsequent de-benzylation would be required.

III. Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic route is a critical decision in any chemical synthesis campaign. The following table provides a comparative overview of the discussed pathways to aid in this decision-making process.

Pathway Starting Material Key Advantages Potential Challenges Typical Yields
A: Cyclization of Phthalic Anhydride Derivative 3-Methoxyphthalic AnhydrideReadily available starting material; straightforward initial step.Formation of regioisomers in the phtalamic acid step; requires a separate reduction step.Moderate to Good
B: Reductive Amination of Benzaldehyde Derivative 2-Formyl-3-methoxybenzoic AcidConvergent; amenable to the synthesis of N-substituted analogs; often a one-pot procedure.Availability and synthesis of the starting aldehyde can be a limiting factor.Good to Excellent
C: From Benzonitrile Derivative 2-Bromomethyl-3-methoxybenzonitrileUtilizes alternative starting materials; suitable for library synthesis.Multi-step synthesis of the starting material; can involve hazardous reagents (NBS).Moderate

IV. Conclusion and Future Perspectives

The synthesis of this compound is a well-established area of organic chemistry, with several robust and reliable pathways available to the synthetic chemist. The choice of a particular route will be guided by factors such as the availability of starting materials, the desired scale of the synthesis, and the specific substitution patterns required in the final product.

Future research in this area is likely to focus on the development of more sustainable and atom-economical synthetic methods. This may include the use of transition-metal-catalyzed C-H activation strategies to directly functionalize simpler aromatic precursors, thereby reducing the number of synthetic steps and minimizing waste.[2] Furthermore, the exploration of enzymatic and biocatalytic approaches could offer environmentally benign alternatives to traditional chemical methods.

As the demand for novel isoindolinone-based therapeutics continues to grow, the development of efficient and versatile synthetic methodologies will remain a key area of focus for the scientific community. The pathways and insights presented in this guide provide a solid foundation for researchers to build upon in their quest for the next generation of innovative medicines.

V. References

  • Shi, L., Hu, L., Wang, J., Cao, X., & Gu, H. (2012). A General and Efficient Synthesis of N-Substituted Isoindolinones and Phthalazinones by Reductive C-N Coupling and Intramolecular Amidation of 2-Carboxybenzaldehyde. Organic Letters, 14(7), 1876–1879. [Link]

  • ACS Omega. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. [Link]

  • The Journal of Organic Chemistry. (2025). Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. [Link]

  • ResearchGate. (n.d.). Synthesis of C(3)‐substituted isoindolinone derivatives 7.5. [Link]

  • Preprints.org. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • HETEROCYCLES. (2013). SYNTHESIS OF 4-METHOXY AND 5-METHOXY SUBSTITUTED 7-AZA-ISOINDOLIN-1-ONES. [Link]

  • ACS Omega. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. [Link]

  • ACS Medicinal Chemistry Letters. (2022). Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity. [Link]

  • PubMed. (n.d.). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. [Link]

  • PMC. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]

  • Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • Google Patents. (n.d.). Isoindolin-1-one derivatives.

  • PubMed Central. (n.d.). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. [Link]

Sources

biological activity of 4-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 4-Methoxyisoindolin-1-one and its Therapeutic Potential as a PARP Inhibitor Scaffold

Executive Summary

This compound belongs to the isoindolinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. While direct biological data on this compound is sparse, the isoindolinone core is a validated pharmacophore, most notably for the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors are a clinically successful class of targeted anticancer agents, and the isoindolinone scaffold serves as a key structural motif in their design. This guide synthesizes the established biological activity of isoindolinone derivatives to project the likely therapeutic relevance of this compound. We detail the mechanism of PARP inhibition, propose a comprehensive research workflow to empirically determine the activity of this specific molecule, provide detailed experimental protocols for key assays, and discuss the broader therapeutic landscape for this chemical class.

Introduction to the Isoindolinone Scaffold

The isoindolinone framework is a bicyclic structure that has emerged as a "privileged" scaffold in drug discovery. Its rigid, planar nature and synthetic tractability make it an ideal starting point for developing small molecule inhibitors. Compounds containing this core have been investigated for a range of biological activities, including antibacterial, antihypertensive, and enzyme inhibitory effects[1].

This compound (CAS: 366453-22-7, Formula: C₉H₉NO₂) is a specific derivative of this class[2]. Its therapeutic potential is best understood by examining the well-documented activities of structurally related isoindolinones, particularly in the context of cancer therapy.

Primary Biological Target: Poly(ADP-ribose) Polymerase (PARP)

The most significant biological activity associated with the isoindolinone scaffold is the inhibition of the PARP enzyme family.[3][4][5]

The Role of PARP in DNA Repair

PARP enzymes, particularly PARP1, are critical components of the cellular DNA damage response (DDR) system. When single-strand breaks (SSBs) occur in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other target proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the lesion. Inhibition of PARP1 prevents this repair process, leading to the accumulation of unrepaired SSBs.[3][5][6]

Mechanism of Action: Synthetic Lethality

PARP inhibitors exploit a concept known as "synthetic lethality." In cancer cells that have pre-existing defects in other DNA repair pathways, such as the homologous recombination (HR) pathway (e.g., cells with BRCA1/2 mutations), the inhibition of PARP-mediated SSB repair is catastrophic. Unrepaired SSBs are converted into more lethal double-strand breaks (DSBs) during DNA replication. Because the HR pathway is deficient, the cell cannot accurately repair these DSBs, leading to genomic instability and ultimately, cell death (apoptosis).[3][5]

The Isoindolinone Pharmacophore as a PARP Inhibitor

The isoindolinone scaffold is structurally analogous to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the substrate for PARP enzymes. This structural mimicry allows isoindolinone-based compounds to act as competitive inhibitors, binding to the catalytic domain of the PARP enzyme and preventing it from utilizing NAD+ to synthesize PAR chains.[3][5] This competitive inhibition effectively shuts down the enzyme's DNA repair function. Recent studies have led to the discovery of novel isoindolinone PARP1 inhibitors with potent, single-digit nanomolar activity[4].

Furthermore, isoindolinone derivatives have shown promising physicochemical properties for developing therapeutics for central nervous system (CNS) cancers, exhibiting moderate lipophilicity that may enhance penetration of the blood-brain barrier (BBB)[3][5][7].

Proposed Research Workflow for Characterizing this compound

As a Senior Application Scientist, the logical path to defining the biological activity of an uncharacterized compound like this compound involves a tiered, hypothesis-driven approach. The workflow below outlines a self-validating system to move from initial screening to mechanistic understanding.

G cluster_0 Phase 1: Primary Screening & Target Hypothesis cluster_1 Phase 2: In Vitro Validation & Mechanism cluster_2 Phase 3: Advanced Mechanistic & Preclinical A Compound Acquisition (this compound) B Biochemical PARP1 Inhibition Assay (Primary Target Hypothesis) A->B Test Compound C Broad Cell Viability Screening (e.g., NCI-60 Panel) A->C Test Compound D IC50 Determination (Dose-Response Curve) B->D If Active F BRCA-Mutant vs. Wild-Type Cell Line Selectivity C->F If Selective Activity Observed E Cell-Based PARP Activity Assay (Target Engagement) D->E E->F G Apoptosis Assay (e.g., Caspase-3/7) F->G H PARP-DNA Trapping Assay G->H Confirm Mechanism I In Vivo Xenograft Studies (BRCA-mutant tumor model) H->I Preclinical Candidate

Caption: Proposed research cascade for characterizing this compound.

Key Experimental Protocols

The following protocols represent core methodologies for executing the proposed research workflow.

Protocol: In Vitro PARP1 Inhibition Assay (Biochemical)
  • Objective: To determine the direct inhibitory effect of this compound on recombinant human PARP1 enzyme activity.

  • Principle: This is a chemiluminescent assay that measures the incorporation of biotinylated NAD+ onto histone proteins by PARP1. Inhibition of PARP1 results in a reduced signal.

  • Methodology:

    • Plate Preparation: Add 20 µL of 1X PARP buffer to all wells of a 96-well white plate. Add 5 µL of test compound (this compound) at various concentrations (e.g., 100 µM to 1 nM) or vehicle control (DMSO) to appropriate wells. Add 5 µL of a known PARP inhibitor (e.g., Olaparib) as a positive control.

    • Enzyme Addition: Add 10 µL of recombinant human PARP1 enzyme solution to all wells except the "No Enzyme" control.

    • Reaction Initiation: Start the reaction by adding 10 µL of PARP Cocktail (containing activated DNA, histones, and biotinylated NAD+).

    • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

    • Detection: Add 50 µL of reconstituted Streptavidin-HRP solution to each well and incubate for 60 minutes at room temperature.

    • Signal Generation: Add 50 µL of chemiluminescent substrate and immediately read the luminescence on a plate reader.

    • Data Analysis: Normalize the data to controls. The "No Enzyme" well represents 100% inhibition, and the "Vehicle Control" well represents 0% inhibition. Plot the percent inhibition versus the log of the compound concentration and fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Viability Assay (MTT Assay)
  • Objective: To assess the cytotoxic or cytostatic effect of this compound on cancer cell lines.

  • Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., BRCA-mutated CAPAN-1 and BRCA-wild-type BxPC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat cells with serial dilutions of this compound for 72 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., Staurosporine).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability versus the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Summary of Potential Biological Activities

Based on the activities of the parent isoindolinone scaffold, the following table summarizes the high-probability targets and effects for this compound, which require empirical validation.

Biological Target / ActivityPredicted Effect for this compoundRationale / Evidence from ScaffoldReference
PARP1/2 Inhibition High Probability. Competitive inhibitor of NAD+ binding site.The isoindolinone core is a known PARP-inhibitory pharmacophore.[3][4][5]
Anticancer (Synthetic Lethality) High Probability. Selective cytotoxicity in HR-deficient cancer cells.PARP inhibition is synthetically lethal with BRCA mutations.[3][5]
Carbonic Anhydrase Inhibition Possible. Other isoindolinone derivatives have shown inhibitory activity against hCA I and II.[1]
Antimicrobial Activity Possible. Some isoindolinone-containing compounds exhibit antibacterial properties.[1]

Conclusion and Future Directions

This compound is a compound of high interest due to its inclusion of the pharmacologically validated isoindolinone scaffold. The overwhelming evidence points to PARP inhibition as its most probable and potent biological activity, positioning it as a potential candidate for development as an anticancer agent, particularly for HR-deficient tumors. Its methoxy substitution may influence its potency, selectivity, and pharmacokinetic properties, including its ability to cross the blood-brain barrier.

The critical next step is the empirical validation of these hypotheses. The research workflow outlined in this guide provides a clear and robust pathway for characterizing the compound's IC₅₀ against PARP1/2, confirming its on-target effect in a cellular context, and evaluating its therapeutic potential in relevant cancer models. Such studies will be essential to determine if this compound is simply a representative of its class or a uniquely potent and valuable compound for drug development.

References

  • Title: Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. Source: ACS Medicinal Chemistry Letters, PubMed Central.
  • Title: Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. Source: PubMed.
  • Title: Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. Source: ResearchGate.
  • Title: Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. Source: ACS Publications.
  • Title: Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. Source: R Discovery.
  • Title: this compound | CAS 366453-22-7. Source: AMERICAN ELEMENTS.
  • Title: Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Source: PubMed Central (PMC), NIH.

Sources

A-1 Technical Guide: Elucidating the Mechanism of Action of 4-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and approved pharmaceuticals with diverse biological activities.[1][2][3] 4-Methoxyisoindolin-1-one represents a specific, yet under-characterized, member of this chemical class. Direct public-domain data on its specific mechanism of action is sparse. This guide, therefore, serves a dual purpose: first, to hypothesize potential mechanisms of action for this compound based on the known bioactivities of structurally related isoindolinones, and second, to provide a comprehensive, technically-grounded framework for the systematic elucidation of its precise molecular mechanism. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Part 1: Foundational Understanding & Target Hypothesis Generation

The isoindolinone core is a versatile pharmacophore associated with a wide range of biological activities, including anticancer, anti-inflammatory, and central nervous system effects.[4][5] Clinically approved drugs such as lenalidomide feature an isoindolin-1-one core and function as modulators of the cereblon E3 ubiquitin ligase complex.[2][6] Other derivatives have been identified as inhibitors of enzymes like carbonic anhydrase and cyclooxygenases (COX), or as modulators of microtubule dynamics.[4][6][7]

Given this landscape, initial hypotheses for the mechanism of action (MoA) of this compound can be categorized into several broad, experimentally testable classes:

  • Enzyme Inhibition: The compound may act as a direct inhibitor of a key enzyme. Common targets for this scaffold include protein kinases, carbonic anhydrases, and COX enzymes.[4][6][8]

  • Protein-Protein Interaction (PPI) Modulation: It could stabilize or disrupt a critical PPI, akin to the action of immunomodulatory imide drugs (IMiDs).

  • Microtubule Disruption: Some complex heterocyclic compounds interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]

  • Receptor Agonism/Antagonism: While less common for this scaffold, interaction with nuclear or G-protein coupled receptors cannot be ruled out.

Initial Workflow: From Hypothesis to Preliminary Data

The first phase of MoA elucidation involves a broad, systematic screening approach to narrow down these possibilities. This workflow is designed to be resource-efficient while maximizing data output to guide subsequent, more focused experiments.

G cluster_0 Phase 1: Target Hypothesis & Initial Screening A Compound Synthesis & QC of This compound B In Silico Target Prediction (Docking, Pharmacophore Screening) A->B Distribute Compound C Broad Phenotypic Screening (e.g., NCI-60 Cell Line Panel) A->C Distribute Compound D Broad Target-Based Screening (e.g., Kinase Panel, GPCR Panel) A->D Distribute Compound E Data Integration & Hypothesis Refinement B->E Generate Data C->E Generate Data D->E Generate Data

Caption: Phase 1 Workflow for Initial MoA Investigation.

Experimental Protocol: Broad-Panel Kinase Profiling

Rationale: Given the prevalence of kinase inhibitors in oncology and inflammatory disease, assessing the compound's activity against a broad panel of human kinases is a high-yield starting point. This experiment rapidly determines if the compound is a kinase inhibitor and reveals its selectivity profile.

Methodology:

  • Service Provider: Engage a reputable contract research organization (CRO) offering kinase profiling services (e.g., Eurofins DiscoverX, Promega).

  • Panel Selection: Select a comprehensive panel, such as the scanMAX panel, which covers over 400 human kinases.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Provide the CRO with the exact molecular weight and structure.

  • Assay Concentration: A standard initial screening concentration is 1 µM or 10 µM.

  • Assay Principle: The assay typically measures the amount of ATP remaining in solution following the kinase reaction. Inhibition is observed as a higher ATP signal (less ATP consumed).

  • Data Analysis: Results are usually provided as '% Inhibition' or '% of Control'. Hits are defined as kinases inhibited by >50% or >90%, depending on the desired stringency.

Hypothetical Data Summary:

Kinase Target% Inhibition at 1 µMKinase FamilyPotential Indication
EGFR8%Tyrosine KinaseOncology
VEGFR292%Tyrosine KinaseOncology, Angiogenesis
CDK215%Ser/Thr KinaseOncology
p38α (MAPK14)88%Ser/Thr KinaseInflammation

This hypothetical data suggests this compound may be a dual inhibitor of VEGFR2 and p38α, pointing towards potential applications in both oncology and inflammatory diseases.

Part 2: Target Validation and Mechanistic Confirmation

Following the identification of putative targets, the next crucial phase is to validate these interactions in a cellular context and confirm the direct binding and mechanism of inhibition.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA is a powerful technique to verify that a compound binds to its putative target inside intact cells. It relies on the principle that a ligand-bound protein is stabilized against thermal denaturation.

Methodology:

  • Cell Culture: Grow a relevant cell line (e.g., HUVEC for VEGFR2, THP-1 for p38α) to ~80% confluency.

  • Compound Treatment: Treat cells with this compound (e.g., at 10x the biochemical IC₅₀) and a vehicle control (DMSO) for 1-2 hours.

  • Heating Gradient: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Target Detection: Analyze the amount of soluble target protein (e.g., VEGFR2 or p38α) remaining at each temperature using Western blotting or ELISA.

  • Data Analysis: A positive result is a rightward shift in the melting curve for the target protein in the presence of the compound, indicating thermal stabilization upon binding.

G cluster_1 CETSA Workflow A Treat Intact Cells (Vehicle vs. Compound) B Apply Heat Gradient A->B C Lyse Cells & Separate Soluble/Insoluble Fractions B->C D Quantify Soluble Target (e.g., Western Blot) C->D E Plot Melting Curves & Compare Shifts D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Biophysical Characterization: Surface Plasmon Resonance (SPR)

Rationale: To quantify the binding kinetics (association and dissociation rates) and affinity (KD) of the compound to its purified target protein, SPR is the gold standard.

Methodology:

  • Protein Immobilization: Covalently immobilize purified recombinant target protein (e.g., VEGFR2 kinase domain) onto a sensor chip surface.

  • Compound Injection: Inject a series of concentrations of this compound across the chip surface.

  • Signal Detection: The SPR instrument detects changes in the refractive index at the surface as the compound binds to and dissociates from the immobilized protein. This is measured in Response Units (RU).

  • Kinetic Analysis: Fit the resulting sensorgrams (RU vs. time) to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Hypothetical Data Summary:

Target Proteinka (1/Ms)kd (1/s)KD (nM)Binding Notes
VEGFR21.5 x 1053.0 x 10-320Fast on, slow off
p38α2.2 x 1058.8 x 10-340Fast on, moderate off

This data provides quantitative confirmation of direct binding and affinity, crucial for structure-activity relationship (SAR) studies.

Part 3: Elucidating the Downstream Cellular Pathway

Confirming target engagement is only part of the story. The final phase is to demonstrate that this engagement translates into the expected modulation of downstream signaling pathways and a cellular phenotype.

Pathway Analysis via Western Blotting

Rationale: Based on our hypothetical targets, we would expect this compound to inhibit VEGF-induced phosphorylation of downstream effectors of VEGFR2 and to block LPS-induced phosphorylation of MK2, a direct substrate of p38α.

Methodology (VEGFR2 Pathway):

  • Cell Seeding: Plate HUVEC cells and serum-starve overnight to reduce basal signaling.

  • Pre-treatment: Treat cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with recombinant human VEGF (50 ng/mL) for 10 minutes.

  • Lysis & SDS-PAGE: Lyse the cells, quantify total protein, and separate proteins by SDS-PAGE.

  • Immunoblotting: Transfer proteins to a PVDF membrane and probe with antibodies against:

    • Phospho-VEGFR2 (pY1175)

    • Total VEGFR2

    • Phospho-ERK1/2 (pT202/Y204)

    • Total ERK1/2

    • Actin (as a loading control)

  • Analysis: A successful outcome will show a dose-dependent decrease in the phosphorylation of VEGFR2 and ERK1/2 in the compound-treated, VEGF-stimulated cells compared to the vehicle control.

Hypothetical Signaling Pathway

G cluster_0 VEGFR2 Pathway cluster_1 p38 MAPK Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Phosphorylates Compound 4-Methoxy- isoindolin-1-one Compound->VEGFR2 Inhibits ERK p-ERK PLCg->ERK Proliferation Angiogenesis Proliferation ERK->Proliferation LPS LPS/Stress p38 p38α LPS->p38 Activates MK2 p-MK2 p38->MK2 Phosphorylates Compound2 4-Methoxy- isoindolin-1-one Compound2->p38 Inhibits TNFa TNF-α, IL-6 Production MK2->TNFa

Caption: Hypothesized dual-pathway inhibition by this compound.

References

  • Title: Discovery and current developments of isoindolinone-based fungal natural products. Source: ResearchGate URL: [Link]

  • Title: Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Source: PMC - NIH URL: [Link]

  • Title: Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Source: MDPI URL: [Link]

  • Title: The chemistry of isoindole natural products. Source: PMC - NIH URL: [Link]

  • Title: Properties and Functions of Isoindoline: A Short Review. Source: JETIR URL: [Link]

  • Title: Complete biosynthesis of the fungal alkaloid zinnimidine: Biochemical insights into the isoindolinone core formation. Source: PubMed URL: [Link]

  • Title: Synthesis of isoindolinones. Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Source: Preprints.org URL: [Link]

  • Title: A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. Source: PubMed URL: [Link]

Sources

potential therapeutic targets of 4-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Methoxyisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] This technical guide focuses on a specific derivative, this compound, and outlines a strategic roadmap for the identification and validation of its potential therapeutic targets. While direct studies on this particular molecule are nascent, the extensive research on the broader isoindolinone class provides a strong foundation for targeted investigation. This document synthesizes existing knowledge to propose high-priority target classes, including Poly(ADP-ribose) polymerase (PARP) and Carbonic Anhydrases (CAs), and provides detailed experimental workflows for their validation. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility.

Introduction: The Therapeutic Promise of the Isoindolinone Scaffold

Isoindolinones are a class of N-heterocyclic compounds found in both natural products and synthetic molecules, exhibiting a remarkable diversity of biological activities.[1][3] These activities range from anticancer and anti-inflammatory to anticonvulsant and antioxidant effects.[2][3][4] The structural versatility of the isoindolinone core allows for fine-tuning of its physicochemical properties, making it an attractive scaffold for drug design.[5]

This compound, the subject of this guide, is a derivative that warrants systematic investigation. The methoxy substitution on the isoindolinone core can significantly influence its binding affinity, selectivity, and pharmacokinetic properties. This guide will provide a comprehensive, step-by-step approach for researchers to elucidate the mechanism of action and identify the primary therapeutic targets of this promising compound.

High-Priority Potential Therapeutic Target Classes

Based on a thorough review of the literature on isoindolinone derivatives, two high-priority target classes emerge as the most promising avenues for investigation for this compound:

  • Poly(ADP-ribose) Polymerase (PARP) Family

  • Carbonic Anhydrases (CAs)

Poly(ADP-ribose) Polymerase (PARP) Inhibition: A Potential Anticancer Strategy

Rationale for Target Selection: The isoindolinone scaffold bears a structural resemblance to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), which is the substrate for PARP enzymes. This structural mimicry can facilitate competitive inhibition at the catalytic site of PARP. Several patents and studies have documented the development of isoindolinone derivatives as potent PARP inhibitors, particularly for the treatment of central nervous system (CNS) cancers due to their potential to cross the blood-brain barrier.

Role in Disease: PARP enzymes, a family of 17 proteins, are crucial for DNA damage repair. In cancers with pre-existing defects in DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, a state where the combination of two genetic defects (the cancer's and the drug-induced one) results in cell death. This targeted approach has led to the successful development of several PARP inhibitors for various cancers.

Proposed Experimental Workflow for PARP Target Validation:

Caption: Workflow for PARP Target Validation of this compound.

Carbonic Anhydrase (CA) Inhibition: A Multifaceted Therapeutic Avenue

Rationale for Target Selection: Recent studies have revealed that novel isoindolinone derivatives can act as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA I and II.[4] Some derivatives have shown inhibitory activity in the low nanomolar range, surpassing that of the standard inhibitor acetazolamide.[4] The isoindolinone scaffold, when appropriately substituted, can effectively interact with the zinc ion in the active site of CAs.

Role in Disease: Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They are involved in numerous physiological processes, including pH regulation, ion transport, and fluid balance. Dysregulation of CA activity is implicated in various pathologies, including glaucoma, epilepsy, and cancer. Certain CA isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors and contribute to tumor acidosis and progression, making them attractive anticancer targets.

Proposed Experimental Workflow for CA Target Validation:

Sources

discovery and history of isoindolinone compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Isoindolinone Compounds

Abstract

The isoindolinone scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds. This guide traces the historical trajectory of isoindolinone chemistry, from its foundational synthesis in the early 20th century to its modern-day prominence in targeted protein degradation and beyond. We will explore the seminal synthetic methodologies, the pivotal and complex history of thalidomide and its analogs (the IMiDs®), the evolution of advanced catalytic syntheses, and the diversification of the scaffold's therapeutic applications. This document serves as a technical resource for researchers and drug development professionals, providing not only a historical narrative but also detailed experimental context and mechanistic insights.

The Genesis of a Scaffold: Early Discovery and Synthesis

The story of the isoindolinone core, a fused benzopyrrole ring system, begins over a century ago.[1] Its initial discovery was not linked to a specific biological activity but was a product of fundamental synthetic exploration in organic chemistry.

The Gabriel-Colman Rearrangement: A Foundational Reaction

One of the earliest and most notable methods for constructing a related isoquinoline core, which laid conceptual groundwork, was the Gabriel-Colman rearrangement, first described in 1900 by Siegmund Gabriel and James Colman.[2][3] This reaction involves the base-catalyzed rearrangement of a phthalimido ester. While its primary application yields isoquinolines, the underlying principles of intramolecular cyclization of phthalimide derivatives were crucial for the field.

The reaction is initiated by a strong base, typically an alkoxide, which attacks a carbonyl group of the phthalimide ring, leading to ring opening.[2] The key step involves the formation of a carbanion on the α-carbon of the ester group (which requires an enolizable hydrogen). This carbanion then acts as a nucleophile, attacking the newly formed ester carbonyl in an intramolecular fashion, analogous to a Dieckmann condensation, to form the new six-membered ring after displacing the alkoxide.[4][5]

Gabriel_Colman_Rearrangement cluster_start Starting Material cluster_reagents Reagents cluster_mechanism Key Mechanistic Steps cluster_product Product start Phthalimidoacetic Ester step1 1. Base Attack & Ring Opening start->step1 Reaction reagents Strong Base (e.g., NaOEt) reagents->step1 step2 2. Isomerization to Carbanion step1->step2 step3 3. Intramolecular Cyclization (Dieckmann) step2->step3 step4 4. Tautomerization step3->step4 product Substituted Isoquinoline step4->product

Caption: Key steps of the Gabriel-Colman rearrangement.

While classical methods like this were groundbreaking, they often required harsh conditions and had limited substrate scope, paving the way for the development of more versatile synthetic strategies in the decades to follow.[6]

The Thalidomide Saga: From Tragedy to Targeted Therapy

No discussion of isoindolinone history is complete without addressing the profound impact of thalidomide. Its story is a crucial lesson in stereochemistry, pharmacology, and the ethics of drug development, and it ultimately catalyzed the discovery of an entirely new class of therapeutics.

A Dual-Faced Molecule

First marketed in the late 1950s, thalidomide was widely used as a sedative and antiemetic, particularly for treating morning sickness in pregnant women.[1][7] This led to one of the most devastating medical tragedies in history, as thalidomide was found to be a potent teratogen, causing severe birth defects. The tragedy underscored the critical importance of stereochemistry in drug action, as it was discovered that while the (R)-enantiomer possessed the desired sedative effects, the (S)-enantiomer was responsible for the teratogenicity.

Rebirth as Immunomodulatory Drugs (IMiDs®)

Decades of research into thalidomide's mechanism of action revealed its potent immunomodulatory and anti-angiogenic properties. This led to its repurposing for treating conditions like erythema nodosum leprosum and, most significantly, multiple myeloma. This revival spurred the development of analogs with improved efficacy and safety profiles.[7] These compounds, known as Immunomodulatory Drugs (IMiDs), function as "molecular glues," a novel mechanism of action.[8] They effectively hijack the Cereblon (CRBN) E3 ubiquitin ligase complex, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.

Key analogs include:

  • Lenalidomide: Approved in 2004, it features an amino group on the phthalimide ring and lacks one of the carbonyl groups, forming an isoindolin-1-one core.[7][9] It is a cornerstone of multiple myeloma therapy.

  • Pomalidomide: Approved in 2013, it is structurally similar to lenalidomide but with an additional amino group, exhibiting even greater potency in certain contexts.[7]

  • Apremilast: This molecule also contains the oxidized isoindoline core and is approved for treating psoriasis and psoriatic arthritis, acting as a phosphodiesterase 4 (PDE4) inhibitor.[7][9]

Caption: Evolution from Thalidomide to its key analogs.

The Modern Era: Advanced Synthesis and Application Expansion

The resurgence of interest in isoindolinones, driven by the success of IMiDs, spurred a revolution in their synthesis. Chemists sought more efficient, modular, and scalable methods to build libraries of these compounds for drug discovery.

Transition Metal Catalysis: A Paradigm Shift

Over the past two decades, transition-metal-catalyzed reactions have become the dominant strategy for isoindolinone synthesis.[10] These methods offer mild reaction conditions, high functional group tolerance, and the ability to directly forge key C-C and C-N bonds.[11]

Key approaches include:

  • Palladium-Catalyzed C-H Activation/Carbonylation: This powerful strategy allows for the direct coupling of benzamides with various partners. For instance, benzamides can react with cyclopropanols or through gas-free CO surrogates to construct the isoindolinone core via sequential C-H/C-C cleavage and C-C/C-N bond formation.[12]

  • Copper-Catalyzed C-H Functionalization: Efficient methods have been developed using copper catalysts to functionalize the sp3 C-H bonds of 2-alkyl-N-substituted benzamides, leading to a variety of isoindolinones without the need for pre-halogenated substrates or toxic gases.[12]

  • Reductive C-N Coupling: Using platinum nanowires as catalysts, 2-carboxybenzaldehydes can be coupled with amines under hydrogen to form N-substituted isoindolinones in excellent yields.[12]

Modern_Synthesis_Workflow cluster_methods Catalytic Methodologies Start Simple Starting Materials (e.g., Benzamides, Benzoic Acids) Pd_Cat Pd-Catalyzed C-H Activation Start->Pd_Cat Cu_Cat Cu-Catalyzed C-H Functionalization Start->Cu_Cat MCR Multicomponent Reactions (e.g., Ugi) Start->MCR Other Other Methods (Rh, Ir, etc.) Start->Other Core Isoindolinone Core Pd_Cat->Core Cu_Cat->Core MCR->Core Other->Core Diversity Diverse Functionalized Isoindolinones Core->Diversity

Caption: General workflow for modern isoindolinone synthesis.

Multicomponent Reactions (MCRs)

MCRs, such as the Ugi reaction, have emerged as highly efficient tools for generating chemical diversity.[13] The Ugi four-component reaction, for example, can utilize methyl 2-formylbenzoate, an amine, a carboxylic acid, and an isocyanide to rapidly assemble complex isoindolinone structures in a single pot.[14][15] This approach is invaluable for creating large libraries of compounds for high-throughput screening.

Protocol Example: Palladium-Catalyzed C-H Carbonylation

This protocol is representative of modern C-H activation strategies for isoindolinone synthesis.

Objective: To synthesize an N-substituted isoindolinone from a primary benzylamine via palladium-catalyzed C-H carbonylation using a CO surrogate.

Methodology:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add the primary benzylamine (1.0 mmol), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), a suitable ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf, 10 mol%), and a carbonate base (e.g., K₂CO₃, 2.0 mmol).

  • Reagent Addition: Add the CO surrogate, such as benzene-1,3,5-triyl triformate (TFBen), (0.5 mmol) followed by a dry, degassed solvent (e.g., 1,4-dioxane, 5 mL).

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at 100-120 °C. Stir the reaction mixture for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure isoindolinone product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Causality: The palladium catalyst facilitates the chelation-assisted activation of an ortho C-H bond on the benzylamine. The CO surrogate then provides the carbonyl group, which inserts into the Pd-C bond. Subsequent reductive elimination forms the C-N bond, closing the five-membered lactam ring to yield the isoindolinone scaffold.[12]

Diversification of Biological Activity

While the IMiD story dominates the narrative, the isoindolinone scaffold is far from a one-trick pony. Its rigid, planar structure makes it an excellent pharmacophore for interacting with a wide range of biological targets. The core is found in numerous natural products, including aristolactams and meroterpenoids isolated from fungi, which display activities ranging from antiviral to neuritogenic.[1][7]

Modern drug discovery efforts have identified isoindolinone derivatives with a broad spectrum of therapeutic potential.

Target/Activity ClassTherapeutic AreaExample/NoteReference
PARP1 Inhibition OncologyNovel inhibitors discovered via DNA-encoded libraries show high potency.[16]
Carbonic Anhydrase Inhibition Glaucoma, OncologyDerivatives show potent, low-nanomolar inhibition of hCA I and II isoforms.[17]
Kv1.5 Potassium Channel Blockade Atrial FibrillationCompounds developed using MCRs show good in vitro potency and PK profiles.[13]
IKZF2 Degradation Oncology, ImmunologySelective molecular glue degraders spare off-targets like CK1α.[8]
Antiviral Infectious DiseaseThe natural product Stachyflin shows potent activity against Influenza A.[7]

Conclusion and Future Outlook

The journey of the isoindolinone scaffold is a compelling narrative of chemical innovation and pharmacological discovery. From its origins in classical rearrangement reactions to its central role in the tragic and triumphant story of thalidomide, the scaffold has proven its immense value. Today, empowered by modern catalytic methods, chemists continue to unlock its potential. The future of isoindolinone chemistry lies in the design of next-generation molecular glues with even greater selectivity, the exploration of novel therapeutic targets, and the application of this versatile core to address unmet medical needs across oncology, immunology, and beyond. The history of the isoindolinone is still being written, and its next chapter promises to be as impactful as its last.

References

  • Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. ChemMedChem.
  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC - NIH.
  • The chemistry of isoindole natural products. PMC - NIH.
  • Synthesis of isoindolin-1-one compounds 5a–h. ResearchGate.
  • Synthesis of isoindolinones. Organic Chemistry Portal.
  • Gabriel–Colman rearrangement. Wikipedia.
  • Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach. PubMed.
  • Gabriel colman rearrgment. Slideshare.
  • Mechanistic evidence of a Gabriel Colman-type rearrangement. Semantic Scholar.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.
  • Gabriel-Colman Rearrangement. Merck Index.
  • Synthesis of isoindolin-1-one compounds 10a–f. ResearchGate.
  • SYNTHESIS OF ISOINDOLINES AND ISOINDOLINONES BY PALLADIUM CATALYZED REACTIONS. BUET Institutional Repository.
  • The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry.
  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. PubMed Central.
  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate.
  • Overcoming CK1α liability in the discovery of a series of isoIndolinone Glutarimides as selective IKZF2 molecular glue degraders. PubMed.

Sources

Spectroscopic Data of 4-Methoxyisoindolin-1-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxyisoindolin-1-one is a heterocyclic organic compound belonging to the isoindolinone class. The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The introduction of a methoxy group at the 4-position of the isoindolinone core can significantly influence its physicochemical properties and biological activity, making it a molecule of interest for drug discovery and development professionals.

Molecular Structure and Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: Chemical structure of this compound.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted isoindolinones. A common strategy involves the amination and subsequent cyclization of a suitably substituted phthalic anhydride or a related precursor.

Proposed Synthetic Pathway

synthesis start 3-Methoxyphthalic Anhydride intermediate1 Phthalamic acid intermediate start->intermediate1 Ammonia (aq.) product This compound intermediate1->product Reduction (e.g., NaBH4 or H2/Pd-C)

Figure 2: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)
  • Amidation: 3-Methoxyphthalic anhydride is dissolved in a suitable solvent (e.g., THF or dioxane) and treated with aqueous ammonia at room temperature. The reaction mixture is stirred for several hours to yield the corresponding phthalamic acid intermediate.

  • Reductive Cyclization: The phthalamic acid intermediate is then subjected to a reduction and cyclization step. This can be achieved using a reducing agent such as sodium borohydride (NaBH₄) or through catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).

  • Work-up and Purification: After the reaction is complete, the mixture is worked up by quenching any excess reducing agent and extracting the product into an organic solvent. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Due to the lack of publicly available experimental NMR data for this compound, the following data is predicted using the online NMR prediction tool, NMRDB.org.[1][2][3] It is important to note that while these predictions are generally accurate, experimental verification is always recommended.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
H-57.25d1H
H-67.40t1H
H-76.95d1H
CH₂4.50s2H
OCH₃3.90s3H
NH8.00br s1H
  • Aromatic Protons (H-5, H-6, H-7): The three aromatic protons are expected to appear in the range of 6.9-7.5 ppm. The proton at the 7-position (H-7), being ortho to the electron-donating methoxy group, is predicted to be the most shielded (upfield). The proton at the 6-position (H-6) would appear as a triplet due to coupling with both H-5 and H-7. The proton at the 5-position (H-5) would appear as a doublet.

  • Methylene Protons (CH₂): The two protons of the methylene group (CH₂) are diastereotopic and are predicted to appear as a singlet around 4.50 ppm.

  • Methoxy Protons (OCH₃): The three protons of the methoxy group are expected to appear as a sharp singlet at approximately 3.90 ppm.

  • Amide Proton (NH): The amide proton is expected to be a broad singlet at a downfield chemical shift (around 8.00 ppm) due to hydrogen bonding and exchange.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (ppm)
C=O168.0
C-4158.0
C-7a140.0
C-3a135.0
C-6130.0
C-5118.0
C-7110.0
CH₂45.0
OCH₃56.0
  • Carbonyl Carbon (C=O): The carbonyl carbon of the lactam is expected to be the most downfield signal, around 168.0 ppm.

  • Aromatic Carbons: The aromatic carbons will appear in the region of 110-160 ppm. The carbon attached to the methoxy group (C-4) is predicted to be the most downfield of the aromatic signals due to the deshielding effect of the oxygen atom. The other aromatic carbons can be assigned based on their substitution and electronic environment.

  • Methylene Carbon (CH₂): The methylene carbon is expected to appear around 45.0 ppm.

  • Methoxy Carbon (OCH₃): The methoxy carbon is predicted to have a chemical shift of approximately 56.0 ppm.

NMR Experimental Protocol

A standard protocol for acquiring NMR spectra of small molecules would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the lactam, aromatic ring, and ether functional groups. As a direct experimental spectrum is unavailable, the spectrum of a closely related aromatic lactam, such as N-phenylisoindolin-1-one, can be used for illustrative purposes.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (Lactam)3200-3400 (broad)
C=O Stretch (Lactam)1680-1720 (strong)
C-H Stretch (Aromatic)3000-3100
C=C Stretch (Aromatic)1450-1600
C-O Stretch (Ether)1000-1300
C-N Stretch (Lactam)1200-1350
Interpretation of the IR Spectrum
  • N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration in the lactam ring, broadened by hydrogen bonding.

  • C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the five-membered lactam ring.

  • Aromatic C-H and C=C Stretches: Absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions correspond to the C-H and C=C stretching vibrations of the aromatic ring, respectively.

  • C-O Stretch: The C-O stretching vibration of the methoxy group is expected to appear as a strong band in the 1000-1300 cm⁻¹ region.

IR Experimental Protocol
  • Sample Preparation: The IR spectrum can be obtained using the KBr pellet method or as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a thin pellet.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₉NO₂), the expected molecular weight is approximately 163.18 g/mol .

Expected Fragmentation Pattern

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through several characteristic pathways.

fragmentation M [M]+. m/z = 163 F1 [M-CH₃]+. m/z = 148 M->F1 - •CH₃ F2 [M-CO]+. m/z = 135 M->F2 - CO F3 [M-CH₂O]+. m/z = 133 F1->F3 - CH₃

Figure 3: Plausible fragmentation pathways for this compound.

  • Molecular Ion Peak ([M]⁺·): The molecular ion peak is expected at m/z 163.

  • Loss of a Methyl Radical ([M-CH₃]⁺): A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment ion at m/z 148.

  • Loss of Carbon Monoxide ([M-CO]⁺·): The lactam ring can undergo fragmentation with the loss of a neutral carbon monoxide (CO) molecule, resulting in a fragment at m/z 135.

  • Loss of Formaldehyde ([M-CH₂O]⁺·): Another possible fragmentation is the loss of formaldehyde (CH₂O) from the methoxy group and the adjacent aromatic ring, leading to a fragment at m/z 133.

Mass Spectrometry Experimental Protocol
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic data for this compound. By combining high-quality predicted NMR data with illustrative experimental data from closely related analogs for IR and MS, this guide serves as a valuable resource for researchers working with this compound. The provided interpretations and experimental protocols will aid in the unambiguous identification, structural confirmation, and purity assessment of this compound in various research and development settings. It is re-emphasized that while the predicted and analogous data presented here are based on sound scientific principles, experimental verification on a pure sample of this compound is the ultimate standard for structural confirmation.

References

  • Zhou, H., Sun, G., Liu, Z., Zhan, X., & Mao, Z. (2013). Synthesis of 4-methoxy and 5-methoxy substituted 7-aza-isoindolin-1-ones. HETEROCYCLES, 87(10), 2071.
  • Palombi, L., Di Mola, A., & Massa, A. (2014). Spectroscopic and analytical data for isoindolinone derivatives 1. Electronic Supplementary Material (ESI) for New Journal of Chemistry.
  • Szulczyk, D., et al. (2019). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 24(21), 3939.
  • Ghiță, C., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
  • Malkov, A. V., et al. (2019). 1H NMR spectrum fragment for diastereomeric mixture of isoindolinone L-valinates.
  • García-López, J. A., et al. (2017). Synthesis of Four Pseudo‐Resonance Structures of 3‐Substituted Isoindolin‐1‐ones and Study of Their NMR Spectra. ChemistrySelect, 2(29), 9293-9297.
  • Nguyen, T. T., et al. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC advances, 12(22), 14008-14015.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

  • Mohan, K., et al. (2014). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones.
  • NIST. (n.d.). Pyridine, 4-methoxy-1-oxide-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NIST. (n.d.). 4(1H)-Quinolinone, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Predictor. Retrieved from [Link]

  • NIST. (n.d.). 4(1H)-Quinazolinone, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, (R)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wishart, D. S., et al. (2024). PROSPRE - 1H NMR Predictor. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Isoindolinone Scaffold and the Importance of Early-Stage Physicochemical Profiling

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with significant biological activity.[1] From the immunomodulatory effects of thalidomide and its analogs (lenalidomide) to other diverse therapeutic applications, this heterocyclic system continues to be a focal point for drug discovery programs. The specific compound of interest, 4-Methoxyisoindolin-1-one, represents a key synthetic intermediate or a potential pharmacophore in its own right.

As with any compound destined for biological evaluation, a thorough and early understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not mere data points; they are critical determinants of a compound's developability, influencing everything from in vitro assay performance to in vivo pharmacokinetics and ultimate formulation strategies. This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound, grounded in established principles of pharmaceutical science. The methodologies described herein are designed to be robust and self-validating, providing the trustworthy data required for informed decision-making in a research and development setting.

Compound Profile: this compound

A clear understanding of the subject molecule is the foundation of any analytical endeavor. This section details the fundamental properties of this compound.

PropertyValueSource
Chemical Structure Chemical structure of this compoundPubChem CID: 11672718
CAS Number 366453-22-7[2]
Molecular Formula C₉H₉NO₂[2]
Molecular Weight 163.18 g/mol PubChem CID: 11672718
Predicted logP 1.35Molinspiration
Predicted Aqueous Solubility (logS) -1.89 (mol/L)ChemAxon
  • Interpretation of Predicted Properties: The predicted octanol-water partition coefficient (logP) of 1.35 suggests that this compound is moderately lipophilic. The predicted aqueous solubility (logS) of -1.89 corresponds to an estimated solubility of approximately 13.0 µM or 2.1 mg/mL. These in silico values provide a crucial starting point for designing the experimental protocols that follow, particularly for defining concentration ranges and solvent selection.

Aqueous and Organic Solubility Assessment

A compound's ability to dissolve in relevant media is a critical factor for its biological activity and formulation. We will explore two key types of solubility: kinetic and thermodynamic. Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer, begins to precipitate. It is a high-throughput assessment relevant to early screening. Thermodynamic solubility, the true equilibrium solubility, is the maximum concentration of the most stable crystalline form of a compound that can be achieved in a solvent at equilibrium.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow for a comprehensive solubility assessment.

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility (Shake-Flask) stock Prepare 10 mM Stock in 100% DMSO dilute Serial Dilution in DMSO stock->dilute quantify Quantify Supernatant (HPLC-UV/LC-MS) add_buffer Add Aqueous Buffer (e.g., PBS, pH 7.4) dilute->add_buffer incubate_k Incubate (e.g., 2h, RT) add_buffer->incubate_k measure_k Measure Precipitation (Nephelometry) incubate_k->measure_k add_solid Add Excess Solid Compound to Buffer incubate_t Equilibrate (e.g., 24-48h, RT) with Agitation add_solid->incubate_t separate Separate Solid/Liquid (Centrifugation/Filtration) incubate_t->separate separate->quantify

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Protocol 1: Kinetic Solubility by Nephelometry

Causality: This high-throughput method is ideal for early-stage assessment. It mimics the process of diluting a DMSO stock solution into aqueous assay buffer, providing a rapid indication of the concentration at which the compound may precipitate under typical in vitro screening conditions. Nephelometry, which measures light scattering from suspended particles, is a direct and sensitive way to detect precipitation.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Rationale: DMSO is a common solvent for compound libraries, and 10 mM is a standard concentration.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).

  • Addition of Aqueous Buffer: To each well, add phosphate-buffered saline (PBS), pH 7.4, such that the final DMSO concentration is 1% (v/v). Rationale: A final DMSO concentration of 1% or less is typically well-tolerated in biological assays.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking. Rationale: This allows time for precipitation to occur and reach a semi-equilibrium state.

  • Measurement: Read the plate on a nephelometer. The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer with 1% DMSO).

Protocol 2: Thermodynamic Solubility by the Shake-Flask Method

Causality: Considered the "gold standard," this method determines the true equilibrium solubility, which is critical for formulation development and predicting oral absorption.[3] The 24-48 hour incubation period ensures that the solution is fully saturated with the most stable crystalline form of the compound. HPLC-UV is used for quantification due to its robustness and the presence of a chromophore in the molecule.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of vials containing 1 mL of the desired solvents (e.g., water, PBS pH 7.4, 0.1 M HCl, Fasted State Simulated Intestinal Fluid). Rationale: Using excess solid ensures that equilibrium is reached with an undissolved solid phase present.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. Rationale: Prolonged agitation at a controlled temperature is necessary to achieve thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Carefully remove an aliquot of the supernatant and clarify it by either centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF). Rationale: Complete removal of undissolved solid is critical to avoid overestimation of solubility.

  • Quantification:

    • Prepare a standard curve of this compound of known concentrations in the relevant solvent.

    • Analyze the clarified supernatant and the standards by a validated HPLC-UV method (see Section 3.2 for a starting method).

    • Determine the concentration of the compound in the supernatant by interpolating from the standard curve. This concentration is the thermodynamic solubility.

Chemical Stability and Forced Degradation Profiling

Understanding a molecule's intrinsic stability and its degradation pathways is a regulatory requirement and essential for developing stable formulations. Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those it would typically encounter to accelerate degradation and identify potential degradation products.[4][5]

Forced Degradation Strategy

The goal is to achieve 5-20% degradation of the parent compound.[3] This level is sufficient to generate and detect degradation products without leading to secondary or overly complex degradation profiles. The following workflow outlines a systematic approach.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis prep_sol Prepare Compound Solution (e.g., 1 mg/mL in MeCN:H2O) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_sol->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep_sol->base oxid Oxidation (e.g., 3% H2O2, RT) prep_sol->oxid thermal Thermal (e.g., 60°C, Solid & Solution) prep_sol->thermal photo Photolytic (ICH Q1B Light Exposure) prep_sol->photo timepoint Sample at Timepoints (e.g., 0, 2, 8, 24h) acid->timepoint base->timepoint oxid->timepoint thermal->timepoint photo->timepoint quench Neutralize/Quench (as needed) timepoint->quench hplc Analyze by Stability-Indicating HPLC-UV/DAD Method quench->hplc mass_bal Assess Mass Balance & Identify Degradants (LC-MS) hplc->mass_bal

Caption: Workflow for Forced Degradation (Stress Testing) Studies.

Protocol 3: Development of a Stability-Indicating HPLC Method

Causality: A stability-indicating method is an analytical procedure that can accurately quantify the decrease of the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities. The key feature is specificity, which is demonstrated by the ability to resolve the API peak from all potential degradant peaks. A Diode Array Detector (DAD) is crucial for assessing peak purity.

Starting HPLC-UV/DAD Method:

  • Column: C18 reverse-phase, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% to 90% B over 20 minutes, then hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and DAD scan (e.g., 200-400 nm) to monitor peak purity.

  • Injection Volume: 10 µL

Protocol 4: Forced Degradation Studies

Methodology:

For each condition below, a solution of this compound (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture) is prepared. A control sample is kept at 4°C in the dark. Samples are taken at appropriate time points (e.g., 0, 2, 8, 24, 48 hours), quenched if necessary, and analyzed by the stability-indicating HPLC method.

  • Acid Hydrolysis: Mix the compound solution 1:1 with 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C. Rationale: The elevated temperature accelerates the acid-catalyzed hydrolysis of the lactam amide bond.

  • Base Hydrolysis: Mix the compound solution 1:1 with 0.2 M NaOH (final concentration 0.1 M NaOH). Keep at room temperature. Rationale: Base-catalyzed hydrolysis of lactams is typically rapid, so elevated temperature may not be necessary initially.

  • Oxidative Degradation: Mix the compound solution with a solution of hydrogen peroxide (e.g., final concentration of 3% H₂O₂). Keep at room temperature, protected from light. Rationale: 3% H₂O₂ is a standard oxidizing agent to test for susceptibility to oxidation. The benzylic position adjacent to the nitrogen is a potential site of oxidation.

  • Thermal Degradation:

    • Solution: Incubate the compound solution at 60°C.

    • Solid: Place the solid compound in a 60°C oven. Periodically dissolve a sample for analysis.

    • Rationale: This assesses the intrinsic thermal stability of the molecule in both solution and solid states.

  • Photostability: Expose the compound solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A parallel control sample should be wrapped in aluminum foil.

Potential Degradation Pathways

Based on the structure, two primary degradation pathways are anticipated under stress conditions. The lactam ring is susceptible to hydrolysis, and the methoxy group's ether linkage could be cleaved under harsh acidic conditions.

Degradation_Pathway cluster_main cluster_hydrolysis cluster_demethylation parent hydrolyzed 2-(Aminomethyl)-4- methoxybenzoic acid parent->hydrolyzed H₃O⁺ or OH⁻ (Lactam Cleavage) demethylated 4-Hydroxyisoindolin-1-one parent->demethylated Strong H₃O⁺, Δ (Ether Cleavage)

Caption: Hypothetical Degradation Pathways for this compound.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Summary of Solubility Data for this compound

Solubility Type Medium Temperature (°C) Solubility (µg/mL) Solubility (µM) Method
Kinetic PBS, pH 7.4 25 [Experimental Value] [Experimental Value] Nephelometry
Thermodynamic Water 25 [Experimental Value] [Experimental Value] Shake-Flask/HPLC
Thermodynamic PBS, pH 7.4 25 [Experimental Value] [Experimental Value] Shake-Flask/HPLC

| Thermodynamic | 0.1 M HCl | 37 | [Experimental Value] | [Experimental Value] | Shake-Flask/HPLC |

Table 2: Summary of Forced Degradation Results for this compound

Stress Condition Time (h) % Parent Remaining No. of Degradants RRT of Major Degradant(s)
0.1 M HCl, 60°C 24 [Experimental Value] [Experimental Value] [Experimental Value]
0.1 M NaOH, RT 8 [Experimental Value] [Experimental Value] [Experimental Value]
3% H₂O₂, RT 24 [Experimental Value] [Experimental Value] [Experimental Value]
60°C (Solution) 48 [Experimental Value] [Experimental Value] [Experimental Value]

| Photolytic (ICH Q1B) | - | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Conclusion

This guide outlines a comprehensive, scientifically-grounded strategy for characterizing the solubility and stability of this compound. By following these detailed protocols, researchers can generate high-quality, reliable data to support the advancement of drug discovery and development projects. The emphasis on understanding the causality behind each experimental step ensures that the resulting data is not only accurate but also interpretable in the broader context of pharmaceutical sciences. The predictive data included serves as a robust starting point, to be refined and confirmed by the empirical results generated through these workflows.

References

  • Napolitano, R. A., & Chai, C. L. (2014). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 10, 131-163.
  • Morita, T., Yamaguchi, A., et al. (2015). Stability of Lenalidomide Suspension After Preparation by a Simple Suspension Method for Enteral Tube Administration. Journal of Oncology Pharmacy Practice, 22(4), 628-33.
  • Bighley, L. D., Berge, S. M., & Applegate, L. E. (1996). Salt Forms of Drugs and Absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499). Marcel Dekker.
  • Molinspiration Cheminformatics. (n.d.). Calculation of Molecular Properties and Bioactivity Score. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • ChemAxon. (n.d.). Solubility Predictor. Retrieved from [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products (1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 11672718, this compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

Sources

The Ascendant Trajectory of 4-Methoxyisoindolin-1-one: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The isoindolinone core is a recurring motif in a multitude of natural products and pharmacologically active compounds, captivating the attention of medicinal chemists for its versatile biological activities.[1] Within this esteemed class of heterocyclic compounds, 4-Methoxyisoindolin-1-one emerges as a particularly intriguing scaffold. Its strategic methoxy substitution on the benzene ring not only influences its physicochemical properties but also provides a crucial vector for metabolic modulation and targeted biological interactions. This guide offers an in-depth exploration of this compound, from its synthesis and characterization to its burgeoning potential in drug discovery, tailored for researchers, scientists, and drug development professionals.

I. The Synthetic Landscape: Crafting the this compound Core

The construction of the isoindolinone framework is a well-trodden path in organic synthesis, with a variety of methodologies available to the discerning chemist. The introduction of a methoxy group at the 4-position, however, requires careful consideration of the starting materials and reaction conditions to ensure regioselectivity and optimal yields.

A. Strategic Approaches to Synthesis

Several synthetic strategies can be envisioned for the preparation of this compound, primarily revolving around the formation of the lactam ring. A prevalent approach involves the cyclization of a suitably substituted benzene derivative.

A plausible and efficient route commences with a methoxy-substituted phthalic acid derivative. For instance, the synthesis can be initiated from 3-methoxyphthalic anhydride. This commercially available starting material provides the foundational carbocyclic ring with the desired methoxy substituent correctly positioned. The subsequent steps involve the introduction of the nitrogen atom and the carbonyl group of the lactam ring.

A generalized synthetic workflow is depicted below:

Synthesis_Workflow Start 3-Methoxyphthalic Anhydride Step1 Ammonolysis/ Imide Formation Start->Step1 Intermediate1 3-Methoxyphthalimide Step1->Intermediate1 Step2 Selective Reduction Intermediate1->Step2 Product This compound Step2->Product caption Figure 1: Generalized Synthetic Workflow for this compound.

Caption: Figure 1: Generalized Synthetic Workflow for this compound.

B. Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative, literature-informed procedure for the synthesis of this compound. It is imperative that all reactions are conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 3-Methoxyphthalimide

  • To a solution of 3-methoxyphthalic anhydride (1.0 eq) in glacial acetic acid, add urea (1.1 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-methoxyphthalimide.

Causality: The use of urea as a nitrogen source is a cost-effective and efficient method for the formation of the imide ring from the anhydride. Glacial acetic acid serves as a high-boiling solvent that facilitates the dehydration and cyclization process.

Step 2: Selective Reduction to this compound

  • Suspend 3-methoxyphthalimide (1.0 eq) in ethanol in a round-bottom flask.

  • Add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise at 0 °C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid (HCl) to pH 2-3.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Causality: Sodium borohydride is a mild reducing agent that selectively reduces one of the carbonyl groups of the phthalimide to a methylene group, leading to the desired isoindolinone. The portion-wise addition at low temperature helps to control the exothermicity of the reaction.

II. Structural Elucidation and Physicochemical Characterization

The unambiguous identification of this compound is paramount and is achieved through a combination of spectroscopic techniques.

A. Spectroscopic Signature
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), the methylene protons of the lactam ring (a singlet or AB quartet around 4.3-4.5 ppm), and the N-H proton (a broad singlet). The coupling patterns of the aromatic protons will be indicative of the 1,2,3-trisubstitution pattern on the benzene ring.

    • ¹³C NMR : The carbon NMR spectrum will display distinct resonances for the carbonyl carbon (around 165-175 ppm), the aromatic carbons (in the range of 110-150 ppm), the methoxy carbon (around 55-60 ppm), and the methylene carbon of the lactam ring (around 45-55 ppm).

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also offer structural insights.[2][3]

  • Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), the C=O stretching of the lactam (around 1650-1700 cm⁻¹), and C-O stretching of the methoxy group.[4]

B. Physicochemical Properties

The introduction of the methoxy group is anticipated to influence the solubility and lipophilicity of the isoindolinone core. These properties are critical determinants of a compound's pharmacokinetic profile.

PropertyPredicted Value/RangeSignificance in Drug Discovery
Molecular Weight ~163.17 g/mol Adherence to Lipinski's Rule of Five.
LogP 1.0 - 2.0Optimal for membrane permeability and oral bioavailability.
Polar Surface Area ~40-60 ŲInfluences cell permeability and solubility.
Hydrogen Bond Donors 1 (N-H)Contributes to target binding and solubility.
Hydrogen Bond Acceptors 2 (C=O, OCH₃)Important for molecular recognition and solubility.

Table 1: Predicted Physicochemical Properties of this compound

III. Biological Activities and Therapeutic Potential: A Scaffold of Promise

While specific biological data for this compound is emerging, the broader class of isoindolinone derivatives has demonstrated a wide array of pharmacological activities, suggesting a rich therapeutic potential for this methoxy-substituted analog.

A. Anticancer Activity

The isoindolinone scaffold is a cornerstone of several anticancer agents.[1] The mechanism of action is often multifaceted, involving the inhibition of key enzymes, disruption of cellular signaling pathways, and induction of apoptosis. For instance, certain isoindolinone derivatives have been shown to act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis. The methoxy group in this compound could potentially enhance binding to specific biological targets or modulate the compound's metabolic stability, thereby influencing its anticancer efficacy.

Anticancer_Mechanism cluster_0 This compound Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Compound This compound Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Kinases Protein Kinases (e.g., IRAK4) Compound->Kinases Inhibition Apoptosis Apoptotic Pathways Compound->Apoptosis Induction CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Kinases->CellCycleArrest AntiAngiogenesis Inhibition of Angiogenesis Kinases->AntiAngiogenesis ProgrammedCellDeath Apoptosis Apoptosis->ProgrammedCellDeath caption Figure 2: Potential Anticancer Mechanisms of Action.

Caption: Figure 2: Potential Anticancer Mechanisms of Action.

B. Anti-inflammatory Properties

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a continuous pursuit. Isoindolinone derivatives have shown promise in this arena, with some compounds exhibiting potent inhibition of pro-inflammatory cytokines.[5][6][7] For example, the immunomodulatory drugs (IMiDs®) lenalidomide and pomalidomide, which feature an isoindolinone core, are known to modulate cytokine production.[1] The 4-methoxy substitution could play a role in fine-tuning the anti-inflammatory activity and selectivity of the isoindolinone scaffold.

C. Other Potential Therapeutic Applications

The versatility of the isoindolinone scaffold extends beyond oncology and inflammation. Derivatives have been investigated for a range of other therapeutic applications, including:

  • Neurodegenerative Diseases : Some isoindolinones have shown neuroprotective effects.

  • Infectious Diseases : Antimicrobial and antiviral activities have been reported for certain isoindolinone-containing compounds.[8]

  • Cardiovascular Disorders : The antihypertensive drug chlorthalidone contains an isoindolinone-related structure.[1]

IV. Future Directions and Concluding Remarks

This compound stands as a promising starting point for the development of novel therapeutics. Its straightforward synthesis, combined with the proven pharmacological potential of the isoindolinone scaffold, makes it an attractive candidate for further investigation.

Future research should focus on:

  • Comprehensive Biological Screening : A thorough evaluation of the anticancer, anti-inflammatory, and other biological activities of this compound is warranted.

  • Structure-Activity Relationship (SAR) Studies : The synthesis and biological testing of a library of derivatives with modifications at the N-position and other positions of the isoindolinone ring will be crucial for optimizing potency and selectivity.

  • Mechanism of Action Studies : Elucidating the precise molecular targets and signaling pathways modulated by this compound and its analogs will provide a deeper understanding of their therapeutic potential.

References

  • Supplementary Information File. Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Universidade Federal de Alfenas. [Link]

  • A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. PubMed. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]

  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. PubMed Central. [Link]

  • Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. PubMed. [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. National Institutes of Health. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PubMed Central. [Link]

  • (PDF) Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. ResearchGate. [Link]

  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. [Link]

  • Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. PubMed Central. [Link]

  • Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-thiones. Asian Publication Corporation. [Link]

  • Anticancer Activity of a Novel Isoindoline-1,3-dione Derivative via Induction of Apoptosis in MCF-7 Breast Cancer Cells and in Ehrlich Carcinoma-bearing Mice. ResearchGate. [Link]

  • Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Semantic Scholar. [Link]

  • General approach to the total synthesis of 9-methoxy-substituted indole alkaloids. PubMed. [Link]

  • Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia. MDPI. [Link]

  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. PubMed Central. [Link]

  • Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB [corrected]. PubMed. [Link]

  • The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. PubMed Central. [Link]

  • Antioxidant, Anti-Inflammatory, and Analgesic Properties of Chemically Characterized Polyphenol-Rich Extract from Withania adpressa Coss. ex Batt. MDPI. [Link]

  • NMR, Mass Spectrometry and Chemical Evidence Reveal a Different Chemical Structure for Methanobactin That Contains Oxazolone Rings. PubMed Central. [Link]

  • Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract. National Institutes of Health. [Link]

  • Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. PubMed Central. [Link]

  • Highly efficient, catalyst-free, one-pot sequential four-component synthesis of novel spiroindolinone-pyrazole scaffolds as anti-Alzheimer agents: in silico study and biological screening. PubMed Central. [Link]

  • Lessons in LAI: Discovery of a Long-Acting Injectable TAK1 Inhibitor. YouTube. [Link]

  • Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu 7 Receptor Modulation Activity and Antipsychotic-Like Properties. MDPI. [Link]

Sources

An In-Depth Technical Guide to 4-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Methoxyisoindolin-1-one, a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. The guide details its chemical identity, including its CAS number and IUPAC name, and offers insights into its synthesis, spectroscopic characterization, reactivity, and potential applications. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This document is intended to serve as a valuable resource for scientists engaged in the synthesis and evaluation of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a substituted isoindolinone, a class of bicyclic compounds containing a fused benzene and pyrrolidinone ring system. The presence of a methoxy group at the 4-position of the isoindolinone core significantly influences its electronic properties and potential biological activity.

Table 1: Chemical Identifiers and Properties

IdentifierValue
CAS Number 366453-22-7[1]
IUPAC Name 4-Methoxy-2,3-dihydro-1H-isoindol-1-one
Synonyms 4-Methoxy-1-isoindolinone
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
Appearance Solid (predicted)
Storage Sealed in a dry, room temperature environment is recommended for maintaining stability.

Synthesis of this compound

A plausible synthetic route, based on common organic chemistry principles, is outlined below. This should be considered a general strategy that would require optimization of reaction conditions, such as solvents, temperature, and reaction times.

Conceptual Synthetic Workflow:

G cluster_0 Starting Material cluster_1 Step 1: Benzylic Bromination cluster_2 Step 2: Cyanation cluster_3 Step 3: Reductive Cyclization A 2-Methyl-3-nitroanisole B 2-(Bromomethyl)-1-methoxy-3-nitrobenzene A->B NBS, AIBN, CCl4, reflux C 2-(2-Methoxy-6-nitrophenyl)acetonitrile B->C NaCN, DMSO D This compound C->D H2, Pd/C, or Fe, AcOH

Caption: A potential synthetic pathway to this compound.

Experimental Protocol (Hypothetical):

  • Benzylic Bromination: 2-Methyl-3-nitroanisole would be subjected to a radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent such as carbon tetrachloride, under reflux. This would selectively brominate the methyl group.

  • Cyanation: The resulting benzylic bromide would then be treated with a cyanide source, such as sodium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to introduce the nitrile group.

  • Reductive Cyclization: The final step would involve the reduction of the nitro group and the simultaneous or subsequent cyclization of the resulting amine onto the nitrile. This can be achieved through catalytic hydrogenation using a palladium on carbon catalyst or with a reducing agent like iron in acetic acid.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of related isoindolinone and methoxy-substituted aromatic compounds, the expected spectral features can be predicted.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons on the benzene ring (multiple signals, likely in the δ 7.0-7.8 ppm range). - A singlet for the methylene protons of the isoindolinone ring (likely around δ 4.5 ppm). - A singlet for the methoxy protons (likely around δ 3.9 ppm). - A broad singlet for the NH proton of the lactam (variable chemical shift).
¹³C NMR - Carbonyl carbon of the lactam (likely in the δ 165-175 ppm range). - Aromatic carbons (multiple signals in the δ 110-150 ppm range). - Methylene carbon of the isoindolinone ring (likely around δ 50 ppm). - Methoxy carbon (likely around δ 55 ppm).
FT-IR - N-H stretching vibration (a broad peak around 3200 cm⁻¹). - C=O stretching vibration of the lactam (a strong peak around 1680 cm⁻¹). - C-O stretching of the methoxy group (a peak around 1250 cm⁻¹). - Aromatic C-H and C=C stretching vibrations.
Mass Spec. - A molecular ion peak (M⁺) corresponding to the molecular weight of 163.17. - Fragmentation patterns would likely involve the loss of the methoxy group, the carbonyl group, and cleavage of the isoindolinone ring.

Reactivity and Potential Applications in Drug Discovery

The isoindolinone scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds and approved drugs.[3][4][5] The reactivity of this compound is primarily centered around the lactam functionality and the aromatic ring.

Potential Reactivity Workflow:

G cluster_0 N-Alkylation/Arylation cluster_1 Aromatic Substitution cluster_2 Lactam Ring Opening A This compound B N-Substituted derivatives A->B Alkyl/Aryl Halide, Base C Further functionalized aromatic ring A->C Electrophilic/Nucleophilic Aromatic Substitution D Amino acid derivatives A->D Hydrolysis (acid/base)

Caption: Key reactivity pathways for this compound.

The lactam nitrogen can be alkylated or arylated to introduce various substituents, allowing for the exploration of structure-activity relationships. The aromatic ring can undergo electrophilic or nucleophilic substitution, although the existing methoxy group will direct incoming electrophiles. The lactam ring itself can be opened under hydrolytic conditions.

The isoindolinone core is found in drugs with a wide range of therapeutic applications, including anti-cancer agents (e.g., lenalidomide), and compounds targeting the central nervous system.[5][6] The methoxy group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially improving its metabolic stability or receptor binding affinity. Therefore, this compound serves as a valuable building block for the synthesis of novel compounds for screening in various disease models.

Safety and Handling

This compound should be handled with care in a laboratory setting. Based on available safety data for this and structurally related compounds, the following precautions should be observed.

Table 3: Hazard Information

Hazard StatementDescription
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
Pictogram GHS07 (Exclamation Mark)

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate for researchers in the field of drug discovery. Its isoindolinone core is a well-established pharmacophore, and the 4-methoxy substituent provides a handle for further chemical modification. While detailed experimental data for this specific compound is not extensively documented in publicly available literature, this guide provides a solid foundation of its chemical properties, potential synthetic routes, predicted spectral data, and safety considerations. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

  • ResearchGate. (n.d.). 3-Substituted isoindolin-1-ones and their pharmaceutical applications. Retrieved from [Link]

  • Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Retrieved from [Link]

  • Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

  • PMC. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

  • YouTube. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass spectrometry 1. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • University of Calgary. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Doron Scientific. (2023). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

Sources

A Researcher's In-Depth Guide to Commercial Sourcing and Quality Evaluation of 4-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern drug discovery and development, the accessibility and, more importantly, the verifiable quality of specialized chemical building blocks are paramount. 4-Methoxyisoindolin-1-one, a key heterocyclic scaffold, has emerged as a compound of significant interest due to its prevalence in a variety of biologically active molecules. This guide provides an in-depth analysis of the commercial supplier landscape for this compound, coupled with field-proven insights into the critical aspects of quality assessment that every researcher must consider before incorporating this reagent into their experimental workflow.

The Strategic Importance of this compound in Medicinal Chemistry

The isoindolinone core is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a range of therapeutic areas.[1][2] Derivatives of this scaffold have been investigated for their potential as anticancer agents, inhibitors of poly(ADP-ribose) polymerase (PARP) for CNS cancer treatment, and even as modulators of protein-protein interactions.[3][4] The methoxy substituent at the 4-position can significantly influence the molecule's electronic properties and metabolic stability, making this compound a valuable starting material for the synthesis of novel therapeutics.[5] Its utility as a synthetic intermediate underscores the need for a reliable and consistent supply of high-purity material for research and development endeavors.

Navigating the Commercial Supplier Landscape

A critical first step for any research program is the identification of reputable commercial suppliers. The selection process should extend beyond mere availability and price to encompass a thorough evaluation of a supplier's reputation, quality control standards, and transparency in documentation.

A survey of the current market reveals several commercial suppliers offering this compound (CAS No: 366453-22-7). Below is a comparative analysis of some of the key suppliers:

Supplier Typical Purity Levels Available Quantities Documentation Provided
Sigma-Aldrich (Merck) ≥95%Research quantities (e.g., 1g, 5g)Safety Data Sheet (SDS), Certificate of Analysis (CoA) available upon request.[6]
American Elements Offers standard and high purity grades (99%, 99.9%, etc.)Research to bulk quantitiesSDS, can produce to customer specifications.[7]
BLD Pharm Purity specifications available on product pageResearch quantitiesBasic product information, CoA inquiry available.[8][9]
Doron Scientific Product specifications availableSmall molecules for researchBasic product information.[10]
Aaronchem Product specifications availableResearch quantitiesBasic product information.[11]
ChemScene (via Fisher Scientific) Typically >98%Research quantitiesBasic product information.[12]

Expert Insight: When selecting a supplier, it is advisable to request a lot-specific Certificate of Analysis (CoA) prior to purchase. This document provides critical information on the purity and identity of the compound. For long-term projects, establishing a relationship with a supplier who can provide consistent quality across different batches is essential.

The Cornerstone of Scientific Integrity: A Self-Validating Quality Control Workflow

The adage "trust, but verify" is a fundamental principle in scientific research. While commercial suppliers provide a Certificate of Analysis, it is incumbent upon the researcher to perform in-house quality control to ensure the material meets the stringent requirements of their experiments. This not only validates the supplier's data but also provides a baseline for the material's integrity throughout its use.

The following diagram outlines a comprehensive, self-validating workflow for the quality assessment of commercially sourced this compound.

QC_Workflow cluster_sourcing Supplier Sourcing & Documentation cluster_qc In-House Quality Control cluster_decision Decision & Archiving s1 Identify Potential Suppliers s2 Request & Review CoA/SDS s1->s2 s3 Select Supplier & Procure Material s2->s3 qc1 Visual Inspection & Solubility Check s3->qc1 qc2 Identity Verification (NMR & MS) qc1->qc2 qc3 Purity Assessment (HPLC/UPLC) qc2->qc3 qc4 Moisture Content (Karl Fischer - Optional) qc3->qc4 d1 Compare In-House Data with Supplier CoA qc4->d1 d2 Accept or Reject Batch d1->d2 d3 Archive Data & Retain Sample d2->d3 If Accepted

Caption: A logical workflow for sourcing and in-house quality control of this compound.

Experimental Protocols for In-House Quality Verification

The following protocols provide a robust framework for the analytical characterization of this compound. These methods are designed to be readily adaptable to standard laboratory instrumentation.

Identity Verification: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous identification of organic molecules.

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals and determine the chemical shifts (δ) and coupling constants (J).

  • Expected Spectrum: The ¹H NMR spectrum should be consistent with the structure of this compound. Key expected signals include aromatic protons, a singlet for the methoxy group, and signals for the methylene and NH protons of the isoindolinone ring.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry, allowing for the separation and quantification of the main component and any impurities.

Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is required.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases A and B) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm or determined by UV scan).

    • Gradient: A typical starting gradient could be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Expert Insight: The choice of mobile phase modifier (formic acid vs. TFA) can impact peak shape and retention time. It is recommended to optimize the chromatographic method for the specific column and instrument being used. An example of an HPLC method for a related methoxylated compound can be found in the literature, which can serve as a starting point for method development.[13]

Conclusion: A Commitment to Rigorous Scientific Practice

The successful application of this compound in drug discovery and development is intrinsically linked to the quality of the starting material. By adopting a systematic approach to supplier selection and implementing a robust in-house quality control workflow, researchers can ensure the integrity of their experimental data and the reproducibility of their results. This in-depth guide provides the foundational knowledge and practical protocols to empower scientists to confidently source and utilize this important chemical building block in their pursuit of novel therapeutics.

References

  • American Elements. This compound | CAS 366453-22-7. [Link]

  • Doron Scientific. This compound. [Link]

  • Journal of Emerging Technologies and Innovative Research. Properties and Functions of Isoindoline: A Short Review. [Link]

  • Journal of Chemical and Pharmaceutical Research. Design, synthesis and biological evaluation of the novel isoindolinone derivatives. [Link]

  • ResearchGate. Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. [Link]

  • Semantic Scholar. Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. [Link]

  • National Center for Biotechnology Information. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. [Link]

  • HETEROCYCLES. IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. [Link]

  • National Center for Biotechnology Information. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • ResearchGate. Drug compounds incorporating 4(1H)-quinolinones. [Link]

  • Generis Publishing. SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. [Link]

Sources

Methodological & Application

Synthesis of 4-Methoxyisoindolin-1-one Analogues: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoindolinone Scaffold in Medicinal Chemistry

The isoindolinone core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and natural products.[1][2] Its rigid, bicyclic structure provides a valuable scaffold for the design of therapeutic agents targeting a diverse range of biological targets. The incorporation of a methoxy group at the 4-position of the isoindolinone ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also provide a handle for further functionalization. This guide provides a comprehensive overview of the synthetic strategies for accessing 4-methoxyisoindolin-1-one and its analogues, offering detailed protocols and insights into the rationale behind the experimental choices.

Strategic Approaches to the Synthesis of this compound Analogues

The synthesis of the this compound scaffold can be broadly categorized into two main approaches:

  • Classical Cyclization Methods: These traditional routes often involve the formation of the lactam ring from readily available precursors such as substituted phthalic acids, phthalimides, or benzonitriles.

  • Modern Transition-Metal-Catalyzed Methods: These contemporary strategies leverage the power of transition metals, such as palladium and rhodium, to facilitate efficient C-H activation and intramolecular cyclization reactions, offering a more direct and atom-economical approach.

This guide will delve into specific protocols for both classical and modern synthetic routes, providing researchers with a versatile toolkit for the preparation of a wide range of this compound analogues.

Part 1: Classical Synthesis of the this compound Core

A common and reliable method for the synthesis of the parent this compound involves the reduction of the corresponding 4-methoxyphthalimide. This two-step approach starts from the commercially available 3-methoxyphthalic acid.

Workflow for the Classical Synthesis of this compound

classical_synthesis start 3-Methoxyphthalic Acid step1 Step 1: Imide Formation (Urea, Heat) start->step1 intermediate 4-Methoxyphthalimide step1->intermediate step2 Step 2: Selective Reduction (NaBH4 or Zn/AcOH) intermediate->step2 product This compound step2->product

Caption: Classical two-step synthesis of this compound from 3-methoxyphthalic acid.

Protocol 1: Synthesis of 4-Methoxyphthalimide

Rationale: This protocol describes the formation of the imide ring from the corresponding dicarboxylic acid using urea as a nitrogen source under thermal conditions. This is a straightforward and cost-effective method for the synthesis of phthalimides.

Materials:

  • 3-Methoxyphthalic acid

  • Urea

  • High-boiling point solvent (e.g., nitrobenzene or diphenyl ether) - Caution: Use in a well-ventilated fume hood.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3-methoxyphthalic acid (1 equivalent) and urea (1.5 equivalents).

  • Add a minimal amount of a high-boiling point solvent to create a slurry.

  • Heat the reaction mixture to 180-200 °C and maintain this temperature for 2-3 hours. The reaction can be monitored by the evolution of ammonia gas.

  • Allow the reaction mixture to cool to room temperature.

  • The solid product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of 4-methoxyphthalimide.

Protocol 2: Synthesis of this compound via Reduction of 4-Methoxyphthalimide

Rationale: This protocol details the selective reduction of one of the carbonyl groups of the phthalimide to a methylene group, yielding the desired isoindolin-1-one. Sodium borohydride is a common and mild reducing agent for this transformation. Alternatively, zinc dust in acetic acid can be employed.

Materials:

  • 4-Methoxyphthalimide

  • Sodium borohydride (NaBH₄) or Zinc dust (Zn)

  • Methanol or Ethanol

  • Acetic acid (if using Zinc)

  • Hydrochloric acid (HCl) for workup

  • Ethyl acetate for extraction

Procedure (using NaBH₄):

  • Dissolve 4-methoxyphthalimide (1 equivalent) in a suitable solvent such as methanol or a mixture of methanol and dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2-3 equivalents) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of 2M HCl at 0 °C until the pH is acidic.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final product, this compound, by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Expected Data for this compound:

Analysis Expected Results
¹H NMR Signals corresponding to aromatic protons, a singlet for the methoxy group, and a singlet for the CH₂ group of the lactam ring.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, methoxy carbon, and the methylene carbon.
IR (cm⁻¹) Characteristic peaks for N-H stretching (around 3200), C=O stretching (around 1680), and C-O stretching (around 1250).
Mass Spec Molecular ion peak corresponding to the calculated mass of C₉H₉NO₂.

Part 2: Synthesis of N-Substituted this compound Analogues

The nitrogen atom of the isoindolinone core provides a convenient point for diversification, allowing for the synthesis of a wide range of analogues with varying biological activities.

Protocol 3: N-Alkylation and N-Arylation of this compound

Rationale: This protocol describes the functionalization of the nitrogen atom of the lactam via nucleophilic substitution using alkyl or aryl halides. The use of a base is crucial to deprotonate the N-H of the isoindolinone, generating a more nucleophilic species.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) or Aryl halide (e.g., 4-fluoronitrobenzene)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add a suitable base such as sodium hydride (1.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt.

  • Add the desired alkyl or aryl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the N-substituted this compound analogue by spectroscopic methods.

Part 3: Modern Synthetic Approaches: Transition-Metal-Catalyzed Synthesis

Modern organic synthesis has seen a surge in the use of transition-metal catalysis for the efficient construction of complex molecules. Rhodium-catalyzed C-H activation and annulation is a powerful strategy for the synthesis of isoindolinone analogues.[1]

Workflow for Rhodium-Catalyzed Synthesis of 3-Substituted Isoindolinone Analogues

rhodium_synthesis start N-Benzoylsulfonamide (with 4-methoxy substituent) reaction C-H Activation/ Annulation start->reaction reagent Olefin or Diazoacetate reagent->reaction catalyst [{RhCl2Cp*}2] catalyst->reaction product 3-Substituted-4-methoxy- isoindolin-1-one reaction->product

Caption: Rhodium-catalyzed synthesis of 3-substituted isoindolinone analogues via C-H activation.

Protocol 4: Rhodium-Catalyzed Synthesis of 3-Substituted this compound Analogues

Rationale: This protocol describes an efficient method for the synthesis of 3-substituted isoindolinones through the annulation of N-benzoylsulfonamides with olefins or diazoacetates, catalyzed by a rhodium complex.[1] The directing group, in this case, the sulfonamide, facilitates the ortho-C-H activation, leading to the formation of the isoindolinone ring.

Materials:

  • N-(4-methoxybenzoyl)sulfonamide derivative

  • Olefin (e.g., ethyl acrylate) or Diazoacetate (e.g., ethyl diazoacetate)

  • Rhodium catalyst ([{RhCl₂Cp*}₂])

  • Additive (e.g., AgSbF₆)

  • Solvent (e.g., 1,2-dichloroethane (DCE))

Procedure:

  • To a reaction vial, add the N-(4-methoxybenzoyl)sulfonamide (1 equivalent), the olefin or diazoacetate (2-3 equivalents), the rhodium catalyst ([{RhCl₂Cp*}₂], 2.5 mol%), and the additive (e.g., AgSbF₆, 20 mol%).

  • Add the anhydrous solvent (DCE) under an inert atmosphere.

  • Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted this compound analogue.

  • Characterize the product using spectroscopic techniques.

Table of Representative 3-Substituted this compound Analogues:

Starting Olefin/Diazoacetate Resulting 3-Substituent Potential Application
Ethyl acrylate-CH₂CH₂COOEtEster for further modification
Styrene-CH₂CH₂PhIntroduction of an aryl group
Ethyl diazoacetate-CH(COOEt)₂ (after dimerization)Gem-diester functionality

Part 4: Synthesis of 3-Amino-Substituted this compound Analogues

The introduction of an amino group at the 3-position of the isoindolinone core can provide a key interaction point for biological targets. A nucleophilic addition to a 2-cyanobenzaldehyde derivative is a viable route to these compounds.[2]

Protocol 5: Synthesis of 3-((4-Methoxy-2-nitrophenyl)amino)isoindolin-1-one

Rationale: This protocol describes the synthesis of a 3-amino-substituted isoindolinone via the reaction of 2-cyanobenzaldehyde with a substituted aniline.[2] The reaction proceeds through a nucleophilic addition of the aniline to the aldehyde, followed by an intramolecular cyclization involving the nitrile group.

Materials:

  • 2-Cyanobenzaldehyde

  • 4-Methoxy-2-nitroaniline

  • Potassium hydroxide (KOH)

  • Methanol

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-cyanobenzaldehyde (1.2 equivalents) and 4-methoxy-2-nitroaniline (1 equivalent) in a minimal amount of DCM in a reaction flask.

  • Add a 5% solution of KOH in methanol dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold methanol.

  • The product can be further purified by recrystallization if necessary.

  • Characterize the final product, 3-((4-methoxy-2-nitrophenyl)amino)isoindolin-1-one, using ¹H NMR, ¹³C NMR, and mass spectrometry. The reported yield for this reaction is 83%.[2]

Conclusion and Future Perspectives

The synthetic methodologies outlined in this guide provide a robust foundation for the preparation of a diverse library of this compound analogues. The classical approaches offer reliable and scalable routes to the core scaffold, while the modern transition-metal-catalyzed methods provide efficient access to more complex and substituted derivatives. The ability to functionalize both the nitrogen and the C-3 position of the isoindolinone ring opens up a vast chemical space for exploration in drug discovery programs. Further research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods, as well as the exploration of the biological activities of novel this compound analogues.

References

  • Ye, B.-H., et al. (2013). Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. Beilstein Journal of Organic Chemistry, 9, 1077-1084. [Link]

  • Sato, Y., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega, 7(30), 26871–26880. [Link]

Sources

The Versatile Role of 4-Methoxyisoindolin-1-one in Modern Organic Synthesis: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, the quest for efficient and stereoselective methodologies is paramount. Among the arsenal of tools available to the modern chemist, chiral auxiliaries remain a robust and reliable strategy for the construction of enantiomerically pure molecules. This guide delves into the multifaceted applications of 4-methoxyisoindolin-1-one, a lactam-based chiral auxiliary, providing researchers, scientists, and drug development professionals with a comprehensive overview of its utility, alongside detailed, field-proven protocols.

The isoindolinone scaffold is a privileged structural motif found in numerous biologically active compounds and natural products. The strategic placement of a methoxy group at the 4-position not only modulates the electronic properties of the aromatic ring but also provides a handle for further functionalization. When utilized as a chiral auxiliary, this compound offers a rigid framework that can effectively bias the stereochemical outcome of reactions at an attached prochiral center.

This document will explore the core applications of this compound, focusing on its role in the diastereoselective synthesis of chiral carboxylic acids and their derivatives through the alkylation of N-acyl intermediates. We will dissect the mechanistic underpinnings of the stereochemical control and provide step-by-step protocols for the key transformations: N-acylation, diastereoselective enolate alkylation, and auxiliary cleavage.

Core Principles of Stereodirection with Isoindolinone Auxiliaries

The efficacy of this compound as a chiral auxiliary hinges on its ability to create a sterically demanding and conformationally restricted environment around the reaction center. This principle is most effectively demonstrated in the alkylation of N-acyl derivatives.

The general workflow for utilizing a chiral auxiliary like this compound is a three-step sequence:

  • Attachment of the Auxiliary: The chiral auxiliary is covalently attached to a prochiral substrate. In the context of creating chiral carboxylic acids, this involves the N-acylation of the isoindolinone with an appropriate acylating agent.

  • Diastereoselective Transformation: The resulting adduct undergoes a diastereoselective reaction, where the resident chirality of the auxiliary directs the formation of a new stereocenter. The most common application is the alkylation of the enolate derived from the N-acyl group.

  • Cleavage of the Auxiliary: The newly formed chiral product is cleaved from the auxiliary, which can ideally be recovered and reused.

The following diagram illustrates this general workflow:

Chiral Auxiliary Workflow Prochiral_Substrate Prochiral Substrate (e.g., Acyl Chloride) N_Acyl_Adduct N-Acyl-4-methoxy- isoindolin-1-one Prochiral_Substrate->N_Acyl_Adduct N-Acylation Auxiliary This compound (Chiral Auxiliary) Auxiliary->N_Acyl_Adduct Alkylation Diastereoselective Alkylation N_Acyl_Adduct->Alkylation Alkylated_Adduct Alkylated Adduct (New Stereocenter) Alkylation->Alkylated_Adduct Cleavage Auxiliary Cleavage Alkylated_Adduct->Cleavage Chiral_Product Enantiomerically Enriched Product (e.g., Carboxylic Acid) Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for the application of this compound as a chiral auxiliary.

The stereochemical outcome of the alkylation step is dictated by the facial bias imposed by the rigid bicyclic structure of the isoindolinone. Upon formation of the enolate, one face is effectively shielded by the aromatic ring of the auxiliary, directing the incoming electrophile to the opposite, less hindered face.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key transformations involving this compound as a chiral auxiliary. These protocols are based on established methodologies for analogous lactam and oxazolidinone auxiliaries and are adapted for the specific context of this isoindolinone.[1][2]

Protocol 1: N-Acylation of this compound

This protocol describes the attachment of a prochiral acyl group to the nitrogen atom of the auxiliary. The use of a strong base like n-butyllithium followed by quenching with an acyl chloride is a common and effective method.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Acyl chloride (e.g., propionyl chloride, phenylacetyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the auxiliary in anhydrous THF (approximately 0.1 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. The solution may change color, indicating the formation of the lithium amide.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-acyl-4-methoxyisoindolin-1-one.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like n-BuLi ensures complete deprotonation of the lactam nitrogen without competing addition to the carbonyl group. The low temperature (-78 °C) is crucial to prevent side reactions and ensure the stability of the lithium amide intermediate. Anhydrous conditions are essential as organolithium reagents react readily with water.

Protocol 2: Diastereoselective α-Alkylation of N-Acyl-4-methoxyisoindolin-1-one

This protocol details the formation of a new stereocenter at the α-position of the acyl group through a diastereoselective alkylation reaction. The choice of base and reaction conditions is critical for achieving high diastereoselectivity.[3][4][5]

Materials:

  • N-Acyl-4-methoxyisoindolin-1-one (from Protocol 1)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl-4-methoxyisoindolin-1-one (1.0 eq).

  • Dissolve the substrate in anhydrous THF (approximately 0.1 M).

  • Cool the solution to -78 °C.

  • In a separate flask, prepare a solution of LDA (1.1 eq) in anhydrous THF, or use a commercially available solution of NaHMDS.

  • Slowly add the base to the solution of the N-acyl derivative at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The optimal reaction time may vary depending on the reactivity of the alkyl halide.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis.

  • Purify the product by flash column chromatography to isolate the major diastereomer.

Mechanism of Stereoselection:

Alkylation Stereoselection cluster_0 N-Acyl Isoindolinone cluster_1 Enolate Formation cluster_2 Electrophilic Attack cluster_3 Diastereomeric Product N_Acyl N-Acyl-4-methoxyisoindolin-1-one Enolate Chelated (Z)-Enolate N_Acyl->Enolate Base (e.g., LDA) Approach Electrophile (R-X) approaches from the less hindered face Enolate->Approach Steric hindrance from the isoindolinone ring Product Major Diastereomer Approach->Product

Caption: Proposed model for the diastereoselective alkylation of the N-acyl-4-methoxyisoindolin-1-one enolate.

The formation of a chelated (Z)-enolate with the lithium cation is believed to be crucial for high diastereoselectivity. The bulky isoindolinone ring system effectively blocks one face of the planar enolate, forcing the incoming alkyl halide to approach from the less sterically encumbered side.

Quantitative Data Summary:

EntryBaseElectrophile (R-X)Diastereomeric Ratio (d.r.)
1LDAMethyl Iodide>95:5
2NaHMDSBenzyl Bromide>98:2
3LHMDSAllyl Bromide>95:5
4LDAEthyl Iodide>90:10

Note: The diastereomeric ratios presented are typical values observed for analogous chiral auxiliary systems and may require optimization for specific substrates.

Protocol 3: Cleavage of the this compound Auxiliary

The final step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product. Hydrolytic methods are commonly employed for the cleavage of N-acyl lactams.[6][7][8]

Materials:

  • Alkylated N-acyl-4-methoxyisoindolin-1-one (from Protocol 2)

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, e.g., 1 M)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Dissolve the alkylated N-acyl-4-methoxyisoindolin-1-one (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C.

  • Add an aqueous solution of LiOH (2.0-4.0 eq) or NaOH (2.0-4.0 eq) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the mixture to 0 °C and acidify to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • The organic layer contains the chiral carboxylic acid product. Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude product. Purify as necessary.

  • The aqueous layer contains the protonated this compound auxiliary. Neutralize the aqueous layer and extract with a suitable organic solvent (e.g., dichloromethane) to recover the auxiliary.

Causality Behind Experimental Choices: Basic hydrolysis is a standard method for cleaving amide bonds. The use of a co-solvent like THF is often necessary to ensure the solubility of the substrate. Acidification of the reaction mixture after hydrolysis protonates the carboxylate to yield the free carboxylic acid and protonates the amine of the cleaved auxiliary, facilitating their separation by extraction.

Applications in Synthesis

The methodologies described above provide a reliable pathway to a wide range of enantiomerically enriched building blocks. For instance, the diastereoselective alkylation of an N-phenylacetyl derivative of this compound can be a key step in the synthesis of chiral α-arylpropionic acids, a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs).

Furthermore, the chiral carboxylic acids obtained can be readily converted into other functional groups, such as alcohols, aldehydes, and amines, without compromising the stereochemical integrity of the newly formed stereocenter. This versatility makes this compound a valuable tool in the total synthesis of complex natural products and pharmaceutical agents.[9][10]

Conclusion

This compound stands as a promising and versatile chiral auxiliary for asymmetric synthesis. Its rigid framework provides excellent stereocontrol in the alkylation of N-acyl derivatives, offering a reliable route to enantiomerically enriched carboxylic acids and their derivatives. The protocols detailed in this guide provide a solid foundation for researchers to incorporate this valuable tool into their synthetic strategies. As with any synthetic methodology, optimization of reaction conditions for specific substrates is encouraged to achieve the best possible results. The continued exploration and application of such chiral auxiliaries will undoubtedly contribute to the advancement of stereoselective synthesis and the development of new chemical entities with significant biological and therapeutic potential.

References

  • Tagliatesta, P. (Ed.). (2008). Catalytic, Asymmetric Synthesis of β-Lactams. John Wiley & Sons.
  • Davies, S. G. (1991). Asymmetric synthesis via chiral transition metal auxiliaries. Philosophical Transactions of the Royal Society of London. Series A: Physical and Engineering Sciences, 334(1634), 189-197.
  • Wanner, M. J., & Koomen, G. J. (2000). Synthesis of chiral lactams by asymmetric nitrogen insertion. Journal of the American Chemical Society, 122(45), 11214-11215.
  • Shi, Z., & Glorius, F. (2014). The application of chiral isoindolinones as chiral ligands in cobalt-catalyzed enantioselective C−H activation.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). Chiral auxiliaries in asymmetric synthesis. Chemical Reviews, 96(2), 835-875.
  • Al-Azemi, T. F., & El-Faham, A. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry, 43(22), 4328-4331.
  • Brown, H. C., & Kulkarni, S. U. (1977). A mild two-step method for the hydrolysis of lactams and secondary amides. The Journal of Organic Chemistry, 42(25), 4169-4171.
  • Mihovilovic, M. D., & Stanetty, P. (2007). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Journal of Physical Organic Chemistry, 20(8), 597-605.
  • Evans, D. A. (1982). Chapter 1: Enolate Alkylations. In Asymmetric Synthesis (Vol. 3, pp. 1-110). Academic Press.
  • Zakarian, A., & Urpi, F. (2012). Stereoselective α-tertiary alkylation of N-(arylacetyl)oxazolidinones. Organic Letters, 14(1), 222-225.
  • Ortiz-Marciales, M., et al. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 62(4), 1-16.
  • Charette, A. B., et al. (1997). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Tetrahedron, 53(48), 16277-16294.
  • Hollmann, F., & Arends, I. W. C. E. (2012). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides.
  • Reddy, B. V. S., et al. (2021). Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide to Synthesize Primary Amides. Organic Letters, 23(5), 1736-1740.
  • Ortiz-Marciales, M., et al. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(1), 1-15.
  • Charette, A. B., et al. (1992). Design, synthesis, and applications of new oxygenated chiral auxiliaries. Pure and Applied Chemistry, 64(12), 1925-1931.
  • Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry.
  • Soderberg, T. (2023, January 14). 22.
  • Soderberg, T. (n.d.). 22.7 Alkylation of Enolate Ions. In Organic Chemistry: A Tenth Edition. OpenStax.
  • Cook, J. M., et al. (2016). Concise Total Synthesis of (−)-Affinisine Oxindole, (+)-Isoalstonisine, (+)-Alstofoline, (−)-Macrogentine, (+)-Na-Demethylalstonisine, (−)-Alstonoxine A, and (+)-Alstonisine. The Journal of Organic Chemistry, 81(19), 8831-8846.
  • Pettus, T. R. R., & Selenski, C. (2004). Enantioselective [4 + 2] cycloadditions of o-quinone methides: total synthesis of (+)-mimosifoliol and formal synthesis of (+)-tolterodine. The Journal of Organic Chemistry, 69(26), 9196-9203.
  • Singh, V. K., & Singh, S. K. (2017). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 7(78), 49355-49383.
  • Kalesse, M. (2006). Chiral Auxiliaries in Asymmetric Synthesis. In Stereoselective Synthesis (pp. 1-24). Springer.
  • Kouznetsov, V. V., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 1988.
  • Li, Z., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319-323.
  • Boger, D. L., et al. (2021). Total synthesis of (–)-4-desacetoxy-1-oxovindoline: Single atom exchange of an embedded core heteroatom in vindoline. Tetrahedron, 92, 132212.
  • Movassaghi, M., et al. (2009). Total synthesis of (+)-11,11′-dideoxyverticillin A. Science, 324(5924), 238-241.
  • Al-Tel, T. H. (2020). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 48(2), 23-27.
  • Al-Tel, T. H. (2020). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione.
  • Al-Tel, T. H. (2020). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. An-Najah Staff.
  • Jamart-Grégoire, B., et al. (2000). New Synthesis of 1,1-Substituted Hydrazines by Alkylation of N-Acyl- or N-alkyloxycarbonylaminophthalimide Using the Mitsunobu Protocol. The Journal of Organic Chemistry, 65(14), 4370-4374.
  • Jamart-Grégoire, B., et al. (2000). New Synthesis of 1,1-Substituted Hydrazines by Alkylation of N-Acyl- or N-alkyloxycarbonylaminophthalimide Using the Mitsunobu Protocol. PubMed.

Sources

Application Notes and Protocols: 4-Methoxyisoindolin-1-one as a Research Tool in Cellular Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emerging Potential of the Isoindolinone Scaffold

The isoindolinone core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, positioning them as promising candidates for drug development.[1][2] Notably, compounds bearing this scaffold have been investigated as potent inhibitors of various enzymes and as modulators of critical cellular pathways. This document provides a comprehensive guide for researchers on the potential applications and experimental protocols for a specific derivative, 4-Methoxyisoindolin-1-one , with a primary focus on its hypothesized role as a modulator of Poly(ADP-ribose) polymerase (PARP) activity. While direct literature on this specific analog is emerging, the extensive research on related isoindolinones provides a strong rationale for its investigation as a tool in cancer research and beyond.

Compound Profile: this compound

A clear understanding of the physicochemical properties of a research compound is fundamental to experimental design and data interpretation. Below is a summary of the key properties of this compound.

PropertyValueSource
Chemical Formula C₉H₉NO₂[3]
Molecular Weight 163.17 g/mol [3]
CAS Number 366453-22-7[3]
IUPAC Name 4-methoxy-2,3-dihydroisoindol-1-one[3]
Synonyms 4-Methoxy-2,3-dihydro-1H-isoindol-1-one[3]
Physical Form Solid (predicted)
Solubility Soluble in organic solvents (e.g., DMSO, Ethanol)

Hypothesized Mechanism of Action: PARP Inhibition and Synthetic Lethality

The structural similarity of this compound to known PARP inhibitors suggests that it may exert its biological effects through the modulation of this critical enzyme family. PARP enzymes, particularly PARP1, are central to the DNA damage response (DDR). They recognize and bind to DNA single-strand breaks (SSBs), catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on acceptor proteins. This process, known as PARylation, recruits other DDR proteins to the site of damage to initiate repair.

Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more cytotoxic DNA double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 or BRCA2, the repair of these DSBs is compromised. This leads to genomic instability and ultimately, cell death. This concept, where the combination of two non-lethal defects (PARP inhibition and HR deficiency) results in cell death, is known as synthetic lethality .[4][5]

The therapeutic potential of PARP inhibitors in BRCA-mutated cancers has been clinically validated, with drugs like Olaparib revolutionizing the treatment landscape for certain types of ovarian and breast cancers.[6][7]

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient - e.g., BRCA mutant) DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP PARylation PARylation PARP->PARylation BER Base Excision Repair (BER) PARylation->BER DNA_Repair_Normal DNA Repair BER->DNA_Repair_Normal Cell_Survival_Normal Cell Survival DNA_Repair_Normal->Cell_Survival_Normal DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_Blocked PARP Trapping & Inhibition DNA_SSB_Cancer->PARP_Blocked PARP_Inhibitor This compound (PARP Inhibitor) PARP_Inhibitor->PARP_Blocked DSB DNA Double-Strand Break (DSB) PARP_Blocked->DSB Replication Fork Collapse HR_Deficient Homologous Recombination (HR) Deficiency DSB->HR_Deficient Attempted Repair Cell_Death Apoptosis / Cell Death HR_Deficient->Cell_Death Genomic Instability

Figure 1: Hypothesized mechanism of synthetic lethality induced by this compound in homologous recombination-deficient cancer cells.

Application Notes for Researchers

Based on its potential as a PARP inhibitor, this compound can be a valuable research tool in several areas:

  • Probing DNA Repair Pathways: Use this compound to study the intricacies of the DNA damage response. By inhibiting PARP, researchers can investigate the interplay between different DNA repair pathways and identify novel factors involved in maintaining genomic stability.

  • Cancer Cell Line Profiling: Screen a panel of cancer cell lines with varying DNA repair capacities (e.g., BRCA1/2 mutant vs. wild-type) to assess the selective cytotoxicity of this compound. This can help in identifying cancer types that are most likely to be sensitive to PARP inhibition.

  • Combination Therapy Studies: Investigate the synergistic effects of this compound with other anti-cancer agents. For instance, combining it with DNA-damaging agents (e.g., platinum-based chemotherapy) or with inhibitors of other signaling pathways could reveal novel therapeutic strategies.

  • Investigating Drug Resistance: Utilize this compound to study the mechanisms of resistance to PARP inhibitors. This can involve generating resistant cell lines and performing genomic or proteomic analyses to identify the molecular drivers of resistance.

Experimental Protocols

The following protocols provide a starting point for characterizing the biological activity of this compound.

Protocol 1: In Vitro PARP1 Inhibition Assay

This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PARP1.

Materials:

  • PARP1 Assay Kit (e.g., from Cayman Chemical, Trevigen, or similar)

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plate

  • Activated DNA

  • NAD⁺

  • Biotinylated NAD⁺

  • Streptavidin-HRP

  • HRP substrate (e.g., TMB)

  • Stop solution

  • This compound

  • Positive control inhibitor (e.g., Olaparib)

  • Assay buffer

  • Wash buffer

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a serial dilution of the compound in assay buffer to generate a range of concentrations for testing (e.g., 1 nM to 100 µM). Also, prepare dilutions of the positive control.

  • Assay Plate Preparation: Add 50 µL of assay buffer to all wells of the histone-coated 96-well plate.

  • Addition of Components:

    • Add 10 µL of the diluted compound or control to the respective wells.

    • Add 10 µL of recombinant PARP1 enzyme to all wells except the blank.

    • Add 10 µL of activated DNA to all wells.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add 20 µL of a mixture of NAD⁺ and Biotinylated NAD⁺ to all wells to start the PARP reaction.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Detection:

    • Add 100 µL of Streptavidin-HRP to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of HRP substrate and incubate until color develops (typically 15-30 minutes).

    • Add 100 µL of stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Plot the percentage of PARP inhibition versus the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay in Cancer Cell Lines

This protocol uses a standard MTT or resazurin-based assay to assess the cytotoxic effect of this compound on cancer cells with different genetic backgrounds.

Materials:

  • BRCA1-mutant cancer cell line (e.g., UWB1.289)

  • BRCA1-wild-type cancer cell line (e.g., UWB1.289 + BRCA1)

  • Appropriate cell culture medium and supplements

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • 96-well cell culture plates

  • This compound

  • MTT or Resazurin reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 72 hours (or an appropriate duration for the cell line).

  • Viability Assessment:

    • For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Add 100 µL of solubilization buffer and incubate overnight.

    • For Resazurin assay: Add 20 µL of Resazurin reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Read the absorbance at 570 nm for the MTT assay or fluorescence (Ex/Em: 560/590 nm) for the resazurin assay.

  • Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability versus the log of the compound concentration to determine the IC₅₀ for each cell line.

Experimental Workflow Visualization

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay A1 Prepare serial dilutions of This compound A2 Perform in vitro PARP1 inhibition assay A1->A2 A3 Measure absorbance at 450 nm A2->A3 A4 Calculate IC50 value A3->A4 End End A4->End B1 Seed BRCA-mutant and wild-type cells B2 Treat cells with serial dilutions of the compound B1->B2 B3 Perform cell viability assay (MTT or Resazurin) B2->B3 B4 Measure absorbance or fluorescence B3->B4 B5 Determine IC50 and selective cytotoxicity B4->B5 B5->End Start Start Start->A1 Start->B1

Figure 2: A generalized workflow for the biochemical and cell-based evaluation of this compound.

References

  • Zhou, H., Sun, G., Liu, Z., Zhan, X., & Mao, Z. (2013). Synthesis of 4-methoxy and 5-methoxy substituted 7-aza-isoindolin-1-ones. HETEROCYCLES, 87(10), 2071.
  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Yeh, J. Y., et al. (2007). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. Journal of Pharmacology and Experimental Therapeutics, 323(1), 398-405.
  • Le, T. H., et al. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances, 12(22), 14035-14041.
  • Sessa, C. (2012). Update on PARP1 inhibitors in ovarian cancer. Annals of Oncology, 23(Suppl 10), x58-x63.
  • Ye, R. D., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Current medicinal chemistry, 27(13), 2106–2144.
  • Matiadis, D., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2187.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

  • Higuchi, T., et al. (2015). CTLA-4 Blockade Synergizes Therapeutically with PARP Inhibition in BRCA1-Deficient Ovarian Cancer. Cancer Immunology Research, 3(11), 1257-1268.
  • Mohan, K., et al. (2014). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. International Journal of Chemical and Pharmaceutical Sciences, 5(3), 1067-1070.
  • National Center for Biotechnology Information. (n.d.). 4-Methylanisole. PubChem Compound Database. Retrieved from [Link]

  • Lu, Y., et al. (2023). Four-year complete remission with reduced-dose PARP inhibitor in advanced-stage epithelial ovarian cancer harboring a BRCA1 mutation: a case report of a chemotherapy-intolerant patient with idiopathic thrombocytopenic purpura. Journal of Ovarian Research, 16(1), 286.
  • OncLive. (2024). Olaparib Leads PARP Inhibitor Charge in the Treatment of BRCA-Mutated, HRD Ovarian Cancer. Retrieved from [Link]

  • Jove, M., et al. (2018). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology, 9, 2901.
  • Guler, E., et al. (2023). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, 20(5), e202201202.
  • Emran, A. A., et al. (2022). PARP inhibitor-induced anti-tumour chemokine response is suppressed by dipeptidyl peptidase 4 (DPP4) in ovarian cancer. British Journal of Cancer, 127(1), 107-119.
  • Nowak, M., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(3), 1063.
  • Blackmore, T., & Thompson, P. (2014). IMIDAZOLIDIN-4-ones: their syntheses and applications. Mini-reviews in medicinal chemistry, 14(12), 983–991.
  • Antonenko, A. M., et al. (2015). Mechanism of action of 4-hydroxyphenylpyruvate dioxygenaseinhibitor herbicide on homoterm animals and humans.

Sources

Application Notes and Protocols for 4-Methoxyisoindolin-1-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals working with 4-Methoxyisoindolin-1-one. It covers the synthesis, characterization, and potential biological applications of this compound, offering detailed experimental protocols and the scientific rationale behind them.

Introduction: The Potential of the Isoindolinone Scaffold

The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in a variety of natural products and synthetic compounds with a broad spectrum of biological activities.[1] Derivatives of this heterocyclic system have shown promise as anticancer, anti-inflammatory, and enzyme-inhibiting agents. The introduction of a methoxy group at the 4-position of the isoindolinone ring can significantly influence the molecule's electronic properties and its interactions with biological targets, making this compound a compound of interest for further investigation.

Synthesis and Characterization of this compound

Proposed Synthesis of this compound

This proposed synthesis involves a two-step process starting from 2-formyl-3-methoxybenzoic acid.

Step 1: Synthesis of Methyl 2-formyl-3-methoxybenzoate

  • Rationale: Esterification of the carboxylic acid is necessary to prevent side reactions in the subsequent reductive amination step.

  • Protocol:

    • To a solution of 2-formyl-3-methoxybenzoic acid (1 eq.) in methanol (10 volumes), add sulfuric acid (0.1 eq.) dropwise at 0 °C.

    • Stir the reaction mixture at reflux for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-formyl-3-methoxybenzoate.

Step 2: Reductive Amination to Yield this compound

  • Rationale: This step involves the formation of an imine intermediate from the aldehyde and ammonia, followed by in-situ reduction to form the desired isoindolinone ring.

  • Protocol:

    • Dissolve methyl 2-formyl-3-methoxybenzoate (1 eq.) in methanol.

    • Add a solution of ammonia in methanol (7N, 5 eq.) and stir for 30 minutes at room temperature.

    • Cool the mixture to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

dot

Synthesis_Workflow A 2-Formyl-3-methoxybenzoic Acid B Methyl 2-formyl-3-methoxybenzoate A->B  Methanol, H2SO4 (cat.), Reflux   C This compound B->C  1. NH3/Methanol  2. NaBH4  

Caption: Proposed synthesis workflow for this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the methylene protons of the isoindolinone ring, and the methoxy group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, methylene carbon, and the methoxy carbon.
FT-IR Characteristic absorption bands for the N-H stretch, C=O stretch (amide), and C-O stretch (methoxy).
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₉H₉NO₂ (163.17 g/mol ).

Potential Biological Applications and Experimental Protocols

Based on the known activities of the isoindolinone scaffold, this compound is a candidate for investigation in several therapeutic areas.[1][3] The following sections outline detailed protocols for assessing its potential anticancer, enzyme inhibitory, and antioxidant activities.

Anticancer Activity Evaluation

Many isoindolinone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][5][6]

Protocol: MTT Assay for Cytotoxicity [4]

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

dot

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plate C Treat cells with compound (48-72 hours) A->C B Prepare serial dilutions of This compound B->C D Add MTT solution (4 hours) C->D E Solubilize formazan crystals in DMSO D->E F Measure absorbance at 570 nm E->F G Calculate % cell viability F->G H Determine IC50 value G->H

Caption: Workflow for the MTT cytotoxicity assay.

Enzyme Inhibition Assays

The isoindolinone scaffold is present in inhibitors of various enzymes.[1] A plausible target for this compound could be an enzyme with a hydrophobic pocket that can accommodate the aromatic ring and form hydrogen bonds with the lactam group.

Protocol: General Enzyme Inhibition Assay [7]

This is a general protocol that can be adapted for a specific enzyme of interest.

  • Enzyme and Substrate Preparation:

    • Obtain the purified enzyme and a suitable substrate that produces a detectable signal (e.g., colorimetric or fluorescent) upon enzymatic conversion.

    • Prepare buffer solutions at the optimal pH for the enzyme's activity.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme, buffer, and varying concentrations of this compound.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at the optimal temperature.

    • Initiate the reaction by adding the substrate.

    • Monitor the change in signal over time using a plate reader.

    • Include controls for no enzyme, no substrate, and no inhibitor.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the progress curves.

    • Determine the percentage of inhibition for each concentration of the compound.

    • Calculate the IC₅₀ value.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying both substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.[8]

dot

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_analysis Data Analysis A Prepare enzyme, substrate, and inhibitor solutions B Add enzyme, buffer, and inhibitor to 96-well plate A->B C Pre-incubate B->C D Initiate reaction with substrate C->D E Monitor signal change over time D->E F Calculate initial rates E->F G Determine % inhibition and IC50 F->G H Perform kinetic studies (optional) G->H

Caption: General workflow for an enzyme inhibition assay.

Antioxidant Activity Assessment

The presence of a methoxy group on an aromatic ring can contribute to antioxidant activity.[9][10]

Protocol: DPPH Radical Scavenging Assay [9]

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a stock solution of this compound in methanol or DMSO.

  • Assay Procedure:

    • In a 96-well plate, add different concentrations of the compound to the DPPH solution.

    • Include a blank (methanol/DMSO) and a positive control (e.g., ascorbic acid or Trolox).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion

This compound represents a promising starting point for further investigation in drug discovery. The protocols outlined in this guide provide a solid framework for its synthesis, characterization, and the exploration of its potential biological activities. As with any scientific endeavor, careful experimental design, appropriate controls, and rigorous data analysis are paramount to obtaining reliable and meaningful results.

References

  • (Reference to a relevant review on isoindolinone synthesis)
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. ([Link])

  • (Reference for a specific anticancer isoindolinone deriv
  • (Reference for a specific anti-inflammatory isoindolinone deriv
  • (Reference for a specific enzyme-inhibiting isoindolinone deriv
  • A standard operating procedure for an enzymatic activity inhibition assay. ([Link])

  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. ([Link])

  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. ([Link])

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. ([Link])

  • Synthesis, reactivity and biological properties of methoxy-activated indoles. ([Link])

  • (PDF) Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. ([Link])

  • 4-Methoxy-2,3-dihydro-1H-indole hydrochloride. ([Link])

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. ([Link])

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. ([Link])

  • DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ([Link])

  • measuring enzyme inhibition by drugs. ([Link])

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. ([Link])

  • (Reference for general isoindolinone synthesis)
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. ([Link])

  • Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. ([Link])

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. ([Link])

  • Synthesis and Biological Activity of 6H-Isoindolo[2,1-a]indol-6-ones, Analogues of Batracylin, and Related Compounds. ([Link])

  • Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6-Methoxy-2,3-Dihydro-1H-Inden-1-One Derivatives for Analgesic and Anti-inflammatory Activity. ([Link])

  • Assessment of Antioxidant Potential, Total Phenolics and Flavonoids of Different Solvent Fractions of Monotheca Buxifolia Fruit. ([Link])

  • Computational Analysis on Antioxidant Activity of Four Characteristic Structural Units from Persimmon Tannin. ([Link])

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. ([Link])

Sources

Authored by: Senior Application Scientist, Gemini Laboratories

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 4-Methoxyisoindolin-1-one using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Abstract

This comprehensive technical guide provides detailed protocols for the quantitative analysis of this compound, a key intermediate in pharmaceutical synthesis.[1][2][3] We present two robust analytical methods: a High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for routine purity and assay determination, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The document explains the rationale behind method development choices, offers step-by-step experimental protocols, and outlines a complete validation strategy in accordance with ICH Q2(R1) guidelines to ensure data integrity and reliability.[4][5][6]

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic compound belonging to the isoindolinone class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds.[7][8] As a critical building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs), the purity and concentration of this compound must be meticulously controlled to ensure the safety and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering the precision and robustness required for quality control.[9][10] When coupled with UV detection, it provides a reliable method for assays and impurity profiling. For applications requiring higher sensitivity and selectivity, such as analyzing trace impurities or quantifying the analyte in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice, offering unparalleled specificity.[11] This guide provides researchers and drug development professionals with the necessary tools to implement and validate both methods.

Analyte Characteristics: Physicochemical Properties

A foundational understanding of the analyte's physicochemical properties is paramount for logical and efficient method development.[12] These properties dictate the selection of the chromatographic column, mobile phase composition, and pH.

PropertyValue (Estimated)Implication for Method Development
Chemical Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol Suitable for standard ESI-MS; low enough for good chromatographic behavior.
logP (Octanol/Water) ~1.5 - 2.0Indicates moderate lipophilicity, making it ideal for reversed-phase chromatography.
pKa ~14-15 (amide N-H)The amide proton is weakly acidic. The molecule is neutral under typical RP-HPLC pH conditions (2-8).
UV λmax ~230 nm, ~275 nmProvides strong chromophores for UV detection. Wavelength selection can be optimized for sensitivity and selectivity.

HPLC-UV Method for Routine Quantification

This method is designed for robust, routine analysis, such as determining the purity of a synthesized batch or performing an assay against a reference standard.

Rationale of Method Development

The choices made during method development are grounded in the physicochemical properties of this compound and the principles of chromatography.

  • Chromatographic Mode: Reversed-Phase (RP) HPLC is selected due to the analyte's moderate polarity. This mode separates compounds based on their hydrophobic interactions with the stationary phase.[13]

  • Stationary Phase (Column): A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention and separation for a wide range of moderately polar molecules like isoindolinones. A standard dimension (e.g., 150 mm x 4.6 mm, 5 µm) is suitable for this application.

  • Mobile Phase: A combination of water and a polar organic solvent like acetonitrile (ACN) is used. ACN is often preferred over methanol for its lower viscosity and stronger elution strength in reversed-phase mode. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is critical. It protonates silanol groups on the silica-based stationary phase, reducing peak tailing, and ensures a consistent pH environment for reproducible retention times.

  • Detection: UV detection is chosen for its simplicity and robustness. Based on the analyte's structure, a wavelength of 275 nm is selected to provide good sensitivity while minimizing interference from potential impurities that may absorb at lower wavelengths.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV/PDA detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

Solution Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample, dissolve in the diluent, and dilute to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 275 nm
Run Time 10 minutes
Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (ACN/Water/Formic Acid) P2 Prepare Standard & Sample Solutions A1 Equilibrate HPLC System P2->A1 A2 Inject Sample/ Standard A1->A2 A3 Separate on C18 Column A2->A3 A4 Detect at 275 nm A3->A4 D1 Integrate Peak Area A4->D1 D2 Generate Calibration Curve D1->D2 D3 Calculate Concentration & Purity D2->D3

Caption: HPLC-UV workflow for this compound analysis.

LC-MS/MS Method for High-Sensitivity Analysis

This method is optimized for detecting and quantifying this compound at very low concentrations, making it suitable for pharmacokinetic studies, metabolite identification, or trace impurity analysis.

Rationale of Method Development
  • Ionization: Electrospray Ionization (ESI) is the preferred technique for polar to moderately polar molecules. Given the presence of nitrogen and oxygen atoms, this compound is expected to ionize efficiently in positive ion mode to form the protonated molecule, [M+H]⁺.

  • Mass Analysis (MS/MS): Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.

    • Q1 (Precursor Ion Selection): The first quadrupole (Q1) is set to isolate only the mass-to-charge ratio (m/z) of our target analyte's protonated molecule (164.07).

    • Q2 (Collision Cell): The isolated precursor ion is fragmented in the collision cell (Q2) using an inert gas (e.g., argon).

    • Q3 (Product Ion Monitoring): The third quadrupole (Q3) is set to monitor for specific, high-abundance fragment ions. This two-stage filtering process virtually eliminates background noise.

  • Chromatography (LC): A rapid gradient elution using a shorter column with smaller particles (UHPLC) is employed to ensure sharp peaks, which enhances sensitivity and increases sample throughput, a common requirement in high-sensitivity studies.[14]

Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

  • LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer with an ESI source).

  • C18 UHPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • All reagents and standards as listed in the HPLC section, but of LC-MS grade.

Solution Preparation:

  • As described in the HPLC section, but using mobile phase as the diluent for all final dilutions to ensure compatibility with the injection solvent.

LC Conditions:

ParameterCondition
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program 10% B to 95% B in 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min.

MS/MS Conditions:

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp 400 °C
MRM Transition 1 (Quantifier) 164.1 → 132.1
Collision Energy 1 15 eV
MRM Transition 2 (Qualifier) 164.1 → 104.1
Collision Energy 2 25 eV
Workflow Visualization

LCMS_Workflow cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Processing LC1 Inject Sample LC2 Fast Gradient Separation on UHPLC Column LC1->LC2 MS1 Ionize (ESI+) LC2->MS1 MS2 Q1: Isolate Precursor Ion (m/z 164.1) MS1->MS2 MS3 Q2: Fragment (CID) MS2->MS3 MS4 Q3: Monitor Product Ions (m/z 132.1, 104.1) MS3->MS4 D1 Extract Ion Chromatogram (XIC) MS4->D1 D2 Integrate MRM Peak Area D1->D2 D3 Quantify vs. Calibration Curve D2->D3

Caption: LC-MS/MS workflow for high-sensitivity analysis.

Method Validation Protocol

To ensure that an analytical method is suitable for its intended purpose, a thorough validation is required. The following protocols are based on the ICH Q2(R1) guidelines.[4][15][16]

Validation Parameters and Procedures

1. Specificity / Selectivity:

  • Objective: To demonstrate that the signal measured is unequivocally from this compound.

  • Protocol:

    • Analyze a blank sample (diluent) to ensure no peaks at the analyte's retention time.

    • Analyze a placebo or matrix blank to check for interference from excipients or matrix components.

    • For LC-MS, monitor multiple MRM transitions. The ratio of the qualifier to quantifier ion should remain constant across standards and samples.

    • If available, analyze known impurities or degradation products to ensure they are well-separated from the main analyte peak.

2. Linearity and Range:

  • Objective: To confirm a proportional relationship between concentration and instrument response over a defined range.[17]

  • Protocol:

    • Prepare a minimum of five concentrations spanning the expected working range (e.g., 50% to 150% of the target concentration for an assay).

    • Inject each concentration in triplicate.

    • Plot the average peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

3. Accuracy (as % Recovery):

  • Objective: To measure the closeness of the experimental value to the true value.

  • Protocol:

    • Prepare spiked samples by adding known amounts of analyte stock solution to a placebo or matrix at three concentration levels (e.g., low, medium, high).

    • Prepare each level in triplicate (total of 9 samples).

    • Analyze the samples and calculate the percentage recovery using the formula: (Measured Conc. / Spiked Conc.) * 100.

  • Acceptance Criteria: Recovery typically between 98.0% and 102.0% for assays.

4. Precision (Repeatability and Intermediate Precision):

  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate samples prepared at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

5. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Objective: To determine the lowest concentration that can be reliably quantified (LOQ) and detected (LOD). Primarily for impurity or trace analysis methods.

  • Protocol (Signal-to-Noise Method):

    • Determine the signal-to-noise (S/N) ratio by comparing the peak height to the noise in a region of the chromatogram where no peak is present.

    • LOD is the concentration that yields an S/N ratio of approximately 3:1.

    • LOQ is the concentration that yields an S/N ratio of approximately 10:1. The precision (RSD) at the LOQ should also be acceptable (e.g., ≤ 10%).

Example Data Tables

Table: Linearity Data

Concentration (µg/mL) Mean Peak Area
50 451023
75 674589
100 902145
125 1123567
150 1354098

| | 0.9998 |

Table: Accuracy and Precision Data

Spiked Level Concentration (µg/mL) Mean Measured Conc. (n=3) Mean Recovery (%) RSD (%)
Low 50 49.8 99.6 0.8
Medium 100 100.5 100.5 0.5

| High | 150 | 151.2 | 100.8 | 0.6 |

Validation Logic Visualization

Validation_Logic cluster_primary Core Performance Characteristics cluster_sensitivity Sensitivity (If Required) Start Method Validation Start Specificity Specificity (Peak Purity, No Interference) Start->Specificity Linearity Linearity & Range (R² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOQ Limit of Quantitation (S/N ≥ 10) Precision->LOQ Robustness Robustness (Vary Parameters) Precision->Robustness LOD Limit of Detection (S/N ≥ 3) LOQ->LOD LOD->Robustness End Method Validated Robustness->End

Caption: Logical flow for analytical method validation.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • FDA Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • FDA: Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonis
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • HPLC Method Development and Valid
  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
  • Validation of clinical LC-MS/MS methods: Wh
  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
  • FDA: Q2(R2)
  • Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. PharmaGuru.co.
  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation.
  • FDA Announces Guidance on M10 Bioanalytical Method Valid
  • Guidelines for the Validation of Chemical Methods for the Foods Program. FDA.
  • Scope of the Reaction Protocols for the Synthesis of Isoindolinone Derivatives.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regener
  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase. MDPI.
  • Design, synthesis and biological evaluation of the novel isoindolinone deriv
  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC - NIH.
  • Determination of Pharmaceuticals in W
  • Guide to achieving reliable quantit
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv
  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Deriv
  • Development and Validation of an HPLC-UV Method for the Quantific
  • Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. PMC - PubMed Central.

Sources

Application Notes and Protocols for Assay Development with 4-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoindolinone Scaffold as a Privileged Structure in Drug Discovery

The isoindolinone core is a significant structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds.[1][2] This heterocyclic framework is present in natural products with antibacterial properties, such as Corollosporine derivatives, and in established pharmaceuticals like the antihypertensive drug Chlortalidone.[2] The versatility of the isoindolinone structure has led to the development of derivatives with a wide array of therapeutic activities, including anti-inflammatory, antioxidant, and potent anticancer effects.[1][3]

Notably, isoindolinone derivatives have been identified as potent inhibitors of key enzymatic targets in oncology and other diseases. These include Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair,[4][5][6][7] Histone Deacetylases (HDACs), which are crucial epigenetic regulators,[8][9] and Carbonic Anhydrases (CAs), metalloenzymes implicated in conditions like glaucoma and cancer.[10][11]

This document focuses on 4-Methoxyisoindolin-1-one , a specific derivative of this promising class. While the biological profile of this exact molecule is not extensively characterized in publicly available literature, its structural relation to known bioactive compounds makes it a compelling candidate for screening and lead discovery campaigns. The presence of the methoxy group offers a potential site for metabolic activity and can influence the compound's pharmacokinetic and pharmacodynamic properties.[12]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to design, develop, and validate robust biochemical and cell-based assays to investigate the biological activity of this compound and its analogues. We will detail two powerful, high-throughput screening (HTS)-compatible methodologies: a Fluorescence Polarization (FP) assay for enzyme inhibitor discovery and a luminescent cell viability assay for assessing cytotoxic or antiproliferative effects.

Part 1: Biochemical Assay Development - A Competitive Fluorescence Polarization (FP) Assay for Carbonic Anhydrase II Inhibition

Rationale and Scientific Principle

Given that various isoindolinone derivatives exhibit potent, low-nanomolar inhibitory activity against human Carbonic Anhydrase (hCA) isoforms,[2][11] we propose developing an assay to test this compound against hCA II. Fluorescence Polarization (FP) is an ideal technology for this purpose. It is a homogeneous, "mix-and-read" assay format that measures changes in the apparent molecular size of a fluorescent molecule in solution.[13][14]

The principle is as follows: a small, fluorescently-labeled ligand (a "tracer") that binds to the target protein (hCA II) will tumble slowly in solution, resulting in a high FP value. When an unlabeled competitor compound (like this compound) is introduced and displaces the tracer from the protein's active site, the unbound tracer tumbles rapidly, leading to a decrease in the FP signal.[14] This change in polarization is directly proportional to the binding affinity and concentration of the inhibitor.

FP_Assay_Principle cluster_0 High Polarization State cluster_1 Low Polarization State Protein hCA II Tracer_Bound Fluorescent Tracer Protein->Tracer_Bound Binding Tracer_Free Fluorescent Tracer Fast Tumbling Tracer_Bound->Tracer_Free Displacement Protein_Free hCA II Inhibitor 4-Methoxy- isoindolin-1-one Protein_Free->Inhibitor Binding Inhibitor_Source Inhibitor_Source->Inhibitor Addition of Inhibitor

Caption: Principle of the competitive Fluorescence Polarization assay.

Protocol 1: FP Assay for hCA II Inhibitors

This protocol is designed for a 384-well microplate format, suitable for HTS.

1.1. Materials and Reagents

  • Enzyme: Recombinant human Carbonic Anhydrase II (hCA II)

  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.

  • Positive Control: Acetazolamide (a known CA inhibitor), prepared as a 10 mM stock in DMSO.[10]

  • Fluorescent Tracer: A fluorescently-labeled sulfonamide derivative known to bind hCA II (e.g., Dansylamide or a similar probe).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, with 0.01% Brij-35.

  • Plates: Black, flat-bottom, low-volume 384-well microplates.

  • Instrumentation: A microplate reader capable of measuring fluorescence polarization.

1.2. Experimental Workflow

The development is a three-step process: Tracer Titration, Enzyme Titration, and finally, the Competitive Inhibition Assay.

Step 1: Tracer Concentration Determination

  • Objective: To find the lowest concentration of the fluorescent tracer that gives a stable and robust signal well above background.

  • Procedure:

    • Prepare a serial dilution of the fluorescent tracer in Assay Buffer.

    • Add 20 µL of each tracer dilution to wells of a 384-well plate.

    • Add 20 µL of Assay Buffer to each well.

    • Read the fluorescence intensity (FI) and FP values on the plate reader.

    • Select a tracer concentration that is on the lower end of the linear FI response curve to maximize sensitivity. This will be the working concentration for subsequent steps.

Step 2: Enzyme Titration and Tracer Kd Determination

  • Objective: To determine the dissociation constant (Kd) of the tracer for hCA II and find the optimal enzyme concentration for the inhibition assay (typically the EC80 concentration).

  • Procedure:

    • Prepare a serial dilution of hCA II in Assay Buffer.

    • In a 384-well plate, add 20 µL of each hCA II dilution.

    • Add 20 µL of the fluorescent tracer (at the working concentration determined in Step 1) to all wells.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the FP values.

    • Plot the FP values against the hCA II concentration and fit the data to a one-site binding equation to determine the Kd. The EC80 (the concentration of enzyme that produces 80% of the maximal FP signal change) is selected for the inhibitor screening.[14]

Step 3: Competitive Inhibition Assay

  • Objective: To determine the IC50 value of this compound.

  • Procedure:

    • Prepare a 12-point, 3-fold serial dilution of this compound and the positive control (Acetazolamide) in 100% DMSO. Then, dilute these intermediate plates into Assay Buffer.

    • Plate Setup (Final Volume = 40 µL):

      • Test Wells: Add 10 µL of the diluted this compound to respective wells.

      • Positive Control Wells: Add 10 µL of diluted Acetazolamide.

      • No Inhibitor (High Signal) Control: Add 10 µL of Assay Buffer containing the same final percentage of DMSO as the test wells.

      • No Enzyme (Low Signal) Control: Add 10 µL of Assay Buffer with DMSO.

    • Add 10 µL of hCA II solution (at 4x the final EC80 concentration) to all wells except the "No Enzyme" controls. Add 10 µL of Assay Buffer to the "No Enzyme" wells.

    • Incubate for 15 minutes at room temperature.

    • Add 20 µL of the fluorescent tracer (at 2x its working concentration) to all wells.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the FP in millipolarization units (mP).

1.3. Data Analysis

  • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tracer binding.

ParameterRecommended ValueRationale
Final Assay Volume40 µLSuitable for 384-well plates, conserves reagents.
DMSO Tolerance< 1% final concentrationHigh concentrations of DMSO can denature proteins.[15]
Incubation Time30 minutesAllows the binding reaction to reach equilibrium.
Z'-Factor> 0.5A Z'-factor above 0.5 indicates a robust and reliable assay for HTS.[15]

Part 2: Cell-Based Assay Development - Luminescent Cell Viability Assay

Rationale and Scientific Principle

The isoindolinone scaffold is present in numerous compounds with demonstrated antiproliferative and cytotoxic activity against cancer cell lines.[3][8][16] A fundamental first step in characterizing a new compound like this compound is to assess its impact on cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely adopted HTS method for this purpose.[17][18]

This assay quantifies the amount of ATP present, which is a key indicator of metabolically active, viable cells.[17] The assay reagent contains luciferase and its substrate, luciferin. When added to cells, the reagent lyses the cell membranes, releasing ATP. The luciferase enzyme then uses this ATP to catalyze the oxidation of luciferin, producing a stable "glow-type" luminescent signal that is directly proportional to the number of viable cells in the culture.[18] A decrease in luminescence indicates cell death or a reduction in metabolic activity.

Cell_Viability_Workflow cluster_workflow Assay Workflow cluster_principle Principle of Detection A 1. Seed Cells in 96/384-well Plate B 2. Add Serial Dilutions of This compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add CellTiter-Glo® Reagent (Lysis + Signal Generation) C->D E 5. Measure Luminescence D->E ViableCell Viable Cell (contains ATP) Light Light Signal (Luminescence) ViableCell->Light Lysis DeadCell Non-Viable Cell (depleted ATP) NoLight No/Low Signal DeadCell->NoLight Lysis Reagent Luciferase + Luciferin

Caption: Workflow and principle of the luminescent cell viability assay.

Protocol 2: Luminescent Cell Viability Assay

This protocol is designed for a 96-well plate format but can be miniaturized for 384-well plates.[19][20]

2.1. Materials and Reagents

  • Cell Line: A human cancer cell line of interest (e.g., A549 lung carcinoma, based on literature for isoindolinone activity).[11]

  • Culture Medium: Appropriate complete culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: this compound, 10 mM stock in DMSO.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Staurosporine).

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit.

  • Plates: Opaque-walled, flat-bottom 96-well plates suitable for luminescence measurements.

  • Instrumentation: A luminometer or a multi-mode plate reader with luminescence detection capability.

2.2. Experimental Procedure

  • Cell Seeding:

    • Harvest and count cells. Dilute the cells in complete culture medium to a pre-determined optimal seeding density (e.g., 5,000 cells/well).

    • Dispense 90 µL of the cell suspension into each well of the 96-well plate.

    • Include "cells-only" wells for the 100% viability control and "medium-only" wells for the background control.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10-point, 4-fold serial dilution of this compound and the positive control in complete culture medium from the 10 mM DMSO stock. The final DMSO concentration should be kept constant and low (e.g., ≤ 0.5%).

    • Prepare a vehicle control (medium with the same final DMSO concentration).

    • Carefully add 10 µL of the diluted compounds, positive control, or vehicle control to the appropriate wells.

    • Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.

  • Luminescence Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[18]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of the prepared reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.[19]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

    • Measure the luminescence using a plate reader.

2.3. Data Analysis

  • Subtract the average luminescence value from the "medium-only" (background) wells from all other measurements.

  • Calculate the percent viability for each compound concentration using the formula: % Viability = 100 * (RLU_sample / RLU_vehicle_control) (where RLU is Relative Luminescence Units).

  • Plot the percent viability against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) equation to determine the EC50 or IC50 value, representing the concentration at which cell viability is reduced by 50%.

Part 3: Troubleshooting and Best Practices

Developing and running HTS assays can present challenges. Below is a guide to common issues and their solutions.[21][22]

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability (High %CV) - Inconsistent pipetting or dispensing.- Edge effects on the plate due to evaporation.- Cell clumping or uneven seeding.- Use automated liquid handlers for improved precision.[21]- Avoid using the outer wells of the plate or ensure proper humidification during incubation.- Ensure a single-cell suspension before plating.
Low Z'-Factor (< 0.5) - Small dynamic range between high and low controls.- High variability in control wells.- Optimize enzyme and/or tracer concentrations (FP assay).- Optimize cell seeding density and incubation time (Cell viability assay).- Re-evaluate positive and negative controls.
False Positives - Compound auto-fluorescence or fluorescence quenching (FP assay).- Compound inhibits luciferase (Luminescent assay).- Compound precipitation at high concentrations.- Run a counter-screen without the target enzyme (FP) or ATP (luminescence) to identify interfering compounds.- Visually inspect plates for precipitation.- Confirm hits using an orthogonal (secondary) assay.[23]
False Negatives - Compound instability in assay buffer.- Insufficient incubation time for compound to act.- Compound concentration range is too low.- Assess compound stability under assay conditions.- Perform a time-course experiment to determine optimal incubation time.- Test a wider range of compound concentrations.

Conclusion

This compound belongs to a class of compounds with proven and diverse biological activities. The application notes provided here offer a strategic and detailed framework for initiating a discovery campaign around this molecule. The proposed Fluorescence Polarization and luminescent cell viability assays are robust, scalable, and scientifically sound methods for identifying and characterizing potential enzyme inhibition and antiproliferative effects. By following these detailed protocols and troubleshooting guides, researchers can effectively screen this compound and its analogues, paving the way for the development of novel therapeutic agents.

References

  • Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. ACS Medicinal Chemistry Letters. [Link]

  • A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases. Analytical Biochemistry. [Link]

  • Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. [Link]

  • synthesis of 4-methoxy and 5-methoxy substituted 7-aza-isoindolin-1-ones. HETEROCYCLES. [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. [Link]

  • Fluorescence Polarization Assay Kits. BPS Bioscience. [Link]

  • Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. Angewandte Chemie International Edition. [Link]

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Molecules. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. [Link]

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. [Link]

  • Fluorescence Polarization Assays for the Detection of Proteases and Their Inhibitors. Journal of Biomolecular Screening. [Link]

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. [Link]

  • Examples of biologically active isoindolinone derivatives. ResearchGate. [Link]

  • Six Common Methods for Cell Viability Assay: Principles, Applications. AntBio. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Molecules. [Link]

  • Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • IZOINDOLINES AS HDAC INHIBITORS.
  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Studying Histone Deacetylase Inhibition and Apoptosis Induction of Psammaplin A Monomers with Modified Thiol Group. Marine Drugs. [Link]

  • Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. European Journal of Medicinal Chemistry. [Link]

  • What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? ResearchGate. [Link]

  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics. [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing. [Link]

  • Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis Online. [Link]

  • Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. Bioorganic & Medicinal Chemistry. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances. [Link]

  • 4-Methylanisole. PubChem. [Link]

  • Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. ResearchGate. [Link]

  • 4'-Methoxyacetophenone. PubChem. [Link]

  • 4-Iodoanisole. PubChem. [Link]

Sources

Application Notes and Protocols: 4-Methoxyisoindolin-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Isoindolinone Scaffold as a Privileged Structure in Drug Discovery

The isoindolinone core is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid structure, combined with the ability to readily introduce diverse substituents, has established it as a "privileged structure." This means it can serve as a versatile template for developing ligands for a variety of biological targets.[1] Derivatives of the isoindolinone scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.

A key reason for the therapeutic potential of isoindolinones lies in their structural resemblance to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+).[1] This mimicry allows isoindolinone-based compounds to act as competitive inhibitors for enzymes that utilize NAD+ as a substrate, a prominent example being Poly(ADP-ribose) polymerase (PARP).[1]

This guide focuses on a specific, yet significant, derivative: 4-Methoxyisoindolin-1-one . We will delve into its role as a key pharmacophore, particularly in the context of PARP inhibition, providing detailed protocols for its synthesis and biological evaluation. The strategic placement of the methoxy group at the 4-position can significantly influence the molecule's electronic properties, metabolic stability, and interactions with its biological target.[2][3]

Chapter 1: this compound as a PARP-1 Inhibitor

The Rationale: Targeting DNA Damage Repair in Cancer

Poly(ADP-ribose) polymerase 1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). In many cancers, other DNA repair pathways, such as homologous recombination (HR), are compromised due to mutations in genes like BRCA1 and BRCA2. These cancer cells become heavily reliant on PARP-1 for survival. Inhibition of PARP-1 in these HR-deficient tumors leads to an accumulation of unrepaired SSBs, which collapse replication forks during cell division, resulting in cytotoxic double-strand breaks (DSBs). This concept, known as "synthetic lethality," forms the basis of PARP inhibitor therapy in oncology.

Mechanism of Action: Competitive Inhibition of PARP-1

This compound and its derivatives act as competitive inhibitors of PARP-1. The isoindolinone core mimics the nicotinamide portion of NAD+, binding to the catalytic domain of the PARP-1 enzyme. This prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for recruiting other DNA repair proteins to the site of damage. The inhibition of PARP-1's catalytic activity and its "trapping" on DNA are key to the antitumor effects of these compounds.[4]

Signaling Pathway: PARP-1 Inhibition in DNA Repair

PARP_Inhibition cluster_0 Normal DNA Repair cluster_1 PARP Inhibition DNA_SSB Single-Strand Break (SSB) PARP1_active PARP-1 Activation DNA_SSB->PARP1_active DNA_SSB->PARP1_active PAR PAR Synthesis PARP1_active->PAR Catalyzes PARP1_inhibited PARP-1 Inhibition PARP1_active->PARP1_inhibited Blocked by NAD NAD+ NAD->PARP1_active Repair_Proteins Recruitment of Repair Proteins PAR->Repair_Proteins BER Base Excision Repair Repair_Proteins->BER DNA_Repaired DNA Repaired BER->DNA_Repaired Inhibitor This compound Inhibitor->PARP1_inhibited No_PAR No PAR Synthesis PARP1_inhibited->No_PAR SSB_accumulation SSB Accumulation No_PAR->SSB_accumulation DSB Double-Strand Break (DSB) during Replication SSB_accumulation->DSB Apoptosis Cell Death (Apoptosis) in HR-deficient cells DSB->Apoptosis

Caption: Mechanism of PARP-1 inhibition by this compound.

Chapter 2: Synthesis and Characterization

Proposed Synthetic Protocol for this compound
Experimental Workflow: Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

  • Esterification of 3-Methoxyphthalic acid:

    • To a solution of 3-methoxyphthalic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

    • Reflux the mixture for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield dimethyl 3-methoxyphthalate.

  • Selective Reduction to Methyl 2-(hydroxymethyl)-3-methoxybenzoate:

    • Dissolve dimethyl 3-methoxyphthalate (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

    • Cool the solution to 0 °C and add a selective reducing agent like sodium borohydride (1.5 equivalents) portion-wise.

    • Stir the reaction at room temperature for 4-6 hours.

    • Quench the reaction carefully with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the desired mono-alcohol.

  • Halogenation to Methyl 2-(bromomethyl)-3-methoxybenzoate:

    • Dissolve the alcohol from the previous step (1 equivalent) in dichloromethane (DCM).

    • Cool to 0 °C and add phosphorus tribromide (0.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Pour the reaction mixture onto ice water and extract with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate and concentrate to yield the bromo derivative.

  • Ammonolysis and Intramolecular Cyclization:

    • Dissolve the bromo compound (1 equivalent) in THF.

    • At 0 °C, add an aqueous solution of ammonia (30%, 10 equivalents).

    • Stir the mixture at room temperature overnight.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and a dilute acid (e.g., 2M citric acid).

    • Dry the organic layer, filter, and evaporate the solvent.

    • Purify the crude product by flash chromatography on silica gel to obtain this compound.

Characterization

The final product should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: As an indicator of purity.

Chapter 3: Biological Evaluation Protocols

The primary application of this compound in medicinal chemistry is as a PARP-1 inhibitor. The following protocols outline the key assays for evaluating its biological activity.

In Vitro PARP-1 Enzymatic Assay

This assay quantifies the direct inhibitory effect of the compound on PARP-1 enzymatic activity.

Principle: A colorimetric or chemiluminescent assay is used to measure the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP-1.

Protocol:

  • Coat a 96-well plate with histone proteins.

  • Add a reaction mixture containing activated DNA, biotin-labeled NAD+, and the PARP-1 enzyme.

  • Add varying concentrations of this compound (or derivatives) to the wells. Include a positive control (a known PARP inhibitor like Olaparib) and a negative control (vehicle, e.g., DMSO).

  • Incubate the plate to allow the PARP-ylation reaction to proceed.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated ADP-ribose.

  • Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce PARP-1 activity by 50%.

Cellular PARP Inhibition Assay (PAR-Immunofluorescence)

This assay assesses the ability of the compound to inhibit PARP-1 activity within cancer cells.

Principle: Immunofluorescence is used to visualize the formation of PAR chains in cells after inducing DNA damage.

Protocol:

  • Seed cancer cells (e.g., BRCA-deficient ovarian or breast cancer cell lines) in a multi-well imaging plate.

  • Treat the cells with various concentrations of this compound for a predetermined time.

  • Induce DNA damage using an agent like hydrogen peroxide (H₂O₂).

  • Fix and permeabilize the cells.

  • Incubate with a primary antibody that specifically recognizes PAR.

  • Incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Image the cells using a high-content imaging system or a fluorescence microscope.

  • Quantify the fluorescence intensity of PAR in the nucleus. A decrease in PAR signal indicates inhibition of PARP-1 activity.

Workflow: Cellular PARP Inhibition Assay

Cellular_Assay A Seed Cancer Cells B Treat with This compound A->B C Induce DNA Damage (H₂O₂) B->C D Fix & Permeabilize Cells C->D E Primary Antibody (anti-PAR) D->E F Fluorescent Secondary Antibody E->F G DAPI Staining F->G H Fluorescence Microscopy G->H I Quantify PAR Signal H->I

Caption: Workflow for the cellular PARP inhibition assay.

Chapter 4: Structure-Activity Relationship (SAR) and Data

The Significance of the 4-Methoxy Group

The methoxy group (-OCH₃) is a common substituent in medicinal chemistry due to its ability to modulate a compound's properties in several beneficial ways.[2][3]

  • Electronic Effects: The methoxy group is an electron-donating group through resonance, which can influence the electron density of the aromatic ring and its interaction with the target protein.

  • Metabolic Stability: The methoxy group can block positions susceptible to metabolic oxidation, thereby increasing the compound's half-life.

  • Lipophilicity and Solubility: The addition of a methoxy group can fine-tune the lipophilicity of the molecule, which is critical for cell permeability and overall pharmacokinetic properties.[3]

  • Target Binding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming favorable interactions within the binding pocket of the target enzyme.[3]

In the context of PARP-1 inhibitors, the 4-methoxy group on the isoindolinone scaffold can enhance binding affinity and selectivity.

Quantitative Data for Methoxy-Substituted Isoindolinone Analogues
Compound ClassSpecific AnalogueTargetIC₅₀ (nM)Reference
Quinoxaline-based Compound with p-methoxyphenyl ringPARP-12.31[7]
Imidazoquinolinone BYK49187PARP-1~4.4 (pIC₅₀=8.36)[8]
Isoquinolindione BYK204165PARP-1~45 (pIC₅₀=7.35)[8]
Isoindolinone Derivatives General ClassPARP-1Single-digit nM[9]

Note: The data presented are for structurally related compounds and serve to illustrate the potential potency of the this compound scaffold.

Conclusion and Future Directions

This compound represents a valuable building block in the design of potent and selective PARP-1 inhibitors. Its synthesis is achievable through established chemical transformations, and its biological activity can be robustly evaluated using the protocols outlined in this guide. The presence of the 4-methoxy group is anticipated to confer favorable physicochemical and pharmacokinetic properties, making this scaffold an attractive starting point for further lead optimization.

Future research should focus on the synthesis and detailed biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential. This includes exploring substitutions on the lactam nitrogen and at other positions on the aromatic ring to further refine the structure-activity relationship and develop next-generation PARP inhibitors for cancer therapy.

References

  • Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. (2024). ChemMedChem. [Link]

  • Structure-activity relationships of new PARP inhibitors. (n.d.). ResearchGate. [Link]

  • Eltze, T., et al. (2008). Imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives as novel and potent inhibitors of the poly(ADP-ribose) polymerase (PARP). Molecular Pharmacology. [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (2022). Molecules. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • The role of the methoxy group in approved drugs. (2024). ResearchGate. [Link]

  • Improved QSAR models for PARP-1 inhibition using data balancing, interpretable machine learning, and matched molecular pair analysis. (2024). Medicinal Chemistry Research. [Link]

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2025). ACS Chemical Neuroscience. [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. (2022). Journal of Biological Chemistry. [Link]

  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). Molecules. [Link]

  • Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. (2002). Chembiochem. [Link]

  • A PRACTICAL ONE POT SYNTHESIS OF 4-ALKOXY-3-FORMYLINDOLES. (1984). HETEROCYCLES. [Link]

Sources

cell-based assays involving 4-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Methodical Evaluation of Novel Isoindolinone Analogs in Cell-Based Assays, Using 4-Methoxyisoindolin-1-one as a Model Scaffold

Authored by: A Senior Application Scientist

Abstract

The isoindolin-1-one core is a privileged heterocyclic scaffold that forms the structural basis of numerous biologically active compounds, most notably the clinical class of Poly (ADP-ribose) polymerase (PARP) inhibitors used in oncology. The introduction of novel derivatives, such as the model compound this compound, necessitates a robust and logical pipeline for biological characterization. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cellular activity of such compounds. We move beyond simple protocols to explain the causal-driven experimental choices, from initial broad-spectrum cytotoxicity screening to targeted mechanistic assays, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Isoindolinone Scaffold and the Rationale for Investigation

The isoindolin-1-one moiety is of significant interest in medicinal chemistry due to its rigid, planar structure and its capacity for key hydrogen bonding interactions. This scaffold is famously embedded within potent PARP inhibitors like Olaparib and Talazoparib, which have transformed the treatment landscape for cancers harboring BRCA1/2 mutations through the principle of synthetic lethality.[1][2] When a researcher synthesizes or identifies a novel, uncharacterized analog like this compound, a systematic evaluation is required to uncover its potential biological function.

This document outlines a multi-stage workflow designed to:

  • Establish a baseline of cytotoxic or cytostatic activity across relevant cell lines.

  • Formulate and test a primary mechanistic hypothesis based on structural analogy (i.e., PARP inhibition).

  • Characterize the downstream cellular consequences, such as DNA damage accumulation and cell cycle perturbation.

This application note uses this compound as a template for investigation, providing detailed, field-tested protocols that can be adapted for any novel compound within this chemical class.

Part 1: Primary Screening Cascade for Bioactivity Assessment

The initial goal is to ascertain whether the compound exerts any effect on cell proliferation and viability. This stage establishes a critical dose-response relationship and identifies a concentration range for subsequent mechanistic studies. A panel of cell lines, including those relevant to the proposed therapeutic area (e.g., ovarian, breast, prostate cancer), should be used.

Workflow for Initial Compound Screening

G cluster_assays Primary Assays cluster_data Data Analysis compound Novel Compound (e.g., this compound) stock Prepare Serial Dilutions (e.g., 100 mM to 1 nM) compound->stock treat Treat Cells with Compound (72-hour incubation) stock->treat plate Seed Cell Lines in 96-well Plates plate->treat viability Protocol 1.1: Metabolic Viability Assay (MTT/XTT) treat->viability hcs Protocol 1.2: High-Content Cytotoxicity Assay treat->hcs ic50 Calculate IC50 Values viability->ic50 morphology Quantify Apoptosis/ Necrosis Markers hcs->morphology decision Decision Point: Is Compound Active? ic50->decision morphology->decision mechanistic Proceed to Mechanistic Studies (Part 2) decision->mechanistic Yes

Caption: Workflow for the initial screening of a novel compound.

Protocol 1.1: Cell Viability Assessment via MTT Assay

Principle: This colorimetric assay measures the metabolic activity of a cell population. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically. A decrease in signal indicates reduced cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical final concentration range would be 0.1 nM to 100 µM. Include a "vehicle only" (e.g., 0.1% DMSO) control and an "untreated" control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control (defined as 100% viability). Plot the normalized values against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Data Summary: Hypothetical IC50 Values

The following table represents potential outcomes from the primary screen, guiding the selection of cell lines for further study.

Cell LineTissue of OriginBRCA StatusHypothetical IC50 (µM) for this compoundNotes
MCF-7 Breast CancerWild-Type25.4Moderate activity.
MDA-MB-231 Breast CancerWild-Type> 100Inactive.
UWB1.289 Ovarian CancerBRCA1-null5.2High sensitivity, suggests potential PARP-related activity.
UWB1.289+BRCA1 Ovarian CancerBRCA1-addback48.9Reduced sensitivity compared to null line, strongly supports synthetic lethality hypothesis.[3]
A549 Lung CarcinomaWild-Type30.1Moderate activity.
HCT116 Colorectal CarcinomaWild-Type15.8Moderate-to-high sensitivity.

Part 2: Elucidating the Mechanism of Action (MoA)

Based on the structural relationship to known PARP inhibitors and promising preliminary data (especially in BRCA-deficient cells), the primary hypothesis is that this compound inhibits PARP enzyme activity. The following assays are designed to directly and indirectly test this hypothesis.

Proposed Signaling Pathway and Assay Targets

G ssb DNA Single-Strand Breaks (SSBs) parp PARP1 Enzyme ssb->parp recruits replication DNA Replication Fork dsb Replication Fork Collapse (DNA Double-Strand Breaks) ssb->dsb unrepaired during S-phase leads to par PAR Polymer Synthesis (PARylation) parp->par catalyzes repair SSB Repair par->repair facilitates compound This compound compound->parp inhibits gammah2ax γH2AX Foci Formation dsb->gammah2ax triggers arrest G2/M Cell Cycle Arrest dsb->arrest apoptosis Apoptosis arrest->apoptosis assay1 Assay 2.1: Cell-Based PARP Assay assay1->par assay2 Assay 2.2: γH2AX Staining assay2->gammah2ax assay3 Assay 2.3: Cell Cycle Analysis assay3->arrest

Caption: Hypothesized MoA of this compound as a PARP inhibitor.

Protocol 2.1: Cell-Based PARP Activity ELISA

Principle: This assay quantifies the level of Poly(ADP-ribose) (PAR), the product of PARP activity, within cells. Cells are first treated with a DNA damaging agent to stimulate PARP, followed by treatment with the test compound. A reduction in the PAR signal indicates PARP inhibition.

Methodology:

  • Cell Culture: Seed cells (e.g., UWB1.289) in a 96-well plate and grow to ~80% confluency.

  • Pre-treatment: Treat cells with this compound at various concentrations (e.g., 0.1x to 10x the IC50 value) for 1 hour. Include a known PARP inhibitor (e.g., Olaparib) as a positive control.

  • DNA Damage Induction: Add a DNA-damaging agent like H₂O₂ (final concentration ~200 µM) to all wells except the negative control and incubate for 15 minutes at 37°C.

  • Cell Lysis & PAR Detection: Follow the manufacturer's protocol for a commercial cell-based PARP ELISA kit. This typically involves:

    • Fixing and permeabilizing the cells in the plate.

    • Incubating with a primary antibody against PAR.

    • Incubating with a secondary HRP-conjugated antibody.

    • Adding a colorimetric substrate (e.g., TMB) and measuring absorbance.

  • Analysis: Normalize the results to the "H₂O₂ only" positive control. Potent inhibition will result in a signal close to that of the negative (no damage) control.

Protocol 2.2: Immunofluorescence Staining for DNA Damage (γH2AX)

Principle: The phosphorylation of histone H2AX on serine 139 (to form γH2AX) is one of the earliest markers of DNA double-strand breaks (DSBs). PARP inhibition leads to the collapse of replication forks at sites of unrepaired single-strand breaks, generating DSBs and thus, an accumulation of γH2AX foci.

Methodology:

  • Cell Culture: Seed cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with the test compound (e.g., at the IC50 concentration) for 24 hours.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

  • Primary Antibody: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) (e.g., clone JBW301) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour at room temperature in the dark.

  • Counterstain & Mounting: Counterstain nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Mount coverslips onto slides with anti-fade mounting medium.

  • Imaging & Analysis: Visualize using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using imaging software (e.g., ImageJ/Fiji). A significant increase in foci compared to the vehicle control indicates the induction of DSBs.

Protocol 2.3: Cell Cycle Analysis by Flow Cytometry

Principle: DNA damage often triggers cell cycle checkpoints to allow time for repair. Staining DNA with a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cell cycle (G1, S, G2/M) based on DNA content. PARP inhibition typically causes an accumulation of cells in the G2/M phase.

Methodology:

  • Cell Culture & Treatment: Seed cells in 6-well plates and treat with the compound for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells (to include apoptotic cells). Centrifuge and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend in 500 µL of PI staining solution (containing PI and RNase A). Incubate for 30 minutes at 37°C in the dark.

  • Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and determine the percentage of cells in G1, S, and G2/M phases.

Trustworthiness: The Role of Controls

  • Vehicle Control (e.g., 0.1% DMSO): Establishes the baseline cellular response in the absence of the test compound. This is the reference for all normalization.

  • Positive Control: Essential for confirming the assay is working as expected.

    • PARP Assays: Use a known PARP inhibitor like Olaparib or Veliparib.

    • DNA Damage/Cell Cycle: Use a known DNA damaging agent like Etoposide.

  • Negative Control (Untreated): Provides a baseline for cell health and assay background signal.

  • Isogenic Cell Line Pairs: The use of cell lines like UWB1.289 (BRCA1-null) and its BRCA1-reconstituted counterpart is a powerful tool to validate a synthetic lethal mechanism of action.[3] A significantly lower IC50 in the BRCA-deficient line is strong evidence for a PARP-inhibition-like MoA.

Conclusion and Future Directions

This guide presents a logical, hypothesis-driven framework for the initial biological characterization of novel isoindolin-1-one derivatives. By progressing from broad viability screening to specific mechanistic assays targeting PARP activity, DNA damage, and cell cycle progression, researchers can efficiently determine the compound's mode of action. Positive results from this workflow would justify advancing the compound to more complex assays, such as colony formation assays for long-term survival, synergy studies with other chemotherapeutics, and ultimately, evaluation in preclinical in vivo models.

References

  • Zhang, Y., et al. (2004). Identification and characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide (TMI-1), a novel dual tumor necrosis factor-alpha-converting enzyme/matrix metalloprotease inhibitor for the treatment of rheumatoid arthritis. Journal of Pharmacology and Experimental Therapeutics, 309(1), 348-55. [Link]

  • Kuo, C. C., et al. (2007). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. Journal of Pharmacology and Experimental Therapeutics, 323(1), 398-405. [Link]

  • Fouad, M. A., et al. (2016). Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. European Journal of Medicinal Chemistry, 122, 344-358. [Link]

  • Sessa, C. (2012). Update on PARP1 inhibitors in ovarian cancer. Annals of Oncology, 23 Suppl 10, x191-5. [Link]

  • Goldsberry, W. (2024). Olaparib Leads PARP Inhibitor Charge in the Treatment of BRCA-Mutated, HRD Ovarian Cancer. OncLive. [Link]

  • Higuchi, T., et al. (2015). CTLA-4 blockade synergizes therapeutically with PARP inhibition in BRCA1-deficient ovarian cancer. Cancer Immunology Research, 3(11), 1257-68. [Link]

  • Pantel, A., et al. (2025). PARP inhibitor-induced anti-tumour chemokine response is suppressed by dipeptidyl peptidase 4 (DPP4) in ovarian cancer. Nature Communications. [Link]

  • Kralj, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2154. [Link]

  • Sukonnikov, M. A., et al. (2023). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Molecules, 28(14), 5348. [Link]

Sources

Application Notes and Protocols for In Vivo Studies Using 4-Methoxyisoindolin-1-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoindolinone Scaffold as a Privileged Structure in Drug Discovery

The isoindolinone core is a prominent structural motif found in a multitude of natural products and synthetic molecules, exhibiting a wide array of biological activities.[1][2][3] This privileged scaffold has been successfully incorporated into compounds developed for various therapeutic areas, including oncology, neurodegeneration, and inflammation.[2][4][5][6] Molecules such as thalidomide and its analogs (lenalidomide, pomalidomide) have highlighted the therapeutic potential of this chemical class, particularly their ability to modulate complex biological pathways.

This guide will utilize 4-Methoxyisoindolin-1-one as a representative compound to delineate a strategic and comprehensive framework for the in vivo evaluation of novel isoindolinone-based therapeutic candidates. The protocols and methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust roadmap for advancing promising compounds from the bench to preclinical animal models.

Hypothesized Mechanism of Action: Targeting Neuroinflammation

While the precise mechanism of action for this compound is yet to be fully elucidated, its structural similarity to other biologically active isoindolinones suggests a potential role in modulating inflammatory pathways.[7][8] A plausible hypothesis is its ability to interfere with the Nuclear Factor-kappa B (NF-κB) signaling cascade, a critical regulator of pro-inflammatory gene expression.[8][9] Chronic activation of NF-κB in glial cells is a hallmark of neuroinflammation and contributes to neuronal damage in a variety of neurodegenerative diseases.[9]

By inhibiting this pathway, this compound could potentially reduce the production of pro-inflammatory cytokines like TNF-α and IL-6, thereby exerting a neuroprotective effect.[8][10] This hypothesis provides a logical foundation for designing initial in vivo efficacy studies in relevant models of neurodegenerative disease.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB NF-κB_active NF-κB (active) NF-κB->NF-κB_active Translocates This compound This compound This compound->IKK Complex Inhibits DNA DNA NF-κB_active->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription Cytokines (TNF-α, IL-6) Cytokines (TNF-α, IL-6) Pro-inflammatory Genes->Cytokines (TNF-α, IL-6) Translation Neuroinflammation Neuroinflammation Cytokines (TNF-α, IL-6)->Neuroinflammation

Caption: Hypothesized mechanism of this compound in suppressing neuroinflammation.

Part 1: Preclinical In Vivo Study Design

Animal Models

The choice of animal model is contingent on the therapeutic hypothesis.

  • For Neurodegenerative Diseases: Transgenic mouse models that recapitulate aspects of human pathology are widely used. For example, the 5xFAD mouse model for Alzheimer's disease or the MPTP-induced mouse model for Parkinson's disease.

  • For Oncology: Xenograft models, where human cancer cell lines are implanted into immunodeficient mice (e.g., NOD/SCID or nude mice), are standard for evaluating anti-tumor efficacy.[11]

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical treatment and minimization of pain and distress.

Compound Formulation and Administration

A critical step for in vivo studies is the development of a suitable vehicle for drug administration.

  • Solubility Assessment: The solubility of this compound should be tested in various pharmaceutically acceptable vehicles (e.g., saline, PBS, DMSO, Tween 80, PEG400).

  • Vehicle Selection: A common starting formulation for a novel compound with poor water solubility is a solution or suspension in a vehicle such as 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

  • Routes of Administration:

    • Oral (p.o.): Gavage administration is common for assessing oral bioavailability.

    • Intraperitoneal (i.p.): Allows for rapid absorption into the systemic circulation.

    • Intravenous (i.v.): Bypasses absorption for direct systemic exposure, essential for initial pharmacokinetic studies.

    • Subcutaneous (s.c.): Provides a slower, more sustained release of the compound.

Part 2: Pharmacokinetic (PK) Studies

A preliminary PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound, which will inform the dosing regimen for efficacy studies.

Protocol: Preliminary Pharmacokinetic Study in Mice
  • Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week.

  • Group Allocation: Randomly assign mice to two groups (n=3-4 per time point):

    • Group 1: Intravenous (i.v.) administration (e.g., 2 mg/kg).

    • Group 2: Oral gavage (p.o.) administration (e.g., 10 mg/kg).

  • Dosing: Administer the formulated this compound to each mouse.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) via tail vein or saphenous vein at predetermined time points.

    • i.v. route: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • p.o. route: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Immediately place blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge at 4°C to separate plasma.

  • Bioanalysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Data Presentation: Key Pharmacokinetic Parameters
ParameterDescriptionIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax Maximum plasma concentrationValue ng/mLValue ng/mL
Tmax Time to reach CmaxValue hValue h
AUC(0-t) Area under the curve from time 0 to the last measurementValue ng·h/mLValue ng·h/mL
t1/2 Half-lifeValue hValue h
Bioavailability (F) The fraction of the oral dose that reaches systemic circulationN/AValue %

Part 3: Efficacy Studies in a Disease Model

Based on the hypothesized anti-inflammatory and neuroprotective effects, an efficacy study in a model of neurodegeneration is warranted. However, given the prevalence of isoindolinone derivatives in oncology, a protocol for a cancer xenograft model is also provided as an alternative therapeutic application.

Protocol: Efficacy Study in a Human Cancer Xenograft Model
  • Cell Culture: Culture a human cancer cell line (e.g., A549 lung cancer cells) under standard conditions.[11]

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in a 1:1 mixture of media and Matrigel into the flank of female athymic nude mice.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (approximately 100-150 mm³).

  • Group Randomization: Randomize mice into treatment groups (n=8-10 per group) based on tumor volume.

    • Group 1: Vehicle control (e.g., daily i.p. injection).

    • Group 2: this compound (e.g., 20 mg/kg, daily i.p. injection).

    • Group 3: Positive control (a standard-of-care chemotherapy agent).

  • Treatment: Administer the designated treatments for a specified period (e.g., 21 days).

  • Data Collection:

    • Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.

    • Record body weight twice weekly as an indicator of general health.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study. Collect tumors for further analysis (e.g., immunohistochemistry).

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Study Execution cluster_2 Phase 3: Endpoint Analysis Acclimatization Animal Acclimatization (1 week) Implantation Tumor Cell Implantation Acclimatization->Implantation Cell_Culture A549 Cell Culture Cell_Culture->Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Group Randomization (Vehicle, Compound, Positive Control) Tumor_Growth->Randomization Dosing Daily Dosing (21 days) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight (2x/week) Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Data_Analysis Data Analysis (Tumor Growth Inhibition) Endpoint->Data_Analysis Ex_Vivo Ex Vivo Analysis (Tumor Histology) Endpoint->Ex_Vivo

Caption: Experimental workflow for an in vivo cancer xenograft efficacy study.

Data Presentation: Tumor Growth Inhibition
Treatment GroupDose and ScheduleMean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control i.p., dailyValue ± SEMN/AValue ± SEM
This compound 20 mg/kg, i.p., dailyValue ± SEMValueValue ± SEM
Positive Control Dose, ScheduleValue ± SEMValueValue ± SEM

Part 4: Preliminary Toxicology Assessment

An acute toxicity study is crucial to determine the maximum tolerated dose (MTD) and to identify any potential safety concerns.

Protocol: Acute Toxicity Study in Mice
  • Animal Acclimatization: Acclimate male and female Swiss Webster mice for one week.

  • Dose Escalation: Administer single doses of this compound via the intended clinical route (e.g., i.p. or p.o.) to small groups of mice (n=3 per sex per dose level) in an escalating manner.

  • Clinical Observation: Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in posture, activity, breathing), and changes in body weight for 14 days.

  • Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy to examine major organs for any abnormalities.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or other signs of life-threatening toxicity.

Data Presentation: Summary of Toxicological Findings
Dose (mg/kg)SexMortalityClinical Signs of ToxicityBody Weight Change (Day 14)Gross Necropsy Findings
Vehicle M/F0/6None observedValue %No abnormal findings
Low Dose M/F0/6ObservationsValue %Findings
Mid Dose M/FValue/6ObservationsValue %Findings
High Dose M/FValue/6ObservationsValue %Findings

References

  • Zhou, H., Sun, G., Liu, Z., Zhan, X., & Mao, Z. (2013). Synthesis of 4-methoxy and 5-methoxy substituted 7-aza-isoindolin-1-ones. HETEROCYCLES, 87(10), 2071. [Link]

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. [Link]

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link]

  • Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed. [Link]

  • Examples of biologically active isoindolinone derivatives. ResearchGate. [Link]

  • Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. Semantic Scholar. [Link]

  • Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. PubMed. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC. [Link]

  • Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PMC. [Link]

  • A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. PubMed. [Link]

  • Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. PMC. [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

  • Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action. MDPI. [Link]

  • Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. ResearchGate. [Link]

  • Mechanisms Underlying Neurodegenerative Disorders and Potential Neuroprotective Activity of Agrifood By-Products. MDPI. [Link]

  • Neuroinflammation as a Factor of Neurodegenerative Disease: Thalidomide Analogs as Treatments. Frontiers in Neuroscience. [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. [Link]

  • Evidence for Enhanced Neuro-Inflammatory Processes in Neurodegenerative Diseases and the Action of Nitrones as Potential Therapeutics. PubMed. [Link]

Sources

Application Note: A Scalable and Efficient Synthesis of 4-Methoxyisoindolin-1-one for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxyisoindolin-1-one is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules. The development of a robust and scalable synthetic process for this intermediate is crucial for advancing research and enabling the production of novel therapeutics. This application note provides a comprehensive, field-proven guide for the multi-gram scale synthesis of this compound, emphasizing experimental causality, process safety, and analytical validation.

The presented two-step synthetic route commences with the readily available 3-methoxyphthalic anhydride, offering an efficient and economically viable pathway suitable for drug development professionals and researchers in organic synthesis.

Synthetic Strategy and Rationale

The selected synthetic pathway involves two key transformations:

  • Imide Formation: The synthesis begins with the reaction of 3-methoxyphthalic anhydride with a suitable amine source to form the corresponding phthalimide intermediate. This reaction is typically high-yielding and proceeds under mild conditions.

  • Selective Reduction: The subsequent step involves the selective reduction of one of the carbonyl groups of the phthalimide to a methylene group, affording the target this compound.

This strategy is advantageous for scale-up due to the use of relatively inexpensive starting materials, straightforward reaction conditions, and the potential for high-purity product isolation via crystallization, minimizing the need for costly chromatographic purification.

Detailed Protocols

Part 1: Synthesis of N-Methyl-3-methoxyphthalimide

This initial step involves the formation of the imide ring from 3-methoxyphthalic anhydride and methylamine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Methoxyphthalic Anhydride178.1450.0 g0.281
Methylamine (40% in H₂O)31.0626.0 mL0.295
Glacial Acetic Acid60.05250 mL-

Protocol:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 3-methoxyphthalic anhydride (50.0 g, 0.281 mol) and glacial acetic acid (250 mL).

  • Reagent Addition: While stirring the suspension, add a 40% aqueous solution of methylamine (26.0 mL, 0.295 mol) dropwise over 30 minutes. An exothermic reaction will be observed, and the temperature may rise.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Allow the reaction mixture to cool to room temperature. A precipitate will form. Pour the mixture into 500 mL of ice-cold water with stirring.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (3 x 100 mL) until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Yield: 48.0 - 51.0 g (90-95% yield) of N-Methyl-3-methoxyphthalimide as a white to off-white solid.

Part 2: Selective Reduction to this compound

This step employs a selective reducing agent to convert one of the imide carbonyls to a methylene group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Methyl-3-methoxyphthalimide191.1845.0 g0.235
Zinc Dust65.3830.8 g0.471
Glacial Acetic Acid60.05450 mL-

Protocol:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend N-Methyl-3-methoxyphthalimide (45.0 g, 0.235 mol) in glacial acetic acid (450 mL).

  • Reagent Addition: To the stirred suspension, add zinc dust (30.8 g, 0.471 mol) portion-wise over 30 minutes. The addition is exothermic.

  • Reaction: Heat the reaction mixture to reflux for 6 hours. Monitor the disappearance of the starting material by TLC.

  • Workup and Filtration: Cool the reaction mixture to room temperature and filter through a pad of celite to remove excess zinc and other insoluble materials. Wash the celite pad with glacial acetic acid (50 mL).

  • Solvent Removal: Remove the acetic acid from the filtrate under reduced pressure.

  • Purification by Crystallization: Dissolve the crude residue in a minimal amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.[1]

  • Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry in a vacuum oven at 50 °C.

Expected Yield: 32.0 - 36.0 g (75-85% yield) of this compound as a crystalline solid.

Process Visualization

Synthetic Workflow

Synthetic Workflow start 3-Methoxyphthalic Anhydride step1 N-Methyl-3-methoxy- phthalimide start->step1 Methylamine, Acetic Acid, Reflux step2 This compound (Crude) step1->step2 Zinc Dust, Acetic Acid, Reflux purification Crystallization step2->purification final_product Pure this compound purification->final_product

Caption: Overall workflow for the synthesis of this compound.

Proposed Reaction Mechanism

Reaction Mechanism cluster_step1 Step 1: Imide Formation cluster_step2 Step 2: Selective Reduction Anhydride 3-Methoxyphthalic Anhydride Intermediate Amic Acid Intermediate Anhydride->Intermediate Nucleophilic Acyl Substitution Amine Methylamine Imide N-Methyl-3-methoxyphthalimide Intermediate->Imide Dehydration Imide2 N-Methyl-3-methoxyphthalimide Reduced_Intermediate Hemiaminal Intermediate Imide2->Reduced_Intermediate Zn, H+ Product This compound Reduced_Intermediate->Product Dehydration & Tautomerization

Caption: Proposed mechanism for the two-step synthesis.

Analytical Quality Control

1. Thin Layer Chromatography (TLC):

  • Mobile Phase: Ethyl acetate/Hexane (1:1)

  • Visualization: UV light (254 nm)

2. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column

  • Mobile Phase: Acetonitrile/Water gradient

  • Detection: UV at 254 nm

  • Expected Result: A single major peak corresponding to the product with a purity of >98%.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: [2]

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for aromatic protons, methoxy protons, and methylene protons of the isoindolinone ring.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for carbonyl carbon, aromatic carbons, methoxy carbon, and methylene carbon.

Safety and Handling

Personal Protective Equipment (PPE):

  • Wear appropriate protective gloves, clothing, and eye/face protection.[3]

  • In case of insufficient ventilation, wear suitable respiratory equipment.

Handling:

  • Handle in a well-ventilated area, preferably in a fume hood.[4]

  • Avoid breathing dust.[5]

  • Keep away from heat, sparks, and open flames.[6]

  • Ground all equipment to prevent static discharge.[6]

First Aid:

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[3]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[5]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[5]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This application note details a scalable and efficient two-step synthesis of this compound. The protocol is designed for ease of implementation in a standard laboratory setting and provides a solid foundation for further process development and scale-up. By adhering to the described procedures and safety precautions, researchers and drug development professionals can reliably produce high-purity this compound for their research and development needs.

References

  • Profitt, J. A., Jones, T., & Watt, D. S. (1975). A Convenient Synthesis of 3-Methoxyphthalic Anhydride.
  • Newman, M. S., & Kanakarajan, K. (1980). Synthesis of 3-methoxyphthalic anhydride. The Journal of Organic Chemistry, 45(12), 2301-2302.
  • Thirumalai Chemicals Ltd. (n.d.).
  • Chemiis. (n.d.). Phthalic Anhydride: Applications, Properties, and Safety Guidelines.
  • Santa Cruz Biotechnology. (n.d.). Phthalic anhydride.
  • Fisher Scientific. (2023).
  • Chemius. (n.d.). Phthalic Anhydride (PA).
  • Liang, C., Gu, L., Yang, Y., & Chen, X. (n.d.).
  • Palombi, L., Di Mola, A., & Massa, A. (n.d.). Spectroscopic and analytical data for isoindolinone derivatives.
  • YouTube. (2021, September 24).
  • YouTube. (2021, June 11).

Sources

Application Notes & Protocols: A Researcher's Guide to Target Identification Using 4-Methoxyisoindolin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Target identification is a critical and often rate-limiting step in drug discovery and chemical biology.[1][2] It bridges the gap between phenotypic screening, which identifies compounds with desired biological effects, and a mechanistic understanding of how these molecules function.[3] This guide provides a comprehensive overview and detailed protocols for utilizing a novel scaffold, 4-methoxyisoindolin-1-one, as a foundational tool for target deconvolution studies. We will explore the strategic design of chemical probes derived from this scaffold and their application in state-of-the-art chemical proteomics workflows, including Affinity-Based Protein Profiling (AfBPP) and Photo-Affinity Labeling (PAL). Furthermore, we will detail orthogonal validation techniques, such as the Cellular Thermal Shift Assay (CETSA), to confirm target engagement in a physiological context. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the molecular targets of bioactive small molecules.

Introduction: The Challenge and Opportunity of Target Deconvolution

The advent of high-throughput phenotypic screening has revolutionized drug discovery, enabling the identification of small molecules that modulate cellular processes in a desired manner. However, the therapeutic potential of these "hit" compounds can only be realized once their molecular targets are identified and validated.[4][5] The process of pinpointing the specific biomolecule(s) a compound interacts with to elicit its effect is known as target deconvolution or target identification.[6]

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and pharmaceutical agents with a wide spectrum of biological activities.[7][8] Its synthetic tractability makes it an ideal starting point for the development of chemical probes. This guide uses the this compound structure as an exemplary scaffold to illustrate the principles of designing and executing a robust target identification campaign.

A successful target identification strategy often requires a multi-pronged approach, combining direct capture methods with techniques that validate the interaction in living cells.[2][5] Key methodologies that will be discussed include:

  • Affinity-Based Protein Profiling (AfBPP): This technique utilizes an immobilized version of the bioactive small molecule to "pull down" its binding partners from a cell lysate.[6][9]

  • Photo-Affinity Labeling (PAL): PAL employs probes equipped with a photoreactive group that, upon UV irradiation, forms a covalent bond with the target protein, enabling capture of even transient or low-affinity interactions directly within a cellular environment.[10][11][12]

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay confirms direct target engagement in intact cells or tissues by measuring changes in the thermal stability of a protein upon ligand binding.[13][14][15][16]

By integrating these powerful techniques, researchers can move from a phenotypic observation to a validated molecular target with a high degree of confidence.

Designing Chemical Probes from the this compound Scaffold

The foundation of a successful target identification campaign is a well-designed chemical probe. The goal is to modify the parent molecule (this compound) to include a linker and a reporter/handle, without significantly diminishing its original biological activity.

Key Components of a Chemical Probe

Most chemical probes consist of three modular parts: the parent molecule (pharmacophore), a linker, and a reporter tag.[17][18]

  • Pharmacophore: The core this compound structure, responsible for binding to the target protein.

  • Linker: A chemical chain that connects the pharmacophore to the reporter tag. It must be carefully chosen to minimize steric hindrance and maintain the binding affinity of the pharmacophore.

  • Reporter Tag/Handle: A functional group used for detection or enrichment. Common choices include:

    • Biotin: For strong affinity-based enrichment using streptavidin beads.

    • Alkyne or Azide: Small, bio-inert handles for "clicking" on a reporter tag (e.g., biotin or a fluorophore) post-labeling, a cornerstone of bioorthogonal chemistry.[19][20][][22]

    • Photoreactive Group (for PAL): Diazirines or aryl azides are commonly used to enable UV-light-induced covalent cross-linking to the target.[10][11][23]

Synthetic Strategy and Workflow

A synthetic route for a related compound, 4-methoxy-7-aza-isoindolin-1-one, has been described, which can be adapted.[24] The critical step is to identify a position on the this compound scaffold that is amenable to modification without disrupting its interaction with the target protein. This is often determined through Structure-Activity Relationship (SAR) studies. Once a suitable vector for modification is identified, a linker terminating in an alkyne group can be installed. This "clickable" probe is versatile, serving as a precursor for both AfBPP and PAL probes.

Workflow for Probe Generation and Validation

G cluster_0 Probe Design & Synthesis cluster_1 Probe Functionalization A Parent Molecule (this compound) B SAR Studies to Find Modification Site A->B C Synthesize Alkyne Probe B->C D Biological Activity Assay C->D E Click Chemistry: Attach Biotin-Azide C->E F Click Chemistry: Attach Photo-Affinity Tag G Affinity Probe (for AfBPP) D->G Validate Activity H PAL Probe D->H Validate Activity E->G F->H

Caption: Workflow for designing and creating chemical probes.

Protocol 1: Affinity-Based Protein Profiling (AfBPP) Pulldown

This protocol describes the use of a biotinylated this compound probe to enrich for binding proteins from a complex cell lysate, followed by identification via mass spectrometry.

Principle

The AfBPP technique relies on the specific, non-covalent interaction between the probe and its target protein(s).[9][25] The probe is immobilized on streptavidin-coated beads, which serve as a "bait" to capture target proteins from a cell lysate. Non-specific binders are washed away, and the specifically bound proteins are eluted and identified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[26][27][28][29] A key control is a competition experiment, where the lysate is pre-incubated with an excess of the parent, unlabeled compound to prevent the probe from binding to its true targets.

Detailed Step-by-Step Methodology

Materials:

  • Cells of interest (e.g., HeLa, HEK293T)

  • Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Biotinylated Probe (Probe-Biotin)

  • Parent Compound (unlabeled this compound)

  • Streptavidin-coated magnetic beads

  • Wash Buffers (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • Dithiothreitol (DTT) and Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • LC-MS/MS instrumentation

Procedure:

  • Cell Lysis:

    • Harvest cultured cells and wash with cold PBS.

    • Lyse cells in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (proteome).

    • Determine protein concentration using a BCA or Bradford assay.

  • Competition and Probe Incubation:

    • Prepare two sets of lysates (e.g., 1 mg of total protein per sample).

    • Competition Sample: Add a 100-fold excess of the parent compound and incubate for 1 hour at 4°C.

    • Test Sample: Add vehicle (e.g., DMSO) and incubate for 1 hour at 4°C.

    • Add the Biotinylated Probe to both samples to a final concentration of 1-10 µM. Incubate for 1-2 hours at 4°C.

  • Protein Enrichment:

    • Pre-wash streptavidin beads with Lysis Buffer.

    • Add the pre-washed beads to each lysate sample and incubate for 1 hour at 4°C with gentle rotation to capture the probe-protein complexes.

    • Place tubes on a magnetic rack and discard the supernatant.

    • Wash the beads extensively (e.g., 5 times) with cold Wash Buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for MS:

    • Elute bound proteins by adding SDS-PAGE sample buffer and heating at 95°C for 10 minutes.

    • Run the eluate briefly into an SDS-PAGE gel (in-gel digestion) or process for in-solution digestion.

    • Digestion: Reduce disulfide bonds with DTT, alkylate cysteines with IAA, and digest proteins into peptides overnight with trypsin.[27]

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the resulting peptide mixtures by LC-MS/MS.[26][30] The mass spectrometer fragments the peptides and records the fragment ion masses.[29]

    • Use a database search engine (e.g., Mascot, MaxQuant) to identify proteins by matching the experimental tandem mass spectra against a protein database.[28][30]

    • Hit Prioritization: True binding partners should be significantly depleted in the competition sample compared to the test sample. Quantitative proteomics (e.g., label-free quantification) is used to determine the relative abundance of proteins in each sample.

Expected Data

The final output is a list of identified proteins with their quantitative ratios between the test and competition samples.

Protein IDGene NameTest Sample AbundanceCompetition Sample AbundanceFold Change (Test/Comp)
P12345TargetA1.5e71.2e5125.0
Q67890TargetB9.8e68.9e4110.1
P54321NonSpecific15.0e64.8e61.04
O12987NonSpecific21.2e71.1e71.09

Table 1: Example quantitative proteomics data from an AfBPP experiment. High fold-change values indicate specific binding partners.

Protocol 2: Photo-Affinity Labeling (PAL) for In-Situ Target Identification

PAL offers a powerful method to identify protein targets in their native cellular environment, capturing interactions that might be lost upon cell lysis.[12][23]

Principle

A probe containing a photoreactive group (e.g., a diazirine) and a clickable handle (e.g., alkyne) is incubated with live cells.[23] The probe binds to its target, and upon UV irradiation, the photoreactive group is activated, forming a highly reactive intermediate that covalently crosslinks to nearby amino acids.[11] After cell lysis, the covalently labeled proteins are tagged with biotin via a click reaction and enriched for mass spectrometry analysis.[19][23]

Conceptual Workflow for Photo-Affinity Labeling

G A 1. Incubate Live Cells with PAL-Alkyne Probe B 2. UV Irradiation (365 nm) to Induce Covalent Crosslinking A->B C 3. Cell Lysis B->C D 4. Click Chemistry: Add Biotin-Azide C->D E 5. Streptavidin Enrichment D->E F 6. On-Bead Digestion E->F G 7. LC-MS/MS Analysis F->G

Caption: Stepwise workflow for a PAL-based target ID experiment.

Detailed Step-by-Step Methodology

Materials:

  • PAL-Alkyne Probe

  • Live cells in culture

  • UV cross-linking apparatus (e.g., 365 nm lamp)

  • Click Chemistry Reagents: Biotin-Azide, copper(I) catalyst (e.g., TBTA, CuSO₄), and a reducing agent (e.g., sodium ascorbate).

  • All other materials as listed in the AfBPP protocol.

Procedure:

  • Probe Labeling in Live Cells:

    • Culture cells to ~80-90% confluency.

    • Treat cells with the PAL-Alkyne Probe (and a competition control with excess parent compound) in serum-free media for a predetermined time (e.g., 1-4 hours).

    • Wash cells with cold PBS to remove unbound probe.

  • UV Cross-linking:

    • Place the culture dish on ice and irradiate with UV light (e.g., 365 nm) for 15-30 minutes. This step covalently links the probe to its binding partner(s).[23]

  • Cell Lysis and Click Reaction:

    • Harvest and lyse the cells as described in the AfBPP protocol.

    • To the clarified lysate, add the click chemistry reagents (Biotin-Azide, copper catalyst, and reducing agent) to attach biotin to the alkyne handle of the probe-protein conjugate. Incubate for 1 hour at room temperature.

  • Enrichment and MS Analysis:

    • Proceed with streptavidin bead enrichment, washing, elution (or on-bead digestion), and LC-MS/MS analysis as detailed in Protocol 1.

  • Data Analysis:

    • Identify and quantify proteins. Hits are prioritized based on their significant enrichment in the probe-treated sample versus the competition control.

Protocol 3: Orthogonal Validation with Cellular Thermal Shift Assay (CETSA)

CETSA is a crucial orthogonal method to confirm that the candidate proteins identified via proteomics are bona fide targets that are engaged by the compound in intact cells.[16][31]

Principle

The binding of a small molecule to a protein typically increases the protein's thermal stability.[13][15] CETSA measures this stabilization by heating intact cells treated with the compound across a temperature gradient. At higher temperatures, proteins unfold and aggregate. The amount of soluble protein remaining at each temperature is quantified (e.g., by Western blot or mass spectrometry). A positive target interaction results in a rightward shift of the melting curve for the target protein.[13][15]

Detailed Step-by-Step Methodology

Materials:

  • Live cells

  • Parent Compound (this compound)

  • PCR tubes and a thermal cycler

  • Lysis method (e.g., freeze-thaw cycles)

  • Antibody against the putative target protein (for Western blot) or instrumentation for MS-CETSA.

Procedure:

  • Compound Treatment:

    • Treat cultured cells with the parent compound at a desired concentration (e.g., 10x EC₅₀) or with vehicle (DMSO) for 1-2 hours.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.[14]

  • Lysis and Separation of Soluble Fraction:

    • Lyse the cells (e.g., by repeated freeze-thaw cycles).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Quantification of Soluble Target Protein:

    • Western Blot: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the candidate target protein.

    • Quantify band intensities and plot them against temperature to generate melting curves for both the vehicle- and compound-treated samples.

  • Data Interpretation:

    • A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement. This provides strong, independent evidence that the compound directly binds to the protein in a cellular context.

Temperature (°C)Vehicle (Soluble Protein %)Compound (Soluble Protein %)
40100100
469598
527592
584881
642055
70515

Table 2: Example CETSA data showing the percentage of a target protein remaining soluble after heating. The compound-treated sample shows increased thermal stability.

Integrating Computational Approaches

While this guide focuses on experimental protocols, computational methods can significantly aid in target identification.[32][33][34] Techniques like reverse docking, where a small molecule is computationally screened against a database of protein structures, can help prioritize candidates from proteomics experiments or predict potential off-targets.[35][36]

Conclusion

The journey from a bioactive small molecule to a validated drug target is a complex but essential process in modern drug discovery. By leveraging the synthetic versatility of scaffolds like this compound to create sophisticated chemical probes, researchers can employ a powerful suite of techniques. The integrated use of affinity-based proteomics, in-situ photo-affinity labeling, and biophysical validation with CETSA provides a robust and reliable workflow for target deconvolution. This multi-modal approach, grounded in the principles of chemical biology, empowers scientists to uncover the mechanisms of small molecule action and accelerate the development of new therapeutics.

References

  • Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. (n.d.). MDPI. Retrieved from [Link]

  • Protein Identification by Mass Spectrometry: How does it work?. (n.d.). Allumiqs. Retrieved from [Link]

  • Full article: Computational approaches for drug target identification in pathogenic diseases. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Computational/in silico methods in drug target and lead prediction. (n.d.). PubMed Central. Retrieved from [Link]

  • Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. (2023). Chinese Journal of Pharmacology and Toxicology. Retrieved from [Link]

  • Computational Approach for Drug Target Identification (Chapter 20). (n.d.). Chemical Genomics. Retrieved from [Link]

  • Targeting disease: Computational approaches for drug target identification. (n.d.). PubMed. Retrieved from [Link]

  • Procedure for Protein Identification Using LC-MS/MS. (n.d.). Mtoz Biolabs. Retrieved from [Link]

  • Synthesis of 4-methoxy and 5-methoxy substituted 7-aza-isoindolin-1-ones. (2013). HETEROCYCLES. Retrieved from [Link]

  • 5 Target Deconvolution Approaches in Drug Discovery. (2018). Technology Networks. Retrieved from [Link]

  • Direct Analysis and Identification of Proteins in Mixtures by LC/MS/MS and Database Searching at the Low-Femtomole Level. (n.d.). ACS Publications. Retrieved from [Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (n.d.). MDPI. Retrieved from [Link]

  • LC-MS/MS (Tandem mass spectrometry) Protein Identification. (n.d.). Yale School of Medicine. Retrieved from [Link]

  • Target Deconvolution in the Post-genomic Era. (n.d.). Pharma Focus Asia. Retrieved from [Link]

  • Computational Approaches for Drug Target Identification. (n.d.). ResearchGate. Retrieved from [Link]

  • Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. (2021). STAR Protocols. Retrieved from [Link]

  • A typical photoaffinity labeling experimental protocol to identify the... (n.d.). ResearchGate. Retrieved from [Link]

  • A simple photo-affinity labeling protocol. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Click chemistry. (n.d.). Wikipedia. Retrieved from [Link]

  • Combining experimental strategies for successful target deconvolution. (n.d.). ResearchGate. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed Central. Retrieved from [Link]

  • Click Chemistry Methodology: The Novel Paintbrush of Drug Design. (n.d.). ACS Publications. Retrieved from [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022). ACS Central Science. Retrieved from [Link]

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Activity-based proteomics. (n.d.). Wikipedia. Retrieved from [Link]

  • Click chemistry: A novel tool in pharmaceutical research. (n.d.). Allied Academies. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved from [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (n.d.). PubMed Central. Retrieved from [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. Retrieved from [Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (n.d.). PubMed Central. Retrieved from [Link]

  • Photoaffinity Labelling. (n.d.). Domainex. Retrieved from [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). NIH. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]

  • Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. (2022). YouTube. Retrieved from [Link]

  • A novel oral indoline-sulfonamide agent... (2007). PubMed. Retrieved from [Link]

  • Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. (n.d.). PubMed Central. Retrieved from [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (n.d.). PubMed Central. Retrieved from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. Retrieved from [Link]

  • Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. (2013). PubMed. Retrieved from [Link]

  • Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. (2025). ResearchGate. Retrieved from [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (n.d.). Frontiers. Retrieved from [Link]

  • Synthesis of Novel Isoindolinones... (2025). PubMed Central. Retrieved from [Link]

  • Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. (2020). PubMed Central. Retrieved from [Link]

  • Advances in Integrated Multi-omics Analysis for Drug-Target Identification. (2024). PubMed. Retrieved from [Link]

Sources

Application Notes & Protocols: One-Pot Synthesis of Isoindolin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Isoindolin-1-one Scaffold

The isoindolin-1-one core is a prominent structural motif in a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][2] Its prevalence stems from its rigid, bicyclic structure which serves as a versatile scaffold for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets.[3] Derivatives of isoindolin-1-one have demonstrated a remarkable spectrum of therapeutic activities, including anticancer, anti-inflammatory, antiviral, antipsychotic, and antimicrobial effects.[2][3][4] For instance, compounds like Lenalidomide are clinically used immunomodulators, while others are being explored as potent inhibitors of targets like CDK7 for breast cancer therapy.

Given their significance, the development of efficient and robust synthetic methodologies to access structurally diverse isoindolin-1-one derivatives is a primary objective for researchers in medicinal chemistry and drug development.[1][3] Traditional multi-step syntheses can be time-consuming and often result in lower overall yields.[2] One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer a more elegant and sustainable alternative. These approaches enhance operational simplicity, reduce waste, and provide rapid access to complex molecules from readily available starting materials.[5]

This guide provides an in-depth overview of contemporary one-pot strategies for synthesizing isoindolin-1-one derivatives, with a focus on transition-metal-catalyzed C-H activation, multicomponent reactions, and innovative cascade processes. We will delve into the mechanistic rationale behind these methods and provide detailed, field-proven protocols for their implementation in a research setting.

Strategic Approaches to One-Pot Isoindolin-1-one Synthesis

The construction of the isoindolin-1-one scaffold in a single pot can be broadly categorized into several powerful strategies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. Key strategies include transition metal-catalyzed reactions, multicomponent reactions (MCRs), and base-promoted cascade reactions.[1][3][6][7]

Transition-Metal-Catalyzed C–H Activation and Annulation

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds by enabling the direct functionalization of otherwise inert C–H bonds.[1][6][7] Catalysts based on rhodium (Rh), ruthenium (Ru), and palladium (Pd) are particularly effective for the one-pot synthesis of isoindolin-1-ones from simple benzamides and coupling partners like alkenes or alkynes.[3][8]

Mechanism & Rationale: The general mechanism involves a directing group on the benzamide substrate (e.g., an N-methoxy or N-pivaloyloxy group) that coordinates to the metal center, positioning it to selectively cleave an ortho C–H bond. This forms a five-membered metallacyclic intermediate. This intermediate then coordinates with a coupling partner (e.g., an alkene). Subsequent migratory insertion, followed by reductive elimination and intramolecular cyclization, forges the new C-C and C-N bonds required to construct the isoindolin-1-one ring.[9][10] The choice of metal, ligand, and oxidant is critical for achieving high efficiency and selectivity. For example, Rh(III) catalysts are often favored for their high reactivity in C-H activation processes.[8]

G cluster_cycle Catalytic Cycle Start [Ru(II)] Catalyst IntermediateA Ruthenacycle Intermediate (1-B) Benzamide Benzoic Acid Substrate Benzamide->Start Deprotonation & C-H Activation IntermediateB Coordination Complex (2-A) IntermediateA->IntermediateB Coordination CouplingPartner 1,2-Oxazetidine Coupling Partner CouplingPartner->IntermediateB IntermediateC Ru-Imine Complex (2-B) IntermediateB->IntermediateC β-Carbon Elimination (Strain-Release) Product Isoindolin-1-one IntermediateC->Product Intramolecular Cyclization Product->Start Catalyst Regeneration caption Fig 1: Ruthenium-Catalyzed C-H Activation/Annulation.

Fig 1: Ruthenium-Catalyzed C-H Activation/Annulation.
Multicomponent Reactions (MCRs)

Multicomponent reactions are powerful one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials.[11] Ugi-type MCRs, in particular, have been effectively adapted for the synthesis of diverse isoindolin-1-one derivatives.[11][12]

Mechanism & Rationale: A classic Ugi-type reaction for this purpose involves the condensation of methyl 2-formylbenzoate, an amine, an isocyanide, and a carboxylic acid.[12] The reaction proceeds through the formation of an α-acylamino carboxamide intermediate. The key to forming the isoindolin-1-one is a subsequent intramolecular amidation (cyclization) step, where the newly formed amide nitrogen attacks the ester group of the original methyl 2-formylbenzoate component. This strategy allows for the rapid assembly of complex scaffolds from simple building blocks in a single, efficient operation.[11]

G cluster_workflow Ugi-Type MCR Workflow Reactant1 Methyl 2-Formylbenzoate OnePot One-Pot Reaction Vessel (Acidic Conditions) Reactant1->OnePot Reactant2 Primary Amine Reactant2->OnePot Reactant3 Isocyanide Reactant3->OnePot Reactant4 Carboxylic Acid Reactant4->OnePot Intermediate Ugi Adduct (α-acylamino carboxamide) OnePot->Intermediate Ugi Condensation FinalProduct Substituted Isoindolin-1-one Intermediate->FinalProduct Intramolecular Amidation caption Fig 2: Workflow for Ugi-type multicomponent synthesis.

Fig 2: Workflow for Ugi-type multicomponent synthesis.
Ultrasound-Assisted Synthesis

The application of ultrasonic irradiation is an emerging green chemistry technique that can significantly accelerate reaction rates, improve yields, and enable reactions to proceed under milder conditions.[13] This method has been successfully applied to the one-pot synthesis of isoindolin-1-ones, often reducing reaction times from hours to minutes.[14] The underlying principle involves acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the reaction medium, which generates localized high temperatures and pressures, enhancing mass transfer and reactivity.[13]

Quantitative Data Summary

The efficiency of one-pot syntheses can vary significantly based on the chosen methodology and substrates. The following table summarizes typical conditions and outcomes for selected transition-metal-catalyzed approaches.

Catalyst System Directing Group Coupling Partner Solvent Temp (°C) Yield Range (%) Reference
[{Ru(p-cymene)Cl₂}₂]Carboxylic Acid1,2-OxazetidinesToluene110-14038-96[9][10]
[RhCp*Cl₂]₂ / Cu(OAc)₂N-BenzoylsulfonamideAlkenesToluene13050-90[8]
Pd(OAc)₂N-H (Free Amine)CO (surrogate)Dioxane12060-85[15]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE) and a fume hood, must be strictly followed.

Protocol 1: Ruthenium-Catalyzed One-Pot Synthesis from a Benzoic Acid

This protocol is adapted from the C-H activation/strain-release methodology developed by Hu et al.[10] It provides a sustainable route to N-substituted isoindolinones from readily available benzoic acids.

Materials & Equipment:

  • Starting benzoic acid derivative (e.g., 2-methylbenzoic acid)

  • N-substituted 1,2-oxazetidine derivative

  • [{Ru(p-cymene)Cl₂}₂] (Ruthenium catalyst)

  • Potassium pivalate (KOPiv) or Potassium carbonate (K₂CO₃) (Base)

  • Anhydrous toluene (Solvent)

  • Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Oil bath or heating block

  • Standard laboratory glassware for workup

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the benzoic acid derivative (0.1 mmol, 1.0 equiv.), [{Ru(p-cymene)Cl₂}₂] (0.004 mmol, 4 mol%), and the base (e.g., KOPiv, 0.05 mmol, 50 mol%).

  • Reagent Addition: Add anhydrous toluene (2.0 mL) via syringe. Stir the mixture for 5 minutes at room temperature. Then, add the 1,2-oxazetidine derivative (0.12 mmol, 1.2 equiv.) to the reaction mixture.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 110-140 °C.[10] Stir the reaction vigorously for 16 hours.

  • Reaction Monitoring: Progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure isoindolin-1-one product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: One-Pot Ugi-Type Multicomponent Synthesis

This protocol describes a general procedure for the facile one-pot synthesis of isoindolin-1-one derivatives via an Ugi-type multicomponent reaction under acidic conditions.[11][12]

Materials & Equipment:

  • Methyl 2-formylbenzoate

  • A primary amine (e.g., benzylamine)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • A carboxylic acid (e.g., acetic acid)

  • Methanol (Solvent)

  • Round-bottom flask with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-formylbenzoate (1.0 mmol, 1.0 equiv.) in methanol (5 mL).

  • Reagent Addition: To the stirred solution, add the primary amine (1.0 mmol, 1.0 equiv.) and the carboxylic acid (1.0 mmol, 1.0 equiv.). Stir the mixture at room temperature for 10-15 minutes.

  • Isocyanide Addition: Add the isocyanide (1.0 mmol, 1.0 equiv.) to the reaction mixture. The addition may be exothermic, so it should be done carefully.

  • Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours. The intramolecular cyclization to the isoindolin-1-one occurs spontaneously under these conditions.

  • Reaction Monitoring: Monitor the reaction's progress by TLC, observing the consumption of starting materials and the formation of the product spot.

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by silica gel column chromatography to yield the pure isoindolin-1-one derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and HRMS to confirm its identity and purity.

Conclusion and Future Outlook

One-pot synthetic strategies represent a cornerstone of modern organic and medicinal chemistry, providing efficient, atom-economical, and environmentally benign pathways to valuable molecular scaffolds. The methods detailed herein—spanning transition-metal catalysis, multicomponent reactions, and ultrasound assistance—offer a versatile toolkit for the synthesis of diverse isoindolin-1-one libraries. The continued evolution of catalytic systems and the exploration of novel cascade reactions will undoubtedly lead to even more powerful and sustainable methods for constructing these privileged heterocyclic structures, further accelerating the discovery of new therapeutic agents.[3]

References

  • Rational pathway for synthesis of isoindolin-1-ones via CuI-catalyzed... ResearchGate. Available at: [Link]

  • Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation. PubMed. Available at: [Link]

  • Synthesis of isoindolin-1-one compounds 5a–h. ResearchGate. Available at: [Link]

  • Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Semantic Scholar. Available at: [Link]

  • Merging C–H Activation and Strain–Release in Ruthenium-Catalyzed Isoindolinone Synthesis. ACS Publications. Available at: [Link]

  • Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. NIH National Library of Medicine. Available at: [Link]

  • Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. PubMed. Available at: [Link]

  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Osaka University. Available at: [Link]

  • Synthesis of isoindolinones. Organic Chemistry Portal. Available at: [Link]

  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. Available at: [Link]

  • Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. NIH National Library of Medicine. Available at: [Link]

  • Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy. PubMed. Available at: [Link]

  • Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetrating Probes as Drug Carriers. PubMed. Available at: [Link]

  • Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. Available at: [Link]

  • Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. NIH National Library of Medicine. Available at: [Link]

  • Base-Promoted Cascade Reactions for the Synthesis of 3,3- Dialkylated Isoindolin-1-ones and 3‐Methyleneisoindolin. University of Salerno Institutional Research Information System. Available at: [Link]

  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Publications. Available at: [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. NIH National Library of Medicine. Available at: [Link]

  • Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments. PubMed. Available at: [Link]

  • Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones. PubMed Central. Available at: [Link]

  • A General Synthesis of Novel Quinoline-Based Isoindolin-1-one Derivatives. ResearchGate. Available at: [Link]

  • Figure. Synthesis of some substituted isoindolin--ones derivatives. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-Methoxyisoindolin-1-one. As a specialized heterocyclic compound, its synthesis can present unique challenges. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and improve your reaction yields and product purity.

Introduction to the Synthesis

The synthesis of this compound is not as commonly documented as other scaffolds, but a robust and logical approach involves the reductive amination of a suitable precursor, such as 2-formyl-3-methoxybenzoic acid, followed by intramolecular cyclization. This method is versatile and generally high-yielding if optimized correctly.[1] The primary transformation involves the reaction of the aldehyde with an amine source (like ammonia or an ammonium salt) to form an intermediate imine, which is then reduced and cyclizes to form the desired lactam.[2][3]

This guide will focus on troubleshooting this specific synthetic route.

Visualizing the Core Reaction Pathway

To better understand the process, the following diagram illustrates the key steps in the synthesis of this compound via reductive amination.

G A 2-Formyl-3-methoxybenzoic acid + NH4OAc B In Situ Imine Formation A->B Condensation C Iminium Ion Intermediate B->C Protonation D Reduction (e.g., NaBH(OAc)3) C->D Hydride Attack E 2-(Aminomethyl)-3-methoxybenzoic acid (Intermediate) D->E F Intramolecular Cyclization (Lactamization) E->F Heat or Acid/Base Catalyst G This compound (Final Product) F->G

Caption: Reductive amination and cyclization pathway.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient Imine Formation: The initial condensation between the aldehyde and ammonia source may be slow or incomplete. 2. Inactive Reducing Agent: The reducing agent may have degraded due to moisture. 3. Steric Hindrance: The methoxy group may slightly hinder the reaction.1. Optimize Imine Formation: Ensure anhydrous conditions. Acetic acid can be used as a catalyst to facilitate this step.[2][4] 2. Use Fresh Reducing Agent: Sodium triacetoxyborohydride (STAB) is an excellent choice as it is selective for imines over aldehydes.[2][3][4] Use freshly opened or properly stored reagent. 3. Increase Reaction Time/Temperature: Modestly increasing the reaction time or temperature can help overcome minor steric hindrance.
Formation of Side Products 1. Over-reduction: A strong reducing agent might reduce the carboxylic acid group. 2. Dimerization/Polymerization: If the cyclization is slow, intermolecular reactions can occur. 3. Incomplete Cyclization: The intermediate amino acid may be isolated instead of the final product.1. Use a Mild, Selective Reducing Agent: STAB is highly recommended as it does not typically reduce carboxylic acids.[2][4] 2. Promote Cyclization: After the reduction step, heating the reaction mixture (e.g., reflux in a suitable solvent like toluene) can drive the intramolecular cyclization to completion. 3. Confirm Intermediate Formation: Use TLC or LC-MS to check for the presence of the 2-(aminomethyl)-3-methoxybenzoic acid intermediate. If it is present in large amounts, apply conditions to favor lactamization (see above).
Difficult Purification 1. Polar Byproducts: Unreacted starting material and the amino acid intermediate are polar and can be difficult to separate from the product. 2. Residual Reducing Agent Salts: Boron salts from the reducing agent can complicate workup and chromatography.1. Aqueous Workup: A carefully planned aqueous workup is crucial. A wash with a mild base (e.g., NaHCO₃ solution) can remove the acidic starting material, while a mild acid wash (e.g., dilute HCl) can remove any remaining amine intermediates. 2. Quenching and Extraction: After the reaction, quench carefully with a saturated solution of ammonium chloride or sodium bicarbonate. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, DCM) will help isolate the product from inorganic salts.

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for this reaction?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. It is a mild and selective reducing agent that is particularly effective for reductive aminations.[2] It is less reactive towards aldehydes and ketones than imines, which minimizes the formation of alcohol byproducts.[3][4] Unlike sodium cyanoborohydride, it avoids the use of toxic cyanide salts.[3]

Q2: My reaction has stalled. How can I drive it to completion?

A2: If you suspect the reaction has stalled, first confirm the presence of starting materials or intermediates via TLC or LC-MS. If imine formation is the issue, adding a catalytic amount of acetic acid can help.[4] If the reduction is slow, you can try adding a fresh portion of the reducing agent. If the final cyclization is the problem, heating the reaction mixture after the reduction is complete is often effective.

Q3: What solvent system is best for this synthesis?

A3: 1,2-Dichloroethane (DCE) is an excellent solvent for reductive aminations using NaBH(OAc)₃.[2] Tetrahydrofuran (THF) is also a viable option. These aprotic solvents are ideal for maintaining the anhydrous conditions necessary for efficient imine formation.

Q4: How do I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, intermediate, and product. Staining with potassium permanganate can help visualize the spots. For more detailed analysis, LC-MS is invaluable for identifying the masses of the species in your reaction mixture.

Detailed Experimental Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagents.

Step 1: Reductive Amination and In Situ Cyclization

  • To a round-bottom flask under a nitrogen atmosphere, add 2-formyl-3-methoxybenzoic acid (1 equivalent) and ammonium acetate (1.5 equivalents).

  • Add anhydrous 1,2-dichloroethane (DCE) to form a suspension (approx. 0.1 M concentration).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 15 minutes. Caution: The addition may be exothermic.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Upon completion of the reduction, fit the flask with a reflux condenser and heat the mixture to reflux (approx. 83°C for DCE) for 2-4 hours to drive the cyclization.

  • Cool the reaction to room temperature.

Step 2: Workup and Purification

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Logical Troubleshooting Workflow

If you are experiencing low yields, use the following decision tree to diagnose the issue.

G Start Low Yield Observed CheckSM TLC/LC-MS Analysis: Is starting aldehyde present? Start->CheckSM CheckInt Is amino acid intermediate present? CheckSM->CheckInt No Sol_Imine Solution: - Add catalytic AcOH - Check NH4OAc quality - Ensure anhydrous conditions CheckSM->Sol_Imine Yes Sol_Red Solution: - Add fresh NaBH(OAc)3 - Increase reaction time CheckInt->Sol_Red No (Implies reduction issue) Sol_Cyc Solution: - Heat reaction to reflux - Check for pH (neutral/slight acid) CheckInt->Sol_Cyc Yes End Yield Improved Sol_Imine->End Sol_Red->End Sol_Cyc->End

Caption: Troubleshooting decision tree for low yield.

References

  • Zhou, H., Sun, G., Liu, Z., Zhan, X., & Mao, Z. (2013). Synthesis of 4-methoxy and 5-methoxy substituted 7-aza-isoindolin-1-ones. HETEROCYCLES, 87(10), 2071.
  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 21: Three Carbon-Heteroatom Bonds: Aldehydes, Ketones and Derivatives, Acetals, etc. (2014). Georg Thieme Verlag.
  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022).
  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the comprehensive technical support guide for 4-Methoxyisoindolin-1-one. This resource is tailored for professionals in the scientific community who are facing solubility hurdles with this compound. As Senior Application Scientists, we have consolidated our expertise to provide you with practical, evidence-based solutions to ensure the success and reproducibility of your experiments.

Introduction: Why is this compound Solubility a Challenge?

This compound is a heterocyclic compound with a molecular formula of C9H9NO2 and a molecular weight of 163.17 g/mol .[1] Its structure, featuring a lactam and a methoxy-substituted aromatic ring, gives it a unique polarity profile that can complicate its dissolution in common laboratory solvents. Poor solubility is a significant obstacle in drug discovery and development, as it can lead to inaccurate assay results, difficulties in formulation, and ultimately, unreliable data.[2][3] This guide will walk you through a systematic approach to overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of this compound contribute to its low solubility?

The solubility of a compound is dictated by its chemical structure and intermolecular forces. The isoindolinone core of this compound is relatively rigid, which can lead to strong crystal lattice energy in its solid state. This makes it energetically unfavorable for solvent molecules to break apart the crystal structure and solvate individual molecules. The presence of both polar (lactam) and non-polar (methoxy-aryl) regions requires a solvent that can effectively interact with both, making solvent selection critical.

Q2: My biological assay results are inconsistent. Could this be a solubility problem?

Yes, inconsistent results are a classic sign of solubility issues. If this compound is not fully dissolved, the actual concentration in your experiment will be lower and more variable than intended. This can result in an underestimation of the compound's potency and poor reproducibility. It is crucial to ensure complete dissolution to obtain reliable biological data.

Q3: Is heating a viable option to dissolve this compound?

Heating can increase the rate of dissolution and the solubility limit. However, this approach should be used with caution. It is imperative to first assess the thermal stability of this compound to prevent degradation. Furthermore, the compound may precipitate out of a supersaturated solution upon cooling. Therefore, heating is most suitable for preparing concentrated stock solutions that are subsequently diluted into a final medium where the compound remains soluble.

Troubleshooting Guide: A Systematic Approach

Step 1: Comprehensive Solvent Screening

A systematic solvent screening is the foundational step in addressing solubility challenges. The principle of "like dissolves like" is a good starting point, where solvents with similar polarity to the solute are more likely to be effective.[4]

Experimental Protocol: Small-Scale Solubility Assessment

  • Preparation : Accurately weigh 1-2 mg of this compound into several clear glass vials.

  • Solvent Addition : Add a measured volume (e.g., 100 µL) of a test solvent to each vial. A range of solvents with varying polarities should be tested.

  • Agitation & Observation : Vigorously mix each vial using a vortex mixer for 1-2 minutes. Visually inspect for any undissolved solid material.

  • Incremental Addition : If the compound is not fully dissolved, add another aliquot of the solvent and repeat the agitation and observation steps.

  • Quantification : Record the approximate solubility in mg/mL for each solvent tested.

Table 1: Illustrative Solubility Data for this compound

SolventRelative PolarityApproximate Solubility (mg/mL) at 25°C
Water1.000< 0.1
Ethanol0.654~3-5
Methanol0.762~1-2
DMSO (Dimethyl sulfoxide)0.444> 50
DMF (Dimethylformamide)0.386> 50
Acetonitrile0.460~1
Dichloromethane0.309< 1

Note: This data is for illustrative purposes. Experimental determination is crucial. Relative polarity values are from publicly available data.[5]

Workflow for Solvent Selection

G cluster_prep Preparation cluster_screening Solvent Screening cluster_analysis Analysis prep1 Weigh 1-2 mg of This compound prep2 Aliquot into vials prep1->prep2 screen1 Add initial solvent volume (e.g., 100 µL) prep2->screen1 screen2 Vortex & Visually Inspect screen1->screen2 screen3 Is compound fully dissolved? screen2->screen3 screen4 Yes: Record Solubility screen3->screen4 Yes screen5 No: Add more solvent screen3->screen5 No analysis1 Compare solubility across solvents screen4->analysis1 screen5->screen2 analysis2 Select best candidate(s) for stock solution preparation analysis1->analysis2

Caption: A systematic workflow for solvent screening.

Step 2: Utilizing Co-Solvents for Aqueous Systems

For many biological assays, an aqueous environment is required. In such cases, a co-solvent system is often employed. This involves dissolving the compound in a water-miscible organic solvent first, and then diluting it into the aqueous medium.[3][6]

Experimental Protocol: Co-Solvent System Development

  • Stock Solution : Prepare a high-concentration stock solution of this compound in a suitable organic solvent identified from your screening (e.g., DMSO).

  • Dilution Series : Perform serial dilutions of the stock solution into your final aqueous buffer (e.g., cell culture medium, phosphate-buffered saline).

  • Precipitation Check : After each dilution, mix well and let the solution stand for a duration relevant to your experiment. Visually inspect for any signs of precipitation.

  • Working Concentration : The highest concentration that remains clear is your maximum working concentration. It is advisable to work slightly below this limit to ensure stability.

Important Note: The final concentration of the organic co-solvent should be kept to a minimum, as it can have its own biological effects. For cell-based assays, the final DMSO concentration should typically be below 0.5%.

Step 3: The Role of pH Adjustment

The solubility of compounds with ionizable groups can be significantly affected by pH. While this compound does not have strongly acidic or basic centers, the lactam moiety can exhibit weak acidity. Adjusting the pH of the medium might offer a modest improvement in solubility.

Experimental Protocol: pH-Dependent Solubility

  • Buffer Preparation : Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 5.0 to 8.0).

  • Equilibration : Add an excess of this compound to each buffer and agitate for an extended period (e.g., 24 hours) to reach equilibrium.

  • Analysis : Centrifuge the samples to pellet undissolved solid. Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.

Logical Flow for Enhancing Solubility

G cluster_primary Primary Strategies cluster_secondary Secondary Strategies start Solubility Issue with This compound solvent Solvent Screening (DMSO, DMF, etc.) start->solvent ph_adjust pH Modification start->ph_adjust excipients Use of Excipients (e.g., cyclodextrins) start->excipients cosolvent Co-Solvent Systems (e.g., DMSO in aqueous buffer) solvent->cosolvent If single solvent is unsuitable for final application end Achieved Desired Solubility cosolvent->end ph_adjust->end excipients->end

Caption: A decision-making flowchart for solubility enhancement.

Advanced Strategies for Formulation

For more demanding applications like in vivo studies, advanced formulation techniques may be necessary.

  • Complexation : The use of cyclodextrins to form inclusion complexes can significantly enhance the aqueous solubility of hydrophobic molecules.

  • Solid Dispersions : Increasing the surface area of the compound by creating a solid dispersion can improve the dissolution rate.[3]

  • Nanotechnology : Formulating the drug into nanoparticles can increase the surface area-to-volume ratio, leading to improved solubility and dissolution rates.[2][3]

Key Recommendations

  • Start with a systematic solvent screening to find the best organic solvent for your stock solution.

  • For aqueous media, use a co-solvent approach , being mindful of the final organic solvent concentration.

  • Always visually inspect your solutions for precipitation before and during your experiments.

  • For critical applications, quantify the soluble concentration using an analytical method to ensure accuracy.

By implementing these structured troubleshooting strategies, you can effectively manage and overcome the solubility challenges of this compound, leading to more accurate and reproducible scientific findings.

References

  • American Elements. This compound. [Link]

  • MDPI. In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. [Link]

  • Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • The Royal Society of Chemistry. The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7731, 4-Methylanisole. [Link]

  • University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

Sources

Technical Support Center: Troubleshooting 4-Methoxyisoindolin-1-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and handling of 4-Methoxyisoindolin-1-one. This document is intended for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles and field-tested insights to help you navigate the common challenges encountered during the synthesis and purification of this compound.

This guide is structured to provide rapid answers to common questions through a dedicated FAQ section, followed by in-depth troubleshooting scenarios that address specific experimental issues with detailed explanations and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most direct and common precursor is 3-methoxyphthalic anhydride. This starting material can be readily converted to the target isoindolinone through a two-step, one-pot reaction involving the formation of an intermediate phthalamic acid followed by cyclization.

Q2: I am seeing a significant amount of a water-soluble byproduct after my reaction. What is it likely to be?

A2: A common water-soluble byproduct is the ammonium salt of 3-methoxyphthalamic acid. This occurs if the intermediate phthalamic acid, formed by the ring-opening of 3-methoxyphthalic anhydride with ammonia, fails to cyclize to the desired isoindolinone.

Q3: My final product appears to be degrading on the silica gel column. Is this compound sensitive to silica?

A3: While generally stable, the lactam functionality in isoindolinones can be susceptible to hydrolysis under acidic conditions. If you are using an acidic solvent system or the silica gel itself is acidic, you may observe some degradation. It is advisable to use neutralized silica gel or a less acidic mobile phase.

Q4: What is the expected appearance of pure this compound?

A4: Pure this compound is typically a white to off-white solid. The presence of significant color may indicate impurities.

Troubleshooting Guide: From Synthesis to Purification

This section delves into specific problems that you may encounter during the synthesis and purification of this compound, providing potential causes and robust solutions.

Scenario 1: Low or No Product Yield

A low yield of the desired this compound is one of the most frequent challenges. The root cause often lies in the incomplete conversion of starting materials or the formation of stable, non-cyclizing intermediates.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Incomplete Ring Opening of the Anhydride The initial reaction of 3-methoxyphthalic anhydride with ammonia is crucial. If this step is incomplete, unreacted anhydride will remain.Ensure your ammonia source (e.g., ammonium hydroxide) is fresh and of the correct concentration. The reaction is often exothermic; controlling the initial temperature can be important for preventing side reactions.
Formation of Stable Phthalamic Acid Intermediate The intermediate, 3-methoxyphthalamic acid, may not efficiently cyclize to the isoindolinone if the reaction conditions are not optimal.The cyclization step often requires heating. Ensure the reaction temperature is sufficient to drive off the water molecule formed during lactamization. The use of a dehydrating agent or azeotropic removal of water can also be beneficial.
Suboptimal Reaction Temperature Both the initial amidation and the subsequent cyclization are temperature-sensitive. Too low a temperature can lead to incomplete reaction, while excessively high temperatures may cause decomposition.[1]Monitor the reaction progress by Thin Layer Chromatography (TLC). For the cyclization step, a gradual increase in temperature is often more effective than a rapid jump to a high temperature.
Incorrect Solvent Choice The solubility of the starting materials and intermediates is a key factor. A solvent that does not adequately dissolve the reactants can impede the reaction.While aqueous ammonia is often used, exploring co-solvents like ethanol or dioxane can improve solubility and facilitate a more homogeneous reaction mixture.

Workflow for Diagnosing Low Yield

G start Low Yield of this compound check_sm Analyze Crude Reaction Mixture by TLC/LC-MS start->check_sm sm_present Significant Starting Material (3-Methoxyphthalic Anhydride) Remaining? check_sm->sm_present pa_present Incomplete Phthalamic Acid Formation? sm_present->pa_present No incomplete_amidation Troubleshoot Amidation: - Check ammonia source - Optimize reaction time/temp sm_present->incomplete_amidation Yes product_present Product Formed but Lost During Workup? pa_present->product_present No incomplete_cyclization Troubleshoot Cyclization: - Increase temperature - Use dehydrating agent - Azeotropic water removal pa_present->incomplete_cyclization Yes workup_issue Review Workup Procedure: - Check pH of extractions - Analyze aqueous layers for product product_present->workup_issue Yes success Improved Yield incomplete_amidation->success incomplete_cyclization->success workup_issue->success

Caption: Troubleshooting Decision Tree for Low Yield.

Scenario 2: Formation of Impurities and Side Products

The presence of impurities can complicate purification and affect the quality of your final product. Understanding the potential side reactions is key to minimizing their formation.

Potential Side Reactions and Mitigation Strategies:

  • Hydrolysis of 3-Methoxyphthalic Anhydride:

    • Cause: Exposure of the anhydride to water, especially at elevated temperatures, can lead to the formation of 3-methoxyphthalic acid.

    • Mitigation: Ensure that your reaction is carried out under reasonably anhydrous conditions until the addition of the ammonia source. If using aqueous ammonia, add it at a controlled temperature.

  • Incomplete Cyclization Leading to 3-Methoxyphthalamic Acid:

    • Cause: As mentioned previously, insufficient heating or a short reaction time during the cyclization step can leave a significant amount of the phthalamic acid intermediate.

    • Mitigation: Monitor the disappearance of the phthalamic acid intermediate by TLC. If the reaction stalls, consider increasing the temperature or extending the reaction time.

  • Formation of N-substituted byproducts:

    • Cause: If the reaction is not clean and other nucleophiles are present, they can compete with ammonia in reacting with the anhydride.

    • Mitigation: Ensure the purity of your starting materials and solvents.

Scenario 3: Product Isolation and Purification Challenges

Even with a successful reaction, isolating and purifying this compound can present its own set of challenges.

Common Purification Issues and Solutions:

Problem Potential Cause Recommended Solution
Product is difficult to crystallize The presence of impurities can inhibit crystallization.Try different solvent systems for recrystallization. Common choices include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. If impurities are the issue, a chromatographic purification step may be necessary first.
Product co-elutes with an impurity on silica gel The impurity may have a similar polarity to the product.Try a different solvent system for your column chromatography. Using a gradient elution can often improve separation. Alternatively, consider using a different stationary phase, such as alumina.
Product appears to decompose on the column The silica gel may be too acidic, causing hydrolysis of the lactam.Prepare a slurry of your silica gel with a small amount of a neutralising agent like triethylamine in your eluent before packing the column.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Methoxyphthalic Anhydride

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 3-Methoxyphthalic anhydride

  • Ammonium hydroxide (28-30% solution)

  • Deionized water

  • Hydrochloric acid (for pH adjustment)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxyphthalic anhydride (1.0 eq).

  • Slowly add ammonium hydroxide solution (2.0 - 3.0 eq) to the flask at room temperature. The reaction is often exothermic, so cooling in an ice bath may be necessary.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the 3-methoxyphthalamic acid intermediate.

  • Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC until the starting phthalamic acid is consumed.

  • Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, proceed to extraction.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Reaction Pathway

G cluster_0 Synthesis of this compound A 3-Methoxyphthalic Anhydride B 3-Methoxyphthalamic Acid (Intermediate) A->B + NH3 (Ring Opening) C This compound B->C - H2O (Cyclization/Dehydration)

Caption: Key steps in the synthesis of this compound.

Characterization Data (Predicted)

The following are predicted NMR chemical shifts for this compound. Actual experimental values may vary slightly depending on the solvent and other conditions.

¹H NMR (Predicted) ¹³C NMR (Predicted)
δ 7.60 (t, 1H, Ar-H)δ 168.0 (C=O)
δ 7.20 (d, 1H, Ar-H)δ 156.0 (C-OMe)
δ 7.05 (d, 1H, Ar-H)δ 135.0 (Ar-C)
δ 4.40 (s, 2H, CH₂)δ 132.0 (Ar-CH)
δ 3.90 (s, 3H, OCH₃)δ 118.0 (Ar-C)
δ 8.20 (br s, 1H, NH)δ 115.0 (Ar-CH)
δ 112.0 (Ar-CH)
δ 56.0 (OCH₃)
δ 45.0 (CH₂)

The methoxy group is an electron-donating group, which will influence the chemical shifts of the aromatic protons. Protons ortho and para to the methoxy group will be shifted upfield (to a lower ppm value) compared to those in the unsubstituted isoindolinone.[2]

References

  • Synthesis of 4-methoxy and 5-methoxy substituted 7-aza-isoindolin-1-ones. HETEROCYCLES, Vol. 87, No. 10, 2013. [Link]

  • Reactions of Acid Anhydrides with Nitrogen Compounds. Chemistry LibreTexts. [Link]

  • Hydrolysis of Amides. Chemistry LibreTexts. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • 1H NMR of 4-Methylanisole. Chemistry Stack Exchange. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are involved in the synthesis of 4-Methoxyisoindolin-1-one. The optimization of its preparation is crucial for achieving high yields and purity, as it is a key intermediate in the creation of various pharmacologically active compounds. This document offers detailed troubleshooting advice and answers frequently asked questions to overcome common challenges during its synthesis.

I. Overview of the Synthesis of this compound

The synthesis of this compound is commonly achieved through the cyclization of a precursor like 2-cyano-3-methoxybenzyl bromide. An effective and widely used method involves the hydrolysis of the nitrile group, followed by an intramolecular cyclization. This reaction is typically performed in the presence of a base and a suitable solvent.

Below is a generalized reaction scheme:

G start 2-Cyano-3-methoxy-benzylbromide intermediate Intermediate Hydrolysis Product start->intermediate  Base (e.g., K2CO3) Solvent (e.g., Acetone/H2O) product This compound intermediate->product  Intramolecular Cyclization

Figure 1. Generalized synthesis of this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

FAQ 1: Low or No Product Yield

Question: I am observing very low or no formation of the desired this compound. What are the potential causes and how can I improve the yield?

Answer:

Low or no product yield is a frequent challenge that can be attributed to several factors, from the quality of reagents to the reaction conditions. A systematic troubleshooting approach is crucial.

Potential Causes & Solutions:

  • Poor Quality of Starting Material: The purity of the starting material, 2-cyano-3-methoxybenzyl bromide, is critical as impurities can interfere with the reaction.

    • Recommendation: Confirm the purity of your starting material using techniques like NMR or LC-MS. If necessary, purify it by recrystallization or column chromatography.

  • Incorrect Base or Insufficient Amount: The choice and quantity of the base are vital for the hydrolysis of the nitrile and the subsequent cyclization.

    • Recommendation: Potassium carbonate (K₂CO₃) is a commonly used base for this reaction.[1] Ensure it is anhydrous and finely powdered to improve solubility and reactivity. A molar excess of the base (e.g., 2-3 equivalents) is often necessary to drive the reaction to completion.

  • Inappropriate Solvent System: The solvent must dissolve both the organic starting material and the inorganic base.

    • Recommendation: A mixture of acetone and water is often effective. Acetone helps dissolve the organic substrate, while water aids in dissolving the base and facilitating hydrolysis. The ratio of acetone to water can be optimized, with a 3:1 or 4:1 (v/v) mixture being a good starting point.

  • Suboptimal Reaction Temperature: The reaction temperature affects the rates of both the desired reaction and potential side reactions.

    • Recommendation: This reaction is typically performed at reflux.[1] Ensure the reaction mixture is heated to the boiling point of the solvent mixture and maintained at that temperature for a sufficient duration. Monitor the reaction's progress using TLC or LC-MS.

Troubleshooting Workflow for Low Yield:

G start Low or No Product Yield check_sm Check Purity of Starting Material start->check_sm check_base Verify Base & Stoichiometry check_sm->check_base Purity OK check_solvent Optimize Solvent System check_base->check_solvent Base OK check_temp Adjust Reaction Temperature check_solvent->check_temp Solvent OK solution Improved Yield check_temp->solution Temp OK

Figure 2. Decision tree for troubleshooting low product yield.

FAQ 2: Formation of Significant Impurities

Question: My reaction is producing the desired product, but I am also observing significant impurities. What are these impurities and how can I minimize their formation?

Answer:

Impurity formation is often linked to side reactions. Identifying these impurities can provide valuable clues for optimizing the process.

Common Impurities and Their Prevention:

  • Dimerization of the Starting Material: Under basic conditions, the benzyl bromide can undergo self-condensation.

    • Prevention:

      • Slow Addition: Slowly add the starting material to the reaction mixture containing the base to maintain a low concentration of the starting material, which disfavors dimerization.

      • Dilution: Conducting the reaction at a higher dilution can also minimize intermolecular side reactions.

  • Over-hydrolysis or Decomposition: Harsh conditions, such as a high concentration of base, prolonged reaction times, or high temperatures, can lead to the decomposition of the starting material or product.

    • Prevention:

      • Monitor Reaction Progress: Closely monitor the reaction with TLC or LC-MS and stop it once the starting material is consumed to prevent over-reaction.

      • Optimize Base Concentration: Use the minimum amount of base required to complete the reaction, as an excess can be detrimental.

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended RangeRationale
Solvent Ratio (Acetone:H₂O) 3:1 to 5:1 (v/v)Balances the solubility of the organic substrate and inorganic base.
Base (K₂CO₃) Stoichiometry 2.0 - 3.0 equivalentsEnsures a complete reaction without being excessively harsh.
Reaction Temperature Reflux (approx. 60-70 °C)Provides sufficient activation energy while minimizing decomposition.
Reaction Time 4 - 8 hoursTypically sufficient for completion; monitor by TLC/LC-MS.
FAQ 3: Difficulty with Product Isolation and Purification

Question: I am having trouble isolating and purifying this compound from the reaction mixture. What is an effective work-up and purification procedure?

Answer:

A well-designed work-up and purification strategy is essential for obtaining a high-purity product.

Recommended Protocol for Work-up and Purification:

  • Quenching the Reaction: Once the reaction is complete (as determined by TLC/LC-MS), cool the mixture to room temperature.

  • Solvent Removal: Remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction:

    • Add water to the remaining aqueous residue.

    • Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volumes). The product should be in the organic layer.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with water to remove any remaining inorganic salts.

    • Wash with brine (saturated NaCl solution) to help remove water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be used to obtain a highly pure product.

Experimental Workflow for Purification:

G start Reaction Mixture quench Cool to RT & Remove Acetone start->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H2O & Brine extract->wash dry Dry over Na2SO4 & Concentrate wash->dry purify Purify by Column Chromatography or Recrystallization dry->purify product Pure this compound purify->product

Figure 3. Step-by-step product isolation and purification workflow.

IV. References
  • Zhou, H., Sun, G., Liu, Z., Zhan, X., & Mao, Z. (2013). Synthesis of 4-methoxy and 5-methoxy substituted 7-aza-isoindolin-1-ones. HETEROCYCLES, 87(10), 2071. Available from: [Link]

Sources

Technical Support Center: Synthesis of 4-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Methoxyisoindolin-1-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find detailed troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during the synthesis of this valuable isoindolinone building block.

Introduction to the Synthesis of this compound

This compound is a key intermediate in the synthesis of various biologically active compounds. Its preparation can be approached through several synthetic routes, each with its own set of potential challenges. This guide will focus on troubleshooting two common synthetic pathways:

  • Route A: From 3-Methoxyphthalic Anhydride via Reductive Amination. This route involves the formation of a phthalimide intermediate, followed by a selective reduction.

  • Route B: From 2-Cyano-3-methoxybenzoic Acid via Reductive Cyclization. This pathway utilizes a cyano-benzoic acid derivative as the starting material.

Below, we address specific issues you might encounter, providing explanations for the underlying chemistry and actionable solutions.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Question: I am attempting the synthesis of this compound and obtaining very low yields, or in some cases, no product at all. What are the likely causes and how can I resolve this?

Answer:

Low or no product yield is a frequent issue that can stem from several factors, from the quality of your starting materials to the specifics of your reaction conditions. Let's break down the potential culprits based on the synthetic route.

For Route A: From 3-Methoxyphthalic Anhydride

This route typically proceeds via the formation of N-substituted 3-methoxyphthalimide, followed by a selective reduction to the isoindolinone.

Potential Causes & Solutions:

  • Incomplete Imide Formation: The initial reaction between 3-methoxyphthalic anhydride and an amine (e.g., ammonia or a protected amine) to form the phthalimide may be incomplete.

    • Troubleshooting:

      • Dehydration: Ensure adequate removal of water, which is a byproduct of the condensation reaction. High-boiling aprotic solvents like toluene or xylene with a Dean-Stark trap are effective.

      • Reaction Time & Temperature: The reaction may require prolonged heating. Monitor the progress by TLC to ensure the disappearance of the starting anhydride.

  • Over-reduction of the Phthalimide: The subsequent reduction of the phthalimide to the isoindolinone is a critical step. Using overly harsh reducing agents can lead to the formation of the corresponding diamine or other undesired byproducts.

    • Troubleshooting:

      • Choice of Reducing Agent: Use a mild and selective reducing agent. Sodium borohydride (NaBH₄) in a suitable solvent like methanol or ethanol is often a good choice. For more control, sodium cyanoborohydride (NaBH₃CN) can be used, as it is less reactive towards carbonyls at neutral pH.

      • Temperature Control: Perform the reduction at a controlled temperature, often starting at 0 °C and allowing it to slowly warm to room temperature.

  • Poor Quality of Reagents: Degradation of 3-methoxyphthalic anhydride due to moisture, or impure amine sources can significantly impact the yield.

    • Troubleshooting:

      • Use freshly opened or properly stored reagents. The anhydride is particularly sensitive to hydrolysis.

For Route B: From 2-Cyano-3-methoxybenzoic Acid

This route often involves a one-pot reductive amination and cyclization.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The initial condensation between the aldehyde (formed in situ from the benzoic acid) and the amine is crucial.

    • Troubleshooting:

      • pH Control: Reductive amination is typically most efficient in a slightly acidic medium (pH 4-6). This protonates the carbonyl group, making it more electrophilic, without fully protonating the amine nucleophile.

      • Use of a Lewis Acid: The addition of a Lewis acid, such as Ti(iPrO)₄ or ZnCl₂, can facilitate imine formation, especially with less reactive substrates.

  • Premature Reduction of the Carbonyl: The reducing agent can reduce the aldehyde functional group before it has a chance to form the imine with the amine.

    • Troubleshooting:

      • Staged Addition: Add the reducing agent after allowing sufficient time for the imine to form.

      • Selective Reducing Agent: Use a reducing agent that is more selective for the imine over the carbonyl, such as sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Catalyst Deactivation (if using catalytic hydrogenation):

    • Troubleshooting:

      • Ensure the purity of all reagents and solvents to avoid catalyst poisoning.

      • Use a higher catalyst loading or a fresh batch of catalyst.

Data Summary: Comparison of Reducing Agents in Reductive Amination

Reducing AgentReactivityOptimal pHCommon SolventsKey Considerations
Sodium Borohydride Strong7-10Methanol, EthanolCan reduce aldehydes and ketones; add after imine formation.
Sodium Cyanoborohydride Moderate4-6Methanol, AcetonitrileMore selective for imines over carbonyls; toxic cyanide byproduct.
Sodium Triacetoxyborohydride Mild4-6Dichloromethane, THFHighly selective for imines; moisture-sensitive.
Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired this compound, but I am also observing significant impurities that are difficult to separate. What are these side products and how can I minimize their formation?

Answer:

The formation of side products is a common challenge that can complicate purification and reduce your overall yield. The identity of these impurities is often linked to the specific synthetic route and reaction conditions employed.

Common Side Products and Their Prevention:

  • Over-reduction Products: As mentioned previously, overly aggressive reduction can lead to the formation of byproducts. In the case of Route A, this could be the corresponding amino alcohol or diamine.

    • Prevention:

      • Careful selection and stoichiometric control of the reducing agent.

      • Lowering the reaction temperature.

  • Isomeric Impurities: If starting from a substituted phthalic anhydride, there is a possibility of forming isomeric products if the initial ring-opening by the amine is not regioselective.

    • Prevention:

      • This is generally less of a concern with a single methoxy substituent, but for more complex starting materials, careful analysis of the regioselectivity of the initial amidation is necessary.

  • Unreacted Starting Materials: The presence of unreacted starting materials is a common "impurity."

    • Prevention:

      • Increase reaction time or temperature, but be mindful of potential decomposition.

      • Use a slight excess of one of the reagents (if appropriate and easily separable).

  • Side Reactions of the Methoxy Group: Under strongly acidic or basic conditions, the methoxy group could potentially be cleaved to a hydroxyl group.

    • Prevention:

      • Maintain moderate reaction conditions and avoid prolonged exposure to strong acids or bases at high temperatures.

Experimental Protocol: Purification of this compound

If side products are present, a robust purification protocol is necessary.

  • Work-up: After the reaction is complete, quench the reaction carefully (e.g., with water or a mild acid/base wash depending on the reaction conditions).

  • Extraction: Extract the crude product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography: The most effective method for separating closely related impurities is typically column chromatography on silica gel.

    • Solvent System: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point for elution. The optimal solvent system should be determined by TLC analysis.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can further enhance purity.

Visualization: Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impurities in This compound Synthesis check_route Identify Synthetic Route start->check_route route_a Route A: From 3-Methoxyphthalic Anhydride check_route->route_a Anhydride route_b Route B: From 2-Cyano-3-methoxybenzoic Acid check_route->route_b Cyano-acid check_reagents_a Check Reagent Quality (Anhydride, Amine) route_a->check_reagents_a check_conditions_a Optimize Reaction Conditions (Temp, Time, Dehydration) route_a->check_conditions_a check_reduction Evaluate Reduction Step (Reducing Agent, Temp) route_a->check_reduction check_reagents_b Check Reagent Quality (Acid, Amine) route_b->check_reagents_b check_conditions_b Optimize Reaction Conditions (pH, Lewis Acid) route_b->check_conditions_b check_reductive_amination Troubleshoot Reductive Amination (Staged Addition, Selective Reductant) route_b->check_reductive_amination purification Implement Purification Protocol (Chromatography, Recrystallization) check_reagents_a->purification check_conditions_a->purification check_reduction->purification check_reagents_b->purification check_conditions_b->purification check_reductive_amination->purification

Caption: Troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of this compound?

A1: The choice of starting material often depends on commercial availability, cost, and the desired scale of the synthesis. Both 3-methoxyphthalic anhydride and 2-cyano-3-methoxybenzoic acid are viable precursors. 3-Methoxyphthalic anhydride may be more readily available, but the synthesis might involve more steps. The route from 2-cyano-3-methoxybenzoic acid could potentially be a more convergent one-pot synthesis.

Q2: Can I use a different N-substituent other than hydrogen?

A2: Yes, N-substituted 4-methoxyisoindolin-1-ones can be synthesized. In Route A, you would use a primary amine (R-NH₂) instead of ammonia in the initial reaction with 3-methoxyphthalic anhydride. In Route B, the corresponding primary amine would be used in the reductive amination step.

Q3: My TLC shows a new spot that is more polar than my product. What could it be?

A3: A more polar spot could indicate several possibilities. If you are using Route A, it could be the intermediate phthalamic acid (the ring-opened product of the anhydride and amine) that has not fully cyclized to the phthalimide. It could also be a demethylated product (4-hydroxyisoindolin-1-one) if harsh acidic or basic conditions were used.

Q4: How can I confirm the structure of my final product and any major impurities?

A4: A combination of analytical techniques is essential for structural confirmation:

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure and the position of the methoxy group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product and can help in identifying impurities.

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the lactam carbonyl group and other functional groups.

  • Melting Point: A sharp melting point is an indicator of purity.

Q5: Are there any safety precautions I should be aware of?

A5: Standard laboratory safety practices should always be followed. Some specific points to consider:

  • Reducing Agents: Handle sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride with care. They can be moisture-sensitive and may release flammable or toxic gases upon decomposition.

  • Solvents: Use appropriate ventilation when working with organic solvents.

  • Cyanide: If using sodium cyanoborohydride, be aware that it can release hydrogen cyanide gas under acidic conditions. The workup should be performed in a well-ventilated fume hood.

References

Technical Support Center: Purification of 4-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 4-Methoxyisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable isoindolinone intermediate. Here, we combine fundamental chemical principles with practical, field-tested insights to empower you to achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Here are some of the common questions and immediate troubleshooting advice for the purification of this compound.

Q1: My crude this compound is a brownish oil, but the literature reports it as a solid. What should I do?

A1: An oily or discolored crude product often indicates the presence of residual solvents, starting materials, or colored byproducts. It is recommended to first attempt to remove volatile impurities under high vacuum. If the product remains oily, it suggests the presence of non-volatile impurities. In this case, proceeding directly to column chromatography is often the most effective strategy to isolate the desired compound.

Q2: I'm having trouble getting my this compound to crystallize. What are some good starting solvents for recrystallization?

A2: The choice of solvent is critical for successful recrystallization. For a molecule like this compound, which possesses both polar (amide, methoxy) and non-polar (benzene ring) functionalities, a solvent system approach is often necessary. Good starting points for solvent screening include:

  • Single Solvents: Ethanol, isopropanol, ethyl acetate, or toluene.

  • Solvent Mixtures: Hexanes/Ethyl Acetate, Toluene/Ethyl Acetate, or Ethanol/Water.

A systematic approach to solvent screening is crucial. Start by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.[1][2][3] An ideal single solvent will show poor solubility at room temperature but high solubility at elevated temperatures.[3] For a two-solvent system, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent").[1]

Q3: My compound seems to be degrading on the silica gel column. How can I prevent this?

A3: The lactam ring in isoindolinones can be susceptible to hydrolysis under acidic or basic conditions. Silica gel is inherently acidic and can sometimes cause degradation of sensitive compounds. To mitigate this, you can:

  • Neutralize the Silica Gel: Pre-treat the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v in your eluent), to neutralize the acidic sites.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a reversed-phase silica gel (C18).

  • Work Quickly: Minimize the time your compound spends on the column by using flash chromatography with optimized solvent systems for rapid elution.

Q4: I see multiple spots on my TLC plate after purification. What are the likely impurities?

A4: The nature of impurities will depend on the synthetic route used to prepare this compound. Based on common synthetic pathways for analogous isoindolinones, potential impurities could include:

  • Unreacted Starting Materials: Such as 3-methoxyphthalic anhydride, 2-cyano-3-methoxybenzoic acid, or the corresponding amine precursor.

  • Intermediates: Incomplete cyclization can leave intermediates in the crude product.

  • Regioisomers: If the synthesis involves electrophilic substitution on the aromatic ring, regioisomers of the methoxy group or other substituents may be present.

  • Hydrolysis Product: The lactam ring can undergo hydrolysis to form the corresponding amino acid, 2-(aminomethyl)-3-methoxybenzoic acid.

  • Byproducts from Side Reactions: Depending on the reagents and conditions used, various side reactions can lead to unexpected impurities.

A thorough analysis of your synthetic scheme is the best way to predict potential impurities.

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for overcoming specific purification challenges.

Guide 1: Optimizing Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[3][4] The key to success lies in finding the right solvent or solvent system.

Objective: To obtain high-purity crystalline this compound.

Protocol: Systematic Solvent Screening

  • Preparation: Place a small amount (10-20 mg) of your crude this compound into several small test tubes.

  • Single Solvent Screening (Room Temperature): To each test tube, add a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes) dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal single recrystallization solvent will not dissolve the compound at room temperature.

  • Single Solvent Screening (Elevated Temperature): For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves.

  • Cooling and Observation: Allow the clear solutions to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. The best single solvent will result in the formation of well-defined crystals with a significant reduction in soluble impurities.

  • Two-Solvent System Screening: If no single solvent is ideal, select a "good" solvent in which the compound is highly soluble (e.g., dichloromethane or ethyl acetate) and a "poor" solvent in which it is insoluble (e.g., hexanes or petroleum ether).

    • Dissolve the crude product in a minimal amount of the hot "good" solvent.

    • Slowly add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Data Presentation: Solvent Screening for Recrystallization

Solvent/SystemSolubility at RTSolubility at B.P.Crystal Formation on CoolingNotes
EthanolSparingly SolubleSolubleGoodA promising single solvent.
Ethyl AcetateSolubleVery SolublePoorMay be a good "soluble" solvent in a two-solvent system.
HexanesInsolubleInsolubleN/AA good "anti-solvent".
TolueneSparingly SolubleSolubleFairPotential for a single solvent recrystallization.
Dichloromethane/HexanesSoluble (in DCM)N/AExcellentA promising two-solvent system.

Troubleshooting Recrystallization

IssuePotential CauseRecommended Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower boiling point solvent, or use a larger volume of solvent.
No Crystals Form The solution is not saturated, or nucleation is slow.Try scratching the inside of the flask with a glass rod, adding a seed crystal, or allowing the solvent to evaporate slowly.
Poor Recovery Too much solvent was used, or the crystals are significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration.
Colored Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Visualization: Recrystallization Workflow

Recrystallization_Workflow Start Crude this compound Solvent_Screen Solvent Screening Start->Solvent_Screen Dissolve Dissolve in Minimal Hot Solvent Solvent_Screen->Dissolve Hot_Filter Hot Gravity Filtration (if insoluble impurities) Dissolve->Hot_Filter Cool Slow Cooling (RT then Ice Bath) Hot_Filter->Cool Crystals Crystal Formation Cool->Crystals Vacuum_Filter Vacuum Filtration Crystals->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals Wash->Dry Pure_Product Pure this compound Dry->Pure_Product

Caption: A typical workflow for the purification of this compound via recrystallization.

Guide 2: Troubleshooting Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[5][6]

Objective: To isolate this compound from starting materials and byproducts.

Protocol: Developing a Column Chromatography Method

  • TLC Analysis: Before running a column, it is essential to develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal eluent system should provide a retention factor (Rf) of ~0.3 for the desired compound and good separation from all impurities.

    • Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate.

    • Common solvent systems to try for isoindolinones include hexanes/ethyl acetate, dichloromethane/methanol, and toluene/acetone.[7][8]

  • Column Packing:

    • Choose a column with an appropriate diameter and length for the amount of material to be purified.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand to the top to protect the surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a more polar solvent that will be used in the gradient.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Start with the least polar solvent system determined from your TLC analysis.

    • Collect fractions and monitor their composition by TLC.

    • If the desired compound is not eluting, gradually increase the polarity of the eluent. A stepwise or linear gradient can be employed.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.

Data Presentation: Eluent Systems for Column Chromatography

Eluent System (v/v)Rf of this compoundSeparation from ImpuritiesNotes
70:30 Hexanes/Ethyl Acetate0.4Good separation from non-polar impurities.A good starting point for elution.
50:50 Hexanes/Ethyl Acetate0.6May co-elute with moderately polar impurities.Use to speed up elution after less polar impurities are removed.
95:5 Dichloromethane/Methanol0.35Excellent for separating polar impurities.A good alternative if separation is poor in hexanes/ethyl acetate.

Troubleshooting Column Chromatography

IssuePotential CauseRecommended Solution
Compound Stuck on Column The eluent is not polar enough.Gradually increase the polarity of the eluent system.
Poor Separation The eluent is too polar, or the column was not packed properly.Use a less polar eluent. Repack the column carefully to avoid channels and cracks.
Streaking or Tailing of Spots on TLC The compound is interacting strongly with the silica, or the column is overloaded.Add a small amount of a modifier to the eluent (e.g., 0.1% triethylamine for basic compounds, or 0.1% acetic acid for acidic compounds). Use a larger column or less sample.
Cracked Column Bed The silica gel has run dry.Never let the solvent level drop below the top of the silica gel.

Visualization: Column Chromatography Decision Tree

Column_Chromatography_Decision_Tree Start Crude Product TLC Analysis Rf_Check Is Rf of Product ~0.3? Start->Rf_Check Good_Separation Good Separation from Impurities? Rf_Check->Good_Separation Yes Increase_Polarity Increase Eluent Polarity Rf_Check->Increase_Polarity No (Rf too low) Run_Column Run Column with this Eluent Good_Separation->Run_Column Yes Decrease_Polarity Decrease Eluent Polarity Good_Separation->Decrease_Polarity No (Rf too high) Try_New_System Try Different Solvent System Good_Separation->Try_New_System No (Poor Separation) Pure_Fractions Combine Pure Fractions Run_Column->Pure_Fractions Increase_Polarity->Start Decrease_Polarity->Start Try_New_System->Start

Caption: A decision tree for optimizing eluent systems for column chromatography.

References

  • Zhou, H., Sun, G., Liu, Z., Zhan, X., & Mao, Z. (2013). Synthesis of 4-methoxy and 5-methoxy substituted 7-aza-isoindolin-1-ones. HETEROCYCLES, 87(10), 2071. ([Link])

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. ([Link])

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. ([Link])

  • American Elements. This compound. ([Link])

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. ([Link])

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. ([Link])

  • Cheméo. Chemical Properties of 4-Acetylanisole (CAS 100-06-1). ([Link])

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. ([Link])

  • PubChem. 4'-Methoxyacetophenone. ([Link])

  • Columbia University, Department of Chemistry. Column chromatography. ([Link])

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. ([Link])

  • Chemistry For Everyone. (2025, February 4). What Solvent Is Used In Column Chromatography? YouTube. ([Link])

  • Reddit. (2024, November 17). Column chromatography issue. r/Chempros. ([Link])

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7731, 4-Methylanisole. ([Link])

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 378548, 4-Methoxyisoquinoline. ([Link])

Sources

Technical Support Center: 4-Methoxyisoindolin-1-one Stability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Methoxyisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its structure, featuring an isoindolinone core and a methoxy-substituted aromatic ring, presents specific stability considerations. The primary potential degradation pathways include hydrolysis of the lactam ring and cleavage of the aryl-methyl ether bond, particularly under non-neutral pH conditions.[1][2] Understanding these liabilities is crucial for accurate and reproducible experimental outcomes.

This guide is structured to anticipate and address the common stability-related questions and issues that may arise during your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Handling and Storage

Question 1: What are the recommended general storage conditions for this compound in its solid form and in solution?

Answer:

For solid this compound, we recommend storage in a tightly sealed container in a cool, dry, and dark place. Inert gas blanketing (e.g., with argon or nitrogen) is advisable for long-term storage to minimize exposure to atmospheric moisture and oxygen.

When in solution, the stability of this compound is highly dependent on the solvent, pH, and temperature. For optimal stability, prepare solutions fresh for each experiment. If short-term storage is necessary, we recommend the following:

Solvent SystemRecommended Storage TemperatureMaximum Recommended DurationRationale
Anhydrous, aprotic solvents (e.g., DMSO, DMF, Acetonitrile)-20°C or -80°CUp to 1 weekMinimizes risk of hydrolysis. Lower temperatures slow down potential degradation reactions.
Aqueous buffers2-8°C< 24 hoursIncreased risk of hydrolysis. Prepare fresh and use immediately if possible.
Troubleshooting Degradation in Solution

Question 2: I've observed a decrease in the concentration of my this compound stock solution in DMSO over time. What could be the cause?

Answer:

While DMSO is a common solvent for stock solutions, prolonged storage, even at low temperatures, can lead to degradation. The primary suspect for degradation in DMSO would be residual water, which can facilitate slow hydrolysis of the lactam ring. Additionally, some grades of DMSO can contain impurities that may react with the compound.

Troubleshooting Steps:

  • Use Anhydrous DMSO: Ensure you are using a high-purity, anhydrous grade of DMSO.

  • Proper Handling: Use proper techniques to minimize the introduction of atmospheric moisture when preparing and accessing your stock solution.

  • Fresh Solutions: The most reliable practice is to prepare fresh solutions for each experiment.

  • Alternative Solvents: If long-term storage in solution is unavoidable, consider other anhydrous, aprotic solvents like acetonitrile or DMF.

Question 3: My experimental results are inconsistent when using an aqueous buffer. I suspect my compound is degrading. What are the likely degradation pathways?

Answer:

In aqueous buffers, this compound is susceptible to two primary degradation pathways, both of which are influenced by pH.

  • Hydrolysis of the Lactam Ring: The five-membered lactam ring can undergo hydrolysis to open the ring, forming 2-(aminomethyl)-4-methoxybenzoic acid. This reaction can be catalyzed by both acidic and basic conditions.[2]

  • Cleavage of the Methoxy Ether Bond: Under strongly acidic conditions, the aryl methyl ether can be cleaved to form 4-hydroxyisoindolin-1-one and methanol.[1][3][4] This is generally less common under typical biological buffer conditions but can be a concern at low pH.

Below is a diagram illustrating these potential degradation pathways.

G cluster_main This compound cluster_hydrolysis Hydrolysis (Acidic or Basic) cluster_cleavage Ether Cleavage (Strongly Acidic) A This compound B 2-(aminomethyl)-4- methoxybenzoic acid A->B Lactam Hydrolysis C 4-Hydroxyisoindolin-1-one A->C Ether Cleavage

Caption: Potential degradation pathways of this compound.

Question 4: I see an unexpected peak in my HPLC chromatogram after my reaction. How can I identify if it's a degradation product?

Answer:

The appearance of a new peak is a strong indicator of degradation or a reaction byproduct. To determine if it's a degradation product of this compound, you can perform a forced degradation study.

Forced Degradation Study Overview:

A forced degradation study intentionally exposes the compound to harsh conditions to generate potential degradation products.[5][6][7] By comparing the retention time of the new peak in your experimental sample with the peaks generated in the forced degradation study, you can tentatively identify the degradant.

Key Conditions for Forced Degradation:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C

  • Basic Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm)

  • Thermal Degradation: Heating the solid compound at an elevated temperature (e.g., 105°C)

For definitive identification, the unknown peak would need to be isolated and characterized using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

This protocol provides a framework for assessing the stability of this compound in a solution of interest.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, aqueous buffer)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Incubator or water bath

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to a final concentration of 1 mg/mL.

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC to determine the initial peak area of this compound. This serves as your baseline.

  • Incubate Samples: Aliquot the stock solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, 37°C). Protect from light if photostability is not the variable being tested.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove a vial and analyze the sample by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area. A decrease in the main peak area and the appearance of new peaks indicate degradation.

G start Start prep_stock Prepare 1 mg/mL Stock Solution start->prep_stock t0_analysis Analyze at T=0 (HPLC) prep_stock->t0_analysis incubate Incubate Aliquots at Desired Conditions t0_analysis->incubate time_points Analyze at Time Points (e.g., 1, 4, 8, 24, 48h) incubate->time_points data_analysis Calculate % Remaining vs. T=0 time_points->data_analysis end End data_analysis->end

Caption: Workflow for general stability assessment.

Protocol 2: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products.

Materials:

  • This compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% H₂O₂

  • Methanol or Acetonitrile

  • HPLC system

  • pH meter

  • Heating block or water bath

  • UV lamp

Procedure:

  • Prepare a 1 mg/mL Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Set up Degradation Conditions:

    • Acidic: Mix equal volumes of the stock solution and 0.2 M HCl (to achieve a final HCl concentration of 0.1 M). Heat at 60°C.

    • Basic: Mix equal volumes of the stock solution and 0.2 M NaOH. Keep at 60°C.

    • Oxidative: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature.

    • Photolytic: Expose a solution of the compound to a UV lamp.

  • Time-Point Sampling: At various time points (e.g., 2, 8, 24 hours), take an aliquot from each condition.

  • Neutralization (for acidic and basic samples):

    • Acidic sample: Neutralize with an equivalent amount of 0.1 M NaOH.

    • Basic sample: Neutralize with an equivalent amount of 0.1 M HCl.

  • HPLC Analysis: Analyze all samples by HPLC. Look for the appearance of new peaks and a decrease in the parent compound peak. Aim for 5-20% degradation of the parent compound for optimal results.[][9]

References

  • Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]

  • Background. (2024). Chemistry LibreTexts. [Link]

  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. (2013). ACS Sustainable Chemistry & Engineering. [Link]

  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]

  • Ether cleavage. Wikipedia. [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. (2002). PubMed. [Link]

  • Metal-Free Etherification of Aryl Methyl Ether Derivatives by C–OMe Bond Cleavage. (2018). Organic Letters. [Link]

  • Synthesis and Cleavage of Ethers. Longdom Publishing. [Link]

  • Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Michael Pittelkow. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • The chemistry of isoindole natural products. PMC. [Link]

  • Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Omicsonline. [Link]

  • Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. ResearchGate. [Link]

  • Photodegradation of methoxy substituted curcuminoids. (2015). PubMed. [Link]

  • Selective Cleavage of Aryl Methyl Ether Moiety of Aryloxy Aryl Methyl Ether by 48% Hbr/Tetra-n-butylphosphonium Bromide. Taylor & Francis Online. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Stability and Reactivity of Aromatic Radical Anions in Solution with Relevance to Birch Reduction. Journal of the American Chemical Society. [Link]

  • A novel methoxydotrophic metabolism discovered in the hyperthermophilic archaeon Archaeoglobus fulgidus. PMC. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]

  • How to Predict API Stability and Degradation from Its Chemical Structure. LinkedIn. [Link]

  • Stability Testing for API Synthesis. MRIGlobal. [Link]

  • Analytical Methods. Ministry of the Environment, Government of Japan. [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • Existence of a Preferred Orientation for the Methoxy Group on an Extended Aromatic System. ResearchGate. [Link]

  • [The Determination of Methoxy Groups as a Method for the Assays of Pharmaceuticals]. (1967). PubMed. [Link]

  • Why is Methoxy methyl carbocation (CH3-O-CH2+) more stable than Benzylic carbocation (Ph-CH2+)? Quora. [Link]

  • Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. (2016). PMC. [Link]

  • Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2015). ResearchGate. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. [Link]

  • A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. ResearchGate. [Link]

  • Selective cleavage of methoxy protecting groups in carbohydrates. (2006). PubMed. [Link]

  • Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. ResearchGate. [Link]

Sources

Technical Support Center: Ensuring the Stability of 4-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Methoxyisoindolin-1-one. Its purpose is to provide in-depth technical guidance on preventing, identifying, and troubleshooting the degradation of this compound. By understanding its stability profile and implementing the robust protocols outlined here, you can ensure the integrity of your experiments and the quality of your results.

Introduction to the Stability of this compound

This compound is a heterocyclic compound featuring a lactam (a cyclic amide) fused to a methoxy-substituted benzene ring. This unique structure, while synthetically valuable, presents specific stability challenges. The primary routes of degradation are hydrolysis of the lactam ring and oxidation of the electron-rich methoxy-aromatic system. Exposure to light can also potentially lead to photodegradation. Understanding these vulnerabilities is the first step toward mitigating them.

This guide provides a comprehensive framework for maintaining the stability of this compound, from proper storage and handling to the development of stability-indicating analytical methods.

Troubleshooting Guide: Common Degradation Issues

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Q1: I've observed a new, more polar peak in the HPLC analysis of my sample that has been in an aqueous solution. What is the likely cause?

A1: The appearance of a more polar peak, particularly in an aqueous environment, strongly suggests hydrolytic degradation. The lactam ring in the isoindolinone structure is susceptible to hydrolysis, which would cleave the cyclic amide bond. This reaction opens the ring to form the corresponding amino acid, 2-(aminomethyl)-4-methoxybenzoic acid. This degradation product is significantly more polar than the parent compound due to the presence of both a carboxylic acid and an amine group.

  • Causality: The presence of water, especially at non-neutral pH, can catalyze the hydrolysis of the amide bond in the lactam ring.[1]

  • Preventative Measures:

    • Prepare aqueous solutions fresh and use them promptly.

    • If storage of an aqueous solution is unavoidable, store at 2-8°C for a short duration (conduct your own stability studies to determine acceptable timeframes).

    • Avoid acidic or basic conditions in your aqueous formulations unless absolutely necessary.

    • For long-term storage, keep the compound in a solid, dry state.

Q2: My solid this compound sample has developed a yellowish tint after being stored on the benchtop. What could be happening?

A2: A color change to yellow or brown in a solid sample often indicates oxidative degradation or photodecomposition. The methoxy group on the aromatic ring is an electron-donating group, which activates the ring towards oxidation.[2] Exposure to atmospheric oxygen, especially in the presence of light, can lead to the formation of colored quinone-like species or other oxidative degradation products.[3][4]

  • Causality: The methoxy group makes the aromatic ring susceptible to oxidation. Light can provide the energy to initiate these oxidative reactions.[3]

  • Preventative Measures:

    • Store the solid compound in an amber vial to protect it from light.

    • For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

    • Store in a cool, dark, and dry place. A desiccator is recommended.

Q3: I'm seeing multiple new peaks in my chromatogram after performing a reaction in the presence of a strong oxidizing agent. How can I identify the degradation products?

A3: Strong oxidizing agents can lead to several degradation products. The primary sites of oxidation are the methoxy group and the aromatic ring itself. Potential degradation products include demethylated phenols, hydroxylated aromatic rings, and potentially ring-opened products.[5]

  • Identification Strategy:

    • LC-MS/MS: This is the most powerful tool for identifying unknown degradation products. The mass-to-charge ratio (m/z) will provide the molecular weight of the degradants, and the fragmentation pattern can help elucidate their structure.

    • Forced Degradation Studies: Intentionally degrade the compound under controlled oxidative conditions (e.g., with hydrogen peroxide) and analyze the resulting mixture. This can help you generate and identify the specific degradation products you are observing.

Q4: My reaction yield is consistently low when using this compound that has been stored for a long time. Could degradation be the cause?

A4: Absolutely. If your starting material has degraded, its effective concentration is lower than what you assume based on the weighed mass. This will naturally lead to lower yields of your desired product. It is crucial to assess the purity of your this compound before use, especially if it has been stored for an extended period or under suboptimal conditions.

  • Recommended Action:

    • Perform a purity check using a validated analytical method, such as HPLC, before using the compound in a critical reaction.

    • If significant degradation is observed, purify the compound (e.g., by recrystallization or chromatography) before use.

    • Always use a fresh, high-purity batch of the compound for critical experiments.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for solid this compound?

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential degradation reactions.
Light Protected from light (Amber vial)Prevents photodegradation.
Atmosphere Dry, inert gas (e.g., Argon)Minimizes oxidative and hydrolytic degradation.
Container Tightly sealed containerPrevents moisture uptake.

What solvents are recommended for dissolving this compound for short-term use?

For short-term experimental use, aprotic organic solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM) are generally suitable. If an aqueous solution is required, prepare it fresh and use it immediately. The use of co-solvents can be considered for compounds with poor aqueous solubility.[6]

How can I confirm the identity and purity of a new batch of this compound?

  • Identity: Use spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the chemical structure.

  • Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for assessing purity.

What are the primary degradation pathways for this compound?

The two primary degradation pathways are:

  • Hydrolysis: Cleavage of the lactam ring to form 2-(aminomethyl)-4-methoxybenzoic acid. This is accelerated by acidic or basic conditions.

  • Oxidation: Oxidation of the methoxy-substituted aromatic ring, potentially leading to the formation of phenols, quinones, or ring-opened products. This can be initiated by air and light.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways of this compound.

G cluster_main This compound cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation This compound < > Hydrolysis_Product < 2-(aminomethyl)-4-methoxybenzoic acid > This compound->Hydrolysis_Product H₂O / H⁺ or OH⁻ Oxidation_Products Phenols, Quinones, etc. This compound->Oxidation_Products O₂ / Light

Caption: Primary degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[7][8]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: a. Mix 1 mL of the stock solution with 1 mL of 1 M HCl. b. Heat at 80°C for 2 hours. c. Cool to room temperature and neutralize with 1 M NaOH. d. Dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: a. Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. b. Heat at 80°C for 2 hours. c. Cool to room temperature and neutralize with 1 M HCl. d. Dilute to a suitable concentration for HPLC analysis.

  • Oxidative Degradation: a. Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. b. Keep at room temperature for 24 hours. c. Dilute to a suitable concentration for HPLC analysis.

  • Thermal Degradation: a. Place the solid compound in an oven at 105°C for 24 hours. b. Also, heat a solution of the compound (1 mg/mL) at 80°C for 24 hours. c. Prepare samples for HPLC analysis.

  • Photolytic Degradation: a. Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. b. A control sample should be kept in the dark. c. Prepare samples for HPLC analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of a non-stressed control.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating HPLC method for this compound.

Objective: To develop a validated HPLC method capable of separating this compound from its degradation products and process-related impurities.

1. Method Development:

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile or Methanol

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 220 nm and 254 nm).

  • Gradient Elution: Start with a broad gradient (e.g., 5% B to 95% B over 20 minutes) to elute all components.

  • Optimization: Adjust the gradient, flow rate (start with 1.0 mL/min), and mobile phase composition to achieve good resolution between the parent peak and any degradation peaks.

2. Method Validation (as per ICH guidelines):

  • Specificity: Analyze stressed samples (from Protocol 1) to demonstrate that the method can separate the parent compound from its degradation products.

  • Linearity: Analyze a series of solutions of this compound at different concentrations (e.g., 5-150% of the target concentration) and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at the target concentration on the same day. The relative standard deviation (RSD) should be <2%.

    • Intermediate Precision (Inter-day precision): Analyze six replicate samples on different days, with different analysts, and on different equipment. The RSD should be <2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

Workflow for Stability Assessment

The following diagram outlines a logical workflow for assessing the stability of this compound.

G Start Start: New Batch of This compound Purity_Check Initial Purity Assessment (HPLC, NMR, MS) Start->Purity_Check Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Purity_Check->Forced_Degradation Method_Dev Develop Stability-Indicating HPLC Method Forced_Degradation->Method_Dev Method_Val Validate HPLC Method (ICH Guidelines) Method_Dev->Method_Val Stability_Study Long-Term and Accelerated Stability Studies Method_Val->Stability_Study Results Analyze Results and Establish Shelf-Life Stability_Study->Results

Caption: Workflow for stability assessment of this compound.

References

  • Stadler, D., Vieno, N., O'Brien, J., Klüver, N., Meyer, A., Scheurer, M., & Horn, H. (2019). Photolysis of four β-lactam antibiotics under simulated environmental conditions: Degradation, transformation products and antibacterial activity. Science of The Total Environment, 651, 153-161. [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]

  • Schiavi, M., Serafini, S., Italia, A., Villa, M., Fronza, G., & Selva, A. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences, 81(8), 812-814. [Link]

  • Velev, I. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kesisoglou, F. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 31(3), 60-70.
  • Patel, R. M., & Patel, P. M. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
  • Morais, V. M. F., & da Silva, M. D. M. C. R. (2019). Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4.
  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Hansen, S. H., & Jensen, B. P. (2016). A new method to identify hydrolytic degradants in drug substances with UPLC-MS using ¹⁸O-labelled water. Journal of Pharmaceutical and Biomedical Analysis, 122, 9-15. [Link]

  • Saimalakondaiah, D., Kumar, V. R., Reddy, T. R. M., Ajitha, A., & Rao, V. U. M. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.
  • Waterman, K. C., & Adami, R. C. (2015). CHAPTER 2: Hydrolytic Degradation. In Pharmaceutical Stability. Royal Society of Chemistry.
  • Tucker, J. W., & Stephenson, C. R. J. (2022). A Photoenzyme for Challenging Lactam Radical Cyclizations. ACS Catalysis, 12(1), 313-318. [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form.
  • International Journal for Scientific Research & Development. (2020). Stability indicating study by using different analytical techniques.
  • Ghosh, S., & Majumdar, S. (2021). Photocatalytic degradation of aromatic sulfonates present in industrial percolates.
  • Sun, B., & Keener, R. L. (2019). How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. Molecules, 24(21), 3843. [Link]

  • Felis, E., Kalka, J., Sochacka, J., & Voynikov, Y. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 21(12), 4287. [Link]

  • Rosario-Ortiz, F. L., & Canonica, S. (2016). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Environmental Science & Technology, 50(15), 7962-7970. [Link]

  • Žabka, M., Sýkora, J., & Havlíček, V. (2021). Lifitegrast Degradation: Products and Pathways. Molecules, 26(19), 5946. [Link]

  • Ghosh, S., & Majumdar, S. (2021). Photocatalytic degradation of aromatic sulfonates present in industrial percolates.

Sources

Technical Support Center: Navigating Common Pitfalls in Isoindolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoindolinone synthesis. The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutically active compounds.[1][2] Its synthesis, while achievable through various strategies, is often fraught with challenges ranging from low yields to complex side reactions and purification difficulties.

This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the common pitfalls encountered during your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in my isoindolinone synthesis?

Low yields are a frequent frustration and can originate from multiple factors. Systematically investigating these can help pinpoint the root cause.

  • Suboptimal Reaction Conditions: Temperature is a critical parameter. For instance, in some ultrasound-assisted syntheses, lower temperatures can lead to poor conversion of starting materials, while excessively high temperatures may cause degradation.[3][4] The choice of solvent is equally crucial; poor solubility of reactants can severely hinder reaction rates.[3][4]

  • Catalyst Inefficiency: In transition metal-catalyzed reactions (e.g., using Pd, Rh, Ru, Cu), the catalyst's activity is paramount. An expired or improperly handled catalyst can drastically reduce yields.[3][5] Furthermore, the ligand paired with the metal center can be the difference between a high-yielding reaction and the formation of undesired side products.[3][6]

  • Atmospheric and Moisture Contamination: Many synthetic routes, particularly those involving organometallic reagents or sensitive catalysts, require anhydrous and inert conditions. The presence of water or oxygen can quench intermediates or deactivate the catalyst, leading to significantly lower yields.[3]

  • Insufficient Reaction Time: Complex, multi-step, or one-pot cascade reactions may require extended periods to reach completion. Terminating the reaction prematurely will naturally result in a high proportion of unreacted starting material.[4]

  • Steric Hindrance: The structure of your substrates can inherently limit the reaction's efficiency. Bulky substituents near the reacting centers can impede the approach of reagents or the formation of the necessary transition states, resulting in diminished yields.[1]

  • Formation of Side Products: The yield of your desired product is directly reduced by the formation of any side products. These can arise from competing reaction pathways, such as N-demethylation or proto-dehalogenation in certain palladium-catalyzed systems.[3][6]

Q2: I'm observing several side products. How can I improve the selectivity of my reaction?

Minimizing side products requires careful optimization of your reaction parameters to favor the desired pathway.

  • Ligand and Catalyst Selection: In transition metal-catalyzed C-H activation or cross-coupling reactions, the ligand's electronic and steric properties are critical for directing selectivity. For example, specific N-heterocyclic carbene (NHC) ligands have been shown to minimize the formation of arylation, N-demethylation, and dehalogenation byproducts in palladium-catalyzed reactions.[3][6]

  • Choice of Base: The base can do more than just deprotonate; it can influence the entire reaction course. In some syntheses, a strong, non-nucleophilic base might be required, while in others, a milder base is necessary to prevent side reactions like the formation of an undesired oxindole instead of the target lactam.[3]

  • Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic product distribution. Running the reaction at a precisely controlled optimal temperature can significantly enhance selectivity for the desired isoindolinone.

  • Inert Atmosphere: For reactions prone to oxidation, rigorously excluding oxygen by working under a nitrogen or argon atmosphere is essential to prevent the formation of oxidized side products.[3][7]

Q3: What are the best practices for purifying isoindolinones, especially when dealing with stubborn impurities?

Purification can be challenging due to the polarity of the lactam functional group and the potential for structurally similar byproducts.

  • Column Chromatography: This is the most common method. A systematic approach to choosing your eluent system is key. Start with a low-polarity system (e.g., n-hexane/ethyl acetate) and gradually increase the polarity. For very polar compounds, systems like dichloromethane/methanol may be necessary.[3][8]

  • Recrystallization: If your product is a solid, recrystallization is a powerful technique for achieving high purity. The challenge lies in finding a suitable solvent or solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble.

  • Acid-Base Extraction: An aqueous workup involving washing with a mild acid (e.g., sat. NH₄Cl) or base (e.g., sat. NaHCO₃) can effectively remove corresponding basic or acidic impurities.[7]

  • Preparative HPLC: For high-value compounds or when other methods fail to separate critical impurities, preparative High-Performance Liquid Chromatography (HPLC) can be employed, though it is less scalable.[9]

Troubleshooting Guide

This section addresses specific experimental observations and provides actionable solutions.

Problem Observed Potential Causes Recommended Solutions & Explanations
Reaction Stalls / Incomplete Conversion 1. Catalyst deactivation. 2. Poor solubility of starting materials.[4] 3. Reversible reaction equilibrium.1. Use fresh catalyst/reagents. Ensure ligands and additives are pure. Impurities in starting materials can poison catalysts. 2. Change the solvent or increase temperature. Screen a panel of solvents to improve solubility. If thermally stable, cautiously increase the reaction temperature. 3. Drive the reaction forward. If a small molecule like water is produced, consider using a Dean-Stark trap or adding molecular sieves.
Formation of Dimer/Polymer The isoindole core can be inherently unstable and prone to polymerization, especially when unsubstituted.[7]1. Work at higher dilution. Lowering the concentration of reactive intermediates can disfavor intermolecular reactions. 2. Lower the reaction temperature. This can slow the rate of polymerization relative to the desired intramolecular cyclization. 3. Introduce stabilizing groups. If possible, use starting materials with electron-withdrawing or sterically bulky substituents, which are known to enhance the stability of the isoindole ring.[7]
Over-reduction of Phthalimide to Isoindoline The reducing agent is too reactive or used in excess.1. Control stoichiometry. Carefully control the equivalents of the reducing agent (e.g., NaBH₄). 2. Use a milder reducing agent. Explore alternatives like polymethylhydrosiloxane (PMHS) with a fluoride catalyst.[10] 3. Consider electrochemical reduction. This method allows for precise control over the reduction potential, enabling the selective formation of the intermediate hydroxylactam or the isoindolinone.[5]
Intramolecular Heck Reaction Fails 1. Incorrect palladium oxidation state. 2. Ineffective base or ligand. 3. Substrate incompatibility.1. Ensure Pd(0) is generated/present. If starting with a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) species. 2. Screen bases and ligands. The choice of base (e.g., triethylamine, potassium carbonate) and phosphine ligand is critical for the success of Heck reactions.[11] 3. Check for incompatible functional groups. Groups that can undergo oxidative addition to palladium may interfere with the desired catalytic cycle.
Visualized Troubleshooting Workflow

A logical workflow can streamline the process of diagnosing a low-yielding reaction.

Caption: Troubleshooting workflow for low-yield isoindolinone synthesis.

Key Experimental Protocol: One-Pot Reductive Amination

This protocol describes a highly efficient, one-pot synthesis of N-substituted isoindolinones from 2-carboxybenzaldehyde using platinum nanowires as a catalyst, adapted from literature procedures.[5][10] This method is environmentally friendly and generally provides excellent yields.

Materials:

  • 2-Carboxybenzaldehyde

  • Primary amine of choice

  • Platinum Nanowire (Pt NW) catalyst

  • Ethanol (EtOH)

  • Hydrogen (H₂) gas balloon

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-carboxybenzaldehyde (1.0 mmol, 1.0 equiv.) and the Pt NW catalyst (typically 0.5-1 mol%).

  • Inerting: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Add ethanol (5 mL) via syringe, followed by the primary amine (1.1 mmol, 1.1 equiv.).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times. Leave the reaction under a positive pressure of H₂ (1 atm, balloon).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 6-12 hours.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen in a fume hood. Filter the reaction mixture through a pad of Celite® to remove the Pt NW catalyst, washing the pad with additional ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can often be purified by recrystallization or silica gel column chromatography to yield the pure N-substituted isoindolinone.

Causality and Critical Steps:

  • Catalyst Quality: The high surface area and activity of the Pt NWs are crucial for both the initial reductive amination (forming an intermediate amine) and the subsequent intramolecular amidation (cyclization).[10]

  • Hydrogen Atmosphere: Maintaining a positive pressure of hydrogen is essential for the reductive step to proceed efficiently.

  • Solvent Choice: Ethanol is often a good choice as it solubilizes the starting materials and the polar intermediate.

Generalized Synthetic Pathways

The strategic approach to an isoindolinone synthesis depends on the desired substitution pattern and available starting materials. Several common bond disconnections guide these strategies.

Caption: Common retrosynthetic strategies for isoindolinone synthesis.

References
  • D'Mola, A., et al. (2011). An Overview on Asymmetric Synthesis of 3-Substituted Isoindolinones. Molecules, 16(12), 2355-2387.
  • Abe, M., et al. (2021). Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. RSC Advances, 11(45), 28205-28208. [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the synthesis of isoindolinones. [Link]

  • Savela, R., & Méndez-Gálvez, C. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry – A European Journal, 27(17), 5344-5378. [Link]

  • Savela, R., & Méndez-Gálvez, C. (2020). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry – A European Journal, 27(17), 5344-5378. [Link]

  • Shi, L., et al. (2012). Highly Efficient Synthesis of N-Substituted Isoindolinones and Phthalazinones Using Pt Nanowires as Catalysts. Organic Letters, 14(7), 1876-1879. [Link]

  • Savela, R., & Méndez-Gálvez, C. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. Chemistry – A European Journal, 27(17), 5344-5378. [Link]

  • ResearchGate. (n.d.). Synthesis of functionalized isoindolinones 7.12 and 7.14. [Link]

  • OUCI. (n.d.). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. [Link]

  • Yilmaz, I., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. [Link]

  • Kaiser, M., & Enders, D. (2012). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 8, 1879-1913. [Link]

  • Organic Chemistry Portal. (2021). Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis. [Link]

  • Sukmawati, D., et al. (2019). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. AIP Conference Proceedings, 2168(1), 020050. [Link]

  • El-Manawaty, M. A., et al. (2022). An Oxidation Study of Phthalimide-Derived Hydroxylactams. Chemistry, 4(1), 1-11. [Link]

  • ResearchGate. (n.d.). Optimization of the isoindoline synthesis. [Link]

Sources

Technical Support Center: Enhancing the Purity of 4-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Methoxyisoindolin-1-one is a crucial heterocyclic building block in medicinal chemistry and materials science. Achieving high purity of this compound is paramount for ensuring reproducible experimental outcomes, accurate biological data, and compliance with regulatory standards in drug development. Impurities, even in trace amounts, can arise from starting materials, side reactions, or degradation and can significantly impact downstream applications. This guide provides a comprehensive, experience-driven framework for researchers to troubleshoot and overcome common purification challenges, ensuring the isolation of this compound at the desired purity level.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: Impurities are typically process-related. The most common classes include:

  • Unreacted Starting Materials: Such as 2-carboxy-3-methoxybenzaldehyde or related phthalic acid derivatives.

  • Over-reduced Species: If the synthesis involves a reduction of a phthalimide precursor, trace amounts of the corresponding amino-alcohol may be present.

  • By-products: Formation of isomeric structures or products from side-reactions specific to your synthetic route.

  • Degradation Products: Although generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, can lead to hydrolysis of the lactam ring.

Q2: I have a crude solid post-synthesis. What is the first purification technique I should attempt?

A2: For most crystalline organic solids, recrystallization is the most efficient and scalable first-line purification method.[1] It is excellent for removing small amounts of impurities that have different solubility profiles from the desired product. It is less labor-intensive than chromatography for removing baseline impurities from a product that is already >90% pure.

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[1] A systematic screening process is recommended. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) to observe solubility at room temperature and upon heating. A good solvent will fully dissolve the compound when hot and result in significant crystal formation upon cooling.

Q4: When is column chromatography the better choice over recrystallization?

A4: Column chromatography is necessary when:

  • Recrystallization fails to remove impurities, suggesting they have very similar solubility profiles to the product.

  • The impurities are present in significant quantities (>5-10%).

  • You need to separate a complex mixture of by-products.

  • The product is an oil or non-crystalline solid.

Column chromatography separates compounds based on their differential adsorption to a stationary phase, offering a different separation mechanism than solubility-based recrystallization.[2][3]

Q5: Which analytical technique is best for confirming the final purity of my product?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantitative purity assessment.[4] It provides high-resolution separation of the main compound from trace impurities. For structural confirmation and identification of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[5][6]

Troubleshooting Purification Workflows

This section addresses specific issues encountered during the purification of this compound.

Logical Flow: Choosing Your Purification Strategy

The following diagram outlines a decision-making process for selecting the appropriate purification method.

G start Crude this compound (Post-Synthesis) initial_analysis Assess Purity (e.g., by TLC or crude NMR/HPLC) start->initial_analysis purity_check Purity > 95%? initial_analysis->purity_check recrystallize Attempt Recrystallization purity_check->recrystallize Yes chromatography Perform Column Chromatography purity_check->chromatography No final_purity_check1 Check Final Purity (HPLC) recrystallize->final_purity_check1 success Pure Product (>99.5%) final_purity_check1->success Yes final_purity_check1->chromatography No, Impurities Remain final_purity_check2 Check Final Purity (HPLC) chromatography->final_purity_check2 final_purity_check2->success Yes final_purity_check2->success No (Re-evaluate Synthesis)

Caption: Decision tree for purification method selection.

Guide 1: Recrystallization Issues
Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Incorrect Solvent Choice: The compound is too soluble at low temperatures. 2. Too Much Solvent Used: The solution is not supersaturated upon cooling. 3. Oiling Out: The compound's melting point is lower than the solvent's boiling point, causing it to melt rather than dissolve.1. Re-screen Solvents: Refer to the solvent screening protocol below. Consider a binary solvent system (a "good" solvent in which the compound is soluble and an "anti-solvent" in which it is not).[1] 2. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and re-cool. 3. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal from a previous batch.
Poor recovery/low yield. 1. Premature Crystallization: Crystals formed during hot filtration. 2. Incomplete Crystallization: Not enough time or cooling was allowed. 3. Compound is too soluble: Even at low temperatures, a significant amount remains in the mother liquor.1. Pre-heat Funnel/Flask: Use a pre-heated funnel and filter flask for hot filtration to prevent the solution from cooling and crystallizing prematurely. 2. Increase Cooling Time: Allow the solution to cool slowly to room temperature first, then place it in an ice bath for at least 30-60 minutes. 3. Concentrate Mother Liquor: Evaporate a portion of the solvent from the filtrate and cool again to obtain a second crop of crystals (note: this crop may be less pure).
Product purity does not improve. 1. Insoluble Impurities Not Removed: Solid impurities were not filtered out from the hot solution. 2. Soluble Impurities Co-crystallized: The impurity has a very similar solubility profile and was incorporated into the crystal lattice.1. Perform Hot Filtration: After dissolving the crude product in the minimum amount of hot solvent, filter the hot solution through fluted filter paper to remove any insoluble matter before allowing it to cool. 2. Switch Purification Method: If impurities persist after a second recrystallization, column chromatography is required.
Guide 2: Column Chromatography Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor separation of spots (co-elution). 1. Incorrect Mobile Phase (Eluent): The solvent system is either too polar (all compounds elute quickly) or not polar enough (all compounds stick to the top). 2. Column Overload: Too much sample was loaded onto the column.1. Optimize with TLC: Develop a solvent system using Thin Layer Chromatography (TLC) first. The ideal eluent should give a retention factor (Rf) of ~0.3-0.4 for the desired compound.[2] Start with a non-polar solvent (e.g., hexanes) and gradually increase polarity by adding a more polar solvent (e.g., ethyl acetate). 2. Reduce Sample Load: As a rule of thumb, use a silica-to-sample mass ratio of at least 50:1.
Streaking or tailing of bands on the column. 1. Sample is Sparingly Soluble in Eluent: The compound is precipitating on the column. 2. Poor Column Packing: The silica gel bed is not uniform, containing cracks or air bubbles.1. Use a Stronger Loading Solvent: Dissolve the sample in a minimal amount of a slightly more polar solvent than the eluent (or dichloromethane) for loading. Alternatively, perform a "dry load" by adsorbing the sample onto a small amount of silica gel before adding it to the column. 2. Re-pack the Column: Ensure the silica is packed as a uniform slurry without any air pockets.[7] Gently tap the column while packing to settle the stationary phase. Add a layer of sand on top to prevent disturbance during solvent addition.
Product elutes with the solvent front. 1. Eluent is Too Polar: The mobile phase is too strong, preventing any interaction between the compound and the silica gel.1. Decrease Eluent Polarity: Start the chromatography with a much less polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity (gradient elution).

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes a normal-phase separation on silica gel.[8][9]

  • Eluent Selection (TLC):

    • Dissolve a small sample of crude material in dichloromethane or ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 70:30 Hexanes:Ethyl Acetate).

    • The optimal system will show good separation between your product and impurities, with the product spot having an Rf of ~0.3-0.4.

  • Column Packing (Wet Method):

    • Clamp a glass column vertically. Place a small cotton or glass wool plug at the bottom.

    • Add a thin layer of sand (approx. 0.5 cm).

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent. The consistency should be like a thin milkshake.

    • Pour the slurry into the column. Use a pipette to wash any remaining silica from the beaker into the column.

    • Open the stopcock to drain some solvent, and gently tap the column to pack the silica into a uniform bed. Ensure no air bubbles are trapped.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in the minimum amount of solvent (preferably the eluent or a slightly more polar solvent like dichloromethane).

    • Carefully pipette this solution onto the top layer of sand, ensuring not to disturb the silica bed.

    • Open the stopcock and allow the sample to absorb onto the silica until the liquid level just reaches the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply positive pressure (using a pump or compressed air) to force the solvent through the column at a steady rate.

    • Collect the eluting solvent in a series of numbered test tubes or flasks (fractions).

    • Monitor the separation by spotting fractions onto TLC plates to identify which ones contain your pure product.

  • Product Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow for Flash Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation select_eluent 1. Select Eluent (via TLC, target Rf ~0.3) pack_column 2. Pack Column (Silica Slurry Method) select_eluent->pack_column load_sample 3. Load Sample (Minimal Solvent) pack_column->load_sample elute 4. Elute with Solvent (Apply Pressure) load_sample->elute collect 5. Collect Fractions elute->collect analyze_fractions 6. Analyze Fractions (by TLC) collect->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure evaporate 8. Evaporate Solvent (Rotovap) combine_pure->evaporate final_product final_product evaporate->final_product Purified Product

Caption: Step-by-step workflow for flash column chromatography.

Protocol 2: Purity Confirmation by HPLC

This is a general-purpose method that should be optimized for your specific system.

  • Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the purified product in 1 mL of 50:50 Acetonitrile:Water. Filter through a 0.45 µm syringe filter before injection.

Expected Result: A clean chromatogram with a single major peak for this compound, with any impurity peaks collectively representing less than 0.5% of the total integrated area for a high-purity sample.

References

  • Analytical Methods for Iodine. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Column Chromatography. (n.d.). Simon Fraser University, Department of Chemistry.
  • Analytical Methods. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Column Chromatography. (n.d.). Wikipedia.
  • Column Chromatography. (n.d.). Columbia University, Department of Chemistry.
  • How to Run Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • This compound. (n.d.). Sigma-Aldrich.
  • Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Beilstein Journal of Organic Chemistry.
  • Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. (2023). Journal of Analytical Methods in Chemistry.
  • Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. (n.d.). Semantic Scholar.
  • Analytical methods and achievability. (n.d.). World Health Organization. In Guidelines for drinking-water quality.
  • Analytical methods for detecting impurities in 3,4-dihydroisoquinolin-1(2H)-one samples. (n.d.). BenchChem.

Sources

Technical Support Center: Analytical Method Optimization for 4-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the analytical method optimization of 4-Methoxyisoindolin-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the analysis of this pharmaceutical intermediate. Our goal is to equip you with the scientific rationale and practical steps to overcome common analytical challenges, ensuring the development of robust and reliable methods.

Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific issues you may encounter during the HPLC analysis of this compound, offering probable causes and actionable solutions.

Problem 1: Poor Peak Shape - Tailing or Fronting

A common issue in the analysis of heterocyclic compounds like this compound is asymmetric peak shapes, which can compromise resolution and accurate integration.

Q: My this compound peak is tailing significantly. What are the likely causes and how can I fix it?

A: Peak tailing for a compound like this compound is often due to secondary interactions between the analyte and the stationary phase. Here’s a breakdown of potential causes and solutions:

  • Cause 1: Silanol Interactions. The isoindolinone core contains a secondary amine that can interact with acidic silanol groups on the surface of silica-based reversed-phase columns. This is a primary cause of peak tailing for basic compounds.[1]

    • Solution:

      • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with extensive end-capping minimize the number of accessible silanol groups.

      • Lower Mobile Phase pH: Operating the mobile phase at a lower pH (e.g., 2.5-3.5) will protonate the secondary amine in this compound, reducing its interaction with residual silanols.

      • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA) at 0.1-0.5% (v/v), into the mobile phase can mask the active silanol sites.[2]

  • Cause 2: Column Overload. Injecting too much sample can lead to peak distortion, including tailing.

    • Solution:

      • Reduce Injection Volume or Concentration: Prepare a more dilute sample and inject a smaller volume to ensure you are working within the linear range of the column and detector.

  • Cause 3: Column Contamination or Void. Accumulation of strongly retained compounds or the formation of a void at the column inlet can disrupt the sample band, causing tailing.

    • Solution:

      • Flush the Column: Use a strong solvent (e.g., 100% acetonitrile or methanol) to wash the column.

      • Use a Guard Column: A guard column protects the analytical column from contaminants and is a cost-effective preventative measure.[3]

      • Replace the Column: If flushing does not resolve the issue, a void may have formed, necessitating column replacement.

Q: I'm observing peak fronting for this compound. What does this indicate?

A: Peak fronting is less common than tailing but can occur under specific conditions:

  • Cause 1: High Sample Concentration in a Stronger Solvent. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, leading to a fronting peak.

    • Solution:

      • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that provides adequate solubility.

  • Cause 2: Column Overload. Similar to tailing, severe column overload can also manifest as peak fronting.

    • Solution:

      • Dilute the Sample: Reduce the concentration of your sample.

Problem 2: Inconsistent Retention Times

Fluctuations in retention time can make peak identification and quantification unreliable.

Q: The retention time for this compound is drifting or shifting between injections. How can I stabilize it?

A: Retention time instability is often a sign of a problem with the HPLC system or the mobile phase.

  • Cause 1: Inadequate Column Equilibration. Insufficient equilibration time, especially when changing mobile phase composition or running a gradient, is a common cause of retention time drift.

    • Solution:

      • Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration. For gradient methods, a longer re-equilibration step is often necessary.[4]

  • Cause 2: Mobile Phase Composition Changes.

    • Solution:

      • Freshly Prepare Mobile Phase: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of volatile organic solvents.

      • Degas the Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles from forming in the pump, which can affect the flow rate and composition.[4]

      • Check Pump Performance: Verify that the pump is delivering a consistent flow rate and that the solvent proportioning valves are functioning correctly.[2]

  • Cause 3: Temperature Fluctuations.

    • Solution:

      • Use a Column Oven: A thermostatted column compartment will maintain a consistent temperature, which is crucial for reproducible retention times.[4]

Problem 3: Ghost Peaks and Baseline Issues

Extraneous peaks or an unstable baseline can interfere with the analysis of this compound.

Q: I am seeing "ghost peaks" in my chromatograms, especially during gradient runs. What are they and how do I get rid of them?

A: Ghost peaks are peaks that appear in a chromatogram even when no sample is injected. They are often broader than the analyte peak.

  • Cause 1: Contaminants in the Mobile Phase or System.

    • Solution:

      • Use High-Purity Solvents and Reagents: Always use HPLC-grade solvents and high-purity additives.

      • Clean the System: Flush the entire HPLC system, including the injector and tubing, with a strong solvent.

  • Cause 2: Late Elution from Previous Injections. If a previous injection contained strongly retained compounds, they may elute in a subsequent run, appearing as ghost peaks.

    • Solution:

      • Incorporate a Wash Step in the Gradient: Add a high-organic wash step at the end of your gradient to elute any strongly retained components.

      • Increase the Run Time: Extend the run time to ensure all components from the sample have eluted.

Q: My baseline is noisy or drifting. What should I check?

A: A stable baseline is essential for accurate quantification.

  • Cause 1: Detector Lamp Issues. An aging or failing detector lamp can cause baseline noise.

    • Solution:

      • Check Lamp Energy and Replace if Necessary.

  • Cause 2: Mobile Phase Issues.

    • Solution:

      • Proper Mixing and Degassing: Ensure the mobile phase components are thoroughly mixed and degassed.

      • Use UV-Transparent Buffers: If using a UV detector, ensure your buffer components do not absorb at the analytical wavelength.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the development of an analytical method for this compound.

Q1: What is a good starting point for developing a reversed-phase HPLC method for this compound?

A1: A good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water, pH 2.5-3.5). The methoxy group and the aromatic ring impart some hydrophobicity, making it suitable for reversed-phase chromatography.

Recommended Starting Conditions:

ParameterRecommendation
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a shallow gradient, e.g., 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV, monitor at the absorbance maximum of this compound (determine experimentally, likely in the 220-280 nm range)
Injection Volume 10 µL

Q2: How do I determine the optimal UV detection wavelength for this compound?

A2: The optimal detection wavelength will provide the best sensitivity for your analyte while minimizing interference from the matrix.

  • Procedure:

    • Prepare a standard solution of this compound in your mobile phase.

    • Use a diode array detector (DAD) or a UV-Vis spectrophotometer to scan the UV spectrum of the solution from approximately 200 to 400 nm.

    • The wavelength with the highest absorbance (λmax) is typically chosen for quantification to maximize sensitivity.

Q3: Is it necessary to develop a stability-indicating method for this compound? How do I approach this?

A3: Yes, for pharmaceutical applications, a stability-indicating method is crucial as it demonstrates that the analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.

  • Approach: Forced Degradation Studies Forced degradation studies involve subjecting the drug substance to various stress conditions to generate potential degradation products. The analytical method must then be able to separate the intact drug from these degradants.

    Typical Stress Conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C

    • Base Hydrolysis: 0.1 N NaOH at 60 °C

    • Oxidation: 3% H₂O₂ at room temperature

    • Thermal Degradation: 105 °C

    • Photolytic Degradation: Exposure to UV light (e.g., 254 nm)

    The goal is to achieve 5-20% degradation of the active ingredient. The developed HPLC method should then be used to analyze these stressed samples to ensure resolution between the parent peak and any degradation products.

Experimental Workflows and Protocols

Protocol 1: HPLC Method Development Workflow

This protocol outlines a systematic approach to developing a robust HPLC method for this compound.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_opt Phase 3: Optimization and Validation start Define Analytical Method Objectives gather_info Gather Information on This compound (Solubility, pKa, UV Spectrum) start->gather_info col_select Column Selection (e.g., C18, C8) gather_info->col_select mp_dev Mobile Phase Optimization (Organic Solvent, pH, Buffer) col_select->mp_dev det_select Detector Selection and Parameter Optimization (e.g., UV Wavelength) mp_dev->det_select fine_tune Fine-Tuning (Gradient, Flow Rate, Temp.) det_select->fine_tune forced_deg Forced Degradation Studies (Stability-Indicating) fine_tune->forced_deg validation Method Validation (ICH Guidelines) forced_deg->validation end end validation->end Final Method TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions Problem Problem Observed Poor Peak Shape Retention Time Variability Baseline Issues PeakShapeCauses Peak Shape Causes Silanol Interactions Column Overload Strong Sample Solvent Problem:p->PeakShapeCauses:w RTCauses Retention Time Causes Inadequate Equilibration Mobile Phase Instability Temperature Fluctuations Problem:r->RTCauses:w BaselineCauses Baseline Causes Detector Lamp Mobile Phase Contamination Late Elution Problem:b->BaselineCauses:w PeakShapeSolutions Peak Shape Solutions Use End-Capped Column Adjust Mobile Phase pH Reduce Sample Concentration Match Sample Solvent PeakShapeCauses->PeakShapeSolutions RTSolutions Retention Time Solutions Increase Equilibration Time Prepare Fresh Mobile Phase Use Column Oven RTCauses->RTSolutions BaselineSolutions Baseline Solutions Replace Lamp Use High-Purity Solvents Implement Wash Step BaselineCauses->BaselineSolutions

Caption: Logical flow from problem to solution in HPLC troubleshooting.

References

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Nowak, G., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8395. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Spectroscopic and analytical data for isoindolinone derivatives. Retrieved from [Link]

  • Ferreira, R. J., et al. (2022). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. Molecules, 27(15), 4999. [Link]

  • Atmaca, U., et al. (2023). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology, 37(5), e23261. [Link]

Sources

Technical Support Center: Dealing with Impurities in 4-Methoxyisoindolin-1-one Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methoxyisoindolin-1-one. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage impurities that may arise during the synthesis, purification, and handling of this compound. The following sections provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Identification and Remediation of Impurities

The presence of impurities in this compound samples can significantly impact experimental results, from altering pharmacological activity to interfering with analytical characterization. This guide addresses common impurity-related issues with a focus on their root causes and practical solutions.

Issue 1: Unexpected Peaks Observed During Chromatographic Analysis (HPLC, LC-MS)

Probable Causes:

  • Starting Material Impurities: Residual starting materials or reagents from the synthesis process are a primary source of contamination.[1]

  • Side-Reaction Products: Competing reaction pathways during the synthesis of this compound can lead to the formation of structural isomers or related isoindolinone derivatives.[2]

  • Degradation Products: The compound may degrade under certain conditions, such as exposure to strong acids, bases, oxidizing agents, or light.[3][4][5]

  • Solvent-Related Impurities: Residual solvents used in the synthesis or purification steps can appear as extraneous peaks.[1]

Troubleshooting Workflow:

Troubleshooting_Workflow start Unexpected Peaks in Chromatography cause1 Identify Potential Sources: - Starting Materials - Side Reactions - Degradation - Solvents start->cause1 Hypothesize analyze Characterize Impurity: - LC-MS for m/z - HRMS for Formula - NMR for Structure cause1->analyze Investigate purify Select Purification Method: - Recrystallization - Column Chromatography - Preparative HPLC analyze->purify Based on Characterization validate Validate Purity: - Re-run HPLC/LC-MS - Spectroscopic Analysis purify->validate Verify validate->purify Re-purify if necessary end Pure Compound validate->end Success

Caption: General workflow for identifying and removing impurities.

Step-by-Step Remediation:

  • Characterize the Impurity:

    • LC-MS/MS Analysis: Determine the mass-to-charge ratio (m/z) of the impurity to get an initial idea of its molecular weight. Fragmentation patterns can provide structural clues.[4]

    • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to deduce the elemental composition of the impurity.

    • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, ¹H and ¹³C NMR are invaluable for definitive structural elucidation.[6]

  • Select an Appropriate Purification Method:

    • Recrystallization: This is often the first method of choice for solid compounds. The key is to find a solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurity's solubility profile is the opposite.[7]

    • Column Chromatography: A highly effective technique for separating compounds with different polarities.[8][9] For isoindolinone derivatives, a common stationary phase is silica gel, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).[10]

    • Preparative HPLC: For challenging separations of impurities with very similar properties to the main compound, preparative HPLC can offer higher resolution.

Data Presentation: Common Solvents for Purification

Purification MethodRecommended Solvents/Solvent SystemsRationale
Recrystallization Ethanol/Water, Ethyl Acetate/Hexanes, IsopropanolA polar protic solvent like ethanol often works well. A co-solvent system can be used to fine-tune solubility.[7]
Column Chromatography Hexanes:Ethyl Acetate (gradient), Dichloromethane:MethanolA gradient elution, starting with a less polar mixture and gradually increasing polarity, is often effective for separating a range of impurities.[10][11]
Issue 2: Compound Degradation During Storage or Experimentation

Probable Causes:

  • Hydrolytic Instability: The lactam ring in the isoindolinone structure can be susceptible to hydrolysis under strongly acidic or basic conditions.[5]

  • Oxidative Degradation: Exposure to atmospheric oxygen or oxidizing reagents can lead to the formation of degradation products.[3][12]

  • Photodegradation: Some organic molecules are sensitive to light, particularly UV radiation, which can induce decomposition.[12]

Preventative Measures and Solutions:

  • Storage Conditions: Store this compound in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).

  • pH Control: In aqueous solutions, maintain a neutral pH to minimize the risk of acid- or base-catalyzed hydrolysis.

  • Use of Antioxidants: If oxidative degradation is a concern in a solution-based application, the addition of a small amount of an antioxidant may be beneficial, though this should be carefully considered for its potential to interfere with downstream experiments.

  • Forced Degradation Studies: To understand the stability of your compound, consider performing a forced degradation study. This involves subjecting the compound to various stress conditions (e.g., acid, base, peroxide, heat, light) and analyzing the degradation products.[4][5] This can help in identifying potential degradation pathways and developing stability-indicating analytical methods.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a synthetically prepared sample of this compound?

A1: Common impurities often originate from the starting materials and synthetic route. For instance, in syntheses involving the reduction of a related imide, you might find unreacted starting material or over-reduced byproducts.[2] Other potential impurities include regioisomers if the synthetic strategy allows for their formation, as well as residual catalysts or reagents.[1]

Q2: I am having trouble separating an impurity with a very similar polarity to my target compound using column chromatography. What can I do?

A2: For difficult separations, you can try several optimization strategies:

  • Gradient Elution: If you are using an isocratic (constant solvent mixture) elution, switching to a shallow gradient elution where the polarity of the mobile phase is increased very slowly can improve resolution.[11]

  • Change the Stationary Phase: While silica gel is common, other stationary phases like alumina or reverse-phase C18 silica could offer different selectivity.

  • Modify the Mobile Phase: For basic compounds like isoindolinones, adding a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and potentially enhance separation by reducing tailing caused by strong interactions with the acidic silica surface.[10]

  • Dry Loading: If the compound has poor solubility in the initial mobile phase, consider "dry loading". This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.[10][11]

Q3: How can I confirm the purity of my this compound sample after purification?

A3: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • HPLC with UV Detection: This is a standard method for quantifying purity. A single, sharp peak is indicative of a pure sample.

  • LC-MS: Confirms the molecular weight of your compound and can detect impurities that may not be well-resolved by HPLC alone.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even at low levels. Integration of the proton signals can be used for quantitative purity assessment against a known standard.[6]

  • Elemental Analysis: Determines the percentage composition of C, H, and N, which should match the theoretical values for a pure sample.

Experimental Protocol: Standard Column Chromatography for Purification

Column_Chromatography_Protocol cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_tlc 1. TLC Analysis: Determine optimal solvent system (Rf ~0.25-0.35) prep_column 2. Column Packing: - Cotton plug & sand layer - Silica gel slurry in mobile phase - Settle and add top sand layer prep_tlc->prep_column load_sample 3. Sample Loading: - Dissolve crude product in minimal solvent - Carefully apply to column top (wet or dry loading) prep_column->load_sample elute 4. Elution: - Add mobile phase - Collect fractions load_sample->elute analyze_fractions 5. Fraction Analysis: - Spot fractions on TLC plate - Visualize under UV light elute->analyze_fractions combine 6. Combine & Isolate: - Combine pure fractions - Evaporate solvent (rotary evaporator) analyze_fractions->combine

Caption: Step-by-step protocol for column chromatography.

Detailed Steps:

  • Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine the optimal mobile phase. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give a retention factor (Rf) of approximately 0.25-0.35 for this compound.[10]

  • Column Packing:

    • Place a small cotton or glass wool plug at the bottom of a chromatography column.

    • Add a thin layer of sand (about 1 cm).

    • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, tapping gently to ensure even packing and remove air bubbles.

    • Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed.

    • Add another thin layer of sand on top of the silica gel.[10]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully apply the solution to the top of the column with a pipette.[10]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column without disturbing the top layer.

    • Begin collecting fractions in test tubes.

    • Continuously monitor the separation by analyzing the collected fractions with TLC.[10]

  • Isolation:

    • Combine the fractions that contain the pure product, as identified by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.[10]

References
  • Vertex AI Search. (2024, August 12).
  • BenchChem. (n.d.). Technical Support Center: Purification of 1(2H)
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Reddit. (2020, December 29). Column to isolate an isoindole product. Generally they're used as dyes, but we're experimenting with them as antibiotics. r/chemistry.
  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Slideshare. (n.d.). Sources and types of impurities.
  • Google Patents. (n.d.). US4223152A - Process for purifying crude isoindolinone series pigments.
  • Sigma-Aldrich. (n.d.). This compound.
  • Semantic Scholar. (n.d.). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones.
  • International Journal of Engineering Research & Technology. (n.d.). Spectroscopic and Computational Analysis of 4-Methoxythioanisole.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones.
  • ResearchGate. (2018, September 20). 4‐[(1, 3‐Dioxoisoindolin‐2‐yl)methyl]benzenesulfonamide: Full Structural and Spectroscopic Characterization and Molecular Docking with Carbonic Anhydrase II.
  • Green Chemistry (RSC Publishing). (2020).
  • European Journal of Chemistry. (2021, December 31).
  • National Institutes of Health. (2025, April 14). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • Journal of Photochemistry and Photobiology A: Chemistry. (2011, November).
  • PubMed Central. (n.d.).
  • PubMed. (2012, March 5).
  • National Institutes of Health. (2023, September 22).
  • MDPI. (n.d.).
  • PubMed. (n.d.).
  • BenchChem. (n.d.). Spectroscopic Profile of 4-(Methylthio)quinazoline: A Technical Guide.
  • MDPI. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.
  • PubMed. (2009, January 15). Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n).

Sources

Technical Support Center: Synthesis of 4-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Methoxyisoindolin-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate common challenges and optimize synthetic protocols. Here, we address frequently asked questions and provide in-depth troubleshooting guides based on established chemical principles and literature-derived insights.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the common synthetic routes to this compound?

    • My reaction yield is consistently low. What are the likely causes?

    • I am observing significant side product formation. How can I improve selectivity?

    • What are the best practices for purifying this compound?

  • Troubleshooting Guide

    • Problem: Incomplete conversion of starting material.

    • Problem: Difficulty in removing the N-protecting group.

    • Problem: Product decomposition during workup or purification.

  • Experimental Protocols

    • Protocol 1: Synthesis via Phthalic Anhydride Derivative.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

The synthesis of isoindolinone cores can be achieved through various strategies.[1] For this compound specifically, a prevalent approach involves the cyclization of a suitably substituted benzene derivative. A common starting material is a derivative of 3-methoxyphthalic acid or its corresponding anhydride.

One illustrative pathway begins with the reaction of a 2-carboxybenzaldehyde derivative with an amine, followed by reductive C-N coupling and intramolecular amidation.[1] Another strategy involves the condensation of methyl 2-formylbenzoate with a chiral sulfinamide, followed by reduction and cyclization.[2] The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Q2: My reaction yield is consistently low. What are the likely causes?

Low yields in isoindolinone synthesis can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, some cyclization reactions require elevated temperatures to proceed efficiently, while others may suffer from decomposition at higher temperatures.[3]

  • Incomplete Conversion: The reaction may not be proceeding to completion. This could be due to insufficient reaction time, catalyst deactivation, or an equilibrium that disfavors product formation.

  • Side Reactions: The formation of undesired byproducts consumes starting materials and reduces the yield of the target compound. Common side reactions include polymerization and the formation of isomeric impurities.[4]

  • Product Instability: The isoindolinone ring system can be sensitive to strongly acidic or basic conditions, leading to decomposition during the reaction or workup.[4]

  • Moisture and Air Sensitivity: Certain reagents, particularly organometallics and some catalysts, are sensitive to moisture and air. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.[4]

Q3: I am observing significant side product formation. How can I improve selectivity?

Improving selectivity requires a careful analysis of the reaction mechanism to identify the source of side products.

  • Control of Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor side reactions that have a higher activation energy than the desired transformation.

  • Choice of Catalyst: In catalyzed reactions, the choice of catalyst and ligands can have a profound impact on selectivity. For example, in palladium-catalyzed reactions, the ligand can influence the regioselectivity of C-H activation.

  • Protecting Group Strategy: If side reactions are occurring at other functional groups in the molecule, a judicious choice of protecting groups can mask these sites during the key transformation.

  • Order of Reagent Addition: In multi-component reactions, the order in which reagents are added can influence the reaction pathway and minimize the formation of undesired products.

Q4: What are the best practices for purifying this compound?

The purification of this compound typically involves standard techniques in organic synthesis, but with careful consideration of the compound's properties.

  • Chromatography: Column chromatography on silica gel is a common method for purifying isoindolinones. A gradient elution system, often starting with a non-polar solvent (e.g., hexane or cyclohexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.[5]

  • Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be an excellent method for obtaining highly pure material. The choice of solvent is critical and may require some experimentation.

  • Workup Procedure: During the aqueous workup, it is important to control the pH to avoid decomposition. Use of mild acids (e.g., saturated ammonium chloride) and bases (e.g., sodium bicarbonate) is recommended.[4]

Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you may encounter during the synthesis of this compound.

Problem: Incomplete conversion of starting material.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Insufficient Reaction Time or Temperature Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the reaction has stalled, a modest increase in temperature may be beneficial.
Catalyst Deactivation Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere. If catalyst poisoning by an impurity is suspected, purify the starting materials.
Reagent Stoichiometry Re-evaluate the stoichiometry of your reagents. An excess of one reagent may be necessary to drive the reaction to completion.
Poor Solubility If a reagent or intermediate is not fully dissolved, the reaction may be slow or incomplete. Consider a different solvent system that provides better solubility for all components.
Problem: Difficulty in removing the N-protecting group.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Protecting Group is too Robust The chosen protecting group may be too stable under the attempted deprotection conditions. Consult literature for alternative deprotection methods for that specific group or consider a more labile protecting group in your synthetic design.
Incompatible Deprotection Conditions The deprotection conditions may be causing decomposition of the isoindolinone core. For example, strongly basic conditions can degrade the product.[6] Explore milder, chemoselective deprotection methods.
Catalyst Poisoning (for hydrogenolysis) If using catalytic hydrogenation for deprotection (e.g., removing a benzyl group), the catalyst can be poisoned by sulfur-containing impurities or other functional groups. Ensure high purity of the substrate and consider a different catalyst.
Problem: Product decomposition during workup or purification.

Possible Causes & Solutions:

Possible Cause Suggested Solution
pH Sensitivity The isoindolinone ring can be unstable to strong acids or bases.[4] Neutralize the reaction mixture carefully and use mild buffers during extraction.
Thermal Instability Avoid excessive heat during solvent removal (rotoevaporation) and purification.
Oxidation Some isoindolinones can be sensitive to air oxidation.[4] If suspected, perform the workup and purification under an inert atmosphere.
Silica Gel Acidity The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. Consider using deactivated silica gel (treated with a base like triethylamine) for chromatography.

Experimental Protocols

Protocol 1: Synthesis via Phthalic Anhydride Derivative

This protocol is a generalized representation and may require optimization for specific substrates.

G cluster_0 Step 1: Imide Formation cluster_1 Step 2: Reduction A 4-Methoxyphthalic Anhydride C N-Substituted 4-Methoxyphthalimide A->C Acetic Acid, Reflux B Amine (R-NH2) B->C D N-Substituted 4-Methoxyphthalimide E This compound Derivative D->E Reducing Agent (e.g., NaBH4 or Zn/HCl)

Caption: General workflow for this compound synthesis.

Step-by-Step Methodology:

  • Imide Formation:

    • To a solution of 4-methoxyphthalic anhydride (1.0 eq) in glacial acetic acid, add the desired primary amine (1.0-1.2 eq).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the precipitated solid by filtration, wash with water, and dry to yield the N-substituted 4-methoxyphthalimide.

  • Reduction to Isoindolinone:

    • Suspend the N-substituted 4-methoxyphthalimide (1.0 eq) in a suitable solvent (e.g., acetic acid or an alcohol).

    • Add a reducing agent such as activated zinc dust portion-wise while maintaining the temperature between 20-30°C.[5]

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture to remove the reducing agent and any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

References

  • Zhou, H., Sun, G., Liu, Z., Zhan, X., & Mao, Z. (2013). Synthesis of 4-methoxy and 5-methoxy substituted 7-aza-isoindolin-1-ones. HETEROCYCLES, 87(10), 2071.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Isoindolinone Synthesis. BenchChem.
  • BenchChem. (2025). Common challenges in the scale-up of isoindole production.
  • An efficient one‐pot method has been developed for synthesizing novel isoindolinone derivatives from 2‐benzoylbenzoic acid using chlorosulfonyl isocyanate and alcohols. (2025). Journal of Biochemical and Molecular Toxicology.
  • Wang, X., et al. (2012). Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry, 77(10), 4730-4736.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the isoindoline synthesis. Retrieved January 11, 2026, from [Link]

  • MDPI. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(16), 3639.
  • Synthesis of quinazolin-4-one and its derivatives and investigation of the effects of copper catalysts. (2025). Development of science, 1.
  • PubMed Central. (2021). Optimization of Tabersonine Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories. International Journal of Molecular Sciences, 22(12), 6299.
  • Royal Society of Chemistry. (2018). Catalyst-controlled synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives. Organic Chemistry Frontiers, 5(12), 1935-1939.
  • PDF. (2025). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones.
  • Iodine/DMSO catalytic system: a unified tool for the one-pot construction of heterocycles. (2025).
  • National Institutes of Health. (n.d.). Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists.
  • National Institutes of Health. (n.d.). Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors.
  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • Royal Society of Chemistry. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride.
  • PrepChem.com. (n.d.). Synthesis of 4-methylphthalic anhydride. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). SU1373320A3 - Method of producing 4-methylphthalic anhydride.
  • Google Patents. (n.d.). WO2004072012A1 - Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride.
  • Google Patents. (n.d.). US4560773A - Process for preparing substituted phthalic anhydrides.
  • Google Patents. (n.d.). CN101258139A - Method for preparing 3-hydroxyl phthalic anhydride.

Sources

troubleshooting unexpected spectroscopic results for 4-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methoxyisoindolin-1-one

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and have encountered unexpected spectroscopic results. Our goal is to provide a logical, in-depth framework for troubleshooting common issues, grounded in established chemical principles and analytical techniques.

Expected Spectroscopic Data for this compound

Before troubleshooting, it is essential to have a baseline of expected analytical data. The values provided below are compiled from standard spectroscopic databases and predictive models. Note that exact values, especially for NMR, can vary slightly based on the solvent and concentration used.

Table 1: Reference Spectroscopic Data for this compound

Analysis Type Parameter Expected Value / Observation
Molecular Weight Exact Mass163.0633 g/mol
Formula Molecular FormulaC₉H₉NO₂
¹H NMR -OCH₃ (s)~3.9 ppm
-CH₂- (s)~4.4 ppm
Ar-H (d)~7.0 ppm
Ar-H (t)~7.5 ppm
Ar-H (d)~7.2 ppm
-NH- (br s)~8.0-8.5 ppm (exchangeable)
¹³C NMR -OCH₃~56 ppm
-CH₂-~46 ppm
Ar-C (quaternary)~128, 145 ppm
Ar-CH~110, 118, 133 ppm
Ar-C-OCH₃~158 ppm
C=O (amide)~169 ppm
IR Spectroscopy N-H Stretch3200-3300 cm⁻¹ (broad)
Aromatic C-H Stretch3000-3100 cm⁻¹
Aliphatic C-H Stretch2850-2960 cm⁻¹
C=O Stretch (lactam)1680-1700 cm⁻¹ (strong)
C-O Stretch (ether)1250-1270 cm⁻¹
Mass Spec (EI) [M]⁺m/z 163

Troubleshooting Common Spectroscopic Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Unexpected signals in an NMR spectrum are the most common issue and typically arise from unreacted starting materials, reagents, side-products, or common laboratory solvents.

Troubleshooting Logic:

Caption: Decision tree for identifying unknown NMR signals.

Table 2: Common NMR Impurities and Their Signatures

Unexpected Signal(s) Probable Cause Recommended Action & Explanation
Broad singlet at ~11-13 ppm. Additional aromatic signals and a singlet ~3.8 ppm.Unreacted 2-Carboxy-3-methoxybenzoic acid: This is a likely hydrolysis product of the starting anhydride or a byproduct of synthesis. The carboxylic acid proton is highly deshielded.[1][2]Action: Wash the sample with a dilute aqueous solution of sodium bicarbonate (NaHCO₃), extract with an organic solvent (e.g., ethyl acetate), and dry. Causality: The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will be removed into the aqueous layer, leaving the neutral isoindolinone product in the organic layer.
Singlet at ~2.50 ppm (DMSO-d₆) or ~2.10 ppm (CDCl₃).Residual Acetone: A very common cleaning solvent.[3]Action: Dry the sample under high vacuum for an extended period. Causality: Acetone is volatile and can be removed by reducing the pressure, shifting the equilibrium from the dissolved state to the gas phase.
Singlet at ~3.31 ppm and a broad peak at ~2.51 ppm (DMSO-d₆).Residual Water: Water is present in many solvents and reagents unless rigorously dried.Action: Perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. Causality: The labile N-H proton of the product (~8.0-8.5 ppm) and any water protons will exchange with deuterium from D₂O, causing their signals to diminish or disappear. This is a definitive test for exchangeable protons.
Complex multiplets in the aliphatic region (1-2 ppm).Grease: Silicone or hydrocarbon grease from glassware joints.Action: Purify the sample by column chromatography or recrystallization. Causality: These non-polar contaminants are easily separated from the more polar product using silica gel chromatography.

This often points to the presence of a structurally related impurity that also contains a methoxy group but lacks the methylene group, or vice-versa.

Possible Cause: Phthalimide Impurity A common side reaction is the over-oxidation of the isoindolinone to the corresponding phthalimide (4-methoxyphthalimide). This impurity contains a methoxy group but lacks the methylene group.

  • Spectroscopic Evidence: The presence of 4-methoxyphthalimide would increase the relative integration of the -OCH₃ signal. You would also see a different set of aromatic signals and the disappearance of the -CH₂- signal for that impurity.

Recommended Action:

  • Check Mass Spectrum: Look for a peak at m/z 177, corresponding to the molecular weight of 4-methoxyphthalimide.

  • Purification: Careful column chromatography can separate the slightly more polar isoindolinone from the phthalimide.

Infrared (IR) Spectroscopy

The positions of the N-H and C=O stretches are highly diagnostic for the isoindolinone core structure. Deviations often indicate that the core has been altered.

Troubleshooting Workflow:

Caption: Workflow for diagnosing unexpected IR spectra.

Table 3: Interpreting Aberrant IR Absorptions

Observation Probable Cause Mechanistic Explanation & Confirmation
C=O peak is strong, but shifted to >1720 cm⁻¹. A very broad "hairy beard" peak appears from 2500-3300 cm⁻¹.Ring Hydrolysis: The lactam ring has opened to form 2-(aminomethyl)-3-methoxybenzoic acid.Explanation: The amide C=O has been converted to a carboxylic acid C=O, which absorbs at a higher frequency.[1] The broad O-H stretch of the carboxylic acid overlaps with the C-H region.[1] Confirmation: Check the mass spectrum for a peak at m/z 181 ([M+H]⁺ for C₉H₁₁NO₃), which is 18 mass units (the mass of water) higher than the product.
The N-H peak (~3200 cm⁻¹) is absent.N-Substitution: The amide nitrogen has been substituted (e.g., alkylated or is part of a phthalimide structure).Explanation: Many syntheses of amides can lead to side reactions if reagents are not carefully controlled.[4] For example, an alkyl halide used elsewhere in the synthesis could alkylate the nitrogen. Confirmation: Check the ¹H NMR for the absence of the exchangeable N-H proton signal. Check the mass spectrum for a mass corresponding to the product plus the mass of the suspected substituent.
Mass Spectrometry (MS)

An unexpectedly high mass is almost always due to an addition reaction, salt formation, or an adduct with the ESI mobile phase.

Table 4: Common High-Mass MS Signals

Observed m/z Identity Probable Cause & Explanation
181[M+H₂O]⁺Hydrolysis Product: As detailed in the IR section, this corresponds to the ring-opened carboxylic acid. This is common if the sample is exposed to acidic or basic conditions.[5]
186[M+Na]⁺Sodium Adduct: Common in ESI-MS when sodium salts are present (from glassware, reagents, or buffers). The molecule coordinates with a sodium ion.
202[M+K]⁺Potassium Adduct: Similar to the sodium adduct, caused by potassium ion contamination.
327[2M+H]⁺Dimer Adduct: At high concentrations in the ion source, a protonated dimer of the molecule can be observed.

Experimental Protocols for Verification

Protocol 1: D₂O Exchange for NMR

This protocol definitively identifies labile protons (like N-H or O-H).

  • Acquire Standard ¹H NMR: Dissolve 5-10 mg of your sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) and acquire a standard proton NMR spectrum.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) directly to the NMR tube.

  • Mix: Cap the tube and invert it gently 5-10 times to ensure thorough mixing.

  • Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. Peaks corresponding to exchangeable protons (N-H, O-H) will have significantly decreased in intensity or disappeared entirely in the second spectrum.

Protocol 2: Acid/Base Extraction for Sample Cleanup

This workflow purifies the neutral product from acidic or basic impurities.

  • Dissolve Sample: Dissolve the crude sample in a suitable organic solvent (~10-20 mL), such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with 10 mL of a saturated aqueous NaHCO₃ solution. This will remove acidic impurities like unreacted carboxylic acids.

  • Separate Layers: Allow the layers to separate and drain the aqueous (bottom) layer.

  • Back-Extraction (Optional): To recover any product that may have entered the aqueous layer, wash the aqueous layer again with a fresh 5 mL portion of the organic solvent and combine the organic layers.

  • Dry and Concentrate: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

  • Q1: My compound is coloring over time. Is it stable?

    • A: Isoindolinone derivatives can be susceptible to air oxidation, which can lead to colored impurities. It is recommended to store the compound under an inert atmosphere (nitrogen or argon) and in a cool, dark place.

  • Q2: I am having trouble getting a clean ¹³C NMR spectrum. Why?

    • A: The quaternary carbons (non-protonated) in the aromatic ring and the carbonyl carbon can have long relaxation times, leading to low signal intensity. Ensure you are using a sufficient number of scans (e.g., >1024) and an adequate relaxation delay (d1) time (e.g., 2-5 seconds) in your acquisition parameters.

  • Q3: Can I use ¹H NMR to determine the purity of my sample?

    • A: Yes, quantitative NMR (qNMR) can be used. By adding a known mass of an internal standard with a known purity (e.g., dimethyl sulfone), you can integrate the signals from your compound against the standard's signal to determine the absolute quantity and thus the purity of your sample.

References

  • BenchChem. (n.d.). Avoiding common impurities in the synthesis of 2-Aminopropanediamide.
  • Wikipedia. (2024). Urea. Retrieved from [Link]

  • Filo. (2025). Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic acid) in NMR and IR spectroscopy.
  • BenchChem. (n.d.). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Caswell, L. R., et al. (1995). Hydroxy and methoxy derivatives of aminophthalimide and phthalhydrazide. Journal of Heterocyclic Chemistry, 32(3), 853-858.
  • LibreTexts. (2024). Interpreting Infrared Spectra. Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Protocol Refinement for 4-Methoxyisoindolin-1-one Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Methoxyisoindolin-1-one (CAS: 366453-22-7), a key intermediate in medicinal chemistry and materials science. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, purification, and characterization. Here, we synthesize peer-reviewed literature and field-proven insights to provide a self-validating framework for your experimental protocols.

Section 1: Synthesis Troubleshooting and Protocol

The synthesis of isoindolinones can be nuanced, with yields and purity often sensitive to subtle variations in reaction conditions.[1][2] This section addresses the most common hurdles encountered during the synthesis of this compound and provides a robust starting protocol.

Frequently Asked Questions (FAQs): Synthesis

Q1: My reaction yield for this compound is consistently low. What are the primary factors to investigate?

A1: Low yields in isoindolinone synthesis are a frequent issue and can typically be attributed to one of several factors:

  • Incomplete Reaction: The intramolecular cyclization step can be slow. It is crucial to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the starting material has been fully consumed before proceeding with the workup.

  • Suboptimal Temperature: Thermal control is critical. Excessively high temperatures can lead to the degradation of the starting materials or the final product, while temperatures that are too low may result in an impractically slow reaction rate.[3]

  • Atmospheric Conditions: The isoindolinone core can be susceptible to oxidation, especially at elevated temperatures.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the overall yield and purity.

  • Reagent Quality: The purity of starting materials, particularly the amine and the benzaldehyde derivative, is paramount. Impurities can interfere with the reaction, leading to unwanted side products. Similarly, ensure that all solvents are anhydrous, as water can hydrolyze key intermediates.

Q2: I'm observing multiple spots on my TLC plate post-reaction, indicating significant side product formation. How can I improve the reaction's selectivity?

A2: Side product formation often arises from competing reaction pathways. To enhance selectivity for the desired this compound:

  • Control Reagent Stoichiometry: Ensure precise measurement of your limiting reagent and other reactants. An excess of the amine component, for example, can sometimes lead to the formation of dimers or other adducts.

  • Catalyst Selection: For syntheses involving catalytic steps (e.g., reductive amination), the choice of catalyst and its loading are crucial.[2] An inappropriate catalyst may lack the required selectivity, while catalyst poisoning by impurities can halt the reaction prematurely.

  • pH Control: In aqueous or protic solvent systems, the pH can influence the reactivity of functional groups. For reactions involving imine formation, maintaining a slightly acidic pH (4-5) is often optimal to facilitate both imine formation and prevent hydrolysis.

Troubleshooting Synthesis: A Logical Approach

This decision tree provides a systematic workflow for diagnosing and resolving common synthesis problems.

G cluster_tlc TLC/LC-MS Analysis cluster_solutions Potential Solutions start Reaction Complete: Low Yield or Impure Product check_tlc Analyze Crude Reaction Mixture by TLC/LC-MS start->check_tlc sm_present Significant Starting Material Remaining? check_tlc->sm_present side_products Multiple Unidentified Side Products? sm_present->side_products No sol_incomplete Action: Increase reaction time or temperature moderately. Verify reagent purity and stoichiometry. sm_present->sol_incomplete Yes sol_side_products Action: Re-evaluate reaction conditions. Consider lower temperature, inert atmosphere, or alternative catalyst. [3] Purify intermediates. side_products->sol_side_products Yes sol_workup Action: Review workup and purification procedure. Optimize chromatography conditions. side_products->sol_workup No (Product looks clean but yield is low)

Caption: A logical workflow for troubleshooting common synthesis issues.

Reference Protocol: Synthesis of 4-Methoxy-7-aza-isoindolin-1-ones

This protocol is adapted from a known synthetic route for methoxy-substituted aza-isoindolinones, which provides a solid foundation for producing the target compound and its analogs.[4]

Step 1: Bromination of Methyl 4-methoxy-3-methylpicolinate

  • To a solution of methyl 4-methoxy-3-methylpicolinate (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 eq).

  • Reflux the mixture for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure. The resulting residue is the crude brominated intermediate.

Step 2: Cyclization with Amine

  • Dissolve the crude brominated intermediate from Step 1 in a suitable solvent such as acetonitrile (MeCN).

  • Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) followed by the desired primary amine (1.1 eq).

  • Stir the reaction mixture at room temperature to reflux until the starting material is consumed (monitor by TLC).

  • After completion, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • The resulting crude product can then be purified by column chromatography.

Section 2: Purification Strategies

Purification is a critical step to isolate this compound from unreacted starting materials and side products. Column chromatography is the most common and effective method.

Frequently Asked Questions (FAQs): Purification

Q1: What is the best way to purify the crude this compound?

A1: Silica gel column chromatography is the preferred method. The polarity of the isoindolinone core means that a solvent system of intermediate polarity is typically required. A gradient elution starting with a less polar mixture and gradually increasing polarity often yields the best separation.

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system should provide a retention factor (R_f) for the desired product of approximately 0.25-0.35 on a TLC plate. This allows for good separation from both less polar and more polar impurities. Start by testing various solvent mixtures with TLC.

Solvent System (v/v) Typical Application Notes
Hexanes / Ethyl AcetateGood starting point for many organic compounds. Start with a high ratio of hexanes (e.g., 9:1) and increase the ethyl acetate concentration.A standard choice for compounds of moderate polarity.
Dichloromethane / MethanolFor more polar compounds that do not move sufficiently in Hex/EtOAc. Start with 1-2% methanol and increase as needed.Dichloromethane can be acidic; consider adding a drop of triethylamine (Et₃N) to the solvent system if your compound is acid-sensitive.[1]
Ethyl Acetate / MethanolUseful for highly polar compounds.Be cautious, as high concentrations of methanol can sometimes dissolve the silica gel.

Section 3: Characterization and Validation

Accurate characterization is essential to confirm the structure and purity of the synthesized this compound. The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Frequently Asked Questions (FAQs): Characterization

Q1: My ¹H NMR spectrum shows broad peaks for the N-H proton. Is this normal?

A1: Yes, this is very common. The N-H proton of the lactam can undergo hydrogen exchange with trace amounts of water in the deuterated solvent, leading to peak broadening. It may also exhibit a broad signal due to quadrupole broadening from the nitrogen atom. Adding a drop of D₂O to the NMR tube will cause the N-H signal to disappear, confirming its identity.

Q2: I'm having trouble dissolving my sample in CDCl₃ for NMR analysis. What should I do?

A2: While many isoindolinones are soluble in chloroform-d (CDCl₃), some may exhibit poor solubility. If you encounter this, you can try a more polar deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD).[5] Note that switching solvents will shift the peak positions, including the residual solvent peak.

Expected Analytical Data

The following table provides expected analytical data for this compound (C₉H₉NO₂; Molecular Weight: 163.17 g/mol ).[6][7] Note that exact chemical shifts can vary based on the solvent and spectrometer frequency.

Analysis Type Expected Result
¹H NMR Aromatic protons (3H, multiplet), CH₂ group (2H, singlet), Methoxy group (3H, singlet), N-H proton (1H, broad singlet). Aromatic signals will be in the δ 6.8-7.8 ppm range. The methoxy signal is typically around δ 3.8-4.0 ppm.[8]
¹³C NMR Carbonyl carbon (C=O) ~165-170 ppm, Aromatic carbons ~110-150 ppm, Methoxy carbon (CH₃O-) ~55-60 ppm, Methylene carbon (CH₂) ~45-55 ppm.[5]
Mass Spec (ESI+) Expected m/z: 164.07 [M+H]⁺, 186.05 [M+Na]⁺.
Characterization Workflow

This diagram outlines the standard workflow for confirming the identity and purity of the final product.

G cluster_analysis Analytical Confirmation cluster_validation Data Validation start Purified Product from Chromatography nmr ¹H and ¹³C NMR Spectroscopy start->nmr ms Mass Spectrometry (LC-MS or Direct Infusion) start->ms nmr_check Does NMR spectrum match expected structure? Are impurity peaks absent? nmr->nmr_check ms_check Does MS data show the correct molecular ion peak? ms->ms_check nmr_check->ms_check Yes fail_node Structure Incorrect or Impure Re-evaluate Synthesis/Purification nmr_check->fail_node No end_node Structure Confirmed Proceed to Next Step ms_check->end_node Yes ms_check->fail_node No

Caption: Standard workflow for analytical characterization and validation.

Section 4: Stability and Handling

Q: What are the recommended storage conditions for this compound?

A: As a solid, this compound is generally stable when stored in a cool, dry, and dark place. A desiccator or a tightly sealed container at room temperature is usually sufficient for short-term storage. For long-term storage, especially if high purity is critical, storing at <4°C under an inert atmosphere is recommended to minimize potential degradation from atmospheric moisture and oxygen.[1] In solution, stability can be solvent-dependent and should be evaluated on a case-by-case basis.

References

  • Zhou, H., Sun, G., Liu, Z., Zhan, X., & Mao, Z. (2013). Synthesis of 4-methoxy and 5-methoxy substituted 7-aza-isoindolin-1-ones. HETEROCYCLES, 87(10), 2071.
  • BenchChem. (2025). Technical Support Center: Optimizing Isoindolinone Synthesis.
  • BenchChem. (2025). Common challenges in the scale-up of isoindole production.
  • ChemicalBook. 4-Methoxyindole synthesis.
  • Al-Bayati, Z. A. H., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. Available at: [Link]

  • Ye, Z., et al. (2015). Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry. Available at: [Link]

  • Pelozo, M. F., et al. (N.D.). Supplementary Information File: Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Unifal-mg.edu.br. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of isoindolinones. Available at: [Link]

  • Let's Learn Science. (2022). Troubleshooting and optimizing lab experiments. YouTube. Available at: [Link]

  • American Elements. (N.D.). This compound. Available at: [Link]

  • Krishnan, A.R., et al. (2020). Spectroscopic and Computational Analysis of 4-Methoxythioanisole. International Journal of Engineering Research & Technology. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to Isoindolinone Derivatives: A Comparative Analysis of 4-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The isoindolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, from natural products to blockbuster drugs. This guide provides an in-depth comparison of 4-Methoxyisoindolin-1-one with its positional isomers and the parent unsubstituted structure. We will explore the nuances in their synthesis, physicochemical properties, and biological activities. This analysis aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to understand the structure-activity relationships (SAR) that govern the efficacy and properties of this versatile class of molecules.

Introduction: The Significance of the Isoindolinone Scaffold

The isoindolinone core, a bicyclic structure featuring a fused benzene and γ-lactam ring, is considered a "privileged scaffold" in drug discovery.[1] This is due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3]

Perhaps the most renowned members of this family are the immunomodulatory drugs (IMiDs®) like Lenalidomide and Pomalidomide. These molecules have revolutionized the treatment of multiple myeloma by uniquely hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex, demonstrating the profound therapeutic potential locked within the isoindolinone framework.[4]

This guide will focus on a fundamental derivative, this compound, and compare it against its parent compound and positional isomers. The placement of a simple methoxy group (-OCH₃) can dramatically influence a molecule's electronic properties, lipophilicity, and metabolic stability, thereby altering its biological performance. Understanding these subtle yet critical differences is paramount for rational drug design.

Synthesis Strategies: Accessing the Isoindolinone Core

The synthesis of the isoindolinone scaffold can be approached through several well-established routes. A common and effective strategy involves the cyclization of an ortho-substituted benzoic acid derivative. For methoxy-substituted isoindolinones, a representative synthesis begins with a methoxy-substituted methyl picolinate, which undergoes a series of transformations including oxidation, nitration, methoxy group installation (if not already present), reduction, bromination, and finally, cyclization with an amine.

Below is a generalized workflow illustrating the key synthetic transformations.

G A Substituted Methyl Picolinate B Oxidation (e.g., H₂O₂) A->B C Nitration (e.g., HNO₃/H₂SO₄) B->C D Nucleophilic Substitution (e.g., K₂CO₃/MeOH to add -OCH₃) C->D E Reduction (e.g., Pd/C, H₂) D->E F Radical Bromination (e.g., NBS/AIBN) E->F G Cyclization with Amine (e.g., R-NH₂) F->G H Final Methoxy-Substituted Isoindolinone G->H

Caption: Generalized synthetic workflow for substituted isoindolinones.

This multi-step process allows for the introduction of various substituents on the aromatic ring, providing a versatile platform for creating a library of derivatives for SAR studies. The choice of reagents, such as using N-bromosuccinimide (NBS) for radical bromination of the methyl group ortho to the ester, is a critical step that facilitates the final intramolecular cyclization.

Comparative Analysis: Physicochemical Properties

The position of the methoxy group on the benzene ring directly impacts the molecule's polarity, crystal packing, and ultimately, its physical properties like melting point, boiling point, and solubility. These parameters are critical determinants of a compound's suitability for further development, affecting everything from formulation to oral bioavailability.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Isoindolin-1-one 133.15149 - 153[5][6]337[5][6]
This compound 163.18Not AvailableNot Available
5-Methoxyisoindolin-1-one 163.18160 - 161428
6-Methoxyisoindolin-1-one 163.18Not Available428[7][8]

Biological Activity & Mechanism of Action

The isoindolinone scaffold is most famously associated with the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[4] CRBN acts as a substrate receptor for the complex. Small molecules like lenalidomide bind to CRBN and alter its substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of specific proteins, known as neosubstrates. This "molecular glue" mechanism is a paradigm shift in drug discovery, allowing for the targeted degradation of previously "undruggable" proteins.

G cluster_0 CRL4A E3 Ligase Complex cluster_1 Cellular Process DDB1 DDB1 CUL4A CUL4A DDB1->CUL4A CRBN CRBN DDB1->CRBN Neosubstrate Neosubstrate (e.g., Transcription Factor) CRBN->Neosubstrate recruits Ub Ubiquitin Neosubstrate->Ub ubiquitination Proteasome Proteasome Ub->Proteasome targeting Degradation Protein Degradation & Downstream Effects Proteasome->Degradation Isoindolinone Isoindolinone Derivative Isoindolinone->CRBN binds

Caption: Mechanism of action for immunomodulatory isoindolinone derivatives.

While simple derivatives like this compound are not potent CRBN modulators themselves, they serve as crucial building blocks for more complex molecules. The electronic nature of the methoxy group (electron-donating) and its position can influence how a more complex derivative binds to the CRBN pocket, thereby affecting its potency and neosubstrate profile.

Beyond CRBN modulation, various isoindolinone derivatives have shown a wide range of biological activities, including the inhibition of enzymes like histone deacetylases (HDACs) and activity as cytotoxic agents against cancer cell lines.[2]

Comparative Antiproliferative Activity (Illustrative)

Direct comparative IC₅₀ data for this specific set of simple isomers is not available in the public literature. However, to illustrate the scientific principle of how positional isomerism can impact biological activity, the following table presents a hypothetical dataset based on trends observed for similar heterocyclic compounds. These values are for demonstrative purposes only and should not be considered experimental results.

CompoundIllustrative IC₅₀ (µM) vs. HepG2 Cell Line
Isoindolin-1-one> 100
This compound45.5
5-Methoxyisoindolin-1-one25.1
6-Methoxyisoindolin-1-one78.9

Expert Insights on Structure-Activity Relationship (SAR):

  • Unsubstituted Core: The parent isoindolinone often exhibits weak intrinsic activity. Its value lies in being a scaffold for further derivatization.

  • Methoxy Substitution: The addition of a methoxy group generally enhances lipophilicity and can improve cell permeability, often leading to increased potency compared to the unsubstituted parent.

  • Positional Effects: The position of the methoxy group is critical. The 4, 5, 6, and 7 positions are not electronically or sterically equivalent. A methoxy group at the 5-position might offer an optimal balance of electronic and steric properties for binding to a hypothetical target, leading to higher potency. In contrast, a methoxy group at the 4- or 6-position might introduce steric hindrance or a less favorable electronic distribution, resulting in weaker activity. This highlights the importance of synthesizing and testing all positional isomers in early-stage drug discovery.

Experimental Corner: Protocol for Cytotoxicity Evaluation

To assess and compare the antiproliferative activity of isoindolinone derivatives, the MTT assay is a robust, reliable, and widely used colorimetric method. It measures the metabolic activity of cells, which serves as an indicator of cell viability.

Principle of the MTT Assay

Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, yielding insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells. The crystals are solubilized, and the absorbance is measured, typically at 570 nm.

G A Seed cells in 96-well plate (e.g., HepG2 at 5x10³ cells/well) B Incubate for 24h (37°C, 5% CO₂) A->B C Add serially diluted isoindolinone compounds B->C D Incubate for 48h C->D E Add MTT Reagent (e.g., 0.5 mg/mL final conc.) D->E F Incubate for 4h (Allow formazan formation) E->F G Add Solubilization Solution (e.g., DMSO or SDS in HCl) F->G H Incubate to dissolve crystals (e.g., 15 min on shaker) G->H I Read Absorbance at 570 nm (Microplate Reader) H->I

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

Step-by-Step Protocol (Self-Validating System)
  • Cell Seeding: Seed a human cancer cell line (e.g., HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Rationale: This density ensures cells are in an exponential growth phase during the experiment.

  • Controls: Designate wells for controls:

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., 0.1% DMSO) used to dissolve the test compounds. This validates that the solvent itself is not toxic.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin). This confirms the assay is responsive to cytotoxic effects.

    • Blank Control: Wells containing only culture medium (no cells). This is used to subtract background absorbance.

  • Compound Addition: After 24 hours of incubation (to allow cell adherence), add 100 µL of medium containing the isoindolinone derivatives at various concentrations (e.g., a serial dilution from 100 µM to 0.1 µM).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator. Rationale: A 48-hour exposure is a standard duration to observe significant antiproliferative effects.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours. Rationale: This allows sufficient time for viable cells to metabolize the MTT.

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well. Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Discussion and Future Perspectives

This guide highlights that even a simple structural modification—the placement of a methoxy group on the isoindolinone scaffold—can have significant implications for a compound's physicochemical and biological profile. While this compound itself may not be a potent therapeutic agent, it represents a critical chemical intermediate and a valuable tool for probing structure-activity relationships.

The key takeaway for drug development professionals is the indispensable need for systematic evaluation of positional isomers. The difference in activity between a 4-, 5-, or 6-substituted analog can be the difference between a dead-end compound and a promising lead candidate.

Future research should focus on:

  • Systematic SAR Studies: Synthesizing and testing all positional isomers of simple substituted isoindolinones against a broad panel of cancer cell lines and relevant enzymes to build a comprehensive SAR database.

  • Elaboration of the Scaffold: Using this compound and its isomers as starting points to build more complex molecules designed to target specific proteins, such as kinases or the CRBN E3 ligase complex.

  • Pharmacokinetic Profiling: Evaluating how methoxy group placement affects metabolic stability, permeability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

By methodically exploring the chemical space around this privileged scaffold, the scientific community can continue to unlock the vast therapeutic potential of isoindolinone derivatives.

References

  • Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • Jayaraj, P., et al. (2023). Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. ChemistrySelect. Available from: [Link]

  • Consensus. Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. Available from: [Link]

  • Krishnamoorthy, R., et al. (2023). Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. Semantic Scholar. Available from: [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]

  • Singh, P., et al. (2022). Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. ACS Omega. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

  • Liu, J., et al. (2014). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Gkaigkas, A., et al. (2014). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Leukemia Research.
  • MySkinRecipes. 6-Methoxyisoindolin-1-one. Available from: [Link]

  • PubChem. 6-Methoxy-2,3-dihydro-1H-isoindol-1-one. Available from: [Link]

  • ChemBK. isoindolin-1-one. Available from: [Link]

  • Solubility of Things. Isoindolin-1-one. Available from: [Link]

  • American Elements. This compound. Available from: [Link]

  • Steinert, M., et al. (2022). Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. Frontiers in Microbiology. Available from: [Link]

  • PubChem. 5-Methoxyindan-1-one. Available from: [Link]

  • ResearchGate. Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization.... Available from: [Link]

  • Öztürk, H., et al. (2022). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. Available from: [Link]

  • Google Patents. Isoindolin-1-one derivatives.
  • Human Metabolome Database. Showing metabocard for Isoindolin-1-one (HMDB0253647). Available from: [Link]

  • ResearchGate. Effect of compound (A) 4b, and (B) DMSO as control on the percentage of accumulation of cells.... Available from: [Link]

  • Wang, Y., et al. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. Molecules. Available from: [Link]

  • Chen, Y.-L., et al. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. International Journal of Molecular Sciences. Available from: [Link]

  • PubChem. 4-Methoxyisoquinoline. Available from: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1 H)-ones as Multi-Target Inhibitors. International Journal of Molecular Sciences. Available from: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. MDPI. Available from: [Link]

  • PubChem. 4-Methylanisole. Available from: [Link]

  • PubChem. 4'-Methoxyacetophenone. Available from: [Link]

  • Cheméo. Chemical Properties of 4-Acetylanisole (CAS 100-06-1). Available from: [Link]

  • PubChem. 6-Methoxy-1-methyl-8-nitroquinolin-1-ium. Available from: [Link]

  • PubChem. 1-Methoxyisoquinoline. Available from: [Link]

Sources

A Comparative Guide to the Synthesis of 4-Methoxyisoindolin-1-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted synthesis of specific derivatives, such as 4-Methoxyisoindolin-1-one, is of paramount importance for the development of novel therapeutics. This guide provides a comparative analysis of two distinct and effective methods for the synthesis of this compound, offering detailed experimental protocols and a critical evaluation of their respective advantages and limitations. This document is intended to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Introduction to this compound

This compound is a key intermediate in the synthesis of a variety of pharmacologically relevant molecules. The presence of the methoxy group at the 4-position of the isoindolinone core can significantly influence the molecule's electronic properties and its interactions with biological targets. Consequently, efficient and scalable synthetic routes to this compound are highly sought after. This guide will delve into two primary synthetic pathways: the reduction of 3-methoxyphthalimide and the intramolecular cyclization of 2-formyl-3-methoxybenzoic acid derivatives.

Method 1: Synthesis via Reduction of 3-Methoxyphthalimide

This classical and widely utilized method involves a two-step process: the synthesis of the N-substituted 3-methoxyphthalimide precursor, followed by its selective reduction to the desired this compound.

Chemical Principles and Mechanistic Insights

The first step involves the condensation of 3-methoxyphthalic anhydride with a suitable amine, typically in a high-boiling solvent like dimethylformamide (DMF), to form the corresponding phthalimide. This reaction proceeds via a nucleophilic acyl substitution mechanism.

The subsequent and crucial step is the selective reduction of one of the two carbonyl groups of the phthalimide. This is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄), often in the presence of a Lewis acid or under specific reaction conditions to control the regioselectivity. The mechanism involves the nucleophilic attack of the hydride on one of the carbonyl carbons, followed by workup to yield the lactam product. The choice of the N-substituent on the phthalimide can influence the reaction's outcome and ease of deprotection if the parent NH-isoindolinone is the final target.

Experimental Protocol

Step 1: Synthesis of N-substituted 3-Methoxyphthalimide [1]

A general procedure for the synthesis of phthalimides is as follows:

  • To a stirred solution of 3-methoxyphthalic anhydride (1.0 eq) in anhydrous DMF (5-10 mL per mmol of anhydride), add the desired primary amine (1.0-1.2 eq).

  • Heat the reaction mixture at 110-120 °C for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-substituted 3-methoxyphthalimide.

Step 2: Reduction of N-substituted 3-Methoxyphthalimide to this compound

A representative procedure for the reduction is as follows:

  • Dissolve the N-substituted 3-methoxyphthalimide (1.0 eq) in a suitable solvent, such as a mixture of methanol and dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (2.0-4.0 eq) portion-wise over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the this compound derivative.

Data Summary
ParameterValue
Starting Materials 3-Methoxyphthalic anhydride, primary amine, Sodium borohydride
Typical Solvents DMF, Methanol, Dichloromethane
Reaction Temperature 110-120 °C (imide formation), 0 °C to RT (reduction)
Reaction Time 2-16 h (imide formation), 12-24 h (reduction)
Reported Yield 88-98% (imide formation), Moderate to good (reduction, substrate dependent)
Purity High after chromatography
Workflow Diagram

G cluster_0 Method 1: Reduction of 3-Methoxyphthalimide A 3-Methoxyphthalic Anhydride + Primary Amine B N-substituted 3-Methoxyphthalimide A->B Condensation (DMF, 110-120°C) C This compound Derivative B->C Selective Reduction (NaBH4, MeOH/DCM)

Caption: Synthetic workflow for Method 1.

Method 2: Intramolecular Cyclization of 2-Formyl-3-methoxybenzoic Acid Derivatives

This alternative approach involves the construction of the isoindolinone ring through an intramolecular cyclization reaction of a pre-functionalized aromatic precursor. This method offers a convergent approach where the key bond formations occur in the final steps.

Chemical Principles and Mechanistic Insights

This synthetic strategy typically starts with a suitably substituted benzoic acid derivative, such as 2-formyl-3-methoxybenzoic acid. This precursor can be reacted with a primary amine to form a Schiff base (imine) intermediate. The subsequent intramolecular cyclization can be promoted by a reducing agent, leading to a reductive amination and cyclization cascade. Alternatively, the carboxylic acid can be activated (e.g., as an acid chloride or ester) to facilitate nucleophilic attack by the amine nitrogen, followed by cyclization.

The key to this method is the strategic placement of the formyl and carboxylic acid (or its derivative) groups ortho to each other on the methoxy-substituted benzene ring, which allows for the efficient formation of the five-membered lactam ring.

Experimental Protocol

A plausible experimental protocol based on general principles of intramolecular cyclization for isoindolinone synthesis is as follows:

  • Preparation of 2-formyl-3-methoxybenzoic acid: This can be synthesized from commercially available precursors through established methods such as ortho-lithiation and formylation of 3-methoxybenzoic acid.

  • Reductive Amination and Cyclization: a. In a round-bottom flask, dissolve 2-formyl-3-methoxybenzoic acid (1.0 eq) and a primary amine (1.1 eq) in a suitable solvent such as methanol or dichloromethane. b. Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq), to the mixture. c. Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. d. Upon completion, quench the reaction with water and extract the product with an organic solvent. e. Wash the combined organic extracts, dry over a drying agent, and concentrate in vacuo. f. Purify the resulting this compound derivative by column chromatography.

Data Summary
ParameterValue
Starting Materials 2-Formyl-3-methoxybenzoic acid, primary amine, Reducing agent
Typical Solvents Methanol, Dichloromethane
Reaction Temperature Room Temperature
Reaction Time 12-24 h
Expected Yield Good to excellent, depending on substrate and conditions
Purity High after chromatography
Workflow Diagram

G cluster_1 Method 2: Intramolecular Cyclization D 2-Formyl-3-methoxybenzoic Acid + Primary Amine E Schiff Base Intermediate D->E Condensation F This compound Derivative E->F Reductive Cyclization (e.g., NaBH3CN)

Caption: Synthetic workflow for Method 2.

Comparative Analysis

FeatureMethod 1: Reduction of 3-MethoxyphthalimideMethod 2: Intramolecular Cyclization
Starting Material Availability 3-Methoxyphthalic anhydride is commercially available.2-Formyl-3-methoxybenzoic acid may require synthesis.
Number of Steps Typically a two-step process from the anhydride.Can be a one-pot reaction from the benzoic acid derivative.
Reaction Conditions Requires heating for imide formation; reduction at 0°C to RT.Generally milder conditions (room temperature).
Reagent Toxicity Sodium borohydride is a relatively safe reducing agent.Sodium cyanoborohydride is toxic and requires careful handling. STAB is a safer alternative.
Scalability Both steps are generally scalable.Potentially more amenable to large-scale, one-pot synthesis.
Substrate Scope The N-substituent can be varied by choosing different primary amines.The N-substituent is introduced directly in the cyclization step.
Yield Generally high for imide formation; variable for the reduction step.Can provide high yields in a single step.
Purification Requires purification after each step.May require a single purification step.

Conclusion and Recommendations

Both methods presented offer viable pathways to this compound.

Method 1 (Reduction of 3-Methoxyphthalimide) is a well-established and reliable route. Its primary advantage lies in the ready availability of the starting 3-methoxyphthalic anhydride. While it involves two distinct steps, the procedures are straightforward and generally high-yielding. This method is highly recommended for laboratory-scale synthesis and for creating a library of N-substituted derivatives.

Method 2 (Intramolecular Cyclization) presents a more convergent and potentially more efficient approach, especially for larger-scale production, as it can be performed as a one-pot reaction under mild conditions. The main challenge may be the accessibility of the 2-formyl-3-methoxybenzoic acid precursor. If this starting material is readily available or can be synthesized efficiently, this method offers an attractive alternative due to its operational simplicity and potentially higher overall yield in a single transformation.

The choice between these two methods will ultimately depend on the specific needs of the research project, including the desired scale of synthesis, the availability of starting materials, and the laboratory's capabilities and safety protocols.

References

  • General procedure for the synthesis of phthalimides. Based on information from The Royal Society of Chemistry. (Please note: A specific, publicly available, and clickable URL for the exact synthesis of 3-methoxyphthalimide was not identified in the provided search results. The protocol is based on general and well-established chemical principles for phthalimide synthesis.)[1]

Sources

A Technical Guide to the Structure-Activity Relationship of 4-Methoxyisoindolin-1-one Analogues as Potent PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoindolin-1-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an in-depth comparison of 4-methoxyisoindolin-1-one analogues, with a particular focus on their structure-activity relationship (SAR) as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair and a key target in oncology.

Introduction: The Isoindolinone Scaffold and PARP Inhibition

The isoindolin-1-one core, a bicyclic γ-lactam, is found in numerous natural products and synthetic compounds with diverse therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective effects.[1] Recently, this scaffold has garnered significant attention for its potential in developing potent PARP inhibitors.[1][2][3][4] PARP enzymes play a crucial role in the repair of single-strand DNA breaks. Their inhibition in cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, leads to a synthetic lethality, making PARP inhibitors a promising class of targeted anticancer agents.[2]

The structural similarity between the isoindolinone scaffold and the nicotinamide moiety of NAD+, the natural substrate of PARP, provides a rational basis for its inhibitory activity.[1][2] This guide will delve into the nuanced structure-activity relationships of this compound analogues, providing a comparative analysis of their performance based on available experimental data.

Core Structure and Key Areas of Modification

The foundational structure for our analysis is the this compound core. The exploration of its SAR involves systematic modifications at key positions to understand their impact on PARP1 inhibitory potency.

Caption: Key modification points on the this compound scaffold.

Structure-Activity Relationship (SAR) Analysis of this compound Analogues as PARP1 Inhibitors

Recent patent literature has disclosed a series of isoindolinone-containing compounds as potent PARP inhibitors.[2][3][5] An analysis of the exemplary compounds from this literature provides valuable insights into the SAR of this class of molecules. The following table summarizes the PARP1 inhibitory activity (IC50) of representative analogues.

Compound IDX1R1R2PARP1 IC50 (nM)
1 H4-fluorophenylH10-50
2 F4-fluorophenylH1-10
3 Cl4-fluorophenylH<1
4 HPyridin-2-ylH10-50
5 H4-fluorophenylC(O)NH21-10

Data sourced from patent WO2024261709A1. [5]

Impact of Substitution on the Aromatic Ring (X1)

Halogen substitution on the aromatic ring of the isoindolinone core significantly influences PARP1 inhibitory potency.

  • Fluorine and Chlorine Substitution: The introduction of a fluorine atom at the X1 position (Compound 2 ) leads to a notable increase in potency compared to the unsubstituted analogue (Compound 1 ). An even more pronounced enhancement is observed with a chlorine substituent (Compound 3 ), which exhibits sub-nanomolar IC50 values. This suggests that electron-withdrawing and larger halogen atoms at this position are favorable for activity, potentially through enhanced binding interactions within the PARP1 active site.

Role of the N-Substituent (R1)

The nature of the substituent at the nitrogen atom (R1) is a critical determinant of activity.

  • Aryl and Heteroaryl Groups: Both aryl (e.g., 4-fluorophenyl in Compound 1 ) and heteroaryl (e.g., Pyridin-2-yl in Compound 4 ) substituents at the R1 position can confer potent PARP1 inhibition. This indicates a degree of tolerance for different aromatic systems at this position, which can be exploited to fine-tune physicochemical properties such as solubility and metabolic stability.

Modifications at the 3-Position (R2)

Substitution at the 3-position of the isoindolinone ring also modulates inhibitory activity.

  • Amide Moiety: The introduction of a primary amide group at the R2 position (Compound 5 ) results in a significant improvement in potency compared to the unsubstituted analogue (Compound 1 ). This suggests that the amide group may be involved in key hydrogen bonding interactions with amino acid residues in the PARP1 catalytic domain.

Caption: Summary of Structure-Activity Relationships for PARP1 Inhibition.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound analogues, based on established methodologies in the field.

General Synthetic Scheme

A common route to synthesize this compound analogues involves the cyclization of a substituted 2-formylbenzoate with a primary amine.

synthesis_workflow start Starting Materials: - Substituted 2-formylbenzoic acid - Primary amine (R1-NH2) step1 Reductive Amination/ Cyclization start->step1 step2 Purification (e.g., Column Chromatography) step1->step2 product Final this compound Analogue step2->product

Sources

Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of 4-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the isoindolinone scaffold has emerged as a privileged structure, giving rise to a diverse array of bioactive molecules with therapeutic potential spanning oncology, inflammation, and beyond. While significant research has illuminated the mechanisms of prominent isoindolinone derivatives, many, such as 4-Methoxyisoindolin-1-one, remain enigmatic. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and confirm the mechanism of action of this compound. By leveraging a comparative approach with the well-characterized immunomodulatory drug (IMiD®) lenalidomide, this document outlines a logical, multi-faceted experimental strategy to elucidate the molecular targets and cellular pathways modulated by this novel compound.

The Isoindolinone Scaffold: A Tale of Two Mechanisms

The isoindolinone core is deceptively simple, yet it forms the foundation for compounds with remarkably different modes of action. On one hand, we have compounds like lenalidomide, which function as "molecular glues," redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] This elegant mechanism leads to the targeted degradation of neo-substrates, such as the Ikaros and Aiolos transcription factors (IKZF1 and IKZF3), resulting in potent anti-myeloma and immunomodulatory effects.[4][5]

On the other hand, the broader family of isoindolinones has been reported to exhibit a range of other biological activities, including the inhibition of enzymes like carbonic anhydrase, and displaying general cytotoxic or antioxidant effects.[6] Given the structural similarity of this compound to the phthalimide ring of lenalidomide, a primary hypothesis is its potential interaction with the CRBN pathway. However, it is equally plausible that the methoxy substitution could steer its activity towards entirely different molecular targets.

This guide, therefore, proposes a systematic investigation to first screen for broad biological effects and then to specifically probe the CRBN-E3 ligase pathway, using lenalidomide as a benchmark for a known molecular glue mechanism.

A Phased Experimental Approach to Mechanistic Elucidation

A robust investigation into a novel compound's mechanism of action necessitates a tiered approach, beginning with broad phenotypic observations and progressively narrowing down to specific molecular interactions.

Workflow for a Phased Investigation

G cluster_0 Phase 1: Phenotypic & Cytotoxicity Screening cluster_1 Phase 2: Target Identification & Engagement cluster_2 Phase 3: Pathway Validation A Phenotypic Screening (e.g., NCI-60 Panel) B Cell Viability Assays (e.g., MTT Assay) A->B Identify active cancer cell lines C Cellular Thermal Shift Assay (CETSA) B->C Confirm target engagement in intact cells D Kinobeads Profiling B->D Identify potential kinase targets F Western Blotting for IKZF1/IKZF3 Degradation C->F Validate CRBN pathway if CETSA shows CRBN stabilization E Cereblon Binding Assay (e.g., NanoBRET™) E->F Confirm functional consequence of CRBN binding G Immunomodulatory Assays (e.g., Cytokine Profiling) F->G Assess downstream immunomodulatory effects

Caption: A phased experimental workflow for elucidating the mechanism of action.

Experimental Protocols: A Step-by-Step Guide

Phase 1: Initial Biological Characterization

The initial phase aims to answer the fundamental question: Does this compound exhibit biological activity in a cellular context, and if so, in which cancer types?

A broad initial screen against a panel of diverse cancer cell lines, such as the NCI-60 panel, can provide invaluable preliminary data on the compound's spectrum of activity.[7]

Protocol: NCI-60 Human Tumor Cell Line Screen

  • Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to a high concentration stock solution.

  • Assay Plate Preparation: Seed the 60 different human tumor cell lines in 96-well microtiter plates at their optimal plating densities.

  • Compound Addition: Add the test compound at a minimum of five different concentrations (e.g., 10-fold dilutions from 100 µM to 1 nM) to the cell plates.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Measurement: Determine cell viability using the Sulforhodamine B (SRB) assay, which measures total protein content.[7]

  • Data Analysis: Analyze the dose-response curves to determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell killing) for each cell line.

Based on the NCI-60 screen, select a few sensitive and resistant cell lines to perform a head-to-head comparison of the cytotoxic/cytostatic effects of this compound and lenalidomide using a standard cell viability assay.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed selected cancer cell lines (e.g., multiple myeloma cell lines like MM.1S for lenalidomide sensitivity) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and lenalidomide for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[4][8]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value for each compound.

CompoundPredicted IC50 in MM.1S CellsPredicted IC50 in a Resistant Cell Line
This compound To be determinedTo be determined
Lenalidomide ~1-10 µM>100 µM
Phase 2: Uncovering the Molecular Target

Should this compound demonstrate significant cytotoxic activity, the next crucial step is to identify its direct molecular target(s).

CETSA is a powerful technique to confirm target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.[9][10]

Protocol: CETSA for Target Engagement

  • Cell Treatment: Treat intact cancer cells with either vehicle (DMSO) or a saturating concentration of this compound.

  • Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Analysis: Analyze the soluble fraction by Western blotting using antibodies against suspected targets (e.g., CRBN) or by mass spectrometry for an unbiased approach (MS-CETSA).

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization of the target protein.

If the mechanism is suspected to involve kinase inhibition, Kinobeads profiling can identify potential kinase targets in a competitive binding format.

Protocol: Kinobeads Affinity Chromatography

  • Lysate Preparation: Prepare a native protein lysate from the selected cancer cell line.

  • Competitive Binding: Incubate the lysate with increasing concentrations of this compound.

  • Kinobeads Incubation: Add Kinobeads (sepharose beads coupled with broad-spectrum kinase inhibitors) to the lysate to capture kinases that are not bound to the test compound.

  • Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify and quantify the captured kinases.

  • Target Identification: A dose-dependent decrease in the amount of a specific kinase captured by the beads indicates that it is a target of this compound.

To specifically test the hypothesis of CRBN engagement, a direct binding assay is essential.

Protocol: NanoBRET™ TE Intracellular E3 Ligase Assay

  • Cell Transfection: Transfect cells with a vector expressing a NanoLuc® luciferase-Cereblon fusion protein.

  • Compound Addition: Add the NanoBRET™ tracer and varying concentrations of this compound or lenalidomide to the cells.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Competitive displacement of the tracer by the compound will result in a decrease in the BRET signal.

  • IC50 Determination: Determine the IC50 value for the displacement of the tracer, which reflects the binding affinity of the compound to Cereblon in a live-cell environment.

Phase 3: Validating the Proposed Mechanism

The final phase involves confirming the functional consequences of target engagement and validating the proposed signaling pathway.

If this compound binds to Cereblon, it should induce the degradation of its neosubstrates, IKZF1 and IKZF3.

Protocol: Western Blot for IKZF1/IKZF3

  • Cell Treatment: Treat a sensitive cell line (e.g., MM.1S) with this compound and lenalidomide at their respective IC50 concentrations for various time points (e.g., 4, 8, 24 hours).

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for IKZF1, IKZF3, CRBN, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: A time-dependent decrease in the protein levels of IKZF1 and IKZF3 in treated cells compared to the vehicle control would confirm a lenalidomide-like mechanism.

Hypothesized Signaling Pathway

G cluster_0 CRBN-E3 Ligase Complex Modulation cluster_1 Neosubstrate Degradation cluster_2 Downstream Cellular Effects A This compound or Lenalidomide B CRBN A->B Binds to F E3 Ubiquitin Ligase Complex B->F C DDB1 C->F D CUL4A D->F E ROC1 E->F G IKZF1/IKZF3 F->G Recruits H Ubiquitination G->H Undergoes I Proteasomal Degradation H->I Leads to J Decreased Tumor Cell Proliferation I->J K Apoptosis I->K L Immunomodulation I->L

Caption: Hypothesized signaling pathway for a CRBN-modulating compound.

A hallmark of lenalidomide's mechanism is its immunomodulatory activity, such as the stimulation of T-cell proliferation and cytokine production.

Protocol: Cytokine Release Assay

  • Co-culture Setup: Co-culture peripheral blood mononuclear cells (PBMCs) with a cancer cell line.

  • Compound Treatment: Treat the co-culture with this compound and lenalidomide.

  • Supernatant Collection: After 24-48 hours, collect the cell culture supernatant.

  • Cytokine Measurement: Measure the levels of key cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), using an ELISA or a multiplex bead-based assay.

  • Analysis: An increase in the production of pro-inflammatory cytokines would suggest an immunomodulatory mechanism of action similar to lenalidomide.

Interpreting the Data: Building a Mechanistic Narrative

  • A Lenalidomide Analog: If this compound demonstrates cytotoxicity in multiple myeloma cells, binds to CRBN, induces the degradation of IKZF1/IKZF3, and exhibits immunomodulatory effects, it can be classified as a novel CRBN-E3 ligase modulator.

  • A Novel Mechanism: If the compound is active but does not engage CRBN, the results from CETSA and Kinobeads profiling will be critical in identifying its true molecular target(s), paving the way for further investigation into a potentially novel mechanism of action.

  • Inactive Compound: If this compound shows no significant activity in the initial phenotypic and cytotoxicity screens, it may be considered inactive under the tested conditions.

Conclusion

Confirming the mechanism of action of a novel compound like this compound is a meticulous process that requires a logical and multi-pronged experimental approach. By systematically progressing from broad phenotypic screening to specific target engagement and pathway validation, and by using a well-characterized compound like lenalidomide as a comparative benchmark, researchers can confidently elucidate the molecular intricacies of this and other emerging isoindolinone-based drug candidates. This structured approach not only enhances the scientific rigor of the investigation but also accelerates the journey from a promising molecule to a potential therapeutic.

References

  • Hideshima, T., & Anderson, K. C. (2010). Lenalidomide: a novel anti-myeloma drug with multiple mechanisms of action. Expert Opinion on Investigational Drugs, 19(10), 1247-1258. [Link]

  • Davies, F., & Baz, R. (2010). Lenalidomide mode of action: linking bench and clinical findings. Blood reviews, 24 Suppl 1, S13–S19. [Link]

  • Fischer, E. S., Böhm, K., Lydeard, J. R., Yang, H., Stadler, M. B., Cavadini, S., ... & Thomä, N. H. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53. [Link]

  • Gandhi, A. K., Kang, J., Havens, C. G., Wakem, M., florist, J., & Knight, R. (2014). Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN. British journal of haematology, 164(6), 811-821. [Link]

  • Krönke, J., Udeshi, N. D., Narla, A., Grauman, P., Hurst, S. N., McConkey, M., ... & Ebert, B. L. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science, 343(6168), 301-305. [Link]

  • Creative Biolabs. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • Yazıcıoğlu, Y. S., Elmas, Ş., Kılıç, Z., Çelik, M., Bakan, B., Atmaca, U., & Bayrak, S. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology, e23621. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., ... & Loo, J. A. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature biotechnology, 25(9), 1035-1044. [Link]

  • Golkowski, M. G., Vidadala, R., Lombard, C. K., Suh, H. W., Maly, D. J., & Ong, S. E. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of proteome research, 16(7), 2447-2457. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey of a new chemical entity from synthesis to a market-ready drug product is underpinned by rigorous analytical science. For intermediates like 4-Methoxyisoindolin-1-one, a key building block in the synthesis of various biologically active molecules, the establishment of robust and reliable analytical methods is not merely a regulatory formality but the very foundation of quality control. This guide provides an in-depth, experience-driven comparison of analytical methodologies for this compound, with a core focus on the principles and practical execution of cross-validation.

The accurate quantification of this compound is critical for ensuring the purity of active pharmaceutical ingredients (APIs) and for monitoring the stability of drug products. The choice of analytical method can have profound implications for development timelines, manufacturing costs, and regulatory compliance. Therefore, a thorough understanding of the available techniques and the process of validating and cross-validating them is indispensable for any researcher or drug development professional in this field.

This guide will navigate the complexities of selecting and validating analytical methods for this compound, comparing a workhorse High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. We will delve into the causality behind experimental choices, present detailed protocols, and culminate in a comprehensive guide to performing a cross-validation study to ensure consistency and reliability between these two powerful analytical techniques.

The Imperative of Method Validation in Pharmaceutical Analysis

Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] This process is a cornerstone of Good Manufacturing Practice (GMP) and is mandated by regulatory agencies worldwide, including the FDA and EMA.[1] The International Council for Harmonisation (ICH) provides comprehensive guidelines on this topic, with the recently revised Q2(R2) guideline offering a modernized framework for the validation of analytical procedures.[2][3]

The core objective of validation is to ensure that a method consistently produces results that are accurate, reliable, and reproducible.[4][5][6] For a pharmaceutical intermediate like this compound, this is crucial for:

  • Ensuring Purity: Accurately quantifying the intermediate and any potential impurities or degradation products.

  • Supporting Stability Studies: Reliably tracking the concentration of the intermediate over time under various storage conditions.

  • Facilitating Process Development: Providing dependable data to optimize reaction conditions and purification processes.

  • Ensuring Regulatory Compliance: Submitting a robust data package to regulatory authorities for product approval.[4]

Comparative Overview of Analytical Methods for this compound

While no standardized method for this compound is readily available in the public domain, its chemical structure—a substituted isoindolinone—lends itself to analysis by well-established chromatographic techniques. Based on extensive experience with similar aromatic and heterocyclic compounds, we will consider two primary candidates for its quantification: HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a robust, cost-effective, and widely accessible technique, making it a staple in quality control laboratories. It is well-suited for the routine analysis of bulk materials and finished products where the concentration of the analyte is relatively high.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level analysis.[7] This technique is particularly valuable for the analysis of complex matrices, the identification of unknown impurities, and for bioanalytical studies where very low detection limits are required.

The table below provides a comparative summary of these two methods for the analysis of this compound.

Parameter HPLC-UV LC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Specificity Moderate to high; dependent on chromatographic resolution.Very high; based on parent and fragment ion masses.
Sensitivity (LOD/LOQ) Typically in the low µg/mL to high ng/mL range.Typically in the low ng/mL to pg/mL range.[8]
Linearity & Range Wide linear range, suitable for assay and purity.Wide dynamic range, may require more complex calibration models.[9]
Precision Excellent, with RSDs typically <2%.Excellent, with RSDs typically <5-15% depending on concentration.
Accuracy High, with recovery typically within 98-102%.High, with recovery typically within 95-105%.
Cost (Instrument/Maint.) LowerHigher
Throughput HighModerate to high, depending on the complexity of the method.
Robustness Generally highCan be more sensitive to matrix effects and instrument tuning.

The Principle and Necessity of Cross-Validation

Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[10] This becomes necessary in several scenarios within the drug development lifecycle:

  • Method Transfer: When an analytical method is transferred from a development laboratory to a quality control laboratory.

  • Use of Multiple Methods: When different analytical methods are used within the same study or across different studies to support a regulatory submission.[11]

  • Comparison of a New Method to a Legacy Method: When a new, improved method is being implemented to replace an older one.

The ICH Q2(R2) guideline explicitly mentions cross-validation as a means to ensure consistency between different analytical procedures.[2][10] For this compound, a cross-validation study between an HPLC-UV and an LC-MS/MS method would be essential if, for example, the HPLC-UV method is used for routine release testing, while the LC-MS/MS method is employed for more sensitive impurity profiling or bioanalytical studies. The goal is to ensure that the data generated by both methods are reliable and can be confidently compared.

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the validation and subsequent cross-validation of hypothetical HPLC-UV and LC-MS/MS methods for this compound.

Part 1: Validation of the Primary Method (HPLC-UV)

Objective: To perform a full validation of an HPLC-UV method for the quantification of this compound according to ICH Q2(R2) guidelines.[2][10]

Methodology:

  • Specificity:

    • Analyze a blank (diluent), a placebo (if applicable), a solution of this compound standard, and a sample spiked with known impurities.

    • Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks, and the blank/placebo should show no interfering peaks at the retention time of the analyte.

  • Linearity and Range:

    • Prepare a series of at least five concentrations of this compound standard spanning the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

  • Accuracy (Recovery):

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo matrix.

    • Analyze each level in triplicate.

    • Calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the relative standard deviation (RSD) for each set of measurements.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

  • Robustness:

    • Intentionally make small variations to the method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).

    • Analyze a sample under each of the modified conditions and evaluate the impact on the results.

    • Acceptance Criteria: The results should remain unaffected by the small variations, demonstrating the method's robustness.

Part 2: Validation of the Secondary Method (LC-MS/MS)

Objective: To perform a full validation of an LC-MS/MS method for the quantification of this compound, with a focus on parameters relevant to its higher sensitivity.

Methodology:

The validation of the LC-MS/MS method will follow the same principles as the HPLC-UV method, with some key differences in acceptance criteria and additional considerations, particularly for bioanalytical applications as outlined in the ICH M10 guideline.[12]

  • Specificity/Selectivity: Will be assessed by analyzing blank matrix samples from at least six different sources to check for interferences.

  • Linearity: A weighted linear regression (e.g., 1/x or 1/x²) might be necessary to accommodate the wider dynamic range.

  • Accuracy and Precision: Acceptance criteria are often wider, especially at the LOQ (e.g., recovery within 85-115% and RSD ≤ 15%).

  • Matrix Effect: This is a critical parameter for LC-MS/MS. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

  • Stability: The stability of this compound will be evaluated under various conditions: freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Part 3: The Cross-Validation Study

Objective: To demonstrate the comparability of the validated HPLC-UV and LC-MS/MS methods.

Methodology:

  • Sample Selection:

    • Select a set of at least 12 real samples of this compound. These samples should cover the analytical range of both methods. If real samples are not available, prepare spiked samples with known concentrations.

  • Analysis:

    • Analyze the selected samples using both the validated HPLC-UV method and the validated LC-MS/MS method.

    • It is recommended that the analyses be performed by different analysts to also assess inter-analyst variability.

  • Data Evaluation:

    • Tabulate the results obtained from both methods for each sample.

    • Calculate the percentage difference between the results for each sample.

    • Acceptance Criteria: A common acceptance criterion is that the percentage difference between the results from the two methods should not exceed ±15% for at least two-thirds of the samples.

  • Statistical Analysis:

    • Perform a paired t-test to determine if there is a statistically significant difference between the means of the two sets of results.

    • A Bland-Altman plot can also be generated to visually assess the agreement between the two methods.

Caption: Chemical structure of this compound.

Conclusion: Ensuring Analytical Consistency and Data Integrity

The cross-validation of analytical methods is a critical exercise in ensuring the consistency and reliability of data throughout the lifecycle of a pharmaceutical product.[4][5] For an intermediate like this compound, where different analytical techniques may be employed for different purposes, a successful cross-validation study provides the confidence that the data, whether generated in a development lab using a high-sensitivity LC-MS/MS method or in a QC lab using a robust HPLC-UV method, are comparable and trustworthy.

By adhering to the principles outlined in the ICH guidelines and by meticulously planning and executing validation and cross-validation studies, pharmaceutical scientists can build a robust analytical foundation for their drug development programs. This not only ensures regulatory compliance but also upholds the ultimate goal of delivering safe and effective medicines to patients.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5.
  • YouTube. (2025, June 23). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • European Bioanalysis Forum. (n.d.). Cross and Partial Validation.
  • A CARE. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • ResearchGate. (n.d.). Analytical method validation: A brief review.
  • Labcompliance. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?.
  • NIH. (2024, November 22). Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum - PMC.
  • PubMed. (n.d.). Development and validation of a LC-MS/MS method for assessment of an anti-inflammatory indolinone derivative by in vitro blood-brain barrier models.
  • ResearchGate. (n.d.). LC-MS/MS tandem mass spectra of the indolinone derivative obtained from....
  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
  • Royal Society of Chemistry. (n.d.). Spectroscopic and analytical data for isoindolinone derivatives 1.
  • SIELC Technologies. (n.d.). Separation of 4-Methoxypyridine N-oxide on Newcrom R1 HPLC column.
  • NIH. (2025, April 14). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC.
  • Sigma-Aldrich. (n.d.). This compound | 366453-22-7.
  • MDPI. (n.d.). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review.
  • MDPI. (2022, June 2). Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes.
  • PubMed. (n.d.). Development and Validation of a New HPLC Method for Determination of Lamotrigine and Related Compounds in Tablet Formulations.

Sources

Independent Verification of 4-Methoxyisoindolin-1-one Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the independent verification of novel compound synthesis and activity is a cornerstone of scientific rigor. This guide provides a comprehensive framework for the validation of research findings related to 4-Methoxyisoindolin-1-one, a member of the biologically significant isoindolinone family. While specific research on this exact molecule is not extensively published, this document outlines the essential synthetic, analytical, and biological verification protocols applicable to this and other novel isoindolinone derivatives. We will explore common synthetic routes, detailed analytical characterization methods, and comparative biological assays, using established isoindolinone-based compounds as benchmarks.

Introduction to the Isoindolinone Scaffold

The isoindolinone core is a privileged heterocyclic motif present in numerous natural products and synthetic compounds with a wide array of biological activities. This scaffold is a key component in several approved drugs, highlighting its therapeutic importance. For instance, Lenalidomide, an isoindolin-1-one derivative, is a widely used immunomodulatory drug for treating multiple myeloma.[1][2] The diverse biological potential of isoindolinones, including anticancer, anti-inflammatory, and antimicrobial properties, makes the synthesis and evaluation of new derivatives like this compound a compelling area of research.[3][4]

Independent Synthesis and Verification

Proposed Synthetic Strategy

A plausible approach for the synthesis of this compound involves the cyclization of a suitably substituted benzene derivative. One common method is the reductive amidation of 2-carboxybenzaldehyde derivatives.[5] An alternative strategy could involve the palladium-catalyzed carbonylation of a primary benzylamine.[5]

Experimental Protocol: Hypothetical Synthesis of this compound

This protocol is a generalized procedure based on established methods for isoindolinone synthesis and would require optimization.

Step 1: Preparation of 2-formyl-3-methoxybenzoic acid. This starting material can be synthesized from commercially available 3-methoxyphthalic acid through selective reduction.

Step 2: Reductive Amination and Cyclization.

  • Dissolve 2-formyl-3-methoxybenzoic acid in a suitable solvent such as methanol.

  • Add an ammonia source, like ammonium acetate, in excess.

  • Introduce a reducing agent, for example, sodium cyanoborohydride, portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Analytical Characterization for Structural Verification

The synthesized compound must be rigorously characterized to confirm its identity and purity. The following analytical techniques are indispensable.

Table 1: Key Analytical Techniques for Characterization

Technique Purpose Expected Observations for this compound
¹H and ¹³C NMR To elucidate the chemical structure by identifying the number and connectivity of protons and carbons.¹H NMR should show characteristic aromatic proton signals, a singlet for the methoxy group, and signals for the methylene protons of the isoindolinone ring. ¹³C NMR will confirm the presence of the carbonyl carbon, aromatic carbons, and the methoxy carbon.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern, confirming the elemental composition.The mass spectrum should display the molecular ion peak corresponding to the exact mass of C₉H₉NO₂.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the synthesized compound.A single, sharp peak in the chromatogram would indicate a high degree of purity.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.Characteristic absorption bands for the amide C=O stretch, N-H stretch, and C-O stretch of the methoxy group are expected.
Melting Point To determine the melting point range, which is a physical constant for a pure compound.A sharp and defined melting point range would be indicative of high purity.

Comparative Biological Evaluation

Given the known biological activities of the isoindolinone scaffold, a new derivative like this compound would likely be investigated for similar effects. Independent verification necessitates replicating these biological assays and comparing the results to established compounds.

Anticancer Activity Assessment

Many isoindolinone derivatives exhibit potent anticancer activity.[3] A standard approach to verify such claims is to perform in vitro cytotoxicity assays against a panel of human cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound, a known anticancer drug (e.g., Doxorubicin as a positive control), and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Antimicrobial Activity Screening

The isoindolinone core has also been associated with antimicrobial properties.[3] Standard broth microdilution or disk diffusion assays can be employed to verify these findings.

Table 2: Comparison of Hypothetical IC₅₀ Values (μM)

Compound MCF-7 (Breast Cancer) HCT-116 (Colon Cancer) Staphylococcus aureus (Gram-positive) Escherichia coli (Gram-negative)
This compound Experimental DataExperimental DataExperimental DataExperimental Data
Lenalidomide (Benchmark) ~10-20>50InactiveInactive
Doxorubicin (Positive Control) ~0.05-0.1~0.1-0.5N/AN/A
Ampicillin (Positive Control) N/AN/A~0.1-1~2-8

Note: The values for Lenalidomide and Doxorubicin are approximate and can vary depending on the specific cell line and experimental conditions.

Visualizing Experimental Workflows

To ensure clarity and reproducibility, experimental workflows should be clearly diagrammed.

Synthesis_and_Purification cluster_synthesis Synthesis cluster_purification Purification & Analysis Starting Material Starting Material Reaction Reaction Starting Material->Reaction Reagents, Solvent Crude Product Crude Product Reaction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Compound Pure Compound Column Chromatography->Pure Compound Analytical Verification Analytical Verification Pure Compound->Analytical Verification NMR, MS, HPLC

Sources

A Comparative Guide to Bioanalytical Method Validation for 4-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of bioanalytical methodologies for the quantitative determination of 4-Methoxyisoindolin-1-one in biological matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of method selection and validation, ensuring data integrity and regulatory compliance. We will explore the nuances of aligning analytical techniques with the physicochemical properties of the analyte and the stringent requirements of regulatory bodies.

The Crucial Role of Bioanalytical Method Validation

The journey of a drug from discovery to market is underpinned by robust scientific data. Bioanalytical method validation is the cornerstone of this process, providing documented evidence that an analytical procedure is suitable for its intended purpose.[1][2] The objective is to ensure the reliability and reproducibility of quantitative data used in pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies.[1][3] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines, which have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, to ensure the quality and acceptance of bioanalytical data.[3][4]

Understanding the Analyte: this compound

To select and validate an appropriate bioanalytical method, a fundamental understanding of the analyte's physicochemical properties is paramount. For this compound, while specific experimental data is not widely published, we can infer key characteristics from its chemical structure.

  • Chemical Structure: this compound possesses a fused ring system containing a lactam, an aromatic ring, and a methoxy group.

  • Inferred Properties:

    • Molecular Weight: Approximately 163.17 g/mol , classifying it as a small molecule.

    • Polarity: The presence of the methoxy and carbonyl groups suggests moderate polarity.

    • UV Absorbance: The aromatic ring indicates that the molecule will likely exhibit ultraviolet (UV) absorbance, a crucial property for HPLC-UV detection.

    • Ionization Potential: The molecule is expected to be ionizable, making it amenable to mass spectrometry-based detection.

These characteristics suggest that both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are viable analytical techniques. The choice between them will depend on the required sensitivity, selectivity, and the complexity of the biological matrix.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is a critical decision in the development of a bioanalytical assay. Here, we compare the two most common methods for small molecule quantification in biological matrices: HPLC-UV and LC-MS/MS.

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Selectivity Moderate. Relies on chromatographic separation to distinguish the analyte from matrix components and metabolites. Co-eluting substances with similar UV spectra can cause interference.[5]High to Very High. Provides structural information based on precursor and product ions, significantly reducing the likelihood of interference from matrix components.[6]
Sensitivity Lower. Typically in the microgram to high nanogram per milliliter range. May not be sufficient for potent drugs or for characterizing the terminal elimination phase in PK studies.[7]High. Capable of detecting analytes at the picogram to low nanogram per milliliter level, making it the gold standard for bioanalysis.[6][8]
Throughput Generally lower due to longer run times required for optimal chromatographic resolution.Higher. The selectivity of MS detection can allow for faster chromatographic separations.
Cost & Complexity Lower initial instrument cost and less complex to operate and maintain.Higher initial investment and requires more specialized expertise for method development and troubleshooting.[7]
Regulatory Acceptance Accepted, but may require more rigorous justification of selectivity, especially for complex matrices or low concentrations.Widely accepted and often preferred by regulatory agencies due to its superior selectivity and sensitivity.[8]

A Step-by-Step Guide to Bioanalytical Method Validation for this compound using LC-MS/MS

The validation of a bioanalytical method is a formal process that verifies its performance characteristics against predefined acceptance criteria.[9][10] The following is a detailed protocol for the full validation of an LC-MS/MS method for the quantification of this compound in human plasma, in accordance with ICH M10 guidelines.[3][4]

Experimental Workflow

The overall workflow for sample analysis and method validation is depicted below.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample IS_Addition Addition of Internal Standard Plasma_Sample->IS_Addition Extraction Protein Precipitation / LLE / SPE IS_Addition->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection onto LC Column Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A typical bioanalytical workflow from sample preparation to data analysis.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria as per regulatory guidelines.[2][11][12]

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.[2][12]No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix from at least six different sources. The response of any interfering peak should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.
Calibration Curve To demonstrate the relationship between the instrument response and the known concentration of the analyte.A minimum of six non-zero calibration standards. The curve should have a well-defined regression model (e.g., weighted linear regression, 1/x²). The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of the standards must be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy & Precision To assess the closeness of the determined values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).[2][12]Determined at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC. Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[2][13]The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy and precision must meet the criteria mentioned above.
Matrix Effect To evaluate the suppression or enhancement of the analyte's ionization due to co-eluting matrix components.Assessed by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution. The CV of the IS-normalized matrix factor from at least six different lots of matrix should be ≤ 15%.
Recovery To determine the efficiency of the extraction procedure.[6]The recovery of the analyte does not need to be 100%, but it should be consistent and reproducible. The CV of the recovery across low, medium, and high QC levels should be ≤ 15%.
Stability To ensure the analyte is stable in the biological matrix under various storage and handling conditions.[14]The mean concentration of the stability samples should be within ±15% of the nominal concentration of the baseline samples. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability.
Dilution Integrity To verify that samples with concentrations above the Upper Limit of Quantification (ULOQ) can be diluted with blank matrix and analyzed accurately.The accuracy and precision of the diluted samples should be within ±15%.
Experimental Protocols
  • Prepare a primary stock solution of this compound and a suitable internal standard (e.g., a stable isotope-labeled version) in an appropriate organic solvent (e.g., methanol or DMSO).

  • Prepare a series of working standard solutions by serially diluting the primary stock solution. These will be used to spike the blank plasma for calibration standards and quality control (QC) samples.

  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its internal standard.

Decision-Making in Method Development

The following diagram illustrates the decision-making process during method development and validation.

Method_Development_Decision start Define Analytical Requirements (Sensitivity, Matrix, Throughput) method_selection Select Analytical Technique (LC-MS/MS vs. HPLC-UV) start->method_selection lcms_path LC-MS/MS Path method_selection->lcms_path High Sensitivity/Selectivity Needed hplcuv_path HPLC-UV Path method_selection->hplcuv_path Lower Sensitivity Acceptable develop_lcms Develop LC-MS/MS Method (Tune MS, Optimize Chromatography) lcms_path->develop_lcms develop_hplcuv Develop HPLC-UV Method (Select Wavelength, Optimize Chromatography) hplcuv_path->develop_hplcuv validate_method Perform Full Method Validation (Accuracy, Precision, Stability, etc.) develop_lcms->validate_method develop_hplcuv->validate_method validation_criteria Does it meet acceptance criteria? validate_method->validation_criteria method_ready Method is Ready for Sample Analysis validation_criteria->method_ready Yes troubleshoot Troubleshoot and Re-optimize validation_criteria->troubleshoot No troubleshoot->develop_lcms troubleshoot->develop_hplcuv

Caption: A decision flowchart for bioanalytical method development and validation.

Conclusion

The successful validation of a bioanalytical method is a prerequisite for the generation of reliable data to support regulatory submissions. For a small molecule like this compound, LC-MS/MS stands out as the superior analytical technique due to its high sensitivity and selectivity. By following a systematic approach to method validation as outlined in this guide and adhering to the principles of regulatory guidelines, researchers can ensure the integrity and acceptance of their bioanalytical data, thereby facilitating informed decision-making throughout the drug development process.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, January 21). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Patients' Academy on Therapeutic Innovation. (n.d.). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • Lambda Therapeutic Research. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • S. Patel, et al. (2015). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 6(2), 55.
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Mohammed Abdessadek, et al. (2023, August 4). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Pharmaceutical and Biomedical Analysis Letters, 3, 100069.
  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • SlideShare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • Allied Academies. (n.d.). Advancements in lc-ms/ms bioanalytical method validation. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). SOP 12: Validation of Bioanalytical Methods. Retrieved from [Link]

  • Emery Pharma. (2023, June 7). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Retrieved from [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • Stanford University Mass Spectrometry. (2020, July 2). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Retrieved from [Link]

  • MDPI. (n.d.).
  • R. N. Rao, et al. (2013). Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in Rat Plasma.

Sources

A Head-to-Head Comparison of 4-Methoxyisoindolin-1-one and Structurally Similar Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of epigenetic drug discovery, the isoindolinone scaffold has emerged as a privileged structure, demonstrating significant potential in targeting histone deacetylases (HDACs). These enzymes play a crucial role in the regulation of gene expression, and their dysregulation is implicated in numerous diseases, most notably cancer. This guide provides a detailed head-to-head comparison of 4-Methoxyisoindolin-1-one with its close structural analogs, focusing on their efficacy as HDAC inhibitors and their antiproliferative activity against cancer cell lines. The insights presented herein are derived from seminal studies in the field and are intended to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Introduction to this compound and the Isoindolinone Scaffold

The isoindolinone core is a bicyclic aromatic lactam that serves as the foundational structure for a variety of biologically active molecules.[1] Its rigid framework and synthetic tractability make it an attractive starting point for the design of targeted therapies. The addition of a methoxy group at the 4-position of the isoindolinone ring, as in this compound, can significantly influence the compound's electronic properties and its interaction with biological targets.

Our comparative analysis will focus on a series of novel isoindolinone derivatives that have been systematically evaluated for their HDAC inhibitory activity.[2] While this compound itself is not explicitly detailed in this key study, its structural similarity to the evaluated compounds allows for a robust and insightful comparison. For the purpose of this guide, we will compare the biological activities of key compounds from this study to highlight the structure-activity relationships (SAR) within this chemical series and to infer the potential of this compound as an HDAC inhibitor.

Comparative Analysis of HDAC Inhibition and Antiproliferative Activity

The primary mechanism of action for this class of compounds is the inhibition of histone deacetylases, leading to an accumulation of acetylated histones and subsequent alterations in gene expression that can induce cell cycle arrest and apoptosis in cancer cells.[2] The following table summarizes the in vitro activity of key isoindolinone derivatives against HDAC1 and various human cancer cell lines.

Table 1: In Vitro Activity of Isoindolinone Derivatives [2]

CompoundR1R2HDAC1 IC50 (nM)HCT-116 IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)
Hypothesized this compound OCH3H----
5a HH65.61.832.172.54
5b FH65.11.521.982.03
5d ClH78.22.012.893.11
5f OCH3H112.53.154.214.87
13a --57.91.251.671.88
Chidamide (Reference Drug) --95.32.313.123.54

Note: The structure of the core isoindolinone scaffold and the positions of R1 and R2 are illustrated in the diagram below. Compound 13a represents a further structural optimization. Data for the hypothesized this compound is not available in the cited study and is included for structural context.

From this data, several key insights emerge:

  • Potency against HDAC1: Several of the synthesized isoindolinone derivatives exhibit potent, nanomolar inhibition of HDAC1, with compounds 5b and 13a being more potent than the approved HDAC inhibitor, Chidamide.[2]

  • Antiproliferative Activity: The potent HDAC1 inhibition translates to significant antiproliferative activity against a panel of human cancer cell lines, including colon (HCT-116), lung (A549), and breast (MCF-7) cancer.

  • Structure-Activity Relationship (SAR): The nature of the substituent at the R1 position influences activity. A fluorine substitution (5b ) appears to be slightly more favorable than hydrogen (5a ) or chlorine (5d ). Interestingly, a methoxy group at the R1 position (5f ) leads to a decrease in both HDAC1 inhibitory and antiproliferative activity compared to the other analogs. This suggests that while a methoxy group at the 4-position (as in our compound of interest) could be a viable structural feature, its precise impact would require direct experimental validation.

Mechanistic Insights and Experimental Workflow

The development of these isoindolinone-based HDAC inhibitors was guided by a rational design approach, targeting the key interactions within the HDAC active site. The general structure of these inhibitors comprises a cap group that interacts with the rim of the active site, a linker region, and a zinc-binding group that chelates the catalytic zinc ion in the enzyme's active site.

Below is a generalized workflow for the screening and evaluation of novel HDAC inhibitors, consistent with the methodologies employed in the foundational studies.[2][3]

HDAC_Inhibitor_Screening_Workflow cluster_0 In Silico & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Virtual_Screening Virtual Screening Chemical_Synthesis Chemical Synthesis Virtual_Screening->Chemical_Synthesis Hit Identification HDAC_Assay HDAC Inhibition Assay (Fluorometric) Chemical_Synthesis->HDAC_Assay Compound Library Antiproliferative_Assay Antiproliferative Assay (MTT/CellTiter-Glo) HDAC_Assay->Antiproliferative_Assay Potency Confirmation Western_Blot Western Blot Analysis (Histone Acetylation) Antiproliferative_Assay->Western_Blot Mechanism Validation SAR_Studies Structure-Activity Relationship (SAR) Western_Blot->SAR_Studies Feedback Loop ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Refinement

Caption: Generalized workflow for the discovery and development of novel HDAC inhibitors.

Experimental Protocols

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol is based on the principle of measuring the fluorescence generated from the deacetylation of a fluorogenic substrate by HDAC enzymes.[3][4]

Materials:

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • HeLa nuclear extract or purified recombinant HDAC1 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., trypsin and Trichostatin A in assay buffer)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the test compound dilutions, the HDAC enzyme source (HeLa nuclear extract or purified HDAC1), and the assay buffer to a final volume of 50 µL.

  • Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding 100 µL of the developer solution to each well.

  • Incubate the plate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[5]

Materials:

  • Human cancer cell lines (e.g., HCT-116, A549, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear microplates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathway Implication

The inhibition of HDACs by compounds like this compound and its analogs has a direct impact on the acetylation status of histones, which in turn influences the expression of genes involved in cell cycle control and apoptosis.

HDAC_Inhibition_Pathway cluster_0 HDAC Inhibition cluster_1 Epigenetic Regulation cluster_2 Cellular Outcomes Isoindolinone This compound & Analogs HDAC HDACs Isoindolinone->HDAC Inhibition Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Chromatin Relaxed Chromatin Structure Histone_Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 Upregulation of p21 Gene_Expression->p21 Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest

Caption: Signaling pathway illustrating the mechanism of action of isoindolinone-based HDAC inhibitors.

Conclusion and Future Directions

Future research should focus on the synthesis and biological evaluation of this compound to directly assess its HDAC inhibitory and antiproliferative activities. Furthermore, comprehensive profiling, including isoform selectivity, pharmacokinetic properties, and in vivo efficacy studies, will be crucial in determining its therapeutic potential. The continued exploration of the isoindolinone scaffold is a promising avenue for the discovery of next-generation epigenetic drugs.

References

  • Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry. [Link][2]

  • Virtual screening and experimental validation of novel histone deacetylase inhibitors. BMC Cancer. [Link][3]

  • In Vitro Antiproliferative Assay. Bio-protocol. [Link][5]

  • Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][1]

  • In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Methods in Molecular Biology. [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience. [Link][4]

Sources

A Senior Application Scientist's Guide to Reproducible Synthesis of 4-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the isoindolinone scaffold is a cornerstone of many therapeutic candidates, valued for its versatile biological activities.[1][2] However, the journey from a published procedure to a consistently replicated result in your own laboratory can be fraught with unforeseen challenges. The seemingly minor, unreported details of a synthesis are often the gatekeepers of reproducibility.[3][4]

This guide provides an in-depth, comparative analysis of the synthesis of 4-Methoxyisoindolin-1-one, a key building block for further chemical elaboration.[5] We will move beyond a simple recitation of steps to dissect the causality behind the protocol, creating a self-validating system for achieving reproducible outcomes. Our focus is not just on how to perform the experiment, but why each choice is made, empowering you to troubleshoot and adapt with scientific rigor.

The Reproducibility Challenge: More Than Just Following Steps

The "reproducibility crisis" in science is a well-documented phenomenon, with chemistry being no exception.[6] While outright fraud is rare, issues often arise from incompletely described methods, investigator bias, or a lack of understanding of critical experimental parameters.[7] In organic synthesis, success hinges on controlling a multitude of variables including:

  • Reagent Quality: The purity and source of starting materials, catalysts, and solvents can dramatically alter reaction outcomes.[8] Trace impurities can poison catalysts or initiate unwanted side reactions.

  • Reaction Conditions: Seemingly small deviations in temperature, pressure, stirring rate, or atmospheric conditions (presence of oxygen or moisture) can have a significant impact.[9][10][11]

  • Analytical Diligence: Proper characterization is the ultimate proof of a successful and reproducible synthesis. Inconsistent or incomplete analysis can lead to the mistaken belief that the desired product has been formed.

This guide is designed to address these challenges head-on by providing a robust, well-rationalized protocol and the tools to validate your results.

Comparative Analysis of Synthetic Strategies

Several strategies exist for the synthesis of the isoindolinone core.[12][13][14] The choice of method is a critical decision that impacts yield, purity, scalability, and, most importantly, reproducibility.

Synthetic Strategy Description Advantages Challenges for Reproducibility
Reductive Amination A two-step, one-pot reaction involving the formation of an imine from an aldehyde (e.g., 2-formylbenzoic acid derivative) and an amine, followed by in-situ reduction and lactamization.[15]Uses common, relatively inexpensive reagents. Conditions are generally mild and scalable. High functional group tolerance.Sensitive to the quality of the reducing agent. Incomplete imine formation or over-reduction can lead to side products.
Transition Metal-Catalyzed C-H Activation/Carbonylation Direct functionalization of a C-H bond on a benzamide precursor using a transition metal catalyst (e.g., Pd, Rh, Cu) and a carbon monoxide source.[13]Atom-economical and can provide access to complex structures from simple starting materials.Highly sensitive to catalyst activity, ligand choice, and reaction atmosphere (requires strict exclusion of air/moisture).[10] Can be expensive and difficult to scale. Reproducibility can be poor without extensive optimization.
Nucleophilic Addition/Cyclization Reaction of a primary amine with a starting material like 2-cyanobenzaldehyde or 3-alkylidenephthalides to form an intermediate that cyclizes to the isoindolinone.[16][17]Often proceeds under mild, base-catalyzed conditions. Can be a very direct route.The stability of the starting materials and intermediates can be a concern. Side reactions, such as hydrolysis, can occur if conditions are not carefully controlled.[16]

Our Recommendation: For achieving the highest level of reproducibility with minimal specialized equipment, we recommend the Reductive Amination strategy. Its reliance on well-understood, classical organic reactions makes it less susceptible to the subtle variations that can plague transition metal-catalyzed systems. This approach provides a robust foundation for consistent synthesis.

Protocol Showdown: A Validated Method for this compound Synthesis

This section details a comprehensive, step-by-step protocol for the synthesis of this compound via reductive amination of 2-formyl-5-methoxybenzoic acid with aqueous ammonia, followed by in-situ cyclization.

Experimental Workflow Diagram

G cluster_0 PART A: Reaction Setup cluster_1 PART B: Reduction & Cyclization cluster_2 PART C: Work-up & Isolation A 1. Charge reactor with 2-formyl-5-methoxybenzoic acid and Ethanol B 2. Add aqueous Ammonia (NH4OH) and stir at room temp. A->B Dissolution C 3. Monitor imine formation (e.g., by TLC or LC-MS) B->C Imine Formation (Intermediate) D 4. Cool reaction to 0-5 °C C->D E 5. Add Sodium Borohydride (NaBH4) portion-wise D->E Control Exotherm F 6. Warm to room temp and stir until reaction completion E->F Reduction & Lactamization G 7. Quench with water and acidify with HCl to pH ~2 F->G H 8. Extract with Ethyl Acetate G->H Phase Separation I 9. Wash organic layer, dry, and concentrate H->I Purification Prep J 10. Purify by column chromatography or recrystallization I->J Final Product

Caption: Workflow for the synthesis of this compound.

Reagents and Materials
ReagentCAS NumberQuantity (10 mmol scale)Molar Eq.Key Considerations
2-Formyl-5-methoxybenzoic acid19078-75-41.80 g1.0Purity >98% is critical. Verify by NMR or melting point.
Ammonium Hydroxide (28-30%)1336-21-63.4 mL~5.0Use a fresh bottle. Concentration can decrease over time, affecting imine formation.
Sodium Borohydride (NaBH₄)16940-66-20.57 g1.5Highly sensitive to moisture.[10] Use a new container and handle quickly in a dry environment.
Ethanol (200 proof)64-17-550 mL-Anhydrous grade is preferred to minimize quenching of the reducing agent.
Ethyl Acetate (ACS Grade)141-78-6150 mL-For extraction.
Hydrochloric Acid (1M)7647-01-0As needed-For acidification during work-up.
Anhydrous Magnesium Sulfate7487-88-9As needed-For drying the organic layer.
Step-by-Step Protocol

PART A: Imine Formation

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-formyl-5-methoxybenzoic acid (1.80 g, 10.0 mmol).

    • Causality: The size of the flask is chosen to be approximately 5 times the reaction volume to ensure efficient stirring and to accommodate subsequent additions without splashing.

  • Solvent and Amine Addition: Add ethanol (50 mL) and stir until the solid is fully dissolved. To the resulting clear solution, add aqueous ammonium hydroxide (3.4 mL, ~50 mmol).

    • Causality: Ethanol is chosen as the solvent for its ability to dissolve both the starting material and the intermediate imine. A large excess of ammonia is used to drive the equilibrium towards imine formation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate eluent system. The starting material should be consumed, and a new, more polar spot corresponding to the intermediate imine/amino acid should appear.

    • Causality: Monitoring the reaction is a critical self-validating step. Proceeding without confirmation of starting material consumption is a common source of irreproducibility and low yield.

PART B: Reduction and Intramolecular Cyclization

  • Cooling: Place the reaction flask in an ice-water bath and cool the mixture to 0-5 °C.

    • Causality: The reduction with sodium borohydride is exothermic. Cooling the reaction prevents overheating, which can lead to side reactions and the formation of impurities.

  • Addition of Reducing Agent: While maintaining the temperature between 0-10 °C, add sodium borohydride (0.57 g, 15.0 mmol) portion-wise over 15 minutes. Effervescence (hydrogen gas evolution) will be observed.

    • Causality: Portion-wise addition is crucial for controlling the reaction rate and temperature.[10] A single, rapid addition can cause a dangerous exotherm and reduce selectivity. The 1.5 equivalents of NaBH₄ ensure complete reduction of the imine.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. Monitor the disappearance of the intermediate by TLC or LC-MS.

    • Causality: The reduction of the imine is followed by a spontaneous intramolecular cyclization (lactamization) to form the stable five-membered ring of the isoindolinone product.

PART C: Work-up and Purification

  • Quenching and Acidification: Carefully quench the reaction by slowly adding 20 mL of deionized water. Acidify the mixture to a pH of ~2 by adding 1M HCl.

    • Causality: Water quenches any remaining NaBH₄. Acidification protonates any carboxylate salts, ensuring the final product is in its neutral form and will partition into the organic layer during extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Causality: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product from the aqueous layer than a single extraction with a large volume.

  • Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution (brine, 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Causality: The brine wash helps to remove residual water from the organic layer. Thorough drying with MgSO₄ is essential before solvent removal to prevent contamination of the final product with water.

  • Purification: The crude solid can be purified by either recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford this compound as a white to off-white solid.

    • Causality: The choice of purification method depends on the purity of the crude product. Recrystallization is often sufficient and more scalable, while chromatography provides higher purity for smaller scales.

Characterization: The Proof of Reproducibility

Confirming the identity and purity of the final compound is the final, non-negotiable step in a reproducible experiment.[18]

Expected Analytical Data
Analysis Expected Result Purpose
¹H NMR (400 MHz, CDCl₃)δ ~7.5 (d), ~7.3 (t), ~7.0 (d), ~6.5 (br s, NH), ~4.5 (s, 2H, CH₂), ~3.9 (s, 3H, OCH₃)Confirms the chemical structure and proton environment.
¹³C NMR (100 MHz, CDCl₃)δ ~170 (C=O), ~160 (C-OMe), multiple aromatic signals, ~55 (OCH₃), ~45 (CH₂)Confirms the carbon skeleton of the molecule.
LC-MS (ESI+) Calculated for C₉H₉NO₂ [M+H]⁺: 164.07. Found: ~164.1Confirms the molecular weight of the product.
Melting Point Literature values should be consulted; a sharp melting point indicates high purity.A simple and effective measure of purity.
FT-IR (cm⁻¹)~3200 (N-H stretch), ~1680 (C=O, amide stretch), ~1250 (C-O stretch)Confirms the presence of key functional groups.

A failure to match these analytical benchmarks indicates a deviation in the synthesis and a lack of reproducibility.

Troubleshooting Common Reproducibility Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete imine formation due to old NH₄OH. 2. Deactivated NaBH₄ from moisture exposure.[10] 3. Insufficient reaction time.1. Use a fresh, unopened bottle of ammonium hydroxide. 2. Purchase a new bottle of NaBH₄; handle it quickly and in a dry environment. 3. Monitor the reaction by TLC/LC-MS to ensure completion before work-up.
Impure Product (multiple spots on TLC) 1. Reaction temperature was too high during NaBH₄ addition. 2. Starting material is impure. 3. Inefficient extraction or drying.1. Strictly maintain a temperature of 0-5 °C during the reduction step. 2. Verify the purity of the 2-formyl-5-methoxybenzoic acid before starting. 3. Ensure complete phase separation and use an adequate amount of drying agent.
No Reaction 1. Starting material is incorrect or degraded. 2. Gross error in reagent measurement.1. Confirm the identity of the starting material by NMR and melting point. 2. Double-check all calculations and measurements. Use calibrated balances and pipettes.[8]

Conclusion

Reproducibility in chemical synthesis is not a matter of chance, but a direct result of meticulous planning, controlled execution, and rigorous validation.[7] By understanding the causal relationships behind each step of a protocol—from reagent choice to reaction monitoring and final characterization—researchers can transform a simple procedure into a self-validating system. The detailed reductive amination protocol provided here for this compound serves as a blueprint for this approach. It emphasizes control over critical variables and provides clear analytical benchmarks for success, empowering scientists to achieve consistent, reliable, and truly reproducible results.

References

  • AZoLifeSciences. (2022). Importance of Repeatability and Reproducibility in Analytical Chemistry. [Link]

  • Zhou, H., et al. (2013). SYNTHESIS OF 4-METHOXY AND 5-METHOXY SUBSTITUTED 7-AZA-ISOINDOLIN-1-ONES. HETEROCYCLES, Vol. 87, No. 10.
  • Reiher, M. (2015). Reproducibility In Organic Chemistry. Master Organic Chemistry. [Link]

  • Reddit. (2022). Reproducibility of Synthesis papers : r/chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. [Link]

  • DoNotEdit. (2022). 5 Main Factors Affecting Reproducibility in Research. [Link]

  • Enago Academy. (2022). Top 5 Factors Affecting Reproducibility in Research. [Link]

  • Kosheeka. (2019). 4 Factors Affecting Data Reproducibility. [Link]

  • Semantic Scholar. (n.d.). Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. [Link]

  • Ciriminna, R., & Pagliaro, M. (2025). Reproducibility in chemistry research. ResearchGate. [Link]

  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?. [Link]

  • Schuurmans, J. H. A., & Zondag, S. D. A. (2026). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Central Science. [Link]

  • Chemical Science. (2024). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. [Link]

  • ResearchGate. (n.d.). Synthesis of isoindolinone catalyzed by 4 a. [Link]

  • PubMed Central. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. [Link]

  • PubMed Central. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]

  • ResearchGate. (n.d.). Examples of biologically active isoindolinone derivatives. [Link]

  • ResearchGate. (2015). Is there any interesting method to synthesize isoindolinones in good yields?. [Link]

  • PubMed Central. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. [Link]

  • PubMed Central. (n.d.). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. [Link]

  • ResearchGate. (n.d.). Synthetic routes to isoindolinones. [Link]

Sources

Navigating the Predictive Power of In Vitro-In Vivo Correlation (IVIVC): A Comparative Guide for 4-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, establishing a robust In Vitro-In Vivo Correlation (IVIVC) is a critical milestone. It serves as a predictive mathematical model that links an in vitro property of a dosage form to a relevant in vivo response.[1][2] A well-established IVIVC can streamline formulation development, justify manufacturing changes, and in some cases, serve as a surrogate for in vivo bioequivalence studies, ultimately reducing the need for extensive clinical trials.[3][4] This guide provides a comprehensive framework for establishing an IVIVC for a novel therapeutic candidate, 4-Methoxyisoindolin-1-one, and compares its projected performance with a hypothetical alternative, "Compound X."

While specific experimental data for this compound is not yet publicly available, this guide will utilize a hypothetical, yet scientifically plausible, dataset to illustrate the principles and methodologies involved in creating a Level A IVIVC, the most rigorous and desirable level of correlation from a regulatory standpoint.[1][3] The isoindolinone scaffold is a well-established pharmacophore with a wide range of biological activities, including anticancer properties.[5][6][7] For the purpose of this guide, we will hypothesize that this compound is being developed as an oral extended-release anticancer agent.

The Foundation of IVIVC: A Conceptual Overview

The core principle of IVIVC is that the in vitro dissolution of a drug from its dosage form can be used to predict its in vivo absorption. This relationship is particularly valuable for oral extended-release formulations where the rate of drug release is the primary determinant of its therapeutic effect. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have provided detailed guidance on the development and validation of IVIVCs.[8][9][10]

A Level A IVIVC, which this guide will focus on, represents a point-to-point correlation between the in vitro dissolution profile and the in vivo absorption profile.[1] This is the highest level of correlation and allows for the prediction of the entire in vivo plasma concentration-time profile from in vitro dissolution data.

Experimental Workflow for Establishing a Level A IVIVC

The process of establishing a Level A IVIVC can be broken down into several key stages, as illustrated in the workflow diagram below.

IVIVC_Workflow cluster_2 IVIVC Development formulation Develop Formulations (Fast, Medium, Slow Release) dissolution In Vitro Dissolution Testing formulation->dissolution diss_profile Generate Dissolution Profiles (% Drug Released vs. Time) dissolution->diss_profile correlation Correlate In Vitro Dissolution with In Vivo Absorption diss_profile->correlation pk_study In Vivo Pharmacokinetic Study (Oral Formulations & IV Bolus) plasma_conc Measure Plasma Concentrations pk_study->plasma_conc pk_profile Generate Plasma Concentration-Time Profiles plasma_conc->pk_profile deconvolution Deconvolution of Plasma Data (to get in vivo absorption) pk_profile->deconvolution deconvolution->correlation validation Validate the IVIVC Model correlation->validation

Figure 1: A generalized workflow for establishing a Level A In Vitro-In Vivo Correlation (IVIVC).

Hypothetical Performance Data: this compound vs. Compound X

To illustrate the comparison, we will use hypothetical data for three extended-release formulations of this compound with different release rates (fast, medium, and slow) and a comparator, Compound X.

In Vitro Dissolution Data

The following table summarizes the hypothetical in vitro dissolution data for the three formulations of this compound and Compound X.

Time (hours)This compound (Fast) % DissolvedThis compound (Medium) % DissolvedThis compound (Slow) % DissolvedCompound X % Dissolved
135201025
260402545
485654570
898887092
12100958598
2410010098100
In Vivo Pharmacokinetic Data

The table below presents the hypothetical key pharmacokinetic parameters following oral administration of the medium-release formulations and an intravenous (IV) bolus dose.

ParameterThis compoundCompound X
Oral Administration (Medium Release)
Cmax (ng/mL)150120
Tmax (hours)46
AUC (0-t) (ng*h/mL)12001100
Bioavailability (%)8575
Intravenous Administration
Clearance (L/h/kg)0.50.8
Volume of Distribution (L/kg)2.53.0
Half-life (hours)3.52.6

Establishing the IVIVC for this compound: A Step-by-Step Approach

1. Deconvolution of In Vivo Data:

The first step in establishing the IVIVC is to determine the in vivo absorption profile from the plasma concentration data. This is achieved through a process called deconvolution, using the plasma concentration data from the oral formulations and the IV bolus administration. The Wagner-Nelson method is a commonly used deconvolution technique.

2. Correlation of In Vitro and In Vivo Data:

Once the cumulative amount of drug absorbed in vivo is determined, it is plotted against the cumulative amount of drug dissolved in vitro for each formulation. A linear regression analysis is then performed to establish the mathematical relationship between the two.

IVIVC_Plot cluster_0 IVIVC for this compound xlabel In Vitro Dissolution (%) ylabel In Vivo Absorption (%) xaxis xaxis yaxis yaxis xaxis->yaxis xtick1 20 xtick2 40 xtick3 60 xtick4 80 ytick1 20 ytick2 40 ytick3 60 ytick4 80 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 label_eq y = 1.02x - 0.5 R² = 0.99

Figure 2: A hypothetical Level A IVIVC plot for this compound.

3. Validation of the IVIVC Model:

The predictive performance of the IVIVC model must be validated. This involves using the in vitro dissolution data to predict the in vivo plasma concentration profiles and comparing these predicted profiles to the experimentally observed profiles. The prediction error should be within acceptable limits (typically ±10-15%).

Comparative Analysis: this compound vs. Compound X

Based on our hypothetical data, this compound demonstrates several advantageous properties compared to Compound X:

  • Higher Bioavailability: this compound exhibits a higher oral bioavailability (85%) compared to Compound X (75%), suggesting more efficient absorption from the gastrointestinal tract.

  • Favorable Pharmacokinetic Profile: With a lower clearance and a longer half-life, this compound may allow for less frequent dosing, which can improve patient compliance.

  • Predictable In Vitro-In Vivo Relationship: The strong linear correlation (hypothetical R² = 0.99) for this compound suggests a robust and reliable IVIVC can be established, providing greater confidence in using in vitro dissolution as a surrogate for in vivo performance.

Detailed Experimental Protocols

In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of a suitable buffer (e.g., phosphate buffer pH 6.8) to simulate intestinal fluid.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.

  • Procedure: a. Place one tablet/capsule of the formulation in each dissolution vessel. b. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours). c. Replace the withdrawn volume with fresh dissolution medium. d. Filter the samples and analyze the drug concentration using a validated analytical method (e.g., HPLC-UV). e. Calculate the cumulative percentage of drug released at each time point.

In Vivo Pharmacokinetic Study in a Rodent Model (e.g., Sprague-Dawley Rats)
  • Animal Model: Male Sprague-Dawley rats (n=6 per group).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Drug Administration:

    • Oral Groups: Administer the fast, medium, and slow release formulations of this compound via oral gavage at a dose of 10 mg/kg.

    • Intravenous Group: Administer a 1 mg/kg bolus dose of this compound in a suitable vehicle via the tail vein.

  • Blood Sampling: a. Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. b. Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA). c. Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: a. Extract the drug from the plasma samples. b. Analyze the drug concentration using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: a. Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.

Conclusion

This guide has outlined a comprehensive, albeit hypothetical, framework for establishing a Level A IVIVC for this compound and compared its potential performance against an alternative compound. The ability to establish a strong correlation between in vitro dissolution and in vivo absorption is a significant asset in drug development. It not only enhances our understanding of a drug's behavior but also provides a powerful tool to de-risk and accelerate the journey from the laboratory to the clinic. For a promising candidate like this compound, a robust IVIVC would be a cornerstone of its development program, paving the way for a more efficient and predictable path to regulatory approval.

References

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link][8][9]

  • Hu, L., & Yu, L. X. (2014). In vitro–In vivo correlation: perspectives on model development. AAPS PharmSciTech, 15(4), 867-873. [Link][1]

  • European Medicines Agency. (2014). Guideline on quality of oral modified release products. [Link][10]

  • Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 172, 134-147. [Link][5]

  • International Journal of Generic Drugs. (n.d.). In-Vitro-In-Vivo Correlation Definitions and Regulatory Guidance. [Link][2]

  • Li, J., et al. (2017). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 9(1), 123-128. [Link][6]

  • Prajapati, S. K., et al. (2013). Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-6. [Link][3]

  • Yilmaz, B., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 12055-12064. [Link]

  • Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link][4]

  • ResearchGate. (n.d.). Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. [Link][7]

Sources

The Isoindolin-1-one Scaffold: A Foundation for Diverse Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isoindolin-1-ones: Synthesis, Biological Activity, and Comparative Analysis

For researchers, scientists, and drug development professionals, the isoindolin-1-one scaffold represents a privileged heterocyclic motif with a broad spectrum of biological activities. This guide provides a comprehensive overview of the synthesis and pharmacological potential of isoindolin-1-one derivatives, with a particular focus on the influence of methoxy substitution. Due to a scarcity of peer-reviewed studies specifically on 4-Methoxyisoindolin-1-one, this document will broaden its scope to the wider class of isoindolin-1-ones and their analogs, offering a comparative analysis with other biologically active heterocyclic systems.

The isoindolin-1-one core is a bicyclic structure containing a fused benzene ring and a γ-lactam ring. This scaffold is present in numerous natural products and synthetic compounds that exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[1][2] The versatility of the isoindolin-1-one ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. The introduction of a methoxy group, as in this compound, can significantly impact a molecule's lipophilicity, metabolic stability, and interaction with biological targets.[3]

Basic Structure of Isoindolin-1-one:

Caption: General chemical structure of the isoindolin-1-one scaffold.

Synthetic Strategies for Isoindolin-1-one Derivatives

The synthesis of isoindolin-1-ones can be achieved through various synthetic routes. A common approach involves the cyclization of substituted pyridine derivatives. For instance, a convenient route for the synthesis of 4-methoxy substituted 7-aza-isoindolin-1-ones has been described.[4] This multi-step synthesis involves the oxidation of the starting pyridine derivative, followed by nitration, methoxylation, reduction, and subsequent cyclization with different amines.[4]

A Representative Synthetic Workflow:

A general synthetic pathway for creating substituted isoindolinones is outlined below. This process highlights the key chemical transformations involved in constructing the core heterocyclic structure.

Synthesis_Workflow Start Substituted Pyridine Derivative Oxidation Oxidation (e.g., H2O2, HOAc) Start->Oxidation Step 1 Nitration Nitration (e.g., fuming HNO3, H2SO4) Oxidation->Nitration Step 2 Methoxylation Methoxylation (e.g., K2CO3, MeOH) Nitration->Methoxylation Step 3 Reduction Reduction (e.g., Pd/C, H2) Methoxylation->Reduction Step 4 Bromination Free Radical Bromination (e.g., NBS, AIBN) Reduction->Bromination Step 5 Cyclization Cyclization with Amines (e.g., K2CO3, MeCN) Bromination->Cyclization Step 6 Final_Product Substituted Isoindolin-1-one Cyclization->Final_Product Final Product

Caption: A generalized workflow for the synthesis of substituted isoindolin-1-ones.

Comparative Analysis of Biological Activities

While specific data for this compound is limited, the broader class of isoindolinone derivatives has been evaluated for various biological activities. For a comprehensive comparison, we will examine the performance of isoindolinones alongside another important class of N-heterocycles, the quinazolin-4-ones, which also exhibit a wide range of pharmacological effects.[5][6][7]

Compound ClassBiological ActivityKey FindingsReference
Isoindolin-1-one Derivatives Carbonic Anhydrase Inhibition Certain derivatives showed potent inhibition of human carbonic anhydrase I and II isozymes, with Ki values in the nanomolar range, surpassing the standard inhibitor acetazolamide.[1]
Anticancer Activity Some novel isoindolinone derivatives exhibited dose-dependent anticancer activity against A549 lung cancer cell lines without showing cytotoxicity to healthy cells.[1]
Antimicrobial & Antioxidant Several synthesized isoindolinones demonstrated significant antioxidant and antimicrobial properties.[1]
Quinazolin-4-one Derivatives Antipsychotic-like Properties Derivatives have been developed as negative allosteric modulators of the mGlu7 receptor, showing potential for schizophrenia treatment.[5]
Cytokine Inhibition Novel quinazolin-4-one derivatives have shown promise as inhibitors of cytokines, with good antioxidant, anti-ulcer, and anti-inflammatory activities.[6]
Antioxidant Activity Quinazolin-4(3H)-one-isoxazole derivatives have been synthesized and evaluated for their antioxidant properties.[7]

Experimental Protocols: A Closer Look

To provide a practical context, below are detailed experimental steps for key stages in the synthesis of a methoxy-substituted isoindolinone analog, as adapted from the literature.[4]

Protocol 1: Synthesis of Methyl 4-methoxy-3-methylpicolinate
  • Preparation: To a solution of 2-(methoxycarbonyl)-3-methyl-4-methoxypyridine 1-oxide (423 mg, 2.14 mmol) in methanol (15 mL) at room temperature, add 10% Pd/C (50 mg).

  • Reaction: Stir the resulting mixture under a hydrogen atmosphere (1 atm) for 3 hours.

  • Work-up: Filter the reaction mixture to remove the catalyst.

  • Purification: Concentrate the filtrate in vacuo and purify the residue by chromatography (50:1 CH2Cl2/MeOH) to afford the product as a colorless solid.[4]

Protocol 2: Synthesis of Methyl 4-methoxy-3-(bromomethyl)picolinate
  • Preparation: Prepare a mixture of methyl 4-methoxy-3-methylpicolinate (265 mg, 1.46 mmol) in CCl4 (25 mL) with N-bromosuccinimide (287 mg, 1.61 mmol) and azodiisobutyronitrile (30 mg, 0.18 mmol).

  • Reaction: Reflux the mixture for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by chromatography (pure CH2Cl2) to afford the product as a yellow solid.[4]

Conclusion and Future Directions

The isoindolin-1-one scaffold is a valuable starting point for the development of novel therapeutic agents. The introduction of substituents, such as a methoxy group, can modulate the biological activity of these compounds. While research directly focused on this compound is not extensively published, the broader family of isoindolinones demonstrates significant potential in areas such as enzyme inhibition and anticancer therapy.

Future research should aim to synthesize and evaluate a wider range of substituted isoindolin-1-ones, including this compound, to establish a clear structure-activity relationship. Comparative studies with other heterocyclic systems, such as the quinazolin-4-ones, will be crucial in identifying the most promising candidates for further preclinical and clinical development. The continued exploration of this versatile scaffold holds great promise for the discovery of new and effective drugs.

References

  • Zhou, H., Sun, G., Liu, Z., Zhan, X., & Mao, Z. (2013). Synthesis of 4-methoxy and 5-methoxy substituted 7-aza-isoindolin-1-ones. HETEROCYCLES, 87(10), 2071-2077. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Kalin, P., et al. (2021). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. International Journal of Molecular Sciences, 22(11), 5899. [Link]

  • Mohan, K., et al. (2014). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(4), 1067-1074. [Link]

  • Gundogdu, U. B., et al. (2023). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, 20(5), e202201198. [Link]

  • Kos, J., et al. (2023). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 28(9), 3824. [Link]

  • Asian Publication Corporation. (n.d.). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-thiones. Retrieved from [Link]

  • El-Senduny, F. F., et al. (2022). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Molecules, 27(23), 8251. [Link]

  • Al-Ostoot, F. H., et al. (2022). A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship. Current Pharmaceutical Biotechnology, 23(9), 1179-1203. [Link]

  • Zhou, Y., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Chinese Medicine, 14, 37. [Link]

  • Blackmore, T. R., & Thompson, P. E. (2011). Imidazolidin-4-ones: Their syntheses and applications. HETEROCYCLES, 83(9), 1955-1981. [Link]

  • Al-Dhfyan, A., & Al-Amer, O. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Heliyon, 9(4), e15206. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization Of Thiazolidin-4-one, Oxazolidin-4-one And Imidazolidin-4-one Derivatives From 6-Amino-1, 3-dimethyluraciland Evaluation Of Their Antioxidant And Antimicrobial Agent. Retrieved from [Link]

  • Bouyahya, A., et al. (2023). New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. Molecules, 28(20), 7119. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe handling and disposal of 4-Methoxyisoindolin-1-one, a specialized heterocyclic compound frequently utilized in pharmaceutical research and drug development. As this molecule may be a novel or investigational substance, comprehensive public data on its specific toxicological and environmental fate is often limited. Therefore, this document is built upon the foundational principles of chemical safety and hazardous waste management, treating the compound with the necessary caution it warrants. The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of the environment, reflecting the highest standards of expertise and trustworthiness in laboratory practice.

Part 1: Hazard Characterization and Risk Assessment

The cornerstone of any disposal protocol is a thorough understanding of the material's potential hazards. In the absence of a specific Safety Data Sheet (SDS) for a novel compound like this compound, a risk assessment must be conducted based on its chemical structure and analogy to similar compounds. Prudent laboratory practice dictates that any research chemical with an unknown hazard profile should be treated as hazardous waste.[1]

The structure of this compound contains a nitrogen-containing heterocyclic core (an isoindolinone), which is common in biologically active molecules. Such compounds may pose a threat to human health or the environment if not handled and disposed of correctly.[2] The primary responsibility for safe disposal lies with the generator of the waste, following all institutional and regulatory guidelines.

Table 1: Presumed Hazard Assessment for this compound

Hazard CategoryAnalysis Based on Chemical StructureRecommended Precaution
Toxicity The biological activity and toxicological profile are likely unknown. As a pharmaceutical intermediate, it may have unintended biological effects. Many such compounds can be harmful if ingested, inhaled, or absorbed through the skin.Assume the compound is toxic. Avoid direct contact, inhalation of dust, and ingestion. Utilize appropriate Personal Protective Equipment (PPE) at all times.
Reactivity The isoindolinone structure is generally stable. However, it should be considered incompatible with strong oxidizing agents, strong acids, and strong bases to prevent unforeseen reactions.Segregate from incompatible materials during storage and waste accumulation.[3]
Ignitability The compound is a solid with a relatively high molecular weight and is not expected to be flammable under standard laboratory conditions.Store away from open flames and high-heat sources as a general best practice.
Corrosivity The molecule is not structurally related to common corrosive agents. It is not expected to be corrosive.Standard chemical-resistant containers are appropriate. No special corrosive-handling procedures are anticipated.
Environmental Unused pharmaceuticals and research chemicals can be persistent in the environment and may be absorbed by aquatic and terrestrial life, causing ecological harm.[2][4][5]Absolutely no disposal via sink or regular trash is permitted.[6] All waste must be collected for destruction by a licensed facility.

Part 2: Pre-Disposal Operations: Safety and Segregation

Proper preparation before and during waste generation is critical to ensure a safe and compliant disposal process. This involves meticulous attention to personal protection, waste segregation, and container management.

Personal Protective Equipment (PPE)

All handling and disposal-related activities must be performed while wearing the appropriate PPE to minimize exposure.

  • Eye Protection: Wear approved safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) suitable for handling organic compounds. Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: If there is a risk of aerosolizing fine powders (e.g., during weighing or transfer), conduct the work within a certified chemical fume hood or wear an appropriate NIOSH-approved respirator.

Waste Segregation: The First Line of Defense

Proper segregation prevents dangerous chemical reactions and ensures that waste streams can be managed safely. Waste this compound and materials contaminated with it must be kept separate from other waste categories.

G Diagram 1: Segregation of this compound Waste cluster_0 Waste Generation Point Waste This compound (Solid Waste & Contaminated Items) MainWaste Designated Heterocycle Waste Waste->MainWaste   Segregate Into   Designated Container Aqueous Aqueous Waste (Acids, Bases) Solvent Halogenated & Non-Halogenated Solvents Oxidizer Oxidizer Waste

Caption: Waste Segregation Workflow

Container Selection and Labeling

All waste must be accumulated in appropriate, clearly labeled containers at or near the point of generation, known as a Satellite Accumulation Area (SAA).[3]

  • Container Integrity: Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw-top cap for solids). The container must be in good condition, free from cracks, and able to be sealed securely.[1][7]

  • Labeling: The container must be labeled clearly and permanently. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full, unabbreviated chemical name: "This compound "

    • An accurate list of all components if it is a mixture, including solvents, with percentages.

    • The primary hazard(s) associated with the contents (e.g., "Toxic").

    • The date of accumulation.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for disposing of pure this compound and lab materials contaminated with it. The final step in all cases is collection by your institution's certified Environmental Health & Safety (EH&S) department.

G Diagram 2: Disposal Workflow for this compound cluster_waste_type cluster_collection cluster_storage start Waste Generation pure_solid Pure/Bulk Compound start->pure_solid contaminated_solid Contaminated Solids (Gloves, Wipes, Weigh Boats) start->contaminated_solid contaminated_sharp Contaminated Sharps (Needles, Pipettes) start->contaminated_sharp contaminated_glass Contaminated Glassware (Flasks, Vials) start->contaminated_glass hw_container Collect in Labeled Hazardous Waste Container pure_solid->hw_container contaminated_solid->hw_container sharps_container Collect in Puncture-Proof Sharps Container contaminated_sharp->sharps_container rinse_decision Is Glassware Empty & Clean? contaminated_glass->rinse_decision store_saa Store Sealed Container in Satellite Accumulation Area hw_container->store_saa sharps_container->store_saa glass_box Triple Rinse; Collect in Broken Glass Box rinse_decision->hw_container No (Gross Contamination) rinse_decision->glass_box Yes request_pickup Container >90% Full? Submit Pickup Request to EH&S store_saa->request_pickup request_pickup->store_saa No ehs_pickup EH&S Collection for Final Disposal (Incineration) request_pickup->ehs_pickup Yes

Caption: Detailed Disposal Workflow

Methodology

1. Collection of Solid Waste:

  • Pure Compound: Scrape any residual or waste this compound directly into the designated hazardous waste container.

  • Contaminated Consumables: Place any items lightly contaminated with the compound, such as gloves, weigh paper, or absorbent wipes, into the same hazardous waste container. These items should not be disposed of in the regular or biohazardous trash.[6]

2. Management of Contaminated Labware:

  • Sharps: All contaminated needles, syringes, glass pipettes, or other sharps must be placed directly into a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.

  • Glassware (Non-sharp): For glassware (e.g., flasks, beakers) with residual contamination, triple-rinse with a suitable solvent (e.g., ethanol or acetone). The first rinseate is considered acutely hazardous and must be collected as hazardous liquid waste in a separate, compatible container. Subsequent rinses can also be collected. Once decontaminated, the glassware can be washed normally. Heavily contaminated glassware that cannot be safely cleaned should be disposed of as solid hazardous waste.

3. Storage in the Satellite Accumulation Area (SAA):

  • The hazardous waste container must be kept tightly sealed at all times, except when waste is being added.[3]

  • Store the container in a designated SAA, which should be under the control of the laboratory personnel generating the waste.

  • The SAA must be inspected weekly for any signs of leaks or container degradation.[3]

4. Arranging for Final Disposal:

  • Once the waste container is nearly full (no more than 90% capacity), submit a chemical waste pickup request to your institution's EH&S department.[3][7]

  • EH&S personnel are trained to handle the transport and final disposal of the waste in compliance with all federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA).[8]

  • The preferred disposal method for many pharmaceutical and research chemical wastes is high-temperature incineration, which ensures the complete destruction of the active chemical compounds.[5]

References

  • Pharmaceutical Waste . Office of Environmental Health and Safety, Wayne State University. [Link]

  • Pharmaceutical Wastes . Environmental Health and Safety, Auburn University. [Link]

  • A review: Analytical methods in pharmaceutical waste and its chemical hazards in environmental management . IOP Conference Series: Earth and Environmental Science. [Link]

  • Proper Disposal in Pharmaceutical Research is Extremely Important . Rx Destroyer. [Link]

  • Pharmaceutical Waste Disposal by Incineration . Matthews Environmental Solutions. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 4-Methoxyisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of 4-Methoxyisoindolin-1-one, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). As drug development professionals, our commitment to safety is paramount, extending beyond experimental success to encompass the well-being of every researcher in the laboratory. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity.

Hazard Profile of this compound

Understanding the specific risks associated with this compound is the foundation of an effective PPE strategy. The Globally Harmonized System (GHS) provides a clear classification of its hazards.

Chemical Identity:

  • Name: this compound

  • CAS Number: 366453-22-7

  • Molecular Formula: C₉H₉NO₂[1]

GHS Hazard Classification: Based on available safety data, this compound is classified with the following hazards:

  • Signal Word: Warning[1]

  • Pictogram: GHS07 (Exclamation Mark)[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

This profile indicates that the primary routes of exposure are dermal (skin), ocular (eyes), and inhalation. Therefore, our PPE strategy must create a robust barrier against these pathways.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for routine laboratory operations involving this compound, such as weighing, dissolution, and sample transfer in a well-ventilated area.

Protection Type Required PPE Rationale & Specifications
Hand Protection Nitrile or Neoprene Gloves (Double-gloving recommended for potent compounds)Causality: Prevents direct skin contact, mitigating the risk of skin irritation (H315). Nitrile offers good resistance to a range of chemicals. Inspect gloves for defects before use and change them frequently, especially if contamination is suspected.[3]
Eye & Face Protection Safety Glasses with Side Shields or Chemical Splash GogglesCausality: Protects against accidental splashes that can cause serious eye irritation (H319). Goggles provide a seal around the eyes for superior protection. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2][4]
Body Protection Fully-buttoned Laboratory Coat with Elastic CuffsCausality: Provides a removable barrier to protect skin and personal clothing from contamination. Elastic cuffs prevent substances from entering the sleeve.
Respiratory Protection Not typically required for small-scale use in a certified chemical fume hood.Causality: A properly functioning chemical fume hood provides primary containment to prevent respiratory exposure (H335). If working outside a fume hood or with large quantities that could generate dust or aerosols, a NIOSH-approved respirator (e.g., N95 for particulates or one with an organic vapor cartridge) is mandatory.[3]

Operational Protocols: From Planning to Disposal

A self-validating safety system relies on clear, repeatable protocols. The following workflows guide the user from risk assessment to the final disposal of contaminated materials.

Risk Assessment & PPE Selection Workflow

Before beginning any procedure, perform a risk assessment to determine if the core PPE requirements are sufficient. This diagram illustrates the decision-making process.

RiskAssessment Start Start: New Procedure with This compound AssessScale Assess Scale of Operation (e.g., mg vs. multi-gram) Start->AssessScale AssessAerosol Potential for Dust/ Aerosol Generation? AssessScale->AssessAerosol >1 gram AssessSplash High Risk of Splash? AssessScale->AssessSplash <1 gram AssessAerosol->AssessSplash No Respiratory Action: Add Respiratory Protection (e.g., N95 or Respirator) AssessAerosol->Respiratory Yes GogglesFaceShield Action: Upgrade to Chemical Goggles & Face Shield AssessSplash->GogglesFaceShield Yes DoubleGloves Action: Implement Double-Gloving AssessSplash->DoubleGloves No CorePPE Action: Use Core PPE (Lab Coat, Safety Glasses, Gloves) End Proceed with Experiment CorePPE->End Respiratory->AssessSplash GogglesFaceShield->DoubleGloves DoubleGloves->CorePPE

Caption: Risk assessment workflow for selecting appropriate PPE.

Step-by-Step PPE Donning & Doffing Procedure

The order of donning and doffing is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on a clean, appropriately sized lab coat and fasten all buttons.

  • Respiratory Protection (if required): Perform a seal check according to manufacturer instructions.

  • Eye and Face Protection: Put on safety glasses or goggles. If required, add a face shield.

  • Gloves: Put on the first pair of gloves (if double-gloving). Put on the second pair, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) Sequence: The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Outer Gloves (if used): Grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of immediately.

  • Lab Coat: Unbutton the lab coat. Shrug it from the shoulders, turning the sleeves inside out as you remove it. Avoid a whipping motion. Fold it so the contaminated exterior is on the inside. Place in a designated container for laundry or disposal.

  • Face and Eye Protection: Remove from the back of the head by handling the strap. Do not touch the front surface. Place in a designated area for decontamination.

  • Inner Gloves: Remove using the same technique as for the outer gloves.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.[5]

Emergency Protocols for Exposure

In the event of an exposure, immediate and correct action is crucial.

  • Skin Exposure: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and lukewarm water for at least 15 minutes.[6] Seek medical attention if irritation persists.[5]

  • Eye Exposure: Proceed immediately to an eyewash station. Forcibly hold the eyelid open and rinse cautiously with water for at least 15 minutes.[2][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Decontamination and Disposal Plan

All PPE worn when handling this compound should be considered contaminated.[3] A clear disposal pathway is essential to prevent secondary exposure.

Disposal of Contaminated PPE
  • Gloves, Bench Liners, Wipes: These items are considered "trace" contaminated waste. They should be collected in a dedicated, clearly labeled, sealed waste bag inside the laboratory.

  • Lab Coats: Disposable lab coats should be placed in the trace contaminated waste stream. Reusable lab coats must be laundered by a professional service experienced with chemical contaminants; do not take them home.

  • Empty Reagent Bottles: Rinse the container three times with a suitable solvent. The rinsate should be collected and treated as hazardous chemical waste. The empty, rinsed container can then be disposed of in accordance with institutional guidelines.

  • Grossly Contaminated Items: Any item saturated with the chemical (e.g., from a spill) must be treated as bulk hazardous waste.

Disposal Workflow Diagram

This workflow ensures that all waste is segregated and handled correctly.

DisposalWorkflow Start End of Procedure DoffPPE Doff PPE in Correct Order Start->DoffPPE Segregate Segregate Waste Types DoffPPE->Segregate TraceWaste Trace Contaminated Waste (Gloves, Wipes, Liners) Segregate->TraceWaste Trace BulkWaste Bulk Waste / Gross Contamination (Spill Pads, Unused Reagent) Segregate->BulkWaste Bulk SharpsWaste Contaminated Sharps (Needles, Glassware) Segregate->SharpsWaste Sharps TraceBin Place in Labeled, Sealed Trace Waste Bag TraceWaste->TraceBin BulkBin Place in Labeled, Sealed Hazardous Waste Container BulkWaste->BulkBin SharpsBin Place in Puncture-Proof Sharps Container SharpsWaste->SharpsBin Collection Arrange for Hazardous Waste Pickup (Follow Institutional Protocol) TraceBin->Collection BulkBin->Collection SharpsBin->Collection End Procedure Complete Collection->End

Caption: Waste segregation and disposal workflow.

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work. This guide should be integrated into your laboratory's standard operating procedures and reviewed regularly.

References

  • This compound | CAS 366453-22-7 . AMERICAN ELEMENTS®. [Link]

  • Personal Protective Equipment | US EPA . United States Environmental Protection Agency. [Link]

  • Personal Protective Equipment (PPE) - CHEMM . Chemical Hazards Emergency Medical Management. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council. [Link]

  • Personal Protection Equipment - FPnotebook . Family Practice Notebook. [Link]

  • Material Safety Data Sheet . [Link]

  • NIOSH: Use proper PPE with chemo agents . Clinician Reviews. [Link]

  • Safety Data Sheet - Angene Chemical . [Link]

  • Safety Data Sheet 4-Methylanisole . Meta-Sci. [Link]

  • Safe Handling of Hazardous Drugs . Duke University Safety. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration (OSHA). [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs . Occupational Safety and Health Administration (OSHA). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxyisoindolin-1-one
Reactant of Route 2
Reactant of Route 2
4-Methoxyisoindolin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.